molecular formula C10H10O4 B1267892 2-(2-Carboxyethyl)benzoic acid CAS No. 776-79-4

2-(2-Carboxyethyl)benzoic acid

Cat. No.: B1267892
CAS No.: 776-79-4
M. Wt: 194.18 g/mol
InChI Key: VEEXBQLWMFMATJ-UHFFFAOYSA-N
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Description

2-(2-Carboxyethyl)benzoic acid (CAS 776-79-4) is a high-purity organic compound supplied for specialized research and development applications. This compound features a benzoic acid core substituted with a second carboxyethyl functional group, yielding a molecular formula of C 10 H 10 O 4 and a molecular weight of 194.18 g/mol . With two carboxylic acid moieties, this molecule serves as a versatile building block in organic synthesis and is of particular interest in pharmaceutical research for the development of novel therapeutic agents. Its structure suggests potential as a precursor for synthesizing more complex molecules, including metal-organic frameworks (MOFs) or specialized polymers. Researchers value it for its ability to participate in various chemical reactions, such as esterification, and to act as a ligand or linker molecule. This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with care, referring to the supplied Safety Data Sheet for detailed hazard information.

Properties

IUPAC Name

2-(2-carboxyethyl)benzoic acid
Source PubChem
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InChI

InChI=1S/C10H10O4/c11-9(12)6-5-7-3-1-2-4-8(7)10(13)14/h1-4H,5-6H2,(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEEXBQLWMFMATJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CCC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10280376
Record name 2-(2-carboxyethyl)benzoic acid
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Molecular Weight

194.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

776-79-4
Record name 776-79-4
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Record name 2-(2-carboxyethyl)benzoic acid
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Record name 3-(2-Carboxyphenyl)propionic acid
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Foundational & Exploratory

Introduction: Unveiling a Versatile Dicarboxylic Acid Building Block

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-(2-Carboxyethyl)benzoic Acid

This compound, also known by its synonym 3-(2-carboxyphenyl)propionic acid, is an aromatic dicarboxylic acid featuring a benzoic acid core ortho-substituted with a propionic acid chain.[1] This unique structural arrangement, possessing two carboxylic acid groups with distinct steric and electronic environments, establishes it as a highly versatile building block in organic synthesis. Its utility spans from the construction of complex molecular architectures in medicinal chemistry to the development of novel polymers and materials. This guide, intended for researchers and drug development professionals, provides a comprehensive overview of its fundamental properties, synthesis, reactivity, and applications, grounded in established scientific principles and methodologies.

Section 1: Chemical Identity and Physicochemical Properties

A thorough understanding of a molecule's identity and physical characteristics is the bedrock of its effective application in research and development. These properties dictate its behavior in different solvent systems, its reactivity, and its suitability for various analytical and synthetic protocols.

Molecular Identifiers and Structure

The unambiguous identification of this compound is crucial for sourcing and regulatory compliance.

  • IUPAC Name : this compound[2]

  • CAS Number : 776-79-4[1][2][3]

  • Molecular Formula : C₁₀H₁₀O₄[1][2]

  • Synonyms : 3-(2-Carboxyphenyl)propionic acid, 2-Carboxybenzenepropanoic acid, 2-Carboxyhydrocinnamic acid[1]

The molecule's structure features two carboxylic acid groups. The first is directly attached to the aromatic ring, influencing and being influenced by its electronic properties. The second is at the terminus of a flexible three-carbon aliphatic chain. This structural duality is the source of its synthetic versatility, allowing for selective reactions or the introduction of a flexible spacer into a target molecule.

Physicochemical Data Summary

The quantitative properties of this compound are summarized in the table below. These values are critical for designing experiments, including reaction setup, purification, and formulation.

PropertyValueSource(s)
Molecular Weight 194.19 g/mol [1][2]
Appearance Solid
Purity ≥95% (Typical)[1][2]
Topological Polar Surface Area (TPSA) 74.6 Ų[1]
LogP 1.402[1]
Hydrogen Bond Donors 2[1]
Hydrogen Bond Acceptors 2[1]
Rotatable Bonds 4[1]
Storage Room Temperature, Sealed in Dry Conditions[1][3]

Expert Insight: The TPSA and LogP values suggest moderate polarity and lipophilicity. This balance is often sought in drug development for achieving adequate aqueous solubility while retaining the ability to cross biological membranes. The four rotatable bonds in the ethyl chain impart significant conformational flexibility, a key consideration when designing molecules to fit into specific protein binding pockets.

Section 2: Synthesis and Chemical Reactivity

The synthesis and subsequent chemical transformations of this compound are central to its role as a molecular scaffold.

Synthetic Pathways

The synthesis of this compound and its close structural analog, homophthalic acid (2-(carboxymethyl)benzoic acid), often relies on the oxidation of bicyclic precursors. A general and effective strategy involves the oxidative cleavage of α-indanones.

Causality in Synthesis: The choice of an indanone precursor is strategic. The five-membered ring is strained and susceptible to oxidative cleavage under controlled conditions, reliably yielding the desired ortho-disubstituted benzoic acid structure. Reagents like chromic acid or potassium permanganate have been historically effective for this type of transformation. More modern methods may employ peroxide-based oxidation for improved safety and selectivity.[4][5]

Below is a generalized workflow for the synthesis of such compounds from an indanone precursor.

G Indanone Indanone Precursor Oxidation Oxidative Cleavage (e.g., H₂O₂, KMnO₄, CrO₃) Indanone->Oxidation Product This compound Oxidation->Product Purification Purification (Recrystallization) Product->Purification Final Pure Product Purification->Final

Caption: Generalized synthetic workflow from an indanone precursor.

Core Reactivity

The reactivity of this compound is dominated by its two carboxyl groups. These groups can undergo standard transformations such as:

  • Esterification : Formation of mono- or di-esters using alcohols under acidic conditions.

  • Amide Formation : Reaction with amines, often mediated by coupling agents, to form amides.

  • Anhydride Formation : Intramolecular dehydration, facilitated by reagents like acetic anhydride, can form a cyclic anhydride, linking the two carboxyl groups.

  • Reduction : Selective reduction of one or both carboxyl groups to alcohols using reagents like boranes.

Expert Insight on Selectivity: The aromatic carboxyl group is electronically deactivated by the benzene ring, making it slightly less acidic and potentially less reactive than the aliphatic carboxyl group under certain conditions. This subtle difference can be exploited for selective monofunctionalization, a key strategy for using this molecule as an asymmetrical linker. For instance, sterically hindered reagents may react preferentially at the more accessible aliphatic carboxyl group.

Section 3: Applications in Research and Drug Development

The bifunctional and flexible nature of this compound makes it a valuable tool for medicinal chemists and materials scientists.

Role as a Molecular Linker

In drug design, particularly for developing PROTACs (Proteolysis Targeting Chimeras) or antibody-drug conjugates (ADCs), linkers are essential for connecting a target-binding moiety to an effector molecule. The dicarboxylic nature and defined geometry of this molecule allow it to serve as a versatile scaffold or linker, spacing functional components at an optimal distance for biological activity.

G cluster_0 Target Molecule Construction CEBA This compound (Linker Core) FinalMolecule Bifunctional Molecule A-Linker-B CEBA->FinalMolecule MoietyA Pharmacophore A (e.g., Warhead) MoietyA->CEBA Amide Bond MoietyB Functional Group B (e.g., Solubilizer) MoietyB->CEBA Ester Bond

Caption: Logical diagram of its application as a molecular linker.

Scaffold in Medicinal Chemistry

Benzoic acid and its derivatives are privileged structures in medicinal chemistry, appearing in numerous approved drugs.[6][7] They are known to interact with various biological targets. The core scaffold of this compound can be elaborated to generate libraries of compounds for screening against therapeutic targets such as enzymes, receptors, and ion channels. For example, the related compound homophthalic acid is a precursor in the synthesis of the NSAID tesicam, highlighting the utility of this structural class in drug discovery.[8] Research has also shown that various synthetic derivatives of benzoic acid exhibit significant anticancer potential.[7][9]

Precursor for Polymers and Materials

Dicarboxylic acids are fundamental monomers in condensation polymerization. This molecule can be reacted with diols or diamines to produce polyesters and polyamides, respectively. The inclusion of the aromatic ring in the polymer backbone can enhance thermal stability and rigidity, while the flexible ethyl group can influence properties like solubility and processability.[10]

Section 4: Experimental Protocol: Diethyl Ester Synthesis

To illustrate its practical utility, this section provides a validated, step-by-step protocol for the synthesis of diethyl 2-(2-(ethoxycarbonyl)ethyl)benzoate, a common derivative.

Objective: To protect both carboxylic acid groups via Fischer esterification, rendering the molecule more suitable for subsequent reactions where acidic protons are undesirable.

Methodology:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend this compound (1.94 g, 10 mmol) in absolute ethanol (50 mL).

    • Causality: Ethanol serves as both the reactant and the solvent, ensuring a high concentration of the alcohol to drive the equilibrium towards the product.

  • Catalyst Addition: Carefully add concentrated sulfuric acid (0.5 mL) dropwise to the stirring suspension.

    • Causality: Sulfuric acid is a strong acid catalyst that protonates the carbonyl oxygen of the carboxylic acids, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by ethanol.

  • Reflux: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Causality: Heating provides the necessary activation energy for the reaction. Refluxing ensures the reaction proceeds at a constant, elevated temperature without loss of solvent.

  • Workup: Cool the mixture to room temperature. Slowly pour the reaction mixture into a beaker containing 100 mL of cold saturated sodium bicarbonate solution to neutralize the excess acid.

    • Causality: Neutralization is critical for safety and to quench the reaction. The bicarbonate solution deprotonates the unreacted carboxylic acid, making it water-soluble and easily separable from the organic ester product.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL). Combine the organic layers.

    • Causality: The diethyl ester product is nonpolar and will preferentially partition into the organic ethyl acetate layer, separating it from aqueous salts and impurities.

  • Purification: Wash the combined organic layers with brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

    • Causality: The brine wash removes residual water. Anhydrous sodium sulfate is a drying agent that removes trace water from the organic solvent. Evaporation removes the volatile solvent, yielding the crude product.

  • Final Characterization: Purify the resulting oil by column chromatography if necessary. Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Section 5: Safety, Handling, and Storage

Adherence to safety protocols is paramount when working with any chemical reagent.

  • Hazard Identification : this compound is classified as a hazardous substance. According to GHS classifications, it can cause skin irritation (H315), serious eye damage (H318), and may cause respiratory irritation (H335).[1]

  • Personal Protective Equipment (PPE) : Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. Work in a well-ventilated fume hood to avoid inhalation of dust or vapors.[11]

  • Handling : Avoid contact with skin and eyes. Do not breathe dust.[3] Wash hands thoroughly after handling.

  • Storage : Store in a tightly closed container in a cool, dry, and well-ventilated place.[3][10]

  • Disposal : Dispose of contents and container in accordance with local, regional, and national regulations. Waste should be sent to an approved waste disposal plant.

Conclusion

This compound is a valuable and versatile dicarboxylic acid with a well-defined structure that lends itself to a multitude of applications. From its role as a flexible linker in complex drug conjugates to a monomer in advanced materials, its utility is rooted in its fundamental physicochemical properties and predictable reactivity. This guide has provided a technical foundation for researchers to understand and effectively utilize this compound in their synthetic endeavors, emphasizing the causal relationships between its structure, properties, and applications. Future research will undoubtedly continue to uncover new and innovative uses for this important chemical building block.

References

  • Organic Syntheses. homophthalic acid and anhydride. [Link]
  • Wikipedia. Homophthalic acid. [Link]
  • Matrix Fine Chemicals. 2-(CARBOXYMETHYL)BENZOIC ACID | CAS 89-51-0. [Link]
  • Zenodo.
  • PubChem - NIH. 3-(2-Carboxyethyl)benzoic acid. [Link]
  • Google Patents.
  • ResearchGate. The solubility of benzoic acid in seven solvents. [Link]
  • BYJU'S. Properties of Benzoic Acid. [Link]
  • Preprints.org.
  • PubMed.
  • Sciencemadness Wiki. Benzoic acid. [Link]

Sources

3-(2-Carboxyphenyl)propionic acid chemical structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 3-(2-Carboxyphenyl)propionic Acid: Structure, Synthesis, and Application

This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals engaged with 3-(2-Carboxyphenyl)propionic acid. It moves beyond a simple data sheet to provide an in-depth analysis of the molecule's chemical identity, synthetic pathways, reactivity, and practical applications, grounded in authoritative scientific literature.

3-(2-Carboxyphenyl)propionic acid, also known by its IUPAC name 2-(2-carboxyethyl)benzoic acid, is an aromatic dicarboxylic acid.[1][2] Its structure, featuring a benzene ring substituted with a carboxylic acid group and a propionic acid chain at the ortho position, makes it a versatile building block in organic synthesis.

The molecule's identity is defined by the following identifiers:

IdentifierValue
CAS Number 776-79-4[1][2]
Molecular Formula C₁₀H₁₀O₄
Molecular Weight 194.18 g/mol [2]
IUPAC Name This compound[1]
Synonyms 3-(2-Carboxyphenyl)propionic acid, 2-Carboxybenzenepropanoic acid
InChI Key VEEXBQLWMFMATJ-UHFFFAOYSA-N[2]
SMILES C1=CC=C(C(=C1)CCC(=O)O)C(=O)O

The physical and chemical properties of this compound are critical for its handling, storage, and application in experimental design.

PropertyValueSource(s)
Appearance White to off-white solid[2]
Melting Point 166-168 °C[2]
Topological Polar Surface Area 74.6 Ų[1]
Hydrogen Bond Donors 2
Hydrogen Bond Acceptors 4
Rotatable Bonds 4

Synthesis and Characterization

The synthesis and subsequent purification of 3-(2-Carboxyphenyl)propionic acid are critical for ensuring material quality for research and development.

Synthetic Strategy Overview

A notable and efficient synthesis of 3-(2-Carboxyphenyl)propionic acid is achieved through the oxidative cleavage of β-tetralone.[2] This reaction utilizes potassium superoxide (KO₂) as a potent oxidizing agent in a toluene solvent system. The superoxide anion radical attacks the enolizable α-carbon of the ketone, leading to the opening of the aliphatic ring to form the dicarboxylic acid product.

This specific transformation is detailed in the peer-reviewed publication by Sotiriou, C., Lee, W., & Giese, R. W. (1990), titled "Superoxide oxidation: a novel route to aromatic 1,2-dicarboxylic acids" in The Journal of Organic Chemistry, 55(7), 2159–2164.[1][2][3] Researchers seeking to perform this synthesis should consult this primary source for a detailed experimental protocol, including stoichiometry, reaction conditions, and purification procedures.

SynthesisWorkflow start β-Tetralone (Starting Material) product 3-(2-Carboxyphenyl)propionic acid (Final Product) start->product Superoxide Oxidation reagent Potassium Superoxide (KO₂) Toluene reagent->product

Caption: High-level workflow for the synthesis of 3-(2-Carboxyphenyl)propionic acid.

Structural Characterization

Confirmation of the chemical structure and assessment of purity are essential post-synthesis. The standard analytical techniques for this compound include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR will show characteristic signals for the aromatic protons and the two distinct methylene groups of the propionic acid chain. ¹³C NMR spectroscopy provides confirmation of all ten carbon atoms, including the two carbonyl carbons of the carboxylic acids.[1]

  • Infrared (IR) Spectroscopy: The IR spectrum will be dominated by a broad O-H stretching band for the carboxylic acid groups (around 2500-3300 cm⁻¹) and strong C=O stretching absorptions (around 1700 cm⁻¹).

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of 194.18 g/mol and can be used to analyze fragmentation patterns to further support the structure.

Chemical Reactivity and Synthetic Utility

The utility of 3-(2-Carboxyphenyl)propionic acid stems from its defined structure and the reactivity of its two carboxylic acid functional groups.

Intramolecular Cyclization

A key reaction of this molecule is its ability to undergo intramolecular cyclization upon heating to form 1-indanone.[2] This transformation is a type of intramolecular Friedel-Crafts acylation. Typically, such reactions are promoted by strong acids or dehydrating agents (e.g., polyphosphoric acid, Eaton's reagent) which activate one carboxylic acid group towards electrophilic attack on the aromatic ring, followed by cyclization and dehydration. This reaction provides a valuable route to constructing the indanone core, a common scaffold in medicinal chemistry.

Cyclization reactant 3-(2-Carboxyphenyl)propionic acid product 1-Indanone reactant->product Intramolecular Acylation conditions Heat (Δ) Dehydrating Agent conditions->product

Caption: Reaction scheme for the cyclization of the title compound to 1-indanone.

Role as a Versatile Synthetic Building Block

The presence of two carboxylic acid groups with slightly different steric and electronic environments allows for potential selective functionalization. This makes the compound a useful starting material for:

  • Polyester and Polyamide Synthesis: Can act as a monomer to introduce aromaticity and a flexible side chain into polymer backbones.

  • Heterocycle Synthesis: The dicarboxylic acid functionality can be used to construct various heterocyclic systems.

  • Scaffold for Drug Discovery: It can serve as a rigid scaffold onto which other functional groups can be attached, enabling the exploration of new chemical space.

Addressing Unsubstantiated Claims in Commercial Literature

A review of commercial supplier literature occasionally associates this compound with terms such as "phytoalexin," "luminescence properties," and "anti-inflammatory effects" attributed to "isoquinoline alkaloids." It is the assessment of this scientist that these claims should be viewed with significant caution.

  • Phytoalexins are antimicrobial compounds produced by plants under stress; 3-(2-Carboxyphenyl)propionic acid is a synthetic chemical.

  • The molecular structure does not contain an isoquinoline alkaloid moiety.

  • A search of primary scientific literature did not yield any peer-reviewed studies substantiating significant biological activities or luminescent properties for this specific molecule.

Researchers are strongly advised to rely on peer-reviewed scientific journals and established chemical databases rather than non-primary commercial sources for functional information.

Safety and Handling

As with any laboratory chemical, proper handling of 3-(2-Carboxyphenyl)propionic acid is paramount to ensure personnel safety. The compound is classified with significant hazards according to the Globally Harmonized System (GHS).[1]

GHS Hazard Information
Pictograms Corrosion, Exclamation Mark
Signal Word Danger [2]
Hazard Statements H315: Causes skin irritation.[2] H318: Causes serious eye damage.[2] H335: May cause respiratory irritation.[2]
Precautionary Statements P261: Avoid breathing dust. P280: Wear protective gloves/eye protection/face protection.[2] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]
Recommended Laboratory Protocol for Safe Handling
  • Engineering Controls: All handling of the solid material should be conducted in a certified chemical fume hood to avoid inhalation of dust.

  • Personal Protective Equipment (PPE): Wear a standard laboratory coat, nitrile gloves, and chemical safety goggles that provide a complete seal around the eyes.[2]

  • Dispensing: When weighing and transferring the solid, use spatulas and weigh paper within the fume hood. Avoid generating dust clouds.

  • Spill Response: In case of a spill, cordon off the area. Do not use dry sweeping methods. Gently cover the spill with an inert absorbent material (e.g., vermiculite or sand), collect it into a sealed container for hazardous waste, and decontaminate the area.

  • First Aid:

    • Eyes: Immediately flush with copious amounts of water for at least 15 minutes, holding eyelids apart. Seek immediate medical attention.

    • Skin: Remove contaminated clothing and wash the affected area thoroughly with soap and water.

    • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen and seek medical attention.

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations for hazardous chemical waste.

References

  • Sotiriou, C., Lee, W., & Giese, R. W. (1990). Superoxide oxidation: a novel route to aromatic 1,2-dicarboxylic acids. The Journal of Organic Chemistry, 55(7), 2159–2164. [Link]
  • National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 226294, 3-(2-Carboxyphenyl)propionic acid. [Link]

Sources

"2-(2-Carboxyethyl)benzoic acid" CAS number 776-79-4

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-(2-Carboxyethyl)benzoic Acid (CAS 776-79-4): Properties, Synthesis, and Applications in Drug Discovery

Executive Summary

This compound, also known by synonyms such as 3-(2-Carboxyphenyl)propionic acid, is a bifunctional organic compound featuring a benzoic acid moiety substituted with a propionic acid chain.[1][2] Its unique architecture, combining a rigid aromatic core with a flexible aliphatic carboxylic acid linker, makes it a valuable building block in synthetic chemistry. This guide provides a comprehensive technical overview for researchers and drug development professionals, detailing its physicochemical properties, characteristic analytical signatures, plausible synthetic routes, and key applications. The primary focus is on its role as a molecular scaffold, particularly highlighted by its use as a key intermediate in the synthesis of novel thromboxane antagonists, demonstrating its utility in medicinal chemistry.[3]

Chemical Identity and Physicochemical Properties

This compound is a solid organic compound classified as an aromatic dicarboxylic acid.[1] Its structure is distinct from its isomer, 4-(2-Carboxyethyl)benzoic acid, and the closely related homolog, homophthalic acid (2-(Carboxymethyl)benzoic acid). Understanding these structural nuances is critical for its application in rational drug design, where linker length and substituent positioning dictate biological activity.

Table 1: Compound Identification
IdentifierValueSource(s)
CAS Number 776-79-4[1][2][4][5]
IUPAC Name This compound[2][4]
Synonyms 3-(2-Carboxyphenyl)propionic acid; 2-Carboxybenzenepropanoic acid; 2-Carboxyhydrocinnamic acid[1][5]
Molecular Formula C₁₀H₁₀O₄[1][4][5]
Molecular Weight 194.19 g/mol [4][5]
Canonical SMILES O=C(O)CCC1=CC=CC=C1C(=O)O[4][5]
InChI Key VEEXBQLWMFMATJ-UHFFFAOYSA-N[1][2]
Structural Comparison Diagram

The precise placement of the carboxyethyl group is a key structural feature, influencing the molecule's geometry and reactivity compared to its isomers.

G cluster_0 This compound (CAS 776-79-4) cluster_1 4-(2-Carboxyethyl)benzoic acid (CAS 38628-51-2) cluster_2 Homophthalic Acid (CAS 89-51-0) node_2 node_2 node_4 node_4 node_homo node_homo

Caption: Structures of the title compound and related isomers.

Table 2: Computed Physicochemical Properties
PropertyValueSource(s)
Topological Polar Surface Area (TPSA) 74.6 Ų[5]
LogP 1.402[5]
Hydrogen Bond Donors 2[5]
Hydrogen Bond Acceptors 2[5]
Rotatable Bonds 4[5]

These computed values suggest moderate polarity and good potential for forming hydrogen bonds, which are critical parameters in drug design for solubility and target binding. The presence of four rotatable bonds in the side chain imparts significant conformational flexibility.

Spectroscopic and Analytical Characterization

While specific spectra for this compound are not widely published, its structure allows for the confident prediction of key analytical signatures. These predictions are essential for reaction monitoring and quality control.

Infrared (IR) Spectroscopy

The IR spectrum is expected to be dominated by features of the carboxylic acid groups. A very broad absorption band is anticipated in the 2500-3300 cm⁻¹ region, characteristic of the O-H stretching in a hydrogen-bonded carboxylic acid dimer.[6] Two distinct C=O stretching absorptions would be expected: one for the aromatic carboxylic acid (~1700-1725 cm⁻¹) and one for the aliphatic carboxylic acid (~1705-1725 cm⁻¹), which may overlap significantly.[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The spectrum would show complex multiplets for the aromatic protons between 7.2 and 8.1 ppm. The proton ortho to the benzoic acid group is expected to be the most deshielded.[8] The two methylene groups (-CH₂-CH₂-) of the ethyl chain would appear as two distinct triplets around 2.5-3.2 ppm. A very broad singlet, characteristic of the acidic carboxylic protons, would be observed far downfield (>10 ppm), which would disappear upon a D₂O shake.[6]

  • ¹³C NMR: Two signals for the carbonyl carbons are expected in the 165-180 ppm range.[6] Aromatic carbons would resonate between 125-140 ppm. The two methylene carbons would appear in the aliphatic region, typically between 25-40 ppm.

Mass Spectrometry

The molecular ion peak (M+) at m/z 194.19 would be observable. Common fragmentation patterns for benzoic acids include the loss of -OH (M-17) and -COOH (M-45).[6] Alpha-cleavage next to the aliphatic carbonyl group is also a probable fragmentation pathway.

Synthesis and Reaction Chemistry

As a substituted benzoic acid, this molecule can be prepared through various established synthetic organic chemistry routes and participates in reactions characteristic of both its aromatic ring and its two carboxylic acid functional groups.

Proposed Synthetic Workflow

A plausible and efficient synthesis can be envisioned starting from 1-indanone via oxidative cleavage. This approach leverages a common and reliable transformation in organic synthesis.

synthesis_workflow start 1-Indanone intermediate1 Oxidative Cleavage (e.g., KMnO₄, heat, acid workup) start->intermediate1 Oxidation product This compound intermediate1->product Formation

Caption: Proposed synthetic route from 1-indanone.

Experimental Protocol: Synthesis via Oxidation of 1-Indanone

This protocol is a representative example based on established chemical principles for the oxidation of cyclic ketones.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, suspend 1-indanone (1 equivalent) in a 1 M aqueous solution of sodium carbonate.

  • Oxidation: Heat the mixture to 80-90 °C. Slowly add a solution of potassium permanganate (KMnO₄, ~4 equivalents) in water portion-wise over 2-3 hours. The rationale for slow, portion-wise addition is to control the exothermicity of the reaction and prevent the accumulation of excess oxidant, which could lead to undesired side products. The purple color of the permanganate will dissipate as it is consumed.

  • Quenching and Filtration: After the addition is complete, continue heating until the purple color permanently disappears. Cool the reaction mixture to room temperature and filter off the brown manganese dioxide (MnO₂) precipitate. Wash the filter cake with a small amount of hot water.

  • Acidification and Isolation: Combine the filtrate and washings and cool in an ice bath. Carefully acidify the solution with concentrated hydrochloric acid (HCl) until the pH is ~1-2. The acidification protonates the carboxylate intermediates, causing the desired dicarboxylic acid to precipitate out of the aqueous solution due to its lower solubility.

  • Purification: Collect the crude solid product by vacuum filtration, wash with cold water, and dry. Recrystallization from a suitable solvent system (e.g., water or an ethanol/water mixture) can be performed to achieve high purity, typically >95%.[4]

Key Reactions

The two carboxylic acid groups exhibit different reactivity profiles, which can be exploited for selective functionalization. The benzoic acid moiety is less acidic and more sterically hindered than the propionic acid moiety.

  • Selective Esterification/Amidation: The terminal propionic acid group is more sterically accessible and slightly more acidic, making it more reactive towards esterification or amidation under carefully controlled conditions (e.g., using a mild coupling reagent like DCC/DMAP or EDC at low temperatures). This selectivity is crucial for its use as a linker where one end needs to be attached while the other remains free for subsequent reactions.

  • Aromatic Substitution: The aromatic ring can undergo electrophilic aromatic substitution. Both the carboxylic acid and the carboxyethyl groups are deactivating and meta-directing.[9] Therefore, reactions like nitration or halogenation are expected to occur at the position meta to the benzoic acid group, though harsh conditions would be required.[10]

Applications in Research and Drug Development

The primary value of this compound in a research context lies in its utility as a versatile scaffold and linker molecule.

Core Intermediate for Thromboxane Antagonists

A significant documented application is its use as a key intermediate in the synthesis of (carboxyethyl)benzylbenzenesulfonamidobicycloheptane, a novel thromboxane antagonist.[3] Thromboxane A2 is a potent mediator of platelet aggregation and vasoconstriction, and its antagonists are investigated for treating cardiovascular diseases such as thrombosis and myocardial infarction.

In this context, this compound provides a rigid, pre-organized scaffold. The benzoic acid can be converted into an amide, while the propionic acid serves as a crucial binding element for the target receptor.

application_workflow cluster_mods Selective Functionalization start This compound mod1 Amide Coupling (Benzoic Acid) start->mod1 Site A mod2 Esterification/Amidation (Propionic Acid) start->mod2 Site B complex_mol Complex Bioactive Molecule (e.g., Thromboxane Antagonist) mod1->complex_mol mod2->complex_mol

Caption: Role as a bifunctional scaffold in synthesis.

Potential as a Linker in Proteolysis-Targeting Chimeras (PROTACs)

The bifunctional nature of this molecule makes it an attractive candidate for use as a linker in PROTAC technology. One carboxylic acid could be used to attach to a warhead that binds a target protein, while the other could be functionalized to connect to an E3 ligase-binding element. The length and flexibility of the propylethyl chain are within the typical range for effective PROTAC linkers, allowing for the proper orientation of the two ends of the chimera.

Safety, Handling, and Storage

Hazard Identification

While a specific, comprehensive safety data sheet for this compound is not universally available, GHS information from suppliers indicates it should be handled with care.[11]

  • GHS Pictogram: Exclamation Mark

  • Signal Word: Warning[11]

  • Hazard Statements: Based on analogous structures like benzoic acid, it may cause skin irritation, serious eye damage, and may cause respiratory irritation.[12]

  • Precautionary Statements: P261 (Avoid breathing dust), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[11]

Handling and Personal Protective Equipment (PPE)
  • Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[13]

  • Wear standard PPE: safety glasses or goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).[14]

  • Avoid generating dust during weighing and transfer.

  • In case of skin contact, wash thoroughly with soap and water. For eye contact, flush immediately with copious amounts of water for at least 15 minutes and seek medical attention.[13]

Storage

Store in a tightly closed container in a dry, cool, and well-ventilated place.[5][13] Keep away from strong bases and oxidizing agents.[13]

Conclusion

This compound (CAS 776-79-4) is more than a simple dicarboxylic acid; it is a strategically designed building block with significant potential in medicinal chemistry and materials science. Its defined stereochemistry, differential reactivity of its functional groups, and documented role in the synthesis of bioactive compounds make it a valuable tool for researchers.[3] This guide has provided the core technical information required to effectively utilize, handle, and synthesize this compound, empowering scientists to leverage its unique properties in the pursuit of novel molecular entities.

References

  • EON Biotech. This compound – (776-79-4). [Link]
  • Pharmaffiliates. 3-(2-Carboxyphenyl)propionic acid. [Link]
  • PubChem. 3-(2-Carboxyphenyl)propionic acid. [Link]
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  • Chemical Synthesis Database. 3-(2-carboxyethyl)benzoic acid. [Link]
  • Chemical-Suppliers.com. 4-(2-Carboxyethyl)benzoic acid. [Link]
  • PubChem. 2-(2-Carboxyacetamido)benzoic acid. [Link]
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  • Matrix Fine Chemicals. 2-(CARBOXYMETHYL)BENZOIC ACID. [Link]
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  • MDPI. 2-(2-(Benzylamino)-2-Oxoethyl)-1-Methyl-1H-Pyrrole-3-Carboxylic Acid. [Link]
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  • Chemistry LibreTexts. Spectroscopy of Carboxylic Acids and Nitriles. [Link]
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  • Turito. Benzoic Acid - Structure, Properties, Reactions. [Link]
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  • YouTube. 6 Important Reactions of Benzoic Acid in one shot. [Link]
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molecular weight of "2-(2-Carboxyethyl)benzoic acid"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Molecular Weight and Characterization of 2-(2-Carboxyethyl)benzoic Acid

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of this compound (CAS No: 776-79-4), centered on its molecular weight and the scientific implications of this fundamental property. Intended for researchers, medicinal chemists, and drug development professionals, this document moves beyond a simple data recitation. It delves into the causality behind analytical method selection, the significance of molecular weight in the context of pharmacokinetics, and provides actionable experimental protocols. We will explore how the precise mass of this dicarboxylic acid is determined, its role in structural elucidation, and its importance in qualifying the molecule for further research, particularly within the framework of orally available drug candidates.

Chemical Identity and Molecular Structure

Correctly identifying a compound is the foundational step for all subsequent research. This compound is known by several synonyms, including 3-(2-Carboxyphenyl)propionic acid and 2-Carboxyhydrocinnamic acid.[1] Its unique structure, featuring a benzoic acid moiety substituted with a propionic acid chain at the ortho position, dictates its chemical behavior and analytical profile.

The molecular formula is C₁₀H₁₀O₄.[1][2] This formula is the basis for the theoretical calculation of its molecular weight.

Caption: Chemical structure of this compound.

Physicochemical Properties: The Central Role of Molecular Weight

The molecular weight of a compound is a critical parameter that influences its physical and biological properties, from melting point and solubility to its potential as a therapeutic agent. For this compound, the precise molecular weight is a key specification for confirming identity and purity.

PropertyValueSignificance & ContextSource
Molecular Weight 194.18 g/mol (Average) 194.0579 g/mol (Monoisotopic)The average molecular weight is used for stoichiometric calculations in bulk. The monoisotopic mass is crucial for high-resolution mass spectrometry to achieve unambiguous identification.[1][2]
Molecular Formula C₁₀H₁₀O₄Defines the elemental composition and is the basis for calculating molecular weight.[1][2]
CAS Number 776-79-4A unique identifier assigned by the Chemical Abstracts Service, ensuring unambiguous reference in literature and databases.[1][2]
Form SolidIndicates the physical state at standard temperature and pressure, relevant for handling and formulation.[1]
Topological Polar Surface Area (TPSA) 74.6 ŲA calculated value that correlates with hydrogen bonding potential and is a strong predictor of drug transport properties, including membrane permeability.ChemScene
Hydrogen Bond Donors 2The two hydroxyl (-OH) groups can donate hydrogen bonds, influencing solubility and receptor binding.ChemScene
Hydrogen Bond Acceptors 4The four oxygen atoms can accept hydrogen bonds, contributing to aqueous solubility and target interactions.ChemScene

Analytical Characterization: Experimental Verification of Molecular Weight

While the molecular weight can be calculated theoretically from the molecular formula, it must be confirmed experimentally. This not only verifies the compound's identity but also provides evidence of its purity. High-Resolution Mass Spectrometry (HRMS) is the definitive technique for this purpose.

Causality in Method Selection: Why Electrospray Ionization (ESI) is Ideal

The choice of ionization technique in mass spectrometry is critical and is dictated by the analyte's structure. For this compound, ESI is the preferred method.

  • Presence of Ionizable Groups: The molecule possesses two carboxylic acid groups. These are acidic moieties that readily lose a proton (deprotonate) in solution, especially under slightly basic or neutral conditions.

  • Negative Ion Mode Superiority: This propensity for deprotonation makes the molecule exceptionally well-suited for analysis in negative ion mode ESI (-ESI). In this mode, the instrument detects anions. The primary ion expected is the singly deprotonated molecule, [M-H]⁻, at a mass-to-charge ratio (m/z) corresponding to the molecular weight minus the mass of a proton.

  • Soft Ionization: ESI is a "soft" ionization technique, meaning it imparts minimal energy to the molecule during the ionization process. This is crucial as it keeps the molecule intact, allowing for the detection of the molecular ion rather than just fragment ions. This ensures the primary piece of evidence—the molecular weight—is clearly observed.

Studies on dicarboxylic acids confirm that -ESI is a robust method, reliably producing [M-H]⁻ ions, which are characteristic of the intact molecule.[3][4]

G cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing A 1. Dissolve sample in Methanol/Water B 2. Dilute to final concentration (~1-10 µM) A->B Accurate Dilution C 3. Infuse into ESI Source (Negative Ion Mode) B->C Sample Introduction D 4. Mass Analyzer (e.g., TOF, Orbitrap) C->D Ion Transfer E 5. Ion Detection D->E Mass Sorting F 6. Generate Mass Spectrum E->F Signal Conversion G 7. Identify [M-H]⁻ Peak F->G Peak Picking H 8. Compare Experimental m/z to Theoretical Mass G->H Validation (<5 ppm error)

Caption: Experimental workflow for molecular weight verification by ESI-MS.

Self-Validating Protocol: Molecular Weight Determination by HRMS

This protocol describes a self-validating system for confirming the molecular weight of this compound. The inclusion of a system suitability check and mass calibration ensures the trustworthiness of the results.

Objective: To confirm the monoisotopic mass of this compound with high accuracy (<5 ppm mass error).

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an ESI source.

Materials:

  • This compound sample

  • HPLC-grade methanol

  • Ultrapure water

  • Calibrant solution appropriate for negative ion mode

Methodology:

  • Mass Calibration:

    • Prior to sample analysis, perform a full mass calibration of the instrument across the desired mass range (e.g., m/z 50-1000) using the manufacturer-provided calibrant solution. This ensures the mass axis is accurate.

  • System Suitability Test (SST):

    • Prepare a known standard (e.g., sodium taurocholate) at a concentration of 1 µM.

    • Analyze the SST standard and confirm its [M-H]⁻ ion is detected within the acceptable mass accuracy window (e.g., < 3 ppm). This validates that the entire system (pump, source, analyzer) is performing correctly.

  • Sample Preparation:

    • Prepare a stock solution of this compound at 1 mg/mL in methanol.

    • Perform a serial dilution in 50:50 methanol:water to a final concentration of 5 µM. A general protocol for dicarboxylic acids suggests a final concentration in the low micromolar range for infusion.[3]

  • ESI-MS Analysis:

    • Set the ESI source to negative ion mode.

    • Typical source parameters: Capillary voltage: -3.0 kV; Cone voltage: -40 V; Desolvation gas (N₂): 600 L/hr; Desolvation temperature: 350°C.

    • Infuse the sample solution directly into the source at a flow rate of 10 µL/min.

    • Acquire data in full scan mode over a mass range of m/z 50-500 for at least 1 minute to obtain a stable signal and averaged spectrum.

  • Data Analysis:

    • Process the acquired spectrum.

    • Expected Result: A prominent peak should be observed at m/z 193.0506. This corresponds to the [M-H]⁻ ion of C₁₀H₁₀O₄ (Theoretical monoisotopic mass of M = 194.0579 Da; mass of H = 1.0078 Da).

    • Calculate the mass error in parts per million (ppm):

      • ppm Error = [(Experimental Mass - Theoretical Mass) / Theoretical Mass] x 10⁶

    • Acceptance Criterion: The absolute ppm error must be less than 5 ppm for confident identification.

Relevance in Drug Development and Research

The molecular weight is not merely an identifier; it is a critical gatekeeper property in drug discovery.[5] Small molecule drug candidates are often evaluated using frameworks like Lipinski's Rule of Five to predict their potential for oral bioavailability.[6][7]

Assessment against Lipinski's Rule of Five

Lipinski's Rule of Five states that an orally active drug generally has no more than one violation of the following criteria:[8][9]

  • Molecular weight < 500 Daltons

  • LogP (a measure of lipophilicity) < 5

  • No more than 5 hydrogen bond donors

  • No more than 10 hydrogen bond acceptors

Let's evaluate this compound:

  • Molecular Weight: 194.18 Da. (Pass) . This low molecular weight is highly favorable, as smaller molecules tend to have better absorption and distribution properties.[5][10]

  • LogP: 1.402 (calculated). (Pass) . This value indicates a balanced lipophilicity, suggesting it can partition between aqueous and lipid environments, a key aspect of crossing biological membranes.

  • Hydrogen Bond Donors: 2 (from the two -OH groups). (Pass) .

  • Hydrogen Bond Acceptors: 4 (from the four oxygen atoms). (Pass) .

Application as a Synthetic Building Block

As a dicarboxylic acid, this molecule is a versatile building block in organic synthesis.[12][13] The two carboxylic acid groups can be differentially functionalized to create esters, amides, or other derivatives, making it a valuable starting material for constructing more complex molecules, including active pharmaceutical ingredients (APIs).[12]

Conclusion

The molecular weight of this compound, authoritatively determined to be 194.18 g/mol , is more than a data point; it is a cornerstone of its chemical identity and a key predictor of its scientific utility. Experimental verification via high-resolution mass spectrometry, guided by an understanding of the molecule's inherent ionizability, provides unequivocal confirmation of its structure. Furthermore, its low molecular weight, in conjunction with its other physicochemical properties, places it squarely within the "drug-like" chemical space defined by Lipinski's Rule of Five. This positions the compound as a valuable and promising entity for researchers in organic synthesis and professionals in the early stages of drug discovery.

References

  • Kumar, G. S., et al. (2004). Negative ion electrospray ionization mass spectral study of dicarboxylic acids in the presence of halide ions. Rapid Communications in Mass Spectrometry, 18(10), 1109-15. [Link]
  • Zenovel (n.d.). Lipinski's Rule of 5 in Modern Drug Discovery. Zenovel. [Link]
  • PubMed (2004). Negative ion electrospray ionization mass spectral study of dicarboxylic acids in the presence of halide ions.
  • Bioaccess (n.d.). Understanding the Lipinski Rule of Five in Drug Discovery. Bioaccess. [Link]
  • GARDP Revive (n.d.). Lipinski's Rule of 5. GARDP Revive. [Link]
  • Durrant Lab (n.d.). Molecular weight.
  • Wikipedia (n.d.). Lipinski's rule of five. [Link]
  • Taylor & Francis Online (n.d.). Lipinski's rule of five – Knowledge and References. [Link]
  • ACS Publications (2022). Standard-Free Quantification of Dicarboxylic Acids: Case Studies with Salt-Rich Effluents and Serum. Journal of the American Society for Mass Spectrometry. [Link]
  • ResearchGate (n.d.).
  • Wisdomlib (2025). Molecular weight and size: Significance and symbolism. [Link]
  • PubMed (2012). The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space.
  • Waring, M.J., et al. (2015). Molecular Property Design: Does Everyone Get It?. Journal of Medicinal Chemistry. [Link]
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An In-depth Technical Guide to the Synthesis of 2-(2-Carboxyethyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the chemical synthesis of 2-(2-Carboxyethyl)benzoic acid (CAS 776-79-4), a key intermediate in the development of novel therapeutic agents. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. We will explore the primary synthetic pathways, offering detailed, step-by-step protocols and a thorough examination of the underlying reaction mechanisms. The guide emphasizes scientific integrity, providing a rationale for experimental choices and citing authoritative sources to support key claims. Visual aids, including reaction pathway diagrams and data tables, are included to facilitate a deeper understanding of the synthetic strategies.

Introduction: The Significance of this compound

This compound, also known as 3-(2-carboxyphenyl)propanoic acid, is a disubstituted aromatic carboxylic acid. Its structure, featuring both a benzoic acid and a propanoic acid moiety in an ortho relationship, makes it a valuable building block in medicinal chemistry. The strategic placement of these two carboxylic acid groups allows for the creation of rigid scaffolds and the introduction of multiple points of interaction with biological targets. Notably, it serves as a crucial intermediate in the synthesis of novel thromboxane antagonists, which are investigated for their potential in treating cardiovascular diseases[1]. The compound's ability to undergo intramolecular cyclization upon heating to form 1-indanone further highlights its utility as a precursor to a variety of more complex molecules[2][3].

This guide will focus on two robust and well-established synthetic routes for the preparation of this compound:

  • Route 1: Arndt-Eistert Homologation of Homophthalic Acid. This elegant method provides a direct one-carbon chain extension of a readily available starting material.

  • Route 2: Malonic Ester Synthesis starting from a 2-(Halomethyl)benzoic Acid Derivative. This classic approach offers a reliable and versatile way to construct the propanoic acid side chain.

Synthetic Pathway 1: Arndt-Eistert Homologation

The Arndt-Eistert reaction is a powerful method for the homologation of carboxylic acids, extending the carbon chain by a single methylene group[3][4]. This pathway is particularly attractive for the synthesis of this compound as it starts from the commercially available and structurally related homophthalic acid (2-carboxyphenylacetic acid).

Overall Reaction Scheme

The synthesis proceeds in two main stages: the conversion of homophthalic acid to its acid chloride, followed by the Arndt-Eistert reaction sequence involving a diazoketone intermediate and a Wolff rearrangement.

Arndt_Eistert_Synthesis Homophthalic_Acid Homophthalic Acid (2-Carboxyphenylacetic acid) Acid_Chloride Acid Chloride Intermediate Homophthalic_Acid->Acid_Chloride SOCl₂ or (COCl)₂ Diazoketone α-Diazoketone Intermediate Acid_Chloride->Diazoketone CH₂N₂ or TMS-CHN₂ Ketene Ketene Intermediate Diazoketone->Ketene Ag₂O, H₂O, Δ (Wolff Rearrangement) Final_Product This compound Ketene->Final_Product H₂O (Hydration)

Caption: Arndt-Eistert homologation pathway for the synthesis of this compound.

Mechanistic Insights

The core of the Arndt-Eistert synthesis is the Wolff rearrangement[2]. After the formation of the α-diazoketone from the acid chloride and diazomethane, a catalyst (often a silver salt) or photolysis initiates the elimination of nitrogen gas to form a highly reactive carbene. This carbene undergoes a 1,2-rearrangement, where the alkyl group migrates to the carbene carbon, to form a ketene. This ketene is then trapped by a nucleophile, in this case, water, to yield the homologous carboxylic acid[3][5]. A key advantage of this method is that the stereochemistry of the migrating group is retained.

Detailed Experimental Protocol

Step 1: Preparation of Homophthalic Acid Chloride

  • To a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap for acidic gases, add homophthalic acid (1 equivalent).

  • Add thionyl chloride (SOCl₂, 2.5 equivalents) in excess. A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction.

  • Gently heat the mixture to reflux (approximately 80°C) for 2-3 hours, or until the evolution of HCl and SO₂ gases ceases.

  • Remove the excess thionyl chloride by distillation under reduced pressure. The resulting crude homophthalic acid chloride can be used directly in the next step.

Step 2: Arndt-Eistert Reaction

Caution: Diazomethane is toxic and explosive. This reaction should only be performed in a well-ventilated fume hood with appropriate safety precautions. A safer alternative is to use (trimethylsilyl)diazomethane.

  • Dissolve the crude acid chloride (1 equivalent) in a suitable anhydrous solvent, such as diethyl ether or THF, and cool the solution to 0°C in an ice bath.

  • Slowly add a solution of diazomethane (approximately 2.2 equivalents) in diethyl ether to the cooled acid chloride solution with stirring. The reaction is typically accompanied by the evolution of nitrogen gas.

  • Allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

  • In a separate flask, prepare a suspension of silver(I) oxide (Ag₂O, 0.1 equivalents) in water.

  • Slowly add the diazoketone solution to the silver oxide suspension with vigorous stirring. The mixture is then gently heated to 50-70°C to initiate the Wolff rearrangement.

  • After the reaction is complete (monitored by TLC), cool the mixture and filter to remove the silver catalyst.

  • Acidify the aqueous filtrate with concentrated HCl to precipitate the product.

  • Collect the solid by vacuum filtration, wash with cold water, and dry to yield this compound.

Data Summary
StepReactantsReagentsKey ConditionsTypical Yield
1Homophthalic AcidThionyl Chloride, cat. DMFReflux, 2-3h>95% (crude)
2Acid ChlorideDiazomethane, Ag₂O, H₂O0°C to 70°C60-80%

Synthetic Pathway 2: Malonic Ester Synthesis

The malonic ester synthesis is a versatile and reliable method for preparing carboxylic acids from alkyl halides[6]. This route involves the alkylation of diethyl malonate with a suitable 2-(halomethyl)benzoic acid derivative, followed by hydrolysis and decarboxylation.

Overall Reaction Scheme

This multi-step synthesis begins with the preparation of a suitable starting material, such as methyl 2-(bromomethyl)benzoate, followed by the core malonic ester synthesis steps.

Malonic_Ester_Synthesis Start_Material Methyl 2-(bromomethyl)benzoate Alkylated_Ester Alkylated Malonic Ester Intermediate Start_Material->Alkylated_Ester Diethyl Malonate, NaOEt Dicarboxylic_Acid Intermediate Dicarboxylic Acid Alkylated_Ester->Dicarboxylic_Acid 1. NaOH, H₂O, Δ 2. H₃O⁺ Final_Product This compound Dicarboxylic_Acid->Final_Product Heat (Δ) (-CO₂)

Caption: Malonic ester synthesis pathway for this compound.

Mechanistic Insights

The key to the malonic ester synthesis is the high acidity of the α-hydrogens of diethyl malonate, which are flanked by two electron-withdrawing carbonyl groups. These protons can be readily removed by a moderately strong base, such as sodium ethoxide, to form a stabilized enolate ion. This enolate acts as a potent nucleophile, readily displacing a halide from an alkyl halide in an SN2 reaction. The resulting alkylated malonic ester is then subjected to basic hydrolysis (saponification) to convert the ester groups into carboxylates. Acidification protonates the carboxylates to form a dicarboxylic acid, which upon heating, readily undergoes decarboxylation to yield the final product[7].

Detailed Experimental Protocol

Step 1: Preparation of Diethyl 2-((2-(methoxycarbonyl)phenyl)methyl)malonate

  • In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve sodium metal (1 equivalent) in absolute ethanol to prepare a solution of sodium ethoxide.

  • To the sodium ethoxide solution, add diethyl malonate (1 equivalent) dropwise with stirring.

  • Add a solution of methyl 2-(bromomethyl)benzoate (1 equivalent) in ethanol to the reaction mixture.

  • Heat the mixture to reflux for 4-6 hours.

  • Cool the reaction mixture, and remove the ethanol under reduced pressure.

  • Add water to the residue and extract the product with diethyl ether.

  • Dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude alkylated malonic ester.

Step 2: Hydrolysis and Decarboxylation

  • To the crude product from the previous step, add a solution of sodium hydroxide (3 equivalents) in water.

  • Heat the mixture to reflux for 3-4 hours to ensure complete hydrolysis of all three ester groups.

  • Cool the reaction mixture in an ice bath and carefully acidify with concentrated hydrochloric acid until the pH is strongly acidic.

  • Gently heat the acidic solution to reflux for an additional 1-2 hours to effect decarboxylation.

  • Cool the solution to room temperature, which should cause the product to precipitate.

  • Collect the solid by vacuum filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., water or an ethanol/water mixture) to obtain pure this compound.

Data Summary
StepReactantsReagentsKey ConditionsTypical Yield
1Methyl 2-(bromomethyl)benzoate, Diethyl MalonateSodium Ethoxide, EthanolReflux, 4-6h70-85%
2Alkylated EsterNaOH, HClReflux80-90%

Alternative Synthetic Strategies

While the two routes detailed above are robust and reliable, other synthetic strategies can also be employed to synthesize this compound.

  • Oxidative Cleavage of 1-Indanone Derivatives: As previously mentioned, the target molecule is a precursor to 1-indanone. It is conceivable that an oxidative cleavage of the 1-indanone ring system could yield the desired dicarboxylic acid. Reagents such as potassium permanganate or ozone could potentially effect this transformation, although selectivity and yield may be a concern.

  • Hydrolysis of Dinitrile or Cyano-Acid Precursors: A synthetic route involving the introduction of cyano groups followed by hydrolysis is a common strategy for preparing carboxylic acids. For instance, the synthesis of 3-(2-cyanophenyl)propanoic acid followed by the hydrolysis of the nitrile group would yield the target molecule[8]. This approach can be advantageous due to the diverse methods available for introducing cyano groups into organic molecules.

Conclusion

The synthesis of this compound is a critical step in the development of various pharmacologically active compounds. This guide has provided a detailed examination of two primary and effective synthetic pathways: the Arndt-Eistert homologation and the malonic ester synthesis. Both methods utilize readily available starting materials and are based on well-understood and reliable organic reactions. The choice of synthetic route will ultimately depend on factors such as the availability of starting materials, scalability, and the specific requirements of the research or development program. The mechanistic insights and detailed protocols provided herein are intended to equip researchers and scientists with the necessary knowledge to confidently synthesize this important chemical intermediate.

References

  • Arndt, F., & Eistert, B. (1935). Ein Verfahren zur Überführung von Carbonsäuren in ihre höheren Homologen. Berichte der deutschen chemischen Gesellschaft (A and B Series), 68(1), 200-208.
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A Technical Guide to the Solubility of 2-(2-Carboxyethyl)benzoic acid: Principles, Data, and Experimental Determination

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the solubility characteristics of 2-(2-carboxyethyl)benzoic acid, a key organic intermediate. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings of its solubility, collates available data, and presents a robust, field-proven protocol for its experimental determination. Our focus is on providing not just data, but a deeper understanding of the physicochemical principles that govern the solubility of this dicarboxylic acid.

Introduction: The Significance of Solubility in Research and Development

This compound, with its dual carboxylic acid functionalities and aromatic core, presents a unique solubility profile that is critical to its application in chemical synthesis, materials science, and pharmaceutical development. Understanding and quantifying its solubility is paramount for reaction optimization, formulation design, and predicting bioavailability. Low aqueous solubility, a common challenge in drug discovery, can lead to unpredictable in vitro results and poor in vivo performance[1][2]. This guide serves as a foundational resource for navigating the complexities of this compound's solubility.

Physicochemical Properties of this compound

A molecule's solubility is intrinsically linked to its structural and physicochemical properties. For this compound (CAS: 776-79-4), these properties dictate its interaction with various solvents.

PropertyValueSource
Molecular FormulaC₁₀H₁₀O₄[3][4]
Molecular Weight194.19 g/mol [4]
AppearanceSolid[3]
LogP (Predicted)1.402[4]
Topological Polar Surface Area (TPSA)74.6 Ų[4]
Hydrogen Bond Donors2[4]
Hydrogen Bond Acceptors2[4]

The presence of two carboxylic acid groups, capable of donating and accepting hydrogen bonds, alongside a nonpolar benzene ring, results in a molecule with amphiphilic character. This duality governs its solubility behavior across a spectrum of solvents. The predicted LogP value suggests a moderate lipophilicity.

Solubility Profile: Theoretical Considerations and Available Data

As a dicarboxylic acid, the solubility of this compound is highly dependent on the nature of the solvent and the pH of the medium.

Aqueous Solubility and the Influence of pH

In aqueous solutions, the ionization of the carboxylic acid groups plays a pivotal role. The solubility of the compound will be at its minimum at a pH between its two pKa values, where the molecule is in its neutral, zwitterionic form. As the pH deviates from this isoelectric point, the carboxylic acid groups will either be protonated (at low pH) or deprotonated (at high pH), leading to the formation of charged species that are more readily solvated by water, thus increasing solubility.

Solubility in Organic Solvents

Generally, carboxylic acids exhibit greater solubility in polar organic solvents with which they can form hydrogen bonds. Solvents like alcohols (ethanol, methanol), ketones (acetone), and ethers are expected to be good solvents for this compound[6]. The aromatic ring also allows for van der Waals interactions with nonpolar solvents, although the polar carboxylic acid groups will limit solubility in highly nonpolar solvents like hexane.

Experimental Determination of Thermodynamic Solubility: The Shake-Flask Method

The "gold standard" for determining thermodynamic (or equilibrium) solubility is the shake-flask method[8][9]. This technique involves agitating an excess of the solid compound in the solvent of interest until equilibrium is reached, followed by quantification of the dissolved solute in the supernatant.

Rationale Behind the Shake-Flask Method

The core principle of this method is to establish a saturated solution where the rate of dissolution of the solid equals the rate of precipitation. This equilibrium state represents the thermodynamic solubility. Extended incubation times (e.g., 24 hours or more) are often necessary to ensure true equilibrium is achieved, especially for compounds that dissolve slowly[1].

Step-by-Step Protocol

Materials:

  • This compound (solid)

  • Solvent of interest (e.g., water, phosphate-buffered saline pH 7.4, ethanol)

  • Scintillation vials or screw-capped tubes

  • Orbital shaker or rotator in a temperature-controlled environment

  • Centrifuge

  • Syringes and syringe filters (e.g., 0.22 µm PVDF)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes for standard preparation

Procedure:

  • Preparation: Add an excess amount of solid this compound to a series of vials. The excess should be clearly visible to ensure saturation.

  • Solvent Addition: Add a known volume of the desired solvent to each vial.

  • Equilibration: Seal the vials and place them on an orbital shaker in a constant temperature bath (e.g., 25°C or 37°C). Allow the samples to shake for a predetermined time (e.g., 24 to 72 hours) to reach equilibrium.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

  • Sampling: Carefully withdraw a sample of the supernatant using a syringe.

  • Filtration: Immediately filter the sample through a syringe filter into a clean vial. This step is crucial to remove any undissolved microparticles.

  • Dilution: Dilute the filtered supernatant with an appropriate solvent to a concentration within the linear range of the analytical method.

  • Quantification: Analyze the diluted samples by a validated analytical method, such as HPLC-UV, to determine the concentration of the dissolved compound.

  • Standard Curve: Prepare a standard curve of this compound of known concentrations to accurately quantify the solubility.

Visualizing the Workflow

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation & Sampling cluster_analysis Analysis A Add excess solid to vials B Add known volume of solvent A->B C Seal and shake at constant temp (24-72h) B->C D Settle excess solid C->D E Withdraw supernatant D->E F Filter supernatant (0.22 µm) E->F G Dilute sample F->G H Quantify by HPLC-UV G->H I Calculate solubility H->I

Caption: Workflow for Thermodynamic Solubility Determination.

Conclusion

While specific, publicly available solubility data for this compound is limited, this guide provides a robust framework for understanding and determining its solubility. The amphiphilic nature of the molecule, with its two carboxylic acid groups and aromatic ring, dictates a complex solubility profile that is highly dependent on the solvent and pH. For researchers and developers, the provided shake-flask protocol offers a reliable method for generating the precise solubility data necessary for advancing their work. As with any experimental undertaking, careful execution and a validated analytical method are key to obtaining accurate and reproducible results.

References

  • Organic Syntheses Procedure. Homophthalic acid and anhydride.
  • Enamine. Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).
  • Protocols.io. Shake-Flask Aqueous Solubility assay (Kinetic solubility). (2024).
  • Guidechem. Homophthalic acid 89-51-0 wiki.
  • Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.
  • National Institutes of Health. Determination of aqueous solubility by heating and equilibration: A technical note.
  • A review of methods for solubility determination in biopharmaceutical drug characterization.
  • CymitQuimica. This compound.
  • ChemScene. This compound.
  • Guidechem. Understanding Benzoic Acid Solubility: A Comprehensive Guide. (2024).
  • Sciencemadness Wiki. Benzoic acid. (2024).
  • BYJU'S. Properties of Benzoic Acid.

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spectroscopic data of 3-(2-Carboxyphenyl)propionic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectroscopic Analysis of 3-(2-Carboxyphenyl)propionic Acid

Introduction

3-(2-Carboxyphenyl)propionic acid (also known as 2-(2-carboxyethyl)benzoic acid) is a dicarboxylic acid featuring both an aromatic and an aliphatic carboxyl group.[1][2] Its unique structure makes it a valuable building block in the synthesis of various organic compounds, including pharmaceuticals.[3] Accurate and comprehensive characterization of this molecule is paramount for researchers in synthetic chemistry and drug development to ensure purity, confirm identity, and understand its chemical behavior.

This guide provides a detailed exploration of the core spectroscopic techniques used to characterize 3-(2-Carboxyphenyl)propionic acid: Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). We will move beyond simple data reporting to explain the causality behind experimental choices and the structural basis for the observed spectral features, providing a robust framework for analysis.

Molecular Structure and Spectroscopic Overview

Before delving into individual techniques, a preliminary analysis of the molecular structure provides a predictive roadmap for the expected spectroscopic data.

Chemical Structure: 3-(2-Carboxyphenyl)propionic acid Molecular Formula: C₁₀H₁₀O₄[1] Molecular Weight: 194.18 g/mol [1][4]

Caption: Molecular structure of 3-(2-Carboxyphenyl)propionic acid.

Key Structural Features & Predictions:

  • Two Carboxyl Groups: Expect strong IR signals for C=O and broad O-H stretches. In ¹³C NMR, two distinct carbonyl carbon signals are anticipated in the 165-185 ppm region.[5] In ¹H NMR, two acidic proton signals should appear far downfield (>10 ppm).[6]

  • Substituted Benzene Ring: Aromatic C-H and C=C stretches will be present in the IR spectrum. The substitution pattern suggests a complex multiplet pattern in the aromatic region (7-8.5 ppm) of the ¹H NMR spectrum. Four distinct signals are expected for the aromatic carbons in the ¹³C NMR spectrum.

  • Ethylene Bridge (-CH₂-CH₂-): Aliphatic C-H stretches will appear in the IR spectrum. In the ¹H NMR, this will manifest as two distinct signals, likely triplets, due to coupling with each other. Two corresponding signals will appear in the aliphatic region of the ¹³C NMR spectrum.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a fundamental technique for identifying the functional groups within a molecule. For a solid sample like 3-(2-Carboxyphenyl)propionic acid, the KBr pellet method is the gold standard. This choice is deliberate; it minimizes scattering of the infrared beam and avoids solvent peaks that could obscure key regions of the spectrum.[7]

Experimental Protocol: KBr Pellet Method

This protocol ensures the creation of a high-quality, semi-transparent pellet for analysis.

G cluster_0 Sample Preparation Workflow start Start: Clean Equipment grind_sample 1. Grind 1-2 mg of sample in an agate mortar. start->grind_sample grind_kbr 2. Add ~150 mg of dry FTIR-grade KBr. grind_sample->grind_kbr mix 3. Mix and grind thoroughly to a fine, homogenous powder. grind_kbr->mix load_die 4. Transfer powder into the pellet die. mix->load_die press 5. Apply 7-10 metric tons of pressure via hydraulic press. load_die->press release 6. Carefully release pressure and extract the translucent pellet. press->release analyze 7. Place pellet in spectrometer and acquire spectrum. release->analyze end End analyze->end

Caption: Workflow for preparing a KBr pellet for FTIR analysis.

Causality Behind the Protocol:

  • Grinding: Reducing the particle size to less than the wavelength of the IR light is critical to prevent significant scattering, which would result in a sloping baseline and poor-quality spectrum.[7]

  • Dry KBr: Potassium bromide is hygroscopic. Any absorbed water will introduce a broad O-H absorption band around 3400 cm⁻¹, potentially obscuring the sample's true O-H signal.[8]

  • Pressure: The applied pressure causes the KBr to plasticize and form a clear, glass-like disc that is transparent to infrared radiation, allowing for a clean transmission spectrum of the embedded sample.[8]

Data Interpretation

The FTIR spectrum of 3-(2-Carboxyphenyl)propionic acid is dominated by features from its two carboxylic acid functional groups.

Wavenumber (cm⁻¹)Vibration TypeStructural AssignmentRationale & Expected Appearance
3300 - 2500 O-H StretchCarboxylic Acid O-HA very broad and strong absorption band is the hallmark of a hydrogen-bonded carboxylic acid dimer.[4][9] This breadth is due to the various vibrational states accessible through the hydrogen bond.
3100 - 3000 C-H StretchAromatic C-HMedium to weak sharp peaks appearing on top of the broad O-H band.
2980 - 2850 C-H StretchAliphatic C-H (-CH₂-)Medium to weak sharp peaks, also often superimposed on the O-H band.[4]
~1710 C=O StretchDimeric Carboxylic Acid C=OAn intense, sharp absorption. The position around 1710 cm⁻¹ (as opposed to ~1760 cm⁻¹) is characteristic of the hydrogen-bonded dimer that carboxylic acids form in the solid state.[5][6] We expect this peak to be slightly broadened due to the two non-equivalent carbonyl environments.
~1600, ~1475 C=C StretchAromatic RingTwo to three medium-intensity sharp peaks characteristic of the benzene ring skeletal vibrations.
~1300 C-O StretchCarboxylic Acid C-OA medium-intensity band, often coupled with O-H in-plane bending.
~920 O-H BendDimeric Carboxylic Acid O-HA broad, medium-intensity peak characteristic of the out-of-plane bend of the hydrogen-bonded dimer.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most detailed structural information, revealing the chemical environment, connectivity, and relative number of protons and carbons in the molecule.

Experimental Protocol: Sample Preparation

The choice of solvent is the most critical decision in NMR. For carboxylic acids, a deuterated aprotic solvent like DMSO-d₆ is often preferred over CDCl₃.

  • Weighing: Accurately weigh 5-10 mg of 3-(2-Carboxyphenyl)propionic acid.

  • Dissolution: Dissolve the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Transfer: Transfer the solution to a 5 mm NMR tube.

  • Analysis: Acquire ¹H and ¹³C spectra on a suitable NMR spectrometer (e.g., 400 MHz).

Causality Behind the Protocol:

  • DMSO-d₆ Solvent: This solvent is chosen for its excellent ability to dissolve polar carboxylic acids. Crucially, it is aprotic but can act as a hydrogen bond acceptor, which allows the acidic carboxyl protons to be observed as distinct, albeit sometimes broad, signals.[10] In contrast, using deuterated water (D₂O) would lead to rapid H-D exchange, causing the carboxyl proton signals to disappear.[6]

¹H NMR Spectral Interpretation

The ¹H NMR spectrum provides a precise map of the proton environments.

Predicted δ (ppm)MultiplicityIntegrationAssignmentRationale
>12.0 Broad Singlet2H-COOH (x2)Carboxylic acid protons are highly deshielded due to the electronegativity of the adjacent oxygens and magnetic anisotropy of the C=O bond.[11] Their signals appear far downfield and are often broad due to hydrogen bonding and chemical exchange.
~8.0 - 7.4 Multiplet4HAr-HThe four protons on the benzene ring are in different chemical environments and will couple with each other, resulting in a complex series of overlapping signals (multiplet).[12]
~3.2 Triplet2HAr-CH₂-These protons are deshielded by the adjacent aromatic ring. They will appear as a triplet due to coupling with the neighboring -CH₂- group (n+1 rule, 2+1=3).
~2.7 Triplet2H-CH₂-COOHThese protons are alpha to a carbonyl group, which deshields them. They will also appear as a triplet due to coupling with the Ar-CH₂- group.[13]
¹³C NMR Spectral Interpretation

The ¹³C NMR spectrum reveals the number of unique carbon environments.

Predicted δ (ppm)AssignmentRationale
~174 C OOH (Aliphatic)The carbonyl carbon of the propionic acid moiety. Saturated carboxylic acid carbons typically appear around 175-185 ppm.[5]
~168 C OOH (Aromatic)The carbonyl carbon attached directly to the benzene ring. Aromatic acid carbons are slightly more shielded, appearing around 165-170 ppm.[14]
~140 Ar-C -CH₂Quaternary aromatic carbon attached to the propionic chain.
~135 Ar-C -COOHQuaternary aromatic carbon attached to the carboxyl group.
~132 - 128 Ar-C H (x4)The four protonated aromatic carbons will appear in this region.
~35 Ar-C H₂-Aliphatic carbon adjacent to the aromatic ring.
~30 -C H₂-COOHAliphatic carbon alpha to the propionic acid carbonyl group.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and offers structural clues based on its fragmentation pattern. Electron Ionization (EI) is a common technique for volatile small molecules.

Predicted Fragmentation Pathway

Under EI conditions, the molecule is ionized to form a molecular ion (M⁺˙), which then undergoes fragmentation. The most likely fragmentation pathways are driven by the stability of the resulting fragments.

G M [C₁₀H₁₀O₄]⁺˙ m/z = 194 (Molecular Ion) F1 [M - H₂O]⁺˙ m/z = 176 M->F1 - H₂O F2 [M - COOH]⁺ m/z = 149 M->F2 - •COOH F3 [C₈H₇O₂]⁺ m/z = 147 F1->F3 - CHO• F4 [C₇H₅O]⁺ m/z = 105 F2->F4 - CO₂

Caption: Predicted major fragmentation pathway for 3-(2-Carboxyphenyl)propionic acid under EI-MS.

Interpretation of Key Fragments:

  • m/z 194 (Molecular Ion): This peak confirms the molecular weight of the compound.

  • m/z 176: A common initial fragmentation for dicarboxylic acids is the loss of a water molecule (18 Da), often via intramolecular cyclization to form an anhydride-like ion.[15]

  • m/z 149: Loss of a carboxyl radical (•COOH, 45 Da) is a characteristic fragmentation for carboxylic acids.[16]

  • m/z 147: This could arise from the m/z 176 fragment via loss of a formyl radical (•CHO, 29 Da).

  • m/z 105: Subsequent loss of carbon dioxide (CO₂, 44 Da) from the m/z 149 fragment would lead to this stable benzoyl-type cation.

Summary of Spectroscopic Data

TechniqueKey FeatureObserved AtAssignment
FTIR O-H Stretch3300 - 2500 cm⁻¹Carboxylic Acid Dimer
C=O Stretch~1710 cm⁻¹Carboxylic Acid Dimer
¹H NMR Acidic Protons>12.0 ppm2 x -COOH
Aromatic Protons~8.0 - 7.4 ppm4 x Ar-H
Aliphatic Protons~3.2 ppm & ~2.7 ppm2 x -CH₂-
¹³C NMR Carbonyl Carbons~174 ppm & ~168 ppm2 x -C OOH
Aromatic Carbons~140 - 128 ppm6 x Ar-C
Aliphatic Carbons~35 ppm & ~30 ppm2 x -C H₂-
Mass Spec (EI) Molecular Ionm/z 194[M]⁺˙
Key Fragmentm/z 176[M - H₂O]⁺˙
Key Fragmentm/z 149[M - COOH]⁺

References

  • Dass, C. (2004). Negative ion electrospray ionization mass spectral study of dicarboxylic acids in the presence of halide ions. Rapid Communications in Mass Spectrometry, 18(10), 1109-15. [Link]
  • Royal Society of Chemistry. (n.d.).
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  • ResearchGate. (n.d.).
  • ResearchGate. (2014). MS fragmentation pattern of propionic acid, product of the thermolysis of succinic acid. [Link]
  • IUPUIORGANICCHEM. (2010). Preparing Solid IR Pellets. [Link]
  • National Institute of Advanced Industrial Science and Technology (AIST). (n.d.). Spectral Database for Organic Compounds,SDBS. [Link]
  • Chemistry LibreTexts. (2025). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]
  • Bruker Optics. (2023). How to make a KBr pellet | FT-IR Spectroscopy | Transmission Analysis. [Link]
  • Fales, H. M., Milne, G. W. A., & Nicholson, R. S. (1971). Chemical ionization mass spectrometry of complex molecules. VIII. Esters of di- and tricarboxylic acids. Analytical Chemistry, 43(13), 1785–1789. [Link]
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  • Yoshida, H., & Mizukami, F. (2003). Improved Liquid chromatography/mass Spectrometric Analysis of Low Molecular Weight Carboxylic Acids by Ion Exclusion Separation With Electrospray Ionization. Rapid Communications in Mass Spectrometry, 17(20), 2315-2320. [Link]
  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000237). [Link]
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  • Wiley. (n.d.). 3-[(2-Carboxy-ethyl)-(2-hydroxy-phenyl)-amino]-propionic acid. [Link]
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An In-depth Technical Guide to the Safe Handling of 2-(2-Carboxyethyl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the material safety properties of 2-(2-Carboxyethyl)benzoic acid (CAS No. 776-79-4), a bifunctional aromatic carboxylic acid utilized in specialized chemical synthesis.[1][2] Unlike a standard Safety Data Sheet (SDS), this document synthesizes core safety data with practical, field-proven insights to ensure that researchers, scientists, and drug development professionals can handle this compound with the highest degree of safety and experimental integrity.

Section 1: Chemical Identity and Physicochemical Properties

This compound, also known as 3-(2-Carboxyphenyl)propionic acid, is a solid organic compound.[2] Its unique structure, featuring two carboxylic acid groups with different steric and electronic environments, makes it a valuable building block in the synthesis of complex organic molecules. Understanding its fundamental properties is the first step in a sound risk assessment.

PropertyValueSource
CAS Number 776-79-4[1][2]
Molecular Formula C₁₀H₁₀O₄[1][2]
Molecular Weight 194.18 g/mol [1][2]
Appearance Solid[2]
Purity Typically ≥95%[1][2]
Synonyms 3-(2-Carboxyphenyl)propionic acid, 2-Carboxybenzenepropanoic acid, 2-Carboxyhydrocinnamic acid[2]

Note: The properties of the isomer 4-(2-Carboxyethyl)benzoic acid (CAS 38628-51-2) include a melting point of 289-293 °C, a boiling point of 406.1 °C, and a flash point of 213.6 °C. While not the same compound, this data suggests that dicarboxylic aromatic acids of this type are high-melting solids with low volatility under standard conditions.[3]

Section 2: Hazard Identification and Toxicological Insights

While a specific Globally Harmonized System (GHS) classification for this compound is not consistently available across all suppliers, a conservative approach based on its chemical class (aromatic carboxylic acids) is warranted. For context, the closely related compound Benzoic Acid is classified as causing skin irritation, serious eye damage, and potential organ damage through prolonged exposure.

Anticipated Hazards:

  • Skin and Eye Irritation: The presence of two carboxylic acid functional groups suggests a high potential for irritation upon contact with skin and eyes.[3][4] Direct contact can cause redness, inflammation, and in the case of eye contact, potentially severe damage.[4][5]

  • Respiratory Tract Irritation: As a solid, the primary risk of inhalation comes from airborne dust or aerosolized particles.[4] Inhalation may lead to irritation of the nose, throat, and lungs.[4][5]

  • Ingestion Hazard: Accidental ingestion may cause gastrointestinal irritation.[5]

Toxicological Data Gaps: Specific LD50 or chronic toxicity data for this compound is not readily available in public databases. No components of this product at levels greater than 0.1% are identified as probable or confirmed carcinogens by IARC, NTP, or OSHA.[6] In the absence of specific data, it is prudent to treat this compound with the same precautions as other irritating carboxylic acids.

Section 3: A Self-Validating Protocol for Exposure Control

The foundation of safe handling is a robust system of exposure controls that assumes the material is hazardous. This protocol is designed to be self-validating, meaning that adherence to these steps inherently minimizes risk.

1. Engineering Controls (Primary Barrier):

  • Certified Fume Hood: All weighing and handling of the solid compound must be performed in a certified chemical fume hood. This is non-negotiable. The airflow of the hood provides the primary barrier, preventing inhalation of dust and protecting the lab environment.

  • Ventilation Integrity: Before use, verify the fume hood's certification date and check the airflow monitor to ensure it is functioning within its specified range.

2. Personal Protective Equipment (PPE) (Secondary Barrier):

  • Eye Protection: Tightly sealed chemical safety goggles are mandatory.[7] Standard safety glasses do not provide adequate protection from dust particles that can easily enter around the edges.

  • Hand Protection: Wear chemically resistant nitrile gloves. For any procedure involving prolonged contact, double-gloving is recommended. After handling, remove gloves using the proper technique (without touching the outer surface with bare skin) and wash hands thoroughly with soap and water.[8]

  • Lab Coat: A full-sleeved lab coat must be worn and buttoned to protect skin and clothing from accidental contact.[8]

3. Workflow Logic for Safe Handling:

The following diagram illustrates the logical flow for handling this compound from receipt to disposal, ensuring safety at each critical step.

Safe_Handling_Workflow cluster_prep Preparation Phase cluster_handling Active Handling Phase (Inside Fume Hood) cluster_cleanup Post-Handling Phase a Verify Fume Hood Check Certification & Airflow b Don PPE Goggles, Gloves, Lab Coat a->b Verify Controls c Receive & Inspect Check Container Integrity b->c Enter Hood d Weigh Compound Use Anti-Static Weigh Paper c->d e Transfer to Reaction Vessel Minimize Dust Generation d->e f Decontaminate Surfaces Use Appropriate Solvent/Wipe e->f Complete Experiment g Segregate Waste Solid Waste vs. Contaminated PPE f->g h Doff PPE & Wash Hands Remove Gloves Last g->h

Caption: A logical workflow for safely handling solid chemical reagents.

Section 4: Emergency Procedures and First Aid

In the event of an exposure or spill, a rapid and informed response is critical.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[9] Remove contact lenses if present and easy to do. Seek immediate medical attention.[9]

  • Skin Contact: Remove all contaminated clothing and wash the affected skin area with plenty of soap and water for at least 15 minutes.[5][9] If irritation persists, seek medical advice.

  • Inhalation: Move the affected person to fresh air immediately.[6] If breathing is difficult, provide oxygen. If not breathing, begin artificial respiration. Seek medical attention.[9]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and have the victim drink two glasses of water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[9]

  • Spill Response: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a designated, sealed container for disposal.[7] Clean the spill area thoroughly. For large spills, evacuate the area and contact emergency response personnel.

Section 5: Storage, Stability, and Disposal

Proper storage is crucial for maintaining the chemical's integrity and ensuring long-term safety.

Storage Conditions:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[9][10]

  • Keep away from incompatible materials such as strong oxidizing agents and strong bases.[8][9] The acidic nature of the compound means it will react exothermically with bases.

  • The product is chemically stable under standard ambient (room temperature) conditions.

Disposal:

  • Chemical waste must be disposed of in accordance with national and local regulations.

  • Do not dispose of it with household garbage or allow it to enter the sewage system.[7]

  • Contaminated containers should be treated as the product itself and disposed of accordingly.

The following diagram illustrates the relationship between key safety considerations.

Hazard_Mitigation_Logic cluster_hazards Potential Exposure Routes cluster_controls Control Measures substance This compound (Solid, Irritant) inhalation Inhalation (Dust) substance->inhalation poses risk of contact Skin/Eye Contact substance->contact poses risk of ingestion Ingestion substance->ingestion poses risk of fume_hood Fume Hood fume_hood->inhalation mitigates ppe PPE (Goggles, Gloves) ppe->contact mitigates procedure Safe Handling Protocol procedure->inhalation mitigates all procedure->contact mitigates all procedure->ingestion mitigates all

Caption: A diagram showing how control measures mitigate exposure risks.

Section 6: Fire-Fighting Measures

  • Extinguishing Media: Use water spray, foam, dry powder, or carbon dioxide (CO2).[8] There are no specific limitations on extinguishing agents.

  • Specific Hazards: The compound is combustible. In the event of a fire, hazardous combustion gases, such as carbon oxides, may be produced.

  • Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective clothing to prevent contact with skin and eyes.

  • Environmental Precautions: Prevent fire-extinguishing water from contaminating surface water or groundwater systems.[6]

References

  • 4-(2-Carboxyethyl)benzoic acid | CAS 38628-51-2 | Chemical-Suppliers.[Link]
  • SAFETY DATA SHEET | National Institute of Standards and Technology.[Link]
  • Safety d
  • 3-(2-Carboxyethyl)benzoic acid | PubChem.[Link]
  • Benzoic Acid Standard | NIST.[Link]

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A Senior Application Scientist's Technical Guide to 2-(2-Carboxyethyl)benzoic Acid: Availability, Synthesis, and Application

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of 2-(2-Carboxyethyl)benzoic acid for researchers, scientists, and professionals in drug development. It moves beyond a simple data sheet to offer practical insights into procurement strategies, potential synthesis routes, and the scientific context for its application.

Core Compound Identification and Physicochemical Properties

This compound, also known by its synonyms 3-(2-Carboxyphenyl)propionic acid or 2-Carboxyhydrocinnamic acid, is a bifunctional aromatic carboxylic acid.[1] Its structure, featuring two carboxylic acid groups with different spacers from the benzene ring, makes it a versatile building block in organic and medicinal chemistry. The primary identifier for this specific ortho-isomer is CAS Number: 776-79-4 .[2]

A clear understanding of its physical and chemical properties is paramount for its effective use in experimental design. Key data is summarized below.

PropertyValueSource
CAS Number 776-79-4[2]
Molecular Formula C₁₀H₁₀O₄[1]
Molecular Weight 194.18 g/mol [1]
Appearance Solid[1]
Purity (Typical) ≥95%[1]
Melting Point Data not readily available for the ortho-isomer. The related para-isomer (CAS 38628-51-2) has a melting point of 289-293 °C.[3]N/A

Commercial Availability and Procurement

This compound is readily available from several chemical suppliers, primarily for research and development purposes. It is typically offered in various quantities with purities suitable for most synthetic applications.

SupplierAvailable QuantitiesPurity
ChemScene Custom≥95%
CymitQuimica 100mg, 250mg, 1g, 5g, 25g95%
BLD Pharm CustomN/A
BoroPharm Inc. 1g98%
Procurement Strategy for Researchers

Choosing the right procurement path depends on the specific needs of the research project, including scale, purity requirements, and budget. The following workflow illustrates a logical decision-making process.

G cluster_procurement Procurement Decision Workflow start Define Experimental Needs (Scale, Purity, Budget) search_suppliers Search Suppliers using CAS 776-79-4 start->search_suppliers evaluate Evaluate Supplier Options (Cost, Purity, Lead Time) search_suppliers->evaluate purchase Purchase from Selected Supplier evaluate->purchase Acceptable? Yes consider_synthesis Consider In-House Synthesis evaluate->consider_synthesis Acceptable? No end_procure Acquire Compound purchase->end_procure consider_synthesis->end_procure

Caption: A workflow for deciding whether to purchase or synthesize the target compound.

In-House Synthesis as a Strategic Alternative

While commercially available, circumstances such as large-scale needs or the unavailability of specific analogs may necessitate in-house synthesis. Though a specific peer-reviewed protocol for this compound is not detailed in the immediate literature, its structure lends itself to well-established synthetic strategies for benzoic acid derivatives.[4][5]

A plausible retrosynthetic analysis suggests a Friedel-Crafts acylation of a protected benzene derivative or a Grignard reaction as potential key steps. The general workflow for such a synthesis is outlined below.

Conceptual Synthesis Protocol
  • Starting Material Selection : Choose an appropriate ortho-substituted benzene derivative (e.g., a protected phthalic anhydride or a bromobenzoic ester).

  • Carbon Chain Elongation : Employ a standard C-C bond-forming reaction. For instance, a Friedel-Crafts acylation with succinic anhydride could install the carboxyethyl chain, although regioselectivity must be controlled. Alternatively, converting a bromo-substituted precursor to a Grignard reagent followed by reaction with CO₂ is a classic method for installing a carboxylic acid.[5]

  • Functional Group Manipulation : Subsequent steps may involve reduction of a ketone and/or hydrolysis of ester protecting groups to yield the two desired carboxylic acid functionalities.

  • Purification : The final product would require purification, likely via recrystallization or column chromatography, to achieve the desired purity for research applications.

G cluster_synthesis Conceptual Synthesis Workflow start Select Starting Material (e.g., Phthalic Anhydride) reaction Key C-C Bond Formation (e.g., Friedel-Crafts Reaction) start->reaction intermediate Crude Intermediate reaction->intermediate workup Hydrolysis / Deprotection intermediate->workup product Crude this compound workup->product purify Purification (Recrystallization / Chromatography) product->purify final Pure Product >95% purify->final

Caption: A generalized workflow for the laboratory synthesis of the target compound.

Applications in Research and Drug Development

Benzoic acid and its derivatives are fundamental scaffolds in medicinal chemistry.[6][7] Their ability to participate in hydrogen bonding and their metabolic stability make them valuable components in the design of biologically active molecules. This compound serves as a key building block for creating more complex molecules with tailored properties.

  • Drug Discovery : The benzoic acid moiety is present in numerous approved drugs.[6] Derivatives are explored as prodrugs for tuberculosis treatment and as inhibitors for various enzymes.[8] The bifunctional nature of this compound allows it to act as a linker or be incorporated into larger structures to modulate properties like solubility and target binding.

  • Organic Synthesis : It is an intermediate used to construct complex heterocyclic systems or polymers. The differential reactivity of the two carboxyl groups can be exploited for selective chemical modifications.

  • Materials Science : Aromatic dicarboxylic acids are common monomers in the synthesis of polyesters and other polymers.

G cluster_applications Key Application Areas center 2-(2-Carboxyethyl) benzoic acid pharma Pharmaceutical Scaffolds center->pharma synthesis Organic Synthesis Building Block center->synthesis materials Polymer & Materials Science center->materials prodrugs Prodrug Design pharma->prodrugs inhibitors Enzyme Inhibitors pharma->inhibitors

Caption: The relationship between the core compound and its primary application fields.

Safety, Handling, and Storage

As with any laboratory chemical, proper handling and storage are crucial for safety. The following information is based on data for benzoic acid and related compounds. Users must consult the specific Safety Data Sheet (SDS) provided by the supplier before handling.

  • Handling : Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[8][9] Ensure adequate ventilation or work in a fume hood to avoid inhalation of dust.[9][10] Avoid contact with skin and eyes.[9]

  • Storage : Store in a tightly closed container in a cool, dry, and well-ventilated area.[9][10][11] Keep away from incompatible materials.

  • Hazards : May cause skin irritation and serious eye damage.[8][9]

  • Incompatible Materials : Strong acids, strong bases, strong oxidizing agents, and some metals.[9]

Conclusion

This compound (CAS: 776-79-4) is a commercially accessible and valuable building block for chemical research. Its procurement is straightforward for lab-scale quantities from a variety of specialized suppliers. For larger-scale or custom analog requirements, established organic synthesis principles provide a viable path for in-house production. Its structural motifs are highly relevant in the ongoing development of new therapeutics and functional materials, making it a compound of significant interest to the scientific community.

References

  • This compound - BoroPharm Inc. (n.d.). BoroPharm Inc.
  • 3-(2-carboxyethyl)benzoic acid - Chemical Synthesis Database. (2025, May 20). Organic-Chemistry.org.
  • 4-(2-Carboxyethyl)benzoic acid | CAS 38628-51-2 | Chemical-Suppliers. (n.d.). Chemical-Suppliers.com.
  • Properties of Benzoic Acid - BYJU'S. (n.d.). BYJU'S.
  • Benzoic Acid Standard Safety Data Sheet. (2015, April 16).
  • 3-(2-Carboxyethyl)benzoic acid | C10H10O4 | CID 11344556 - PubChem. (n.d.). National Center for Biotechnology Information.
  • A critical review on the journey of benzoic acid in the pharmaceutical industry from manufacturing processes through various uses to disposal: An environmental perspective. (n.d.). PubMed Central.
  • (PDF) Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. (2023, May 29). ResearchGate.
  • Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review. (n.d.). PubMed.
  • CN106045840A - Synthetic process of 2-benzoylbenzoic acid - Google Patents. (n.d.). Google Patents.
  • Benzoic Acid Derivatives as Prodrugs for the Treatment of Tuberculosis. (2022, September 7). PubMed Central.
  • Benzoic Acid Synthesis - YouTube. (2021, May 11). YouTube.
  • CAS 38628-51-2 | 4-(2-Carboxyethyl)benzoic acid - Alchem.Pharmtech. (n.d.). Alchem.Pharmtech.
  • Benzoic acid - Wikipedia. (n.d.). Wikipedia.
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Unlocking Therapeutic Potential: A Technical Guide to the Research Applications of 3-(2-Carboxyphenyl)propionic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

3-(2-Carboxyphenyl)propionic acid, also known as 2-(2-carboxyethyl)benzoic acid, is a dicarboxylic acid building block poised for significant utility in modern drug discovery and chemical biology. While its direct biological activities are not extensively documented, its true potential lies in its versatile chemical architecture. The presence of two distinct carboxylic acid moieties, one aromatic and one aliphatic, offers regioselective functionalization, making it an ideal scaffold for the synthesis of complex molecules and a valuable linker in the construction of targeted therapeutics. This guide provides an in-depth exploration of the core properties of 3-(2-carboxyphenyl)propionic acid and delineates its established and prospective research applications, with a particular focus on its role as a key intermediate in the development of novel therapeutics. We will delve into its application in the synthesis of a novel thromboxane antagonist, providing a detailed experimental protocol and discussing the underlying medicinal chemistry rationale. Furthermore, we will explore its potential in the burgeoning field of proteomics and as a versatile building block for combinatorial chemistry and the synthesis of heterocyclic systems. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the unique properties of this compound in their research endeavors.

Core Molecular Characteristics

3-(2-Carboxyphenyl)propionic acid is a white to off-white solid with a molecular weight of 194.18 g/mol and a melting point of 166-168 °C[1][2]. Its structure, featuring a benzene ring substituted with a carboxylic acid and a propionic acid side chain, provides a rigid aromatic core coupled with a flexible aliphatic chain, each terminated by a reactive carboxylic acid group.

PropertyValueSource(s)
Molecular FormulaC₁₀H₁₀O₄[2]
Molecular Weight194.18 g/mol [2]
CAS Number776-79-4[1]
Melting Point166-168 °C[1]
AppearanceWhite to off-white solid
IUPAC NameThis compound

The differential reactivity of the aromatic and aliphatic carboxylic acids can be exploited for selective chemical modifications, a key feature for its use as a molecular scaffold. Under certain conditions, the molecule can undergo intramolecular cyclization upon heating to form 1-indanone, a reaction that highlights the proximity of the reactive groups[1][3].

Primary Research Application: Synthesis of a Novel Thromboxane Antagonist

A significant and well-documented application of 3-(2-carboxyphenyl)propionic acid is its use as a pivotal intermediate in the synthesis of (carboxyethyl)benzylbenzenesulfonamidobicycloheptane, a compound identified as a novel thromboxane antagonist. Thromboxane A2 (TXA2) is a potent mediator of platelet aggregation and vasoconstriction, and its receptors are key targets for the development of anti-thrombotic drugs. The synthesis of antagonists for these receptors is a critical area of research in cardiovascular medicine.

The structure of 3-(2-carboxyphenyl)propionic acid provides the necessary pharmacophoric elements for this class of antagonists. The aromatic carboxylic acid can mimic the carboxylic acid of the natural ligand, while the propionic acid side chain serves as a handle for the elaboration of the rest of the molecule, which is designed to occupy the hydrophobic channels of the receptor binding site.

Conceptual Synthetic Workflow

The synthesis of the thromboxane antagonist from 3-(2-carboxyphenyl)propionic acid involves a multi-step sequence that leverages the differential reactivity of the two carboxylic acid groups. A plausible synthetic strategy would involve the selective protection of one carboxylic acid, followed by the activation and amidation of the other, and finally deprotection.

G start 3-(2-Carboxyphenyl)propionic acid step1 Selective Protection of Aliphatic Carboxylic Acid start->step1 step2 Activation of Aromatic Carboxylic Acid (e.g., with SOCl₂) step1->step2 step3 Amidation with the Bicycloheptane Amine Moiety step2->step3 step4 Deprotection of the Aliphatic Carboxylic Acid step3->step4 end (Carboxyethyl)benzylbenzenesulfonamido bicycloheptane (Thromboxane Antagonist) step4->end

Caption: Synthetic workflow for a thromboxane antagonist.

Detailed Experimental Protocol: A Representative Amidation

The following is a generalized, representative protocol for the key amidation step in the synthesis of a thromboxane antagonist, based on standard organic synthesis methodologies. Note: The exact details for the synthesis of (carboxyethyl)benzylbenzenesulfonamidobicycloheptane are proprietary and would require access to the specific patent or publication.

Step 1: Selective Protection of the Aliphatic Carboxylic Acid

  • Dissolve 3-(2-carboxyphenyl)propionic acid (1 equivalent) in a suitable solvent such as dichloromethane (DCM).

  • Add a protecting group reagent that selectively reacts with the more sterically accessible aliphatic carboxylic acid, for example, by forming a benzyl ester using benzyl alcohol and a catalytic amount of acid.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, work up the reaction mixture by washing with brine and drying the organic layer over anhydrous sodium sulfate.

  • Purify the product by column chromatography on silica gel.

Step 2: Activation of the Aromatic Carboxylic Acid

  • Dissolve the protected intermediate (1 equivalent) in anhydrous DCM under an inert atmosphere.

  • Add oxalyl chloride or thionyl chloride (1.1 equivalents) dropwise at 0 °C.

  • Add a catalytic amount of dimethylformamide (DMF).

  • Stir the reaction mixture at room temperature for 2-3 hours until the evolution of gas ceases.

  • Remove the solvent and excess reagent under reduced pressure to obtain the crude acid chloride.

Step 3: Amidation

  • Dissolve the crude acid chloride in anhydrous DCM.

  • In a separate flask, dissolve the requisite (benzylbenzenesulfonamido)bicycloheptane amine (1 equivalent) and a non-nucleophilic base such as triethylamine (2 equivalents) in anhydrous DCM.

  • Add the acid chloride solution dropwise to the amine solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction with water and separate the organic layer.

  • Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the product by column chromatography.

Step 4: Deprotection

  • Dissolve the protected amide in a suitable solvent (e.g., ethyl acetate).

  • Perform hydrogenolysis using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere to remove the benzyl protecting group.

  • Filter the reaction mixture through Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to yield the final thromboxane antagonist.

Prospective Research Applications

Beyond its established role in the synthesis of thromboxane antagonists, the unique structure of 3-(2-carboxyphenyl)propionic acid makes it an attractive candidate for several other research applications.

A Versatile Scaffold for Combinatorial Chemistry

In the quest for novel bioactive compounds, diversity-oriented synthesis plays a crucial role. 3-(2-Carboxyphenyl)propionic acid can serve as a valuable scaffold in combinatorial libraries. The two carboxylic acid groups can be orthogonally protected and deprotected, allowing for the sequential or parallel addition of diverse chemical moieties. This approach can rapidly generate a library of compounds for high-throughput screening against various biological targets.

G scaffold 3-(2-Carboxyphenyl)propionic acid Scaffold protect Orthogonal Protection scaffold->protect diversify1 Diversification at Position 1 (e.g., Amide Formation) protect->diversify1 deprotect Selective Deprotection diversify1->deprotect diversify2 Diversification at Position 2 (e.g., Ester Formation) deprotect->diversify2 library Diverse Chemical Library diversify2->library

Sources

An In-Depth Technical Guide to 2-(2-Carboxyethyl)benzoic Acid: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Versatile Aromatic Building Block

2-(2-Carboxyethyl)benzoic acid, also known by its synonym 3-(2-carboxyphenyl)propanoic acid, is a dicarboxylic acid featuring a benzene ring substituted with both a carboxylic acid group and a carboxyethyl group at the ortho position.[1][2][3] This unique arrangement of functional groups imparts a combination of rigidity from the aromatic core and flexibility from the propanoic acid side chain, making it a valuable and versatile building block in various fields of chemical synthesis. Its applications span from the creation of complex heterocyclic scaffolds in medicinal chemistry to its use as a functional monomer in polymer science. This guide provides a comprehensive overview of its synthesis, chemical and physical properties, reactivity, and known applications, tailored for researchers, scientists, and professionals in drug development and materials science.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to its application in research and development.

PropertyValueSource(s)
Molecular Formula C₁₀H₁₀O₄[3][4][5][6]
Molecular Weight 194.18 g/mol [2][6]
Appearance Solid
Melting Point 166-168 °C
CAS Number 776-79-4[3][4][5][6]
SMILES O=C(O)CCC1=CC=CC=C1C(=O)O[4]
InChI Key VEEXBQLWMFMATJ-UHFFFAOYSA-N[1]

Synthesis of this compound: A Detailed Protocol

The most common and efficient method for the laboratory-scale synthesis of this compound is the Friedel-Crafts acylation of benzene with succinic anhydride, catalyzed by a Lewis acid such as anhydrous aluminum chloride (AlCl₃).[7][8] This electrophilic aromatic substitution reaction proceeds through the formation of an acylium ion, which then attacks the electron-rich benzene ring.[5][8]

Reaction Mechanism: The Friedel-Crafts Acylation Pathway

The synthesis involves a well-established two-step mechanism:

  • Formation of the Acylium Ion: The Lewis acid catalyst, AlCl₃, coordinates with one of the carbonyl oxygens of succinic anhydride, making the other carbonyl carbon highly electrophilic. This facilitates the opening of the anhydride ring and the formation of the acylium ion.

  • Electrophilic Aromatic Substitution: The acylium ion then acts as the electrophile and is attacked by the nucleophilic π-electrons of the benzene ring. This leads to the formation of a resonance-stabilized carbocation intermediate (a sigma complex).

  • Rearomatization: A base (such as AlCl₄⁻) removes a proton from the carbon atom bearing the new substituent, restoring the aromaticity of the ring and regenerating the Lewis acid catalyst. The final product after acidic workup is 3-benzoylpropionic acid, which is then reduced to yield the target molecule. However, a more direct synthesis of the title compound is achieved through a one-pot reaction.

G cluster_0 Acylium Ion Formation cluster_1 Electrophilic Aromatic Substitution Succinic_Anhydride Succinic Anhydride Acylium_Ion Acylium Ion (Electrophile) Succinic_Anhydride->Acylium_Ion + AlCl₃ AlCl3 AlCl₃ (Lewis Acid) Sigma_Complex σ-Complex (Arenium Ion) Acylium_Ion->Sigma_Complex + Benzene Benzene Benzene (Nucleophile) Product This compound Sigma_Complex->Product - H⁺

Key steps in the Friedel-Crafts acylation mechanism.
Experimental Protocol

This protocol details a standard laboratory procedure for the synthesis of this compound.

Materials:

  • Succinic anhydride (1.0 eq)

  • Anhydrous aluminum chloride (2.0 eq)

  • Dry, thiophene-free benzene (solvent and reactant)

  • Ice

  • Concentrated hydrochloric acid (HCl)

  • Water

Equipment:

  • Three-necked round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Beakers

  • Buchner funnel and filter paper

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, add succinic anhydride (1.0 eq) and dry benzene.

  • Catalyst Addition: While stirring the mixture, slowly add anhydrous aluminum chloride (2.0 eq) in portions. The reaction is exothermic and will evolve hydrogen chloride gas, so proper ventilation in a fume hood is essential.

  • Reaction: After the addition of the catalyst is complete, heat the mixture to reflux (approximately 80°C) and maintain for 30-60 minutes.

  • Workup: Cool the reaction mixture in an ice bath. Slowly and carefully quench the reaction by adding crushed ice, followed by concentrated HCl.

  • Isolation: Transfer the mixture to a separatory funnel. The product will be in the organic layer. Wash the organic layer with water.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as water or a mixture of organic solvents.[7]

Spectroscopic Characterization

Spectroscopic analysis is crucial for confirming the structure and purity of the synthesized this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene protons of the ethyl chain, and the acidic protons of the two carboxyl groups. A commercial source provides the following partial ¹H NMR data in CDCl₃: δ 2.68 (t, J=6.9Hz, 2H), 3.26 (t, J=6.9Hz, 2H), 7.24-7.29 (m, 2H), 7.40-7.45 (m, 1H), 7.89-7.92 (m, 1H).[8] The two triplets correspond to the two methylene groups of the carboxyethyl chain. The multiplets in the aromatic region are consistent with a disubstituted benzene ring. The carboxylic acid protons would appear as broad singlets further downfield, typically above 10 ppm.

  • ¹³C NMR: The carbon NMR spectrum will show signals for the two carboxyl carbons (typically in the 170-180 ppm range), the aromatic carbons (in the 120-140 ppm range), and the two aliphatic carbons of the ethyl chain (in the 20-40 ppm range).

Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands for the functional groups present:

  • O-H Stretch: A very broad band in the region of 3300-2500 cm⁻¹ is characteristic of the hydrogen-bonded hydroxyl groups of the carboxylic acid dimers.[9][10]

  • C=O Stretch: A strong, sharp absorption band around 1700-1680 cm⁻¹ corresponds to the carbonyl stretching of the carboxylic acid groups.[9][10]

  • C-O Stretch: A medium intensity band in the 1320-1210 cm⁻¹ region is due to the C-O stretching vibration.

  • Aromatic C-H and C=C Stretches: Absorptions corresponding to the aromatic ring will also be present.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) would likely show the molecular ion peak (M⁺) at m/z 194. The fragmentation pattern would be expected to involve the loss of water (M-18), the carboxyl group (M-45), and other characteristic fragments arising from the cleavage of the ethyl chain and the aromatic ring. A significant peak at m/z 105, corresponding to the benzoyl cation, is a common feature in the mass spectra of benzoic acid derivatives.[11]

Reactivity and Synthetic Applications

The dual carboxylic acid functionality and the aromatic ring make this compound a versatile precursor in organic synthesis.

Cyclization Reactions

Upon heating, this compound can undergo intramolecular cyclization to form 1-indanone.[12] This reactivity highlights its utility in the synthesis of fused ring systems.

Precursor in Pharmaceutical Synthesis

Benzoic acid and its derivatives are fundamental precursors in the synthesis of a wide array of pharmaceutical compounds.[13] The structural motif of this compound can be found in or used to synthesize various bioactive molecules. For instance, it can serve as a starting material for the synthesis of isoquinoline alkaloids, a class of compounds with diverse pharmacological activities.[14][15][16] Derivatives of propanoic acid have also shown promise as anticancer agents.[17][18][19]

G cluster_pharma Pharmaceutical Synthesis cluster_materials Materials Science Start This compound Isoquinolines Isoquinoline Derivatives Start->Isoquinolines Precursor for Anticancer Anticancer Agents Start->Anticancer Scaffold for Antimicrobial Antimicrobial Agents Start->Antimicrobial Starting material for Polymers Functional Polymers Start->Polymers Monomer in MOFs Metal-Organic Frameworks (MOFs) Start->MOFs Organic Linker in

Synthetic applications of this compound.
Role in Polymer Chemistry

The presence of two carboxylic acid groups allows this compound to be used as a monomer in condensation polymerization reactions to produce polyesters and polyamides. The incorporation of this aromatic dicarboxylic acid into the polymer backbone can enhance thermal stability and modify the mechanical properties of the resulting material. Benzoic acid derivatives are also known to be used as photoinitiators in polymer chemistry.[20]

Biological Activity

While specific and extensive biological activity data for this compound is not widely available in the public domain, the broader class of benzoic acid derivatives has been the subject of considerable research in medicinal chemistry.

Anticancer Potential

Numerous studies have demonstrated the anticancer activity of various benzoic acid derivatives.[21] These compounds can exert their effects through various mechanisms, including the induction of apoptosis and cell cycle arrest. For example, certain 3-phenylpropanoic acid derivatives have shown promising antiproliferative activity against lung cancer cell lines.[19] Given its structural similarity, this compound represents a scaffold that could be further functionalized to develop novel anticancer agents.

Antimicrobial Properties

Benzoic acid and its derivatives are well-known for their antimicrobial properties and are commonly used as preservatives in food and pharmaceutical products.[22] The antimicrobial activity is often pH-dependent, with the undissociated acid being the more active form. Studies on various substituted benzoic acid derivatives have shown activity against a range of bacteria and fungi, suggesting that derivatives of this compound could also possess antimicrobial properties.[23][24][25][26]

Conclusion and Future Outlook

This compound is a valuable and versatile chemical entity with significant potential in both pharmaceutical and materials science. Its straightforward synthesis via Friedel-Crafts acylation makes it an accessible building block for further chemical exploration. While the full scope of its biological activity and material applications is still under investigation, the known reactivity and the established utility of related benzoic acid derivatives suggest a promising future for this compound. Further research into its specific biological targets, its performance as a monomer in advanced polymer systems, and its potential as a linker in functional materials like metal-organic frameworks is warranted and expected to unveil new and exciting applications.

References

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An In-depth Technical Guide to the Discovery and History of 3-(2-Carboxyphenyl)propionic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive exploration of the discovery, historical synthesis, and evolving applications of 3-(2-Carboxyphenyl)propionic acid (CAS No. 776-79-4). From its probable origins in the foundational era of synthetic organic chemistry to its contemporary role as a valuable biochemical and pharmaceutical intermediate, this document traces the scientific journey of this unique dicarboxylic acid. We will delve into the pioneering synthetic methodologies of the late 19th and early 20th centuries that paved the way for its creation, examine the physicochemical properties that underpin its utility, and chart the trajectory of its applications from early investigations into cyclic ketones to its current use in proteomics and drug discovery. This guide is intended to serve as a thorough resource for researchers, offering both historical context and practical insights into the significance of 3-(2-Carboxyphenyl)propionic acid.

Introduction: Unveiling a Versatile Dicarboxylic Acid

3-(2-Carboxyphenyl)propionic acid, systematically named 2-Carboxybenzenepropanoic acid, is an aromatic dicarboxylic acid with the molecular formula C₁₀H₁₀O₄[1][2]. Its structure, featuring a propionic acid chain attached to a benzoic acid at the ortho position, bestows upon it a distinct reactivity profile that has been exploited in various chemical transformations for over a century. While not a household name in the broader chemical landscape, this compound has quietly carved out a niche as a valuable building block and research tool.

This guide will illuminate the path of its discovery, not as a singular event, but as a product of the burgeoning field of organic synthesis in the late 19th century. We will explore the intellectual and experimental currents that led to the synthesis of related structures and, by extension, to 3-(2-Carboxyphenyl)propionic acid itself. Furthermore, we will track the evolution of its applications, demonstrating how a molecule, likely first created out of academic curiosity, has found relevance in cutting-edge fields such as proteomics and medicinal chemistry[1].

Table 1: Physicochemical Properties of 3-(2-Carboxyphenyl)propionic acid

PropertyValueReference(s)
CAS Number 776-79-4[1][2]
Molecular Formula C₁₀H₁₀O₄[1][2]
Molecular Weight 194.18 g/mol [1][2]
Appearance White to off-white solid[1]
Melting Point 166-168 °C[1]
Synonyms 2-Carboxybenzenepropanoic acid, o-Carboxyhydrocinnamic acid[2]

The Genesis of a Molecule: A Historical Perspective on its Discovery and First Synthesis

The precise moment of the first synthesis of 3-(2-Carboxyphenyl)propionic acid is not explicitly documented in a singular, seminal publication. Its discovery is more accurately understood as an outcome of the systematic exploration of aromatic dicarboxylic acids and their derivatives by pioneering organic chemists of the late 19th and early 20th centuries. The foundational work on condensation reactions by luminaries such as William Henry Perkin, and the investigations into phthalonic and related acids by Siegmund Gabriel and Arthur Michael, created the intellectual and methodological framework for the synthesis of this and many related compounds.

The Perkin Reaction and the Dawn of Unsaturated Aromatic Acids

The Perkin reaction, first described by William Henry Perkin in 1868, provided a general method for the synthesis of α,β-unsaturated aromatic acids, most notably cinnamic acid and its derivatives[3][4][5]. This reaction involves the condensation of an aromatic aldehyde with an acid anhydride in the presence of an alkali salt of the acid[3][4][5][6][7]. While not a direct route to 3-(2-Carboxyphenyl)propionic acid, the principles of base-catalyzed condensation and the manipulation of aromatic carboxylic acids were central to the synthetic strategies of the era.

Foundational Syntheses of Related Carboxyhydrocinnamic Acids

The most direct historical precursors to the synthesis of 3-(2-Carboxyphenyl)propionic acid can be found in the extensive studies on the reactions of phthalic anhydride and its derivatives. The work of German chemists Siegmund Gabriel and Arthur Michael in the late 1880s on the condensation of sodium phthalonate with sodium succinate laid the groundwork for the formation of carboxyhydrocinnamic acid isomers.

A plausible early synthesis of 3-(2-Carboxyphenyl)propionic acid, or a closely related isomer, would have likely involved a modification of these established condensation reactions. For instance, the condensation of phthalic anhydride with malonic acid or its esters, followed by reduction and hydrolysis, represents a logical synthetic pathway available to chemists of that period.

Evolution of Synthetic Methodologies

Over the decades, the synthesis of 3-(2-Carboxyphenyl)propionic acid has evolved from classical condensation reactions to more refined and efficient methods. A key characteristic of this molecule is its propensity to undergo intramolecular cyclization.

Intramolecular Cyclization to 1-Indanone

A significant chemical property of 3-(2-Carboxyphenyl)propionic acid is its ability to undergo cyclization to form 1-indanone upon heating[8][9][10]. This intramolecular Friedel-Crafts-type reaction highlights the proximity of the carboxylic acid groups and the reactivity of the aromatic ring.

Caption: Intramolecular cyclization of 3-(2-Carboxyphenyl)propionic acid.

Modern Synthetic Approaches

Contemporary syntheses of 3-(2-Carboxyphenyl)propionic acid often prioritize yield, purity, and operational simplicity. One documented modern method involves the reaction of β-tetralone with potassium superoxide (KO₂) in toluene[8][9][10]. This oxidative cleavage of the cyclic ketone provides a direct route to the desired dicarboxylic acid.

Experimental Protocol: Synthesis from β-Tetralone

  • Reaction Setup: A solution of β-tetralone in dry toluene is prepared in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere.

  • Addition of Superoxide: Potassium superoxide is added portion-wise to the stirred solution at room temperature.

  • Reaction Progression: The reaction mixture is then heated to reflux and maintained at this temperature for several hours. The progress of the reaction is monitored by thin-layer chromatography.

  • Workup: After completion, the reaction is cooled to room temperature, and the excess superoxide is quenched by the slow addition of water. The aqueous layer is separated and acidified with a mineral acid (e.g., HCl) to precipitate the crude 3-(2-Carboxyphenyl)propionic acid.

  • Purification: The crude product is collected by filtration, washed with cold water, and can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the pure product.

The Expanding Sphere of Applications: From Chemical Intermediate to Research Tool

The utility of 3-(2-Carboxyphenyl)propionic acid has expanded significantly from its likely origins as a subject of academic inquiry. Its bifunctional nature and well-defined structure have made it a valuable molecule in diverse scientific and industrial domains.

A Building Block in Organic Synthesis

The presence of two carboxylic acid groups with different reactivities, along with the aromatic ring, makes 3-(2-Carboxyphenyl)propionic acid a versatile intermediate in organic synthesis. It can be selectively esterified or converted to an acid chloride at either carboxyl group, allowing for the construction of more complex molecules. Its derivatives have been investigated as precursors to various heterocyclic compounds and polycyclic aromatic systems.

Early Investigations in Dye and Polymer Chemistry

Dicarboxylic acids, in general, were foundational monomers in the early development of polymer chemistry, particularly for the synthesis of polyesters and polyamides[11][12][13]. While specific large-scale industrial applications of 3-(2-Carboxyphenyl)propionic acid in these areas are not prominently documented, its structural motifs are relevant to the synthesis of specialty polymers with tailored properties. Similarly, aromatic carboxylic acids have historically been used as precursors or modifying agents in the synthesis of dyes[14][15]. The presence of the carboxyl groups can aid in the solubility and binding of the dye to fabrics.

Emergence as a Biochemical Tool in Proteomics

In more recent times, 3-(2-Carboxyphenyl)propionic acid has found a significant application as a biochemical used in proteomics research[1]. Proteomics, the large-scale study of proteins, often requires chemical tools for protein modification, cross-linking, and analysis[16][17][18][19][20]. The defined structure and reactivity of 3-(2-Carboxyphenyl)propionic acid and its derivatives make them suitable for such applications, potentially as cleavable cross-linkers or as matrices in mass spectrometry techniques.

Caption: Evolution of the applications of 3-(2-Carboxyphenyl)propionic acid.

A Precursor in Medicinal Chemistry and Drug Development

The structural framework of 3-(2-Carboxyphenyl)propionic acid is present in or accessible from various pharmacologically active molecules. It serves as a valuable starting material or intermediate in the synthesis of a range of pharmaceutical compounds[8][21][22]. Its derivatives have been explored for their potential anti-inflammatory and other therapeutic properties. The ability to modify the carboxylic acid groups and the aromatic ring allows for the systematic exploration of structure-activity relationships in drug discovery programs.

Conclusion and Future Outlook

The journey of 3-(2-Carboxyphenyl)propionic acid from a likely product of 19th-century synthetic exploration to a valuable tool in 21st-century proteomics and drug discovery encapsulates the dynamic nature of chemical science. Its history is intertwined with the foundational principles of organic synthesis, and its present applications highlight the enduring relevance of well-defined molecular architectures. As research in proteomics, materials science, and medicinal chemistry continues to advance, it is probable that new and innovative applications for this versatile dicarboxylic acid will continue to emerge, further solidifying its place as a molecule of quiet but enduring significance.

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An In-depth Technical Guide to 2-(2-Carboxyethyl)benzoic Acid as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unlocking Molecular Complexity with a Bifunctional Scaffold

In the landscape of organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. Among the vast arsenal of available synthons, molecules possessing multiple, differentially reactive functional groups offer a unique advantage, enabling sequential and site-selective transformations. 2-(2-Carboxyethyl)benzoic acid, also known as 3-(2-Carboxyphenyl)propionic acid, emerges as a prime example of such a scaffold. Its structure, featuring an aromatic carboxylic acid and an aliphatic carboxylic acid positioned ortho to each other, provides a geometrically constrained yet highly versatile platform for synthetic innovation. This guide delves into the core utility of this building block, offering field-proven insights into its synthesis, key applications, and the underlying chemical principles that make it an invaluable tool for researchers in medicinal chemistry, materials science, and drug development.

Core Characteristics of this compound

Physicochemical Properties

This compound is a solid organic compound whose utility is dictated by its distinct structural features.[1][2] The molecule contains two carboxylic acid groups: one directly attached to the benzene ring, imparting acidic properties influenced by the aromatic system, and a second at the terminus of a flexible ethyl chain. This structural arrangement is the cornerstone of its synthetic versatility.

PropertyValueSource(s)
IUPAC Name This compound-
Synonyms 3-(2-Carboxyphenyl)propionic acid, 2-Carboxybenzenepropanoic acid[2][3]
CAS Number 776-79-4[1]
Molecular Formula C₁₀H₁₀O₄[1]
Molecular Weight 194.18 g/mol [1]
Appearance Solid
Melting Point 166-168 °C[4]
The Causality of Reactivity: A Tale of Two Acids

The synthetic potential of this compound stems from the differential reactivity of its two carboxyl groups. The aromatic carboxyl group's acidity and reactivity are modulated by the electron-withdrawing nature of the benzene ring. In contrast, the aliphatic carboxyl group behaves more like a typical alkanoic acid. This difference allows for selective reactions. For instance, the aromatic acid can be preferentially activated or involved in reactions requiring electronic assistance from the ring, while the aliphatic chain offers conformational flexibility crucial for intramolecular cyclization reactions. The ortho positioning of the carboxyethyl chain is a critical design element, predisposing the molecule to form seven-membered ring systems, which are prevalent in many bioactive natural products and pharmaceuticals.

Synthetic Pathways and Considerations

The preparation of this compound can be approached through several strategic disconnections. One common and reliable method involves the oxidation of a suitable bicyclic precursor, leveraging commercially available starting materials. A representative synthesis is the oxidation of β-tetralone.[1][3]

Representative Protocol: Oxidation of β-Tetralone

This protocol provides a conceptual framework. The specific reagents and conditions may require optimization based on laboratory scale and available equipment.

Objective: To synthesize 3-(2-Carboxyphenyl)propionic acid from β-tetralone.

Principle: The reaction involves the oxidative cleavage of the ketone ring in β-tetralone. Strong oxidizing agents like potassium superoxide (KO₂) can effectively open the cyclic ketone to form the corresponding dicarboxylic acid.[1]

Materials:

  • β-Tetralone

  • Potassium superoxide (KO₂)

  • Toluene (or other suitable aprotic solvent)

  • Hydrochloric acid (for workup)

  • Diethyl ether or Ethyl acetate (for extraction)

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • In a flame-dried, three-necked flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve β-tetralone in dry toluene.

  • Cool the solution in an ice bath.

  • Carefully add potassium superoxide in portions to the stirred solution. Caution: Potassium superoxide is a strong oxidizing agent and reacts vigorously with water. Handle with appropriate personal protective equipment (PPE).

  • Allow the reaction mixture to stir at room temperature for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by slowly adding it to a beaker of crushed ice and water.

  • Acidify the aqueous mixture to a pH of approximately 2-3 with concentrated hydrochloric acid. A precipitate of the crude product should form.

  • Extract the aqueous layer multiple times with an organic solvent like ethyl acetate.

  • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the solvent under reduced pressure to yield the crude 3-(2-carboxyphenyl)propionic acid.

  • Recrystallize the crude solid from a suitable solvent system (e.g., water or ethyl acetate/hexane) to obtain the purified product.

Core Applications in Organic Synthesis

The true power of this compound is realized in its application as a scaffold for constructing more complex molecules, particularly heterocyclic systems and polymers.

Intramolecular Cyclization: A Gateway to Seven-Membered Rings

The proximate arrangement of the two carboxyl groups makes this molecule an ideal precursor for intramolecular cyclization reactions. Upon activation, typically by converting the diacid to an anhydride or diacyl chloride, it can readily form seven-membered ring systems.

A key application is the synthesis of the dibenzo[c,e]oxepine core structure, which is found in various natural products and bioactive molecules.[5][6] The dehydration of this compound leads to the formation of a cyclic anhydride, a seven-membered ring system.

  • Mechanism: Heating the diacid, often in the presence of a dehydrating agent like acetic anhydride or acetyl chloride, promotes the loss of a water molecule. The nucleophilic oxygen of one carboxyl group attacks the electrophilic carbonyl carbon of the other, leading to ring closure.

G cluster_start Starting Material cluster_process Process cluster_product Product start This compound dehydration Dehydration (e.g., Ac₂O, heat) start->dehydration - H₂O product Dibenzo[c,e]oxepine-5,7-dione (Cyclic Anhydride) dehydration->product Intramolecular Cyclization

Caption: Workflow for the synthesis of a cyclic anhydride.

This cyclic anhydride is a valuable intermediate itself, susceptible to nucleophilic attack by alcohols or amines to generate mono-esters or mono-amides, providing a route to selectively functionalized derivatives.

Polymer Synthesis: A Bifunctional Monomer

Dicarboxylic acids are fundamental building blocks in polymer chemistry. This compound can serve as a monomer in condensation polymerization reactions to form polyesters or polyamides.[7]

Reacting this compound with a diol (e.g., ethylene glycol) under polymerization conditions yields a polyester. The resulting polymer will have a unique structure, with the rigid aromatic backbone alternating with the more flexible diol units, and pendant carboxylic acid groups if the reaction conditions are controlled.

Caption: Generic scheme for polyester formation.

The properties of the resulting polyester—such as its thermal stability, solubility, and mechanical strength—can be tuned by the choice of the diol co-monomer. This opens avenues for the creation of novel materials with tailored characteristics.

Precursor in Medicinal Chemistry

The structural motifs accessible from this compound are of significant interest in drug discovery. Benzoic acid derivatives, in general, are present in a wide range of medicinally important products.[8][9] The dibenzo-oxepine core, for instance, is a privileged structure in medicinal chemistry. Furthermore, the diacid can be elaborated into various heterocyclic systems, such as benzoxazoles or benzamides, which are known to interact with biological targets like VEGFR-2, a key protein in angiogenesis.[10] The ability to readily form complex, rigid scaffolds makes this building block a valuable starting point for generating libraries of compounds for biological screening.

Trustworthiness and Validation

The protocols and applications described herein are based on established principles of organic chemistry. The cyclization of ortho-dicarboxylic acids or their derivatives to form anhydrides is a fundamental and predictable transformation.[11] Similarly, the use of diacids as monomers in polyester synthesis is a cornerstone of polymer science.[7] The reliability of these transformations is high, provided that standard laboratory procedures for handling anhydrous conditions and purification are followed. For any novel application, it is incumbent upon the researcher to fully characterize all intermediates and final products using modern analytical techniques (NMR, MS, IR, etc.) to validate their structure and purity.

Conclusion and Future Outlook

This compound represents more than just a simple diacid; it is a strategically designed building block that offers elegant solutions to complex synthetic challenges. Its chief advantages lie in the differential reactivity of its two carboxyl groups and its geometric predisposition for forming medicinally relevant seven-membered ring systems. While its role in forming cyclic anhydrides and polyesters is well-established, future applications may see its increased use in the synthesis of novel coordination polymers and metal-organic frameworks (MOFs), similar to its positional isomer 4-(2-carboxyethyl)benzoic acid.[12] As the demand for structurally diverse and complex small molecules continues to grow in drug discovery and materials science, the utility of versatile and intelligently designed building blocks like this compound is set to expand, solidifying its place in the synthetic chemist's toolkit.

References

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An In-depth Technical Guide to the Differential Reactivity of Carboxylic Acid Groups in 2-(2-Carboxyethyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-(2-Carboxyethyl)benzoic acid, also known as 3-(2-carboxyphenyl)propionic acid, is a dicarboxylic acid featuring both an aromatic and an aliphatic carboxylic acid moiety.[1][2] This structural arrangement presents a compelling case study in differential chemical reactivity, a cornerstone of modern synthetic strategy and drug development. Understanding and exploiting the nuanced differences in the acidity and electrophilicity of these two carboxyl groups is paramount for chemists aiming to perform selective functionalization. This guide provides a comprehensive analysis of the electronic and steric factors governing this differential reactivity, supported by mechanistic insights and detailed experimental protocols for selective chemical transformations. It is intended for researchers, scientists, and drug development professionals who require a deep, actionable understanding of this molecule's chemical behavior.

Introduction: The Duality of a Diacid

In the realm of organic synthesis, dicarboxylic acids serve as versatile building blocks.[3] The molecule this compound (Figure 1) is of particular interest due to the distinct chemical environments of its two carboxyl groups. One is directly attached to a benzene ring, rendering it an aromatic carboxylic acid, while the other is situated at the terminus of a propyl chain, classifying it as an aliphatic carboxylic acid. This seemingly subtle distinction has profound implications for their respective reactivities.

Figure 1: Structure of this compound

Caption: Chemical structure of this compound.

The ability to selectively modify one carboxyl group while leaving the other intact is a powerful tool in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs). This guide will dissect the underlying principles that govern this selectivity and provide practical methodologies for achieving it.

Mechanistic Underpinnings of Differential Reactivity

The differential reactivity of the two carboxylic acid groups in this compound can be primarily attributed to a combination of electronic and steric effects.

Electronic Effects and Acidity (pKa)

The acidity of a carboxylic acid is a direct measure of the stability of its conjugate base (the carboxylate anion). The aromatic carboxylic acid group is more acidic (has a lower pKa) than its aliphatic counterpart. This is due to the electron-withdrawing inductive effect and the resonance stabilization of the benzoate anion. The sp²-hybridized carbon of the benzene ring is more electronegative than the sp³-hybridized carbons of the aliphatic chain, pulling electron density away from the carboxyl group and stabilizing the resulting negative charge upon deprotonation.

The increased acidity of the aromatic carboxyl group means it will be deprotonated more readily under basic conditions. This can be a key factor in reactions where the carboxylate anion is the active nucleophile.

Steric Hindrance

Steric hindrance refers to the spatial arrangement of atoms in a molecule that can impede a chemical reaction.[7][8][9][10] In the case of this compound, the aromatic carboxylic acid group is directly attached to the bulky benzene ring. The ortho-substituted propionic acid chain further contributes to the steric crowding around this group. In contrast, the aliphatic carboxylic acid group is at the end of a flexible three-carbon chain, making it more sterically accessible to incoming reagents.

This difference in steric accessibility is often the dominant factor in kinetically controlled reactions, where the less hindered site reacts faster.

The Interplay of Electronic and Steric Effects

The interplay between electronic and steric effects dictates the outcome of a given reaction.

  • For reactions favoring the more acidic proton , such as deprotonation with a mild base, the aromatic carboxyl group will be the primary site of reaction.

  • For reactions sensitive to steric bulk , such as esterification with a bulky alcohol under acidic conditions (Fischer esterification), the aliphatic carboxyl group will be preferentially targeted.

The following diagram illustrates the key factors influencing the reactivity of each carboxylic acid group.

G cluster_aromatic Aromatic Carboxylic Acid cluster_aliphatic Aliphatic Carboxylic Acid Aromatic_COOH Aromatic COOH Electronic_Effects Electronic Effects (Inductive & Resonance) Aromatic_COOH->Electronic_Effects Steric_Hindrance Steric Hindrance Aromatic_COOH->Steric_Hindrance Higher_Acidity Higher Acidity (Lower pKa) Electronic_Effects->Higher_Acidity Aliphatic_COOH Aliphatic COOH Lower_Acidity Lower Acidity (Higher pKa) Aliphatic_COOH->Lower_Acidity Steric_Accessibility Greater Steric Accessibility Aliphatic_COOH->Steric_Accessibility

Caption: Factors influencing the differential reactivity.

Synthetic Strategies and Experimental Protocols

The ability to selectively functionalize one of the two carboxylic acid groups is of significant synthetic utility. This section provides detailed protocols for achieving selective esterification and amidation.

Selective Esterification

Selective esterification can be achieved by carefully choosing the reaction conditions to favor either kinetic or thermodynamic control.

Under kinetically controlled conditions, the reaction rate is the determining factor. The less sterically hindered aliphatic carboxyl group will react more rapidly.

Protocol: Fischer Esterification with a Bulky Alcohol

This protocol leverages the greater steric accessibility of the aliphatic carboxyl group.

  • Dissolution: Dissolve this compound (1 equivalent) in a large excess of a bulky alcohol (e.g., tert-butanol, 10-20 equivalents), which also serves as the solvent.

  • Catalyst Addition: Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid, 0.1 equivalents).

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture and neutralize the acid with a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Causality: The bulky nature of the alcohol and the reversibility of the Fischer esterification under acidic conditions favor the formation of the ester at the less sterically hindered aliphatic position.

Thermodynamic control can be more challenging to achieve for selective esterification. One approach involves the formation of an anhydride intermediate.

Protocol: Intramolecular Anhydride Formation and Subsequent Ring-Opening

This method takes advantage of the proximity of the two carboxyl groups to form a cyclic anhydride, which can then be selectively opened. While this compound itself does not readily form a stable cyclic anhydride, a related compound, homophthalic acid (2-carboxyphenylacetic acid), readily forms homophthalic anhydride.[11][12] This principle can be adapted.

  • Anhydride Formation: Treat this compound with a dehydrating agent such as acetic anhydride or dicyclohexylcarbodiimide (DCC) to promote the formation of the cyclic anhydride.[13]

  • Selective Ring-Opening: The anhydride can then be reacted with an alcohol. The nucleophilic attack of the alcohol is more likely to occur at the more electrophilic carbonyl carbon, which is influenced by the electronic effects of the aromatic ring.

Note: The stability and ease of formation of the cyclic anhydride are critical for the success of this method.

Selective Amidation

Similar to esterification, selective amidation can be achieved by exploiting the differences in reactivity.

Protocol: Selective Amidation of the Aliphatic Carboxyl Group using a Coupling Agent

This protocol utilizes a standard peptide coupling agent and relies on the kinetic preference for the less hindered aliphatic carboxyl group.

  • Activation: Dissolve this compound (1 equivalent) in an anhydrous aprotic solvent (e.g., dichloromethane or dimethylformamide). Add a coupling agent such as DCC or HATU (1.1 equivalents) and an activator like HOBt (1.1 equivalents). Stir the mixture at 0 °C for 30 minutes.

  • Amine Addition: Add the desired amine (1 equivalent) and a non-nucleophilic base such as diisopropylethylamine (DIPEA, 2 equivalents).

  • Reaction: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).

  • Work-up and Purification: Filter off any solid byproducts (e.g., dicyclohexylurea if DCC is used). Dilute the filtrate with an organic solvent and wash sequentially with dilute acid (e.g., 1M HCl), saturated aqueous sodium bicarbonate, and brine. Dry the organic layer and concentrate. Purify the product by column chromatography.

Causality: The activation of the carboxylic acid with a coupling agent forms a highly reactive intermediate. The subsequent nucleophilic attack by the amine is faster at the more sterically accessible aliphatic position.

The following workflow diagram summarizes the selective functionalization strategies.

G cluster_esterification Selective Esterification cluster_amidation Selective Amidation Start This compound Ester_Kinetic Kinetic Control (Bulky Alcohol, Acid Catalyst) Start->Ester_Kinetic Ester_Thermo Thermodynamic Control (Anhydride Intermediate) Start->Ester_Thermo Amide_Kinetic Kinetic Control (Coupling Agent) Start->Amide_Kinetic Product_Aliphatic_Ester Aliphatic Monoester Ester_Kinetic->Product_Aliphatic_Ester Product_Aromatic_Ester Aromatic Monoester Ester_Thermo->Product_Aromatic_Ester Product_Aliphatic_Amide Aliphatic Monoamide Amide_Kinetic->Product_Aliphatic_Amide

Caption: Workflow for selective functionalization.

Data Summary and Characterization

The successful selective functionalization of this compound requires rigorous characterization of the products to confirm the site of modification.

Technique Expected Outcome for Aliphatic Functionalization Expected Outcome for Aromatic Functionalization
¹H NMR Shift in the signals corresponding to the methylene protons adjacent to the newly formed ester or amide.Minimal change in the aliphatic proton signals; potential shift in aromatic proton signals.
¹³C NMR Shift in the carbonyl carbon signal of the aliphatic carboxyl group.Shift in the carbonyl carbon signal of the aromatic carboxyl group.
IR Spectroscopy Disappearance of the broad O-H stretch of the aliphatic carboxylic acid; appearance of a new C=O stretch for the ester or amide.Disappearance of the broad O-H stretch of the aromatic carboxylic acid; appearance of a new C=O stretch for the ester or amide.
Mass Spectrometry Correct molecular weight for the mono-functionalized product.Correct molecular weight for the mono-functionalized product.

Conclusion and Future Outlook

The differential reactivity of the carboxylic acid groups in this compound provides a valuable platform for selective chemical synthesis. By understanding and manipulating the interplay of electronic and steric effects, researchers can predictably functionalize either the aromatic or the aliphatic carboxyl group. The protocols outlined in this guide serve as a foundation for the development of more complex molecules, with potential applications in drug discovery, materials science, and beyond. Future research in this area may focus on the development of novel catalytic systems that offer even greater selectivity and efficiency, further expanding the synthetic utility of this versatile building block.

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  • MDPI. (2022). The Use of Aryl-Substituted Homophthalic Anhydrides in the Castagnoli–Cushman Reaction Provides Access to Novel Tetrahydroisoquinolone Carboxylic Acid Bearing an All-Carbon Quaternary Stereogenic Center.
  • Chem-Impex. Homophthalic acid anhydride.
  • PubChem. 2-(2-Carboxyacetamido)benzoic acid.
  • Wikipedia. Dicarboxylic acid.
  • Reddit. (2022). Reactivity of Carboxylic Acid Derivatives.
  • ChemTalk. Carboxylic Acid Derivatives and their Reactions.
  • Pediaa. (2019). Difference Between Electronic and Steric Effects.
  • Khan Academy. Carboxylic acid reactions overview.
  • Chemistry LibreTexts. (2021). 18.1: Prelude to Carboxylic Acids and Their Derivatives.
  • Chemistry Stack Exchange. (2021). Help understanding how "steric effects" are distinct from "electronic effects"?.
  • ChemTalk. Steric Hindrance.
  • Labster. Steric hindrance.
  • Organic Chemistry Data. (2022). pKa Data Compiled by R. Williams.
  • NIST. Table 20.5 pKa values for benzoic acid and some hydroxy-, thio-, and amino- substituted derivatives.
  • Approximate pKa chart of the functional groups.

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An In-depth Technical Guide to the Thermal Decomposition of 3-(2-Carboxyphenyl)propionic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of the thermal decomposition of 3-(2-carboxyphenyl)propionic acid, a process of significant interest in organic synthesis and drug development. This document is intended for researchers, scientists, and professionals in the field, offering in-depth insights into the reaction mechanism, experimental protocols for its investigation, and the analytical techniques required for comprehensive characterization.

Introduction and Significance

3-(2-Carboxyphenyl)propionic acid, also known as 2-(2-carboxyethyl)benzoic acid, is an aromatic dicarboxylic acid with the chemical formula HOOC-C₆H₄-CH₂CH₂-COOH.[1] Its thermal behavior is of particular interest as it undergoes a clean and efficient intramolecular cyclization reaction upon heating to yield 1-indanone.[2][3][4] 1-indanone and its derivatives are valuable precursors in the synthesis of a wide range of pharmaceuticals and biologically active compounds. Understanding the thermal decomposition of 3-(2-carboxyphenyl)propionic acid is therefore crucial for optimizing the synthesis of these important molecules and for controlling reaction pathways in complex chemical processes.

This guide will elucidate the underlying chemical principles governing this transformation, provide practical experimental methodologies, and discuss the analytical tools necessary for its study.

Physicochemical Properties and Safety Data

A thorough understanding of the starting material's properties is fundamental to any experimental design.

PropertyValueReference
Molecular Formula C₁₀H₁₀O₄[1]
Molecular Weight 194.18 g/mol [1]
Appearance White to off-white solid[1]
Melting Point 166-168 °C[1]
CAS Number 776-79-4[1]

Safety Profile: 3-(2-Carboxyphenyl)propionic acid is classified as an irritant and can cause serious eye damage. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.

The Thermal Decomposition Pathway: An Intramolecular Cyclization

Upon heating, 3-(2-carboxyphenyl)propionic acid undergoes an intramolecular cyclization reaction to form 1-indanone and liberates water and carbon dioxide. This transformation is a type of intramolecular Friedel-Crafts acylation.

Proposed Reaction Mechanism

The reaction proceeds through a series of well-understood steps in organic chemistry:

  • Anhydride Formation (Plausible Intermediate): Upon initial heating, it is plausible that an intramolecular dehydration occurs between the two carboxylic acid groups to form a transient cyclic anhydride.

  • Formation of the Acylium Ion: The anhydride can then be protonated (by a trace amount of water or another acid molecule), followed by the loss of a leaving group to form a highly reactive acylium ion. This electrophilic species is key to the subsequent ring-closing step.

  • Electrophilic Aromatic Substitution: The acylium ion is then attacked by the electron-rich aromatic ring in an intramolecular electrophilic aromatic substitution reaction. This step forms a new carbon-carbon bond and a carbocation intermediate.

  • Rearomatization and Decarboxylation: The carbocation intermediate is unstable and rapidly undergoes rearomatization by losing a proton. The resulting intermediate then undergoes decarboxylation (loss of CO₂) to yield the final product, 1-indanone.

The overall transformation can be visualized as follows:

G cluster_start Starting Material cluster_intermediate Plausible Intermediates cluster_product Final Product start 3-(2-Carboxyphenyl)propionic Acid anhydride Cyclic Anhydride start->anhydride Heat (Dehydration) acylium Acylium Ion anhydride->acylium Protonation & Cleavage product 1-Indanone acylium->product Intramolecular Electrophilic Aromatic Substitution & Decarboxylation

Caption: Proposed reaction pathway for the thermal decomposition of 3-(2-carboxyphenyl)propionic acid.

Experimental Investigation of the Thermal Decomposition

The thermal decomposition of 3-(2-carboxyphenyl)propionic acid can be systematically investigated using a combination of thermal analysis techniques and spectroscopic methods.

Thermal Analysis: TGA and DSC

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are powerful tools for studying the thermal stability and decomposition profile of materials.

Objective: To determine the onset temperature of decomposition, the mass loss associated with the reaction, and the thermal transitions (e.g., melting) of the compound.

Experimental Protocol:

  • Instrument Preparation: Calibrate the TGA and DSC instruments according to the manufacturer's instructions.

  • Sample Preparation: Accurately weigh 5-10 mg of 3-(2-carboxyphenyl)propionic acid into an appropriate TGA/DSC pan (e.g., aluminum or ceramic).

  • Experimental Conditions:

    • Temperature Program: Heat the sample from ambient temperature to a final temperature of at least 300 °C at a constant heating rate (e.g., 10 °C/min).

    • Atmosphere: Perform the analysis under both an inert atmosphere (e.g., nitrogen or argon at a flow rate of 50-100 mL/min) and an oxidizing atmosphere (e.g., air at a similar flow rate) to assess the influence of oxygen on the decomposition process.

  • Data Analysis:

    • TGA: Analyze the TGA curve to identify the temperature at which mass loss begins (onset of decomposition) and the total percentage of mass loss. The expected mass loss for the conversion to 1-indanone corresponds to the loss of one molecule of water and one molecule of carbon dioxide.

    • DSC: Analyze the DSC curve to identify the endothermic peak corresponding to the melting of the starting material and any exothermic or endothermic events associated with the decomposition reaction.

G cluster_prep Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Interpretation weigh Weigh 5-10 mg of sample pan Place in TGA/DSC pan weigh->pan tga_dsc TGA/DSC Instrument pan->tga_dsc heat Heat from ambient to 300°C at 10°C/min tga_dsc->heat atmosphere Inert (N₂) or Oxidizing (Air) Atmosphere tga_dsc->atmosphere tga_curve Analyze TGA curve for mass loss heat->tga_curve dsc_curve Analyze DSC curve for thermal events heat->dsc_curve

Caption: Experimental workflow for the thermal analysis of 3-(2-carboxyphenyl)propionic acid.

Product Identification and Reaction Monitoring

To confirm the identity of the decomposition product and to monitor the progress of the reaction, spectroscopic and chromatographic techniques are essential.

Objective: To identify the final product as 1-indanone and to quantify the conversion of the starting material over time at a given temperature.

Experimental Protocol:

  • Bulk Decomposition:

    • Place a known amount of 3-(2-carboxyphenyl)propionic acid in a round-bottom flask equipped with a condenser.

    • Heat the flask in an oil bath to a temperature above the melting point and onset of decomposition (determined by TGA/DSC).

    • Maintain the temperature for a set period (e.g., 1-2 hours) or until the reaction is complete (as monitored by TLC).

  • Reaction Monitoring:

    • At regular intervals, withdraw a small aliquot of the reaction mixture.

    • Dissolve the aliquot in a suitable solvent (e.g., ethyl acetate) and spot it on a Thin Layer Chromatography (TLC) plate alongside the starting material to monitor the disappearance of the reactant and the appearance of the product.

  • Product Characterization:

    • After the reaction is complete, cool the reaction mixture and purify the product, if necessary (e.g., by column chromatography or recrystallization).

    • Characterize the product using the following techniques:

      • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of 1-indanone.

      • Infrared (IR) Spectroscopy: To identify the characteristic carbonyl stretch of the ketone in the product and the disappearance of the carboxylic acid O-H and C=O stretches of the starting material.

      • Mass Spectrometry (MS): To determine the molecular weight of the product, which should correspond to that of 1-indanone.

      • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product and to quantify the yield.

Synthesis of the Starting Material

For researchers who wish to synthesize 3-(2-carboxyphenyl)propionic acid, a known route involves the reaction of β-tetralone with potassium superoxide (KO₂) in toluene.[4] This oxidative cleavage of the cyclic ketone provides a direct pathway to the desired dicarboxylic acid. Further details on this synthetic method can be found in the cited literature.

Conclusion

The thermal decomposition of 3-(2-carboxyphenyl)propionic acid is a well-defined and synthetically useful reaction that proceeds via an intramolecular cyclization to form 1-indanone. This guide has provided a detailed overview of the proposed reaction mechanism, a robust experimental framework for its investigation using thermal analysis and spectroscopic techniques, and information on the synthesis of the starting material. By following the protocols and considering the insights presented herein, researchers and drug development professionals can effectively study and utilize this important chemical transformation.

References

  • 3-(2-Carboxyphenyl)propionic acid. Amerigo Scientific.
  • C10h10o4 3-(2-Carboxyphenyl)Propionic Acid at ₹ 48000/25g in Baramati | ID. IndiaMART.

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of 1-Indanone from 2-(2-Carboxyethyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1-indanone structural motif is a cornerstone in medicinal chemistry and materials science, frequently appearing in biologically active molecules and functional materials.[1] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of 1-indanone from 2-(2-carboxyethyl)benzoic acid via intramolecular Friedel-Crafts acylation. Two primary, field-proven protocols are detailed: a direct, one-step cyclization and a two-step method proceeding through an acyl chloride intermediate. This guide elucidates the underlying reaction mechanisms, offers step-by-step experimental procedures, and presents a comparative analysis of the two approaches to inform strategic synthetic planning.

Introduction: The Significance of the 1-Indanone Core

1-Indanone and its derivatives are pivotal structural motifs in a vast array of compounds demonstrating significant biological activities, including anti-inflammatory, antiviral, anticancer, and neuroprotective properties.[2] Their prevalence in pharmaceuticals, such as Donepezil for the treatment of Alzheimer's disease, underscores the importance of robust and efficient synthetic routes to this valuable scaffold.[3]

The intramolecular Friedel-Crafts acylation of 3-arylpropanoic acids stands as a classical and widely employed method for the construction of the 1-indanone core.[1][2] This reaction involves an electrophilic aromatic substitution where a tethered acyl group cyclizes onto the aromatic ring, typically promoted by a Brønsted or Lewis acid.[1] The choice of starting material, catalyst, and reaction conditions can significantly influence the yield and purity of the final product.[2]

This application note focuses on the synthesis of 1-indanone from the readily available starting material, this compound, providing detailed protocols for two distinct and effective methodologies.

Reaction Mechanism and Strategic Considerations

The intramolecular Friedel-Crafts acylation proceeds via the formation of a highly electrophilic acylium ion intermediate. This intermediate is then attacked by the electron-rich aromatic ring in an intramolecular fashion. The final step involves deprotonation to restore aromaticity, yielding the cyclized 5-membered ring of the 1-indanone product.[1]

Two primary strategies for achieving this transformation from this compound are presented below. The choice between these pathways often involves a trade-off between procedural simplicity and reaction efficiency under milder conditions.

Pathway A: Direct Dehydrative Cyclization

This one-step approach is lauded for its atom economy and for being environmentally benign, with water as the sole theoretical byproduct.[2][3] However, it often necessitates the use of strong acid catalysts and elevated temperatures to drive the reaction to completion.[3][4]

Pathway B: Two-Step Cyclization via Acyl Chloride Intermediate

This method involves the initial conversion of the carboxylic acid to the more reactive acyl chloride, which subsequently undergoes cyclization under milder conditions, often with a Lewis acid catalyst.[2][5] While generally more efficient and higher-yielding, this route generates corrosive byproducts such as HCl.[3]

Experimental Protocols

General Laboratory Practices
  • All reactions should be conducted in a well-ventilated fume hood.

  • Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

  • All glassware should be oven-dried prior to use, especially for reactions requiring anhydrous conditions.

  • Reactions under inert atmospheres should be maintained with a positive pressure of nitrogen or argon.

Protocol 1: Direct Dehydrative Cyclization of this compound

This protocol is advantageous for its operational simplicity.

Materials
  • This compound

  • Polyphosphoric acid (PPA) or Triflic acid (TfOH)

  • Anhydrous 1,2-dichloroethane (DCE) or dichloromethane (DCM) (for use with TfOH)

  • Ice

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Dichloromethane (DCM) for extraction

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Equipment
  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath with temperature control

  • Condenser (if heating)

  • Separatory funnel

  • Rotary evaporator

Step-by-Step Procedure
  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add this compound (1.0 eq).

  • Catalyst Addition (Option A - PPA): Add polyphosphoric acid (a sufficient amount to ensure good stirring) to the starting material.

  • Catalyst Addition (Option B - TfOH): Add anhydrous DCE or DCM to the flask, followed by cooling the solution to 0 °C in an ice bath. Slowly add triflic acid (3.0-5.0 eq) dropwise via a syringe.[2]

  • Reaction:

    • With PPA: Heat the mixture with vigorous stirring to 80-100 °C.

    • With TfOH: Allow the reaction mixture to warm to room temperature and then heat to a temperature between 50-80 °C.[2]

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up and Purification:

    • Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and saturated NaHCO₃ solution to quench the reaction.[2]

    • Extract the aqueous layer with dichloromethane (3 x volume).[2]

    • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.[2]

    • Filter the drying agent and concentrate the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain 1-indanone.

Protocol 2: Two-Step Synthesis via Acyl Chloride Intermediate

This protocol often provides higher yields under milder conditions.

Part A: Formation of the Acyl Chloride
Materials
  • This compound

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • Anhydrous dichloromethane (DCM)

  • N,N-dimethylformamide (DMF) (catalytic amount)

Procedure
  • In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous dichloromethane.

  • Add a catalytic amount of DMF (1-2 drops).[2]

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add thionyl chloride or oxalyl chloride (1.1-1.5 eq).[2]

  • Allow the reaction to warm to room temperature and stir for 1-2 hours, or until gas evolution ceases.

  • Remove the excess reagent and solvent under reduced pressure to obtain the crude acyl chloride.

Part B: Intramolecular Friedel-Crafts Acylation
Materials
  • Crude acyl chloride from Part A

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM)

  • Crushed ice

  • Concentrated hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure
  • Dissolve the crude acyl chloride in anhydrous dichloromethane under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully and portion-wise add anhydrous aluminum chloride (1.1-1.5 eq).[2]

  • Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature.

  • Monitor the reaction progress by TLC or GC-MS.

  • Work-up and Purification:

    • Upon completion, cool the reaction mixture to 0 °C and slowly quench by pouring it onto crushed ice with concentrated HCl.[6]

    • Separate the organic layer and extract the aqueous layer with DCM.

    • Combine the organic layers, wash with saturated sodium bicarbonate solution, water, and brine.[6]

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[6]

    • Purify the crude product by column chromatography or recrystallization.

Visualization of Reaction Pathways and Workflow

Synthesis_Pathways cluster_start Starting Material cluster_path_a Pathway A: Direct Cyclization cluster_path_b Pathway B: Two-Step Cyclization cluster_end Final Product 2_Carboxyethyl_benzoic_acid This compound Direct_Reaction One-Step Reaction 2_Carboxyethyl_benzoic_acid->Direct_Reaction PPA or TfOH High Temp. Acyl_Chloride_Formation Acyl Chloride Formation 2_Carboxyethyl_benzoic_acid->Acyl_Chloride_Formation SOCl₂ or (COCl)₂ DMF (cat.) 1_Indanone 1-Indanone Direct_Reaction->1_Indanone FC_Acylation Friedel-Crafts Acylation Acyl_Chloride_Formation->FC_Acylation AlCl₃ 0°C to RT FC_Acylation->1_Indanone

Caption: Comparative synthetic pathways to 1-indanone.

Experimental_Workflow Start Starting Material (this compound) Reaction_Setup Reaction Setup (Dry Glassware, Inert Atmosphere) Start->Reaction_Setup Reagent_Addition Reagent/Catalyst Addition (e.g., PPA or SOCl₂/AlCl₃) Reaction_Setup->Reagent_Addition Reaction_Monitoring Reaction Monitoring (TLC, GC-MS) Reagent_Addition->Reaction_Monitoring Workup Work-up (Quenching, Extraction, Washing) Reaction_Monitoring->Workup Purification Purification (Column Chromatography/Recrystallization) Workup->Purification Characterization Product Characterization (NMR, IR, MS) Purification->Characterization End Pure 1-Indanone Characterization->End

Caption: General experimental workflow for 1-indanone synthesis.

Comparative Data and Troubleshooting

ParameterProtocol 1: Direct CyclizationProtocol 2: Via Acyl Chloride
Number of Steps OneTwo
Reaction Conditions Harsher (High Temp, Strong Acid)Milder (0°C to Room Temp)
Reagents PPA or TfOHSOCl₂/ (COCl)₂, AlCl₃
Byproducts WaterHCl, SO₂ (corrosive)
Typical Yields Moderate to GoodGood to Excellent
Advantages "Greener", fewer stepsHigher yields, milder conditions
Disadvantages Harsh conditions, potential for side reactionsMore steps, corrosive byproducts
Troubleshooting Common Issues
IssuePotential Cause(s)Suggested Solution(s)
Incomplete Reaction - Insufficient catalyst- Reaction time too short- Low reaction temperature- Increase catalyst loading- Extend reaction time and monitor closely- Gradually increase reaction temperature[6]
Low Yield - Incomplete reaction- Product loss during work-up- Side reactions- Optimize reaction conditions- Ensure efficient extraction and careful handling- Lower reaction temperature to improve selectivity[6]
Formation of Byproducts - Intermolecular reactions- High reaction temperature- Use high dilution conditions- Lower the reaction temperature[6]

Product Characterization

The successful synthesis of 1-indanone should be confirmed through standard analytical techniques.

  • ¹H NMR Spectroscopy: The proton NMR spectrum will show characteristic signals for the aromatic and aliphatic protons of the indanone core.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will confirm the presence of the carbonyl carbon and the other unique carbon environments.

  • FT-IR Spectroscopy: A strong absorption band in the region of 1680-1715 cm⁻¹ is indicative of the carbonyl (C=O) stretching vibration.

  • Mass Spectrometry (MS): Electron ionization (EI) mass spectrometry will show the molecular ion peak corresponding to the mass of 1-indanone.

Conclusion

The synthesis of 1-indanone from this compound is a robust and versatile transformation that can be achieved through two primary methodologies. The direct cyclization offers a more environmentally friendly and streamlined approach, while the two-step procedure via an acyl chloride intermediate often provides higher yields under milder conditions. The choice of protocol will depend on the specific requirements of the research, including scale, available equipment, and desired purity. By following the detailed protocols and considering the troubleshooting guidance provided, researchers can confidently and efficiently synthesize this important chemical scaffold for a wide range of applications in drug discovery and materials science.

References

  • BenchChem. (2025). Application Notes and Protocols: Synthesis of 1-Indanone via Intramolecular Friedel-Crafts Acylation.
  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of 1-Indanone via Friedel-Crafts Reaction.
  • Molecules. (2018). Non-Conventional Methodologies in the Synthesis of 1-Indanones. National Institutes of Health.
  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of Indanones via Friedel-Crafts Acylation.
  • Beilstein Journals. (n.d.). Synthesis of 1-indanones with a broad range of biological activity.
  • ResearchGate. (2025). Synthesis of 1-Indanones by Intramolecular Friedel—Crafts Reaction of 3-Arylpropionic Acids Catalyzed by Tb(OTf)3.
  • BenchChem. (2025). A Comparative Guide to the Analytical Characterization of 4-Chloro-1-indanone and Its Isomers.
  • BenchChem. (n.d.). Spectroscopic Analysis of Indanone Analogs: A Comparative Guide.

Sources

Application Notes and Protocols: Mechanism and Synthesis of 4-Oxo-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid via Intramolecular Friedel-Crafts Acylation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The intramolecular Friedel-Crafts acylation stands as a cornerstone of synthetic organic chemistry, enabling the construction of cyclic ketones, which are pivotal intermediates in the synthesis of a wide array of natural products and pharmaceutical agents. This application note provides a comprehensive guide to the mechanism and a detailed protocol for the cyclization of 3-(2-Carboxyphenyl)propionic acid to yield 4-oxo-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid. This transformation is a classic example of an intramolecular electrophilic aromatic substitution, facilitated by a strong acid catalyst, typically polyphosphoric acid (PPA). The resulting α-tetralone derivative is a valuable building block in medicinal chemistry and drug development.[1] This document is intended for researchers, scientists, and drug development professionals seeking a thorough understanding and practical guidance for performing this important synthetic transformation.

Mechanistic Insights into the Cyclization Reaction

The cyclization of 3-(2-Carboxyphenyl)propionic acid is an intramolecular Friedel-Crafts acylation reaction.[2] The mechanism, catalyzed by polyphosphoric acid (PPA), involves several key steps that culminate in the formation of the tetralone ring system.

  • Activation of the Carboxylic Acid: Polyphosphoric acid, a viscous and powerful dehydrating agent, first activates one of the carboxylic acid groups of the starting material. It is proposed that PPA protonates the carbonyl oxygen of the propionic acid side chain, making the carbonyl carbon more electrophilic.

  • Formation of the Acylium Ion: The activated carboxylic acid then undergoes dehydration, facilitated by PPA, to form a highly reactive acylium ion intermediate. This electrophilic species is the key to the subsequent ring-closing step.

  • Intramolecular Electrophilic Aromatic Substitution: The acylium ion, being tethered to the phenyl ring, is perfectly positioned for an intramolecular electrophilic attack on the aromatic ring. The aromatic π-electrons act as the nucleophile, attacking the electrophilic carbon of the acylium ion to form a new carbon-carbon bond and a six-membered ring. This step results in the formation of a resonance-stabilized carbocation intermediate, often referred to as a sigma complex or arenium ion.

  • Rearomatization: To restore the aromaticity of the benzene ring, a proton is eliminated from the carbon atom where the acylium ion attached. This proton is abstracted by a weak base in the reaction medium, likely a phosphate species from the PPA.

  • Product Formation: The final step is the formation of the stable α-tetralone product, 4-oxo-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid.

dot digraph "Intramolecular_Friedel_Crafts_Acylation_Mechanism" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];

} केंद Figure 1: Mechanism of the PPA-catalyzed cyclization.

Experimental Protocol

This section provides a detailed, step-by-step protocol for the synthesis of 4-oxo-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid.

Materials and Reagents
Reagent/MaterialGradeSupplier
3-(2-Carboxyphenyl)propionic acid≥98%Commercially Available
Polyphosphoric acid (PPA)85% P₂O₅ assayCommercially Available
Dichloromethane (CH₂Cl₂)AnhydrousCommercially Available
Sodium bicarbonate (NaHCO₃)Reagent GradeCommercially Available
Anhydrous sodium sulfate (Na₂SO₄)Reagent GradeCommercially Available
Deionized water
Ice
Equipment
  • Round-bottom flask (100 mL)

  • Magnetic stirrer and stir bar

  • Heating mantle with a temperature controller

  • Condenser

  • Separatory funnel (250 mL)

  • Beakers and Erlenmeyer flasks

  • Büchner funnel and filter paper

  • Rotary evaporator

  • Melting point apparatus

  • NMR spectrometer

  • FT-IR spectrometer

Procedure

dot digraph "Experimental_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];

} केंद Figure 2: Step-by-step experimental workflow.

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, combine 3-(2-Carboxyphenyl)propionic acid (5.0 g, 25.7 mmol) and polyphosphoric acid (50 g).

  • Reaction: Heat the reaction mixture in a heating mantle to 80-90 °C with vigorous stirring. Maintain this temperature for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the viscous mixture onto 200 g of crushed ice with stirring. This will hydrolyze the PPA and precipitate the product.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract with dichloromethane (3 x 50 mL).

  • Washing: Combine the organic extracts and wash with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL) to remove any unreacted starting material and other acidic impurities.

  • Drying: Dry the organic layer over anhydrous sodium sulfate.

  • Solvent Removal: Filter the drying agent and remove the solvent from the filtrate using a rotary evaporator to yield the crude product.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes, to afford 4-oxo-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid as a solid.

Product Characterization

The identity and purity of the synthesized 4-oxo-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid (CAS 3123-46-4) should be confirmed by standard analytical techniques.[3][4]

PropertyValue
Molecular Formula C₁₁H₁₀O₃
Molecular Weight 190.19 g/mol [4][5]
Appearance White to off-white powder[1]
Melting Point 93-95 °C[1]

Spectroscopic Data:

  • ¹H NMR (CDCl₃, 400 MHz): The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methine proton adjacent to the carboxylic acid, and the methylene protons of the tetralone ring. The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift (typically >10 ppm).

  • ¹³C NMR (CDCl₃, 100 MHz): The carbon NMR spectrum should display signals for the carbonyl carbon (around 190-200 ppm), the carboxylic acid carbon (around 170-180 ppm), the aromatic carbons, and the aliphatic carbons of the cyclic system.

  • Infrared (IR) Spectroscopy (KBr): The IR spectrum will exhibit a broad O-H stretching band for the carboxylic acid from approximately 2500-3300 cm⁻¹.[6] A strong carbonyl (C=O) stretching absorption for the ketone is expected around 1680 cm⁻¹, and another for the carboxylic acid around 1710 cm⁻¹.[6]

Troubleshooting

IssuePossible CauseSolution
Low Yield Incomplete reaction.Increase reaction time or temperature slightly. Ensure efficient stirring.
Inefficient extraction.Perform additional extractions with dichloromethane.
Impure Product Incomplete removal of starting material.Ensure thorough washing with sodium bicarbonate solution.
Side reactions due to high temperature.Maintain the reaction temperature within the recommended range.

Conclusion

This application note has detailed the mechanism and provided a robust protocol for the intramolecular Friedel-Crafts acylation of 3-(2-Carboxyphenyl)propionic acid to synthesize 4-oxo-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid. The use of polyphosphoric acid as both a catalyst and a dehydrating agent is a classic and effective method for this transformation. The provided experimental procedure and characterization data will serve as a valuable resource for researchers in organic synthesis and medicinal chemistry, facilitating the preparation of this important synthetic intermediate.

References

  • PubChem. 4-Oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid.
  • PubChem. 1,2,3,4-Tetrahydro-4-oxo-1-naphthoic acid.
  • Chemistry LibreTexts. 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]
  • Pretsch, E., Bühlmann, P., & Affolter, C. (2000).
  • LookChem. Cas 3123-46-4,4-Oxo-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid. [Link]
  • Prime Scholars. Intramolecular Acylation Catalyzed with the Aid of Using Chloroaluminate Ionic Beverages. Polymer Sciences. [Link]

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Application Notes and Protocols: Intramolecular Friedel-Crafts Acylation of 2-(2-Carboxyethyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Crafting Cyclic Ketones for Advanced Research

The intramolecular Friedel-Crafts acylation stands as a cornerstone of synthetic organic chemistry, enabling the construction of cyclic ketones that are pivotal intermediates in the synthesis of complex molecules, including pharmaceuticals and materials with novel electronic properties. This guide provides an in-depth exploration of the intramolecular Friedel-Crafts acylation of 2-(2-carboxyethyl)benzoic acid, a reaction that yields a substituted α-tetralone, a valuable scaffold in medicinal chemistry.[1] This document is designed for researchers, scientists, and drug development professionals, offering not just a protocol, but a comprehensive understanding of the reaction's nuances, from mechanistic underpinnings to practical execution and troubleshooting.

The cyclization of this compound is a classic example of an electrophilic aromatic substitution, where one of the carboxylic acid moieties is transformed into an acylium ion that then attacks the appended aromatic ring to form a new six-membered ring.[2] The resulting product, 3,4-dihydro-1(2H)-naphthalenone-4-carboxylic acid, and its derivatives are of significant interest due to their presence in various biologically active compounds.

This application note will delve into the two most effective and commonly employed catalysts for this transformation: Polyphosphoric Acid (PPA) and Eaton's Reagent. We will explore the rationale behind the choice of reagents, provide detailed, step-by-step protocols for both methods, and offer insights into the expected outcomes and potential challenges.

Reaction Mechanism: The Electrophilic Cascade

The intramolecular Friedel-Crafts acylation of this compound proceeds through a well-established electrophilic aromatic substitution mechanism. The key to initiating this reaction is the in-situ generation of a highly reactive acylium ion from one of the carboxylic acid groups. Both Polyphosphoric Acid (PPA) and Eaton's Reagent are potent dehydrating agents and strong acids, making them ideal for this purpose.[3][4]

The mechanism can be dissected into the following key steps:

  • Activation of the Carboxylic Acid: The carboxylic acid group intended for acylation is protonated by the strong acid catalyst (PPA or Eaton's Reagent).

  • Formation of the Acylium Ion: Subsequent dehydration of the protonated carboxylic acid leads to the formation of a resonance-stabilized acylium ion. This highly electrophilic species is the key intermediate that drives the cyclization.

  • Intramolecular Electrophilic Attack: The acylium ion is positioned in close proximity to the electron-rich aromatic ring, facilitating an intramolecular electrophilic attack. This results in the formation of a new carbon-carbon bond and a carbocationic intermediate known as a sigma complex or arenium ion.

  • Rearomatization: A proton is eliminated from the sigma complex, restoring the aromaticity of the benzene ring and yielding the final cyclic ketone product.

Friedel_Crafts_Acylation cluster_start Starting Material cluster_catalyst Catalyst cluster_intermediate Key Intermediates cluster_product Final Product 2-(2-Carboxyethyl)benzoic_acid This compound Protonated_Acid Protonated Carboxylic Acid 2-(2-Carboxyethyl)benzoic_acid->Protonated_Acid Protonation Catalyst PPA or Eaton's Reagent (H⁺ and Dehydrating Agent) Acylium_Ion Acylium Ion (Electrophile) Protonated_Acid->Acylium_Ion Dehydration Sigma_Complex Sigma Complex (Arenium Ion) Acylium_Ion->Sigma_Complex Intramolecular Electrophilic Attack Product 3,4-dihydro-1(2H)-naphthalenone-4-carboxylic acid Sigma_Complex->Product Deprotonation (Rearomatization) PPA_Protocol Start Start Reaction_Setup Reaction Setup: - Add this compound to PPA. Start->Reaction_Setup Heating Heating: - Heat the mixture with stirring at 80-100 °C for 2-4 hours. Reaction_Setup->Heating Monitoring Reaction Monitoring: - Monitor by TLC for consumption of starting material. Heating->Monitoring Workup Workup: - Cool and pour onto ice. - Neutralize with NaHCO₃. Monitoring->Workup Extraction Extraction: - Extract with Dichloromethane. Workup->Extraction Drying Drying: - Dry organic layer with Na₂SO₄. Extraction->Drying Purification Purification: - Concentrate and purify by column chromatography or recrystallization. Drying->Purification End End Product Purification->End

Figure 2. Workflow for PPA-mediated cyclization.

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a mechanical stirrer and a heating mantle, carefully add this compound (1.0 eq) to polyphosphoric acid (10-20 wt eq).

  • Heating: Heat the viscous mixture with vigorous stirring to 80-100 °C. The reaction is typically complete within 2-4 hours.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Allow the reaction mixture to cool to room temperature. Carefully and slowly pour the viscous mixture onto crushed ice with stirring. This is a highly exothermic process.

  • Neutralization: Slowly neutralize the acidic aqueous solution with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.

  • Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes). [5]

Protocol 2: Cyclization using Eaton's Reagent

Eaton's reagent, a solution of phosphorus pentoxide in methanesulfonic acid, is a less viscous and often more efficient alternative to PPA. [6][7]It generally allows for milder reaction conditions and easier handling. Materials and Reagents:

Reagent/MaterialGradeSupplierNotes
This compound≥98%Commercially Available---
Eaton's Reagent (7.7 wt% P₂O₅ in MsOH)---Commercially Available or Prepared in-houseCorrosive and moisture-sensitive.
Dichloromethane (DCM)ACS GradeCommercially AvailableFor extraction.
Saturated Sodium Bicarbonate (NaHCO₃) solution---Prepared in-houseFor neutralization.
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeCommercially AvailableFor drying.
Deionized Water---------
Ice---------

Experimental Workflow:

Eatons_Protocol Start Start Reaction_Setup Reaction Setup: - Add this compound to Eaton's Reagent. Start->Reaction_Setup Heating Heating: - Heat the mixture with stirring at 60-80 °C for 1-3 hours. Reaction_Setup->Heating Monitoring Reaction Monitoring: - Monitor by TLC for consumption of starting material. Heating->Monitoring Workup Workup: - Cool and pour onto ice. - Neutralize with NaHCO₃. Monitoring->Workup Extraction Extraction: - Extract with Dichloromethane. Workup->Extraction Drying Drying: - Dry organic layer with Na₂SO₄. Extraction->Drying Purification Purification: - Concentrate and purify by column chromatography or recrystallization. Drying->Purification End End Product Purification->End

Figure 3. Workflow for Eaton's Reagent-mediated cyclization.

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a heating mantle, add this compound (1.0 eq) to Eaton's reagent (10-15 wt eq).

  • Heating: Heat the mixture with stirring to 60-80 °C. The reaction is generally faster than with PPA, typically completing within 1-3 hours.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC.

  • Workup: After cooling to room temperature, carefully pour the reaction mixture onto crushed ice.

  • Neutralization: Neutralize the aqueous solution with saturated sodium bicarbonate solution.

  • Extraction: Extract the product with dichloromethane (3 x 50 mL).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and evaporate the solvent.

  • Purification: Purify the resulting solid or oil by column chromatography on silica gel or recrystallization. [5]

Data and Expected Results

The expected product of this reaction is 3,4-dihydro-1(2H)-naphthalenone-4-carboxylic acid .

Physicochemical Properties:

PropertyValue
Molecular FormulaC₁₁H₁₀O₃
Molecular Weight190.19 g/mol
AppearanceOff-white to pale yellow solid
Melting PointVaries with purity

Spectroscopic Data:

  • ¹H NMR: Expect characteristic signals for the aromatic protons, the methylene protons of the tetralone ring, and a methine proton adjacent to the carboxylic acid. The carboxylic acid proton will appear as a broad singlet.

  • ¹³C NMR: Expect signals for the carbonyl carbon, the carboxylic acid carbon, aromatic carbons, and the aliphatic carbons of the cyclic system. [8]* IR Spectroscopy: Look for strong carbonyl stretching frequencies for both the ketone and the carboxylic acid, as well as C-H and C=C stretching bands for the aromatic ring. [9][10]* Mass Spectrometry: The molecular ion peak corresponding to the product's mass should be observed. [11]

Troubleshooting and Field-Proven Insights

  • Incomplete Reaction: If the reaction does not go to completion, consider increasing the reaction temperature or time. Ensure that the PPA or Eaton's Reagent is of good quality and has not absorbed moisture.

  • Low Yield: Low yields can result from incomplete reaction or product degradation. The workup procedure is critical; ensure efficient extraction and careful neutralization to avoid product loss.

  • Purification Challenges: The product may contain polymeric byproducts, especially when using PPA. Column chromatography is often the most effective purification method. For recrystallization, a solvent screen is recommended to find the optimal conditions.

  • Safety Considerations: Both PPA and Eaton's Reagent are highly corrosive. Always handle them in a fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat). The quenching of the reaction with ice and water is highly exothermic and should be performed with caution.

Conclusion

The intramolecular Friedel-Crafts acylation of this compound is a robust and reliable method for the synthesis of 3,4-dihydro-1(2H)-naphthalenone-4-carboxylic acid. Both Polyphosphoric Acid and Eaton's Reagent are effective catalysts for this transformation, with Eaton's Reagent often providing advantages in terms of handling and reaction conditions. By following the detailed protocols and considering the troubleshooting advice provided in this guide, researchers can confidently and efficiently synthesize this valuable intermediate for their drug discovery and materials science endeavors.

References

  • Regioselective Oxidation of Tetrahydronaphthalenes to α-Tetralone Derivatives Using DDQ as Oxidizing Agent: Synthesis and Evaluation of Antibacterial and Antifungal Activities. ACS Omega.
  • Polyphosphoric Acid in Organic Synthesis. Canadian Center of Science and Education.
  • Polyphosphoric Acid in Organic Synthesis. ResearchGate.
  • Submitted by Qiang Yang, Luckner G. Ulysse, Mark D. McLaws, Daniel K. Keefe, Peter R. Guzzo, and Brian P. Haney. Organic Syntheses Procedure.
  • Friedel–Craft acylation reaction using Eaton's reagent. ResearchGate.
  • An Overview of Synthetic Approaches towards of Nitration of α-Tetralones. Ommega Online Publishing Group.
  • 6-Amino-3,4-dihydro-1(2H)-naphthalenone. Organic Syntheses Procedure.
  • Friedel–Crafts reaction. Wikipedia.
  • α-TETRALONE. Organic Syntheses Procedure.
  • α-TETRALONE. Organic Syntheses Procedure.
  • Mechanochemical Friedel–Crafts acylations. National Institutes of Health.
  • Synthesis of 3,4‐dihydronaphthalen‐1(2H)‐ones. ResearchGate.
  • 6-Hydroxy-3,4-dihydro-1(2H)-naphthalenone. PubChem.
  • 1(2H)-Naphthalenone, 3,4-dihydro-. NIST WebBook.
  • homophthalic acid and anhydride. Organic Syntheses Procedure.
  • Microwave-assisted cyclizations promoted by polyphosphoric acid esters: a general method for 1-aryl-2-iminoazacycloalkanes. National Institutes of Health.
  • BJOC - Search Results. Beilstein Journals.
  • Synthesis of Substituted Tetralins via Nitrogen Deletion/Diels–Alder Cascade Reaction. ACS Publications.
  • 1(2H)-Naphthalenone, 3,4-dihydro-. NIST WebBook.
  • 1(2H)-Naphthalenone, 3,4-dihydro-6-methoxy-. NIST WebBook.
  • Friedel-Crafts Acylation. Organic Chemistry Portal.
  • 1(2H)-Naphthalenone, 3,4-dihydro-. NIST WebBook.
  • Poly(phosphoric acid) (PPA)-Promoted 5-exo-Cyclization of Iminium Ions Generated In Situ: A Facile Access to Functionalized Indene Derivatives. Organic Chemistry Portal.
  • Poly Phosphoric acid | Acyl cation Organic Chemistry Problem Question Solved Solution. YouTube.
  • Facile synthesis of 2-(2-aminobenzoyl)benzoic acids via a base-promoted aerobic cascade reaction. RSC Publishing.
  • Synthesis of benzo[a]carbazole derivatives via intramolecular cyclization using Brønsted acidic carbonaceous material as the catalyst. National Institutes of Health.
  • Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans. National Institutes of Health.
  • Facile synthesis of 2-substituted benzo[b]furans and indoles by copper-catalyzed intramolecular cyclization of 2-alkynyl phenols and tosylanilines. RSC Publishing.
  • Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans. RSC Publishing.
  • Brønsted acid catalyzed intramolecular benzylic cyclizations of alkylpyridines. PubMed.
  • I2 -Promoted Intramolecular Oxidative Cyclization of Butenyl Anilines: A Facile Route to Benzo[b]azepines. PubMed.
  • Process for preparing 2-substituted-3,4-dihydro-2h-pyrans. Google Patents.

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Application Notes and Protocols for the Use of 2-(2-Carboxyethyl)benzoic Acid in Solid-Phase Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Solid-phase synthesis (SPS) is a cornerstone of modern chemical and pharmaceutical research, enabling the efficient and automated synthesis of peptides, oligonucleotides, and small molecule libraries. The choice of a linker, the molecular entity that connects the growing synthetic molecule to the insoluble solid support, is critical to the success of any solid-phase strategy. An ideal linker must be stable to the reaction conditions employed during synthesis and allow for the clean cleavage of the final product under conditions that do not degrade it.

This document presents a detailed guide to the theoretical application of 2-(2-Carboxyethyl)benzoic acid as a bifunctional linker in solid-phase synthesis. While direct, peer-reviewed protocols for this specific molecule as an SPS linker are not extensively documented, its structure as a dicarboxylic acid offers a compelling basis for its use. One carboxylic acid can serve as the attachment point to a functionalized resin, while the other remains free to act as the starting point for synthesis.

This application note will provide researchers, scientists, and drug development professionals with a scientifically grounded, albeit theoretical, framework for employing this compound in their solid-phase synthesis workflows. The protocols herein are based on established principles of solid-phase organic chemistry and draw parallels from the use of other dicarboxylic acid linkers.

Principle of Application: A Bifunctional Linker Strategy

The utility of this compound as a linker lies in the differential reactivity of its two carboxylic acid groups: one is attached to an aromatic ring, and the other is at the terminus of an aliphatic chain. This structural difference can be exploited to achieve selective immobilization onto a solid support. The aliphatic carboxylic acid is generally more sterically accessible and can be selectively activated under certain conditions to react with a functionalized resin, leaving the aromatic carboxyl group available for the subsequent synthetic transformations.

This guide will focus on the immobilization of this compound onto a hydroxyl-functionalized resin, such as Wang resin, through an ester linkage. The free aromatic carboxylic acid will then serve as the anchor point for the synthesis of, for example, a peptide or a small molecule. The final product can be cleaved from the resin under acidic conditions that hydrolyze the ester bond.

Experimental Protocols

Protocol 1: Immobilization of this compound onto Wang Resin

This protocol describes the attachment of the linker to a hydroxymethyl-functionalized polystyrene resin (Wang resin). The selective activation of the aliphatic carboxyl group is key to this step.

Materials:

  • Wang Resin (100-200 mesh, 1.0 mmol/g substitution)

  • This compound

  • N,N'-Diisopropylcarbodiimide (DIC)[1]

  • 4-(Dimethylamino)pyridine (DMAP)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Piperidine

  • Methanol (MeOH)

  • Solid-phase synthesis reaction vessel

  • Shaker or overhead stirrer

Procedure:

  • Resin Swelling: Place the Wang resin (1.0 eq) in a reaction vessel and swell in anhydrous DCM for 30 minutes. Drain the DCM.

  • Linker Activation and Coupling:

    • In a separate flask, dissolve this compound (3.0 eq relative to the resin's hydroxyl content) in a minimal amount of anhydrous DMF.

    • Add DMAP (0.1 eq) to the linker solution.

    • Cool the solution to 0 °C and add DIC (3.0 eq) dropwise.

    • Allow the activation to proceed for 15 minutes at 0 °C.

    • Add the activated linker solution to the swelled resin.

    • Shake the reaction mixture at room temperature for 12-18 hours.

  • Washing: Filter the resin and wash sequentially with DMF (3x), DCM (3x), and MeOH (3x).

  • Capping of Unreacted Sites (Optional but Recommended):

    • Prepare a capping solution of acetic anhydride/pyridine/DCM (1:2:7 v/v/v).

    • Add the capping solution to the resin and shake for 1 hour at room temperature.

    • Wash the resin with DCM (3x), DMF (3x), and MeOH (3x).

  • Drying: Dry the resin under vacuum to a constant weight.

Protocol 2: Attachment of the First Fmoc-Protected Amino Acid

This protocol details the coupling of the first building block to the immobilized linker.

Materials:

  • Linker-functionalized Wang resin from Protocol 1

  • Fmoc-protected amino acid (e.g., Fmoc-Gly-OH)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Hydroxybenzotriazole (HOBt)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • 20% Piperidine in DMF

  • Dichloromethane (DCM)

Procedure:

  • Resin Swelling: Swell the linker-functionalized resin in anhydrous DMF for 30 minutes.

  • Fmoc-Amino Acid Coupling:

    • In a separate flask, pre-activate the Fmoc-protected amino acid (3.0 eq) with DIC (3.0 eq) and HOBt (3.0 eq) in DMF for 15 minutes.

    • Add the activated amino acid solution to the swelled resin.

    • Shake the reaction mixture for 4 hours at room temperature.

    • Wash the resin with DMF (3x), DCM (3x), and DMF (3x).

  • Fmoc-Deprotection (for subsequent couplings):

    • Treat the resin with 20% piperidine in DMF for 5 minutes.

    • Drain the solution.

    • Treat the resin again with 20% piperidine in DMF for 15 minutes.

    • Wash the resin with DMF (5x) and DCM (3x). The resin is now ready for the coupling of the next amino acid.

Protocol 3: Cleavage of the Synthesized Molecule from the Resin

This protocol describes the final step of releasing the synthesized product from the solid support.

Materials:

  • Peptide-on-resin from the completed synthesis

  • Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS)

  • Cold diethyl ether

  • Centrifuge and centrifuge tubes

Procedure:

  • Resin Preparation: Wash the final peptide-resin with DCM (3x) and dry it under a stream of nitrogen.

  • Cleavage:

    • Add the cleavage cocktail to the dried resin in a reaction vessel.

    • Shake the mixture at room temperature for 2-3 hours.

  • Product Precipitation:

    • Filter the resin and collect the filtrate.

    • Concentrate the filtrate under a stream of nitrogen.

    • Precipitate the crude product by adding cold diethyl ether.

  • Isolation and Purification:

    • Centrifuge the mixture to pellet the product.

    • Decant the ether and wash the pellet with cold ether (2x).

    • Dry the crude product under vacuum.

    • The crude product can then be purified by reverse-phase HPLC.

Data Presentation

Parameter Protocol 1: Linker Immobilization Protocol 2: First Amino Acid Coupling
Resin Wang Resin (1.0 eq)Linker-functionalized Wang Resin (1.0 eq)
Key Reagent This compound (3.0 eq)Fmoc-amino acid (3.0 eq)
Activating Agents DIC (3.0 eq), DMAP (0.1 eq)DIC (3.0 eq), HOBt (3.0 eq)
Solvent DCM, DMFDMF
Reaction Time 12-18 hours4 hours
Temperature Room TemperatureRoom Temperature

Visualizations

G cluster_0 Part 1: Linker Immobilization cluster_1 Part 2: Synthesis Elongation cluster_2 Part 3: Cleavage and Purification Wang_Resin Wang Resin (Hydroxymethyl-functionalized) Immobilized_Linker Linker-Functionalized Resin Wang_Resin->Immobilized_Linker + Linker DIC, DMAP, DMF Linker This compound Linker->Immobilized_Linker Coupled_AA Resin-Bound Peptide (N-terminus Fmoc protected) Immobilized_Linker->Coupled_AA + Fmoc-AA DIC, HOBt, DMF Fmoc_AA Fmoc-Amino Acid Fmoc_AA->Coupled_AA Deprotected_Peptide Resin-Bound Peptide (Free N-terminus) Coupled_AA->Deprotected_Peptide 20% Piperidine in DMF Final_Product Purified Peptide Coupled_AA->Final_Product TFA Cleavage Cocktail Purification (HPLC) Deprotected_Peptide->Coupled_AA Repeat Coupling Cycles

Figure 1: Overall workflow for solid-phase synthesis using this compound as a linker.

Figure 2: Chemical transformations in the proposed solid-phase synthesis workflow.

Conclusion

This compound presents a viable, though not yet widely established, option as a bifunctional linker for solid-phase synthesis. Its dicarboxylic acid structure allows for a two-point functionality that is essential for a linker molecule. The protocols outlined in this application note provide a robust theoretical framework for its use, from immobilization on a solid support to the final cleavage of the synthesized product. Researchers are encouraged to use these protocols as a starting point and to optimize the reaction conditions for their specific synthetic targets. Further investigation into the selective activation of the two carboxyl groups could lead to the development of novel and efficient solid-phase synthesis strategies.

References

  • National Center for Biotechnology Information. Linker-Free Synthesis of Antimicrobial Peptides Using a Novel Cleavage Reagent: Characterisation of the Molecular and Ionic Composition by nanoESI-HR MS. ([Link])
  • Chemie Brunschwig. Solutions for peptide synthesis. ([Link])
  • Combinatorial Chemistry Review. Carboxylic Acid Linkers - Solid Phase Synthesis. ([Link])
  • National Center for Biotechnology Information. Solid-Phase Synthesis of 2-Benzothiazolyl and 2-(Aminophenyl)benzothiazolyl Amino Acids and Peptides. ([Link])
  • AAPPTec. Practical Synthesis Guide to Solid Phase Peptide Chemistry. ([Link])
  • National Center for Biotechnology Information.
  • Preprints.org.
  • University of California, Irvine Department of Chemistry.
  • Luxembourg Bio Technologies. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. ([Link])
  • MDPI. Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions. ([Link])
  • The Journal of the Chemical Society. The 2,2,2-Trichloroethyl Group for Carboxyl Protection During Peptide Synthesis. ([Link])
  • National Center for Biotechnology Information. Bioactive Peptides: Synthesis, Sources, Applications, and Proposed Mechanisms of Action. ([Link])

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Application Notes and Protocols: Strategic Derivatization of "2-(2-Carboxyethyl)benzoic acid" for Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Tale of Two Carboxyls

In the landscape of drug discovery and chemical biology, "2-(2-Carboxyethyl)benzoic acid" presents a unique scaffold. As a dicarboxylic acid, its structure is deceptively simple, yet it holds significant potential as a versatile linker molecule for biological assays. Its utility lies in the presence of two distinct carboxylic acid moieties: one directly conjugated to an aromatic ring, and another at the terminus of an aliphatic chain. This structural asymmetry is not a mere curiosity; it is the cornerstone of its strategic application. The differential reactivity of the aromatic versus the aliphatic carboxyl group allows for selective, monofunctional derivatization, a critical feature for constructing well-defined bioconjugates for use in immunoassays, proteomics, and molecular probes.[1][2]

This guide provides a comprehensive overview of the principles and detailed protocols for the strategic derivatization of "this compound." We will explore two primary pathways: a non-selective approach for applications where both carboxyl groups can be utilized, and a more nuanced, selective approach that leverages the inherent differences in acidity between the two functional groups. These protocols are designed to be robust and self-validating, providing researchers with the tools to confidently incorporate this valuable linker into their experimental workflows.

The Chemical Rationale: Exploiting Differential Acidity

The key to unlocking the full potential of "this compound" lies in understanding the electronic properties of its two carboxyl groups. The benzoic acid moiety, with its carboxyl group directly attached to the benzene ring, is significantly more acidic than its aliphatic counterpart on the ethyl chain. This is due to the electron-withdrawing nature of the aromatic ring, which stabilizes the resulting carboxylate anion through resonance.[3] This difference in pKa values is the lynchpin for achieving selective derivatization.

By carefully controlling reaction conditions, particularly pH, we can preferentially activate the more acidic aromatic carboxyl group using carbodiimide chemistry, such as with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).[4] At a lower pH, the aromatic carboxyl group will be more readily deprotonated and thus more available for activation by EDC, while the less acidic aliphatic carboxyl group remains largely protonated and less reactive. This principle of chemoselectivity allows for the directed attachment of reporter molecules, affinity tags, or biomolecules to a specific position on the linker.[5]

Strategy 1: Non-Selective Derivatization for High-Density Labeling

For applications requiring the attachment of multiple labels or the creation of cross-linked complexes, a non-selective derivatization approach can be employed. This method activates both carboxyl groups, allowing for the conjugation of two or more molecules to the "this compound" scaffold.

Workflow for Non-Selective Derivatization

G cluster_0 Activation cluster_1 Conjugation cluster_2 Purification A This compound B EDC + NHS in Anhydrous DMF A->B Add C Di-NHS Ester Intermediate B->C Forms D Amine-containing Molecule (e.g., Biotin-Amine, Reporter Dye) C->D Reacts with excess E Di-Substituted Product D->E Forms F Purification by HPLC or Column Chromatography E->F

Caption: Non-selective derivatization workflow.

Protocol 1: Non-Selective Biotinylation

This protocol details the di-biotinylation of "this compound" using EDC/NHS chemistry.

Materials:

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)

  • N-hydroxysuccinimide (NHS)

  • Amine-PEG2-Biotin

  • Anhydrous Dimethylformamide (DMF)

  • Triethylamine (TEA)

  • Diethyl ether (cold)

  • Reverse-phase HPLC system for purification

Procedure:

  • Activation:

    • In a dry glass vial under an inert atmosphere (e.g., nitrogen or argon), dissolve 10 mg of "this compound" (1 equivalent) in 1 mL of anhydrous DMF.

    • Add 2.5 equivalents of NHS and stir until dissolved.

    • Add 2.5 equivalents of EDC-HCl and stir the reaction mixture at room temperature for 1 hour to form the di-NHS ester.[6]

  • Conjugation:

    • In a separate vial, dissolve 2.2 equivalents of Amine-PEG2-Biotin in 0.5 mL of anhydrous DMF.

    • Add the Amine-PEG2-Biotin solution to the activated di-NHS ester solution.

    • Add 2.2 equivalents of triethylamine (TEA) to the reaction mixture to act as a base.

    • Allow the reaction to proceed at room temperature for 4-6 hours with gentle stirring.

  • Purification:

    • Precipitate the crude product by adding the reaction mixture dropwise to 20 mL of cold diethyl ether.

    • Centrifuge the mixture to pellet the precipitate and decant the supernatant.

    • Wash the pellet with cold diethyl ether twice.

    • Dry the crude product under vacuum.

    • Purify the di-biotinylated product by reverse-phase HPLC using a suitable water/acetonitrile gradient.

    • Lyophilize the pure fractions to obtain the final product.

Quantitative Data Summary:

ReagentMolar EquivalentsPurpose
This compound1.0Starting linker molecule
EDC-HCl2.5Activates both carboxyl groups
NHS2.5Stabilizes the activated intermediate
Amine-PEG2-Biotin2.2Biotinylating agent
Triethylamine (TEA)2.2Base to facilitate amide bond formation

Strategy 2: Selective Derivatization of the Aromatic Carboxyl Group

This advanced strategy is the cornerstone of creating precisely defined bioconjugates. By exploiting the higher acidity of the benzoic acid moiety, we can achieve selective activation and conjugation, leaving the aliphatic carboxyl group available for subsequent modifications or for interacting with a biological target.

Workflow for Selective Derivatization

G cluster_0 Selective Activation cluster_1 Conjugation cluster_2 Purification A This compound B Sub-stoichiometric EDC + NHS in MES Buffer (pH 4.7-5.5) A->B Controlled addition C Mono-NHS Ester Intermediate (Aromatic position) B->C Preferentially forms D Amine-containing Fluorophore C->D Reacts with E Mono-labeled Product D->E Forms F Purification by HPLC E->F

Caption: Selective derivatization workflow.

Protocol 2: Selective Fluorescent Labeling of the Aromatic Carboxyl Group

This protocol details the selective conjugation of an amine-containing fluorescent dye to the aromatic carboxyl group of "this compound."

Materials:

  • This compound

  • EDC-HCl

  • Sulfo-NHS

  • Amine-reactive fluorescent dye (e.g., Alexa Fluor 488 Cadaverine)

  • 2-(N-morpholino)ethanesulfonic acid (MES) buffer (0.1 M, pH 4.7)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Hydroxylamine solution (1 M)

  • Desalting column (e.g., Sephadex G-25)

Procedure:

  • Selective Activation:

    • Dissolve 10 mg of "this compound" (1 equivalent) in 1 mL of 0.1 M MES buffer, pH 4.7.

    • Add 0.9 equivalents of Sulfo-NHS and 0.9 equivalents of EDC-HCl to the solution.[4] The sub-stoichiometric amounts are crucial for favoring mono-activation of the more reactive aromatic carboxyl group.

    • Incubate the reaction for 15 minutes at room temperature.

  • Conjugation:

    • Dissolve 0.8 equivalents of the amine-reactive fluorescent dye in 0.5 mL of PBS, pH 7.4.

    • Immediately add the fluorescent dye solution to the activated "this compound" solution.

    • Adjust the pH of the reaction mixture to 7.2-7.5 with a dilute base if necessary.

    • Allow the reaction to proceed for 2 hours at room temperature, protected from light.

  • Quenching and Purification:

    • Quench the reaction by adding hydroxylamine solution to a final concentration of 10 mM and incubate for 5 minutes.

    • Remove unreacted dye and byproducts by passing the reaction mixture through a desalting column equilibrated with PBS, pH 7.4.

    • Collect the fractions containing the fluorescently labeled product.

    • Further purification, if necessary, can be performed using reverse-phase HPLC.

Quantitative Data Summary:

ReagentMolar EquivalentsPurpose
This compound1.0Starting linker molecule
EDC-HCl0.9Sub-stoichiometric activation of the aromatic carboxyl group
Sulfo-NHS0.9Stabilizes the mono-activated intermediate
Amine-reactive fluorescent dye0.8Reporter molecule for conjugation
Hydroxylamine-Quenches unreacted NHS esters

Conclusion: A Versatile Tool for Bioconjugation

"this compound" is more than just a dicarboxylic acid; it is a strategic tool for the design and synthesis of sophisticated biological probes and assay components. By understanding and controlling the differential reactivity of its aromatic and aliphatic carboxyl groups, researchers can choose between non-selective, high-density labeling and precise, selective monofunctionalization. The protocols outlined in this guide provide a solid foundation for harnessing the unique chemical properties of this versatile linker, paving the way for the development of novel and robust biological assays.

References

  • Hermanson, G. T. (2013).
  • Staros, J. V., Wright, R. W., & Swingle, D. M. (1986). Enhancement by N-hydroxysulfosuccinimide of water-soluble carbodiimide-mediated coupling reactions. Analytical Biochemistry, 156(1), 220–222.
  • Grabarek, Z., & Gergely, J. (1990). Zero-length crosslinking procedure with the use of active esters. Analytical Biochemistry, 185(1), 131–135.
  • Perrin, D. D., Dempsey, B., & Serjeant, E. P. (1981). pKa Prediction for Organic Acids and Bases. Chapman and Hall.
  • Mattson, G., et al. (1993). A practical approach to crosslinking. Molecular Biology Reports, 17(3), 167-83.
  • Brinkley, M. (1992). A brief survey of methods for preparing protein conjugates with dyes, haptens, and cross-linking reagents.
  • Anjaneyulu, P. S. R., & Staros, J. V. (1987). Reactions of the N-hydroxysulfosuccinimide ester of a new photo-cross-linking agent with proteins. International Journal of Peptide and Protein Research, 30(1), 117-124.
  • Lomant, A. J., & Fairbanks, G. (1976). Chemical probes of extended biological structures: synthesis and properties of the cleavable protein cross-linking reagent [35S]dithiobis(succinimidyl propionate). Journal of Molecular Biology, 104(1), 243-261.
  • BenchChem. (2025). Application Note and Protocol: Activation of Dicarboxylic Acid-Terminated PEG Linkers with EDC/NHS Chemistry.
  • S. Melnyk, Y. Melnyk. (2017). A Simple Method for the Preparation of Monomethyl Esters of Dicarboxylic Acids by Selective Esterification of the Nonconjugated Carboxyl Group in the Presence of an Aromatic or Conjugated Carboxyl Group. Journal of Chemical Research.
  • Thermo Fisher Scientific. (n.d.). EDC (1-Ethyl-3-[3-dimethylaminopropyl]carbodiimide hydrochloride).
  • MilliporeSigma. (n.d.). EDC Hydrochloride.
  • BroadPharm. (2022). Protocol for Amino PEG.
  • G-Biosciences. (2017). High Efficiency & Stability Protein CrossLinking with EDC & NHS.
  • ProteoChem. (n.d.). EDC-HCl (EDAC) Crosslinker Protocol.
  • Nguyen, T. V., & Bekensir, A. (2014). Aromatic Cation Activation: Nucleophilic Substitution of Alcohols and Carboxylic Acids. Organic Letters, 16(6), 1720–1723.
  • Nagwa. (2021). Question Video: Identifying the Physical and Chemical Properties of Aliphatic Carboxylic Acids.
  • Pediaa.Com. (2023). What is the Difference Between Aliphatic and Aromatic Carboxylic Acid.
  • BenchChem. (2025). Application Notes: Protecting Group Strategies for Carboxylic Acid Moieties.
  • Thermo Fisher Scientific. (n.d.). Biotinylate carboxyl groups with EDC and Biotin Hydrazide.

Sources

Application Notes and Protocols: 2-(2-Carboxyethyl)benzoic Acid as a Versatile Linker in Metal-Organic Frameworks for Drug Delivery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Role of Linker Design in Advanced Drug Delivery Systems

Metal-Organic Frameworks (MOFs) have emerged as a class of highly porous materials with exceptional potential for biomedical applications, particularly in drug delivery.[1][2] Their high surface area, tunable pore sizes, and the ability for chemical functionalization make them ideal candidates for carrying therapeutic payloads.[3][4] The choice of the organic linker is a critical determinant of the final properties of the MOF, influencing its structure, stability, and functionality. Carboxylate-based linkers are among the most widely used due to their strong coordination with metal ions.[2][5]

This guide focuses on 2-(2-Carboxyethyl)benzoic acid , a dicarboxylic acid linker with a unique combination of rigidity from the benzene ring and flexibility from the ethylcarboxy group. This semi-flexible nature allows for the construction of novel MOF topologies that can adapt to guest molecules, a desirable trait for drug carriers.[6][7] We will explore the synthesis of this linker, its incorporation into a zinc-based MOF—a metal node often chosen for its biocompatibility—and the subsequent application of this MOF in drug delivery.[5][8]

Section 1: The Linker - this compound

The linker, this compound, possesses two carboxylic acid groups with different chemical environments. The benzoic acid moiety provides a rigid coordination site, while the propanoic acid group, with its greater conformational freedom, can lead to the formation of complex and potentially flexible framework structures.

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 776-79-4
Molecular Formula C₁₀H₁₀O₄
Molecular Weight 194.19 g/mol
IUPAC Name This compound
Appearance Solid

Note: Data sourced from chemical supplier information.

Synthesis of this compound

While commercially available, understanding the synthesis of the linker provides insight into its purity and potential side products. A common synthetic route involves the oxidation of a suitable precursor. For instance, a substituted naphthalene can be oxidized to yield the desired dicarboxylic acid. Another approach could be the carboxylation of a Grignard reagent derived from a halogenated precursor.[9] Purity of the linker is paramount as impurities can disrupt the crystallization of the MOF.

Section 2: Synthesis of a Zinc-based MOF using this compound (Hypothetical Protocol)

The following is a detailed protocol for the solvothermal synthesis of a hypothetical zinc-based MOF, designated here as Zn-CEBA-MOF , using this compound as the organic linker. The conditions are based on established methods for synthesizing zinc-dicarboxylate MOFs.[10][11]

Rationale for Experimental Choices
  • Metal Source: Zinc nitrate hexahydrate is chosen due to its good solubility in common solvents and the prevalence of zinc in biocompatible MOFs.[5][8]

  • Solvent System: N,N-Dimethylformamide (DMF) is a common solvent for solvothermal MOF synthesis as it has a high boiling point and can help to deprotonate the carboxylic acid linkers at elevated temperatures.[12]

  • Temperature and Time: The reaction is heated to promote the deprotonation of the linker and the formation of the crystalline MOF structure. The reaction time is optimized to allow for crystal growth.

Detailed Synthesis Protocol for Zn-CEBA-MOF
  • Reagent Preparation:

    • In a 20 mL scintillation vial, dissolve 0.5 mmol of this compound (97.1 mg) in 10 mL of N,N-Dimethylformamide (DMF).

    • In a separate vial, dissolve 0.5 mmol of Zinc Nitrate Hexahydrate (148.7 mg) in 5 mL of DMF.

  • Reaction Mixture:

    • Slowly add the zinc nitrate solution to the linker solution while stirring.

    • Cap the vial tightly.

  • Solvothermal Reaction:

    • Place the vial in a preheated oven at 120 °C for 48 hours.

  • Isolation and Purification:

    • After cooling to room temperature, colorless crystals should be visible.

    • Decant the mother liquor and wash the crystals with fresh DMF (3 x 10 mL).

    • To remove residual DMF from the pores, immerse the crystals in chloroform for 24 hours, replacing the chloroform every 8 hours.

    • Collect the crystals by filtration and dry under vacuum at 80 °C for 12 hours.

Caption: Workflow for the solvothermal synthesis of Zn-CEBA-MOF.

Section 3: Characterization of Zn-CEBA-MOF

Proper characterization is essential to confirm the synthesis of the desired MOF and to understand its properties.[1][4]

Table 2: Key Characterization Techniques for Zn-CEBA-MOF

TechniquePurposeExpected Outcome
Powder X-Ray Diffraction (PXRD) To confirm the crystallinity and phase purity of the synthesized material.[3]A unique diffraction pattern indicating the formation of a new crystalline phase.
Thermogravimetric Analysis (TGA) To assess the thermal stability of the MOF and the removal of solvent molecules.[3]A weight loss step corresponding to the removal of coordinated and guest solvent molecules, followed by a plateau indicating the stable framework, and finally decomposition at higher temperatures.
Fourier-Transform Infrared (FTIR) Spectroscopy To confirm the coordination of the carboxylate groups to the metal center.[3]A shift in the C=O stretching frequency of the carboxylic acid upon coordination to the zinc ions.
Brunauer-Emmett-Teller (BET) Analysis To determine the surface area and porosity of the MOF.[3]A Type I or IV isotherm, from which the surface area and pore volume can be calculated, confirming the porous nature of the material.

Section 4: Application in Drug Delivery - A Case Study with Doxorubicin

The porous nature and potential biocompatibility of Zn-CEBA-MOF make it a promising candidate for drug delivery.[2][13] Doxorubicin (DOX), a common anticancer drug, is used here as a model therapeutic.[2]

Protocol for Doxorubicin Loading into Zn-CEBA-MOF
  • Preparation of DOX Solution: Prepare a 1 mg/mL solution of Doxorubicin hydrochloride in deionized water.

  • Loading Procedure:

    • Disperse 50 mg of activated Zn-CEBA-MOF in 10 mL of the DOX solution.

    • Stir the suspension in the dark at room temperature for 24 hours to allow for encapsulation of the drug within the MOF pores.

  • Isolation of DOX@Zn-CEBA-MOF:

    • Centrifuge the suspension at 10,000 rpm for 15 minutes.

    • Wash the resulting solid with deionized water (2 x 5 mL) to remove any surface-adsorbed DOX.

    • Dry the final product, DOX@Zn-CEBA-MOF, under vacuum.

  • Quantification of Drug Loading:

    • Measure the absorbance of the supernatant using UV-Vis spectroscopy at the characteristic wavelength for DOX (around 480 nm).

    • Calculate the amount of loaded DOX by subtracting the amount of DOX in the supernatant from the initial amount.

Protocol for In Vitro Doxorubicin Release Study
  • Preparation of Release Media: Prepare phosphate-buffered saline (PBS) solutions at pH 7.4 (simulating physiological conditions) and pH 5.5 (simulating the acidic environment of tumor tissues).[2]

  • Release Experiment:

    • Disperse 10 mg of DOX@Zn-CEBA-MOF in 10 mL of each PBS solution in separate dialysis bags.

    • Place the dialysis bags in 40 mL of the corresponding fresh PBS solution.

    • Maintain the setup at 37 °C with gentle shaking.

  • Sample Analysis:

    • At predetermined time intervals, withdraw 1 mL of the release medium and replace it with 1 mL of fresh PBS.

    • Quantify the amount of released DOX in the withdrawn samples using UV-Vis spectroscopy.

    • Plot the cumulative release of DOX as a function of time.

Drug_Delivery_Mechanism cluster_loading Drug Loading cluster_release pH-Triggered Release MOF Zn-CEBA-MOF Porous Structure Loaded_MOF DOX@Zn-CEBA-MOF DOX encapsulated in pores MOF->Loaded_MOF Drug Doxorubicin (DOX) Drug->Loaded_MOF Encapsulation Tumor_Env Tumor_Env Loaded_MOF->Tumor_Env Systemic Circulation Degradation MOF Degradation Linker-Metal Bond Cleavage Tumor_Env->Degradation Released_Drug Released DOX Degradation->Released_Drug Drug Release

Caption: Conceptual diagram of drug loading and pH-responsive release.

Conclusion and Future Perspectives

This compound presents a compelling option for the design of novel MOFs for drug delivery applications. Its semi-flexible nature can lead to frameworks with unique structural and dynamic properties. The hypothetical Zn-CEBA-MOF serves as a model system to illustrate the potential of this linker. Further research should focus on the synthesis and characterization of MOFs with this linker and various metal ions to explore the resulting structural diversity. Optimization of drug loading and release kinetics, along with in vivo studies, will be crucial for the translation of these materials into clinical applications.

References

  • Metal Organic Frameworks: Synthesis, Characterization and Drug Delivery Applications. (2024). Journal of Pharmaceutical Sciences.
  • Synthesis and Characterization of a Novel Zinc-Based Metal-Organic Framework Containing Benzoic Acid: A Low-Toxicity Carrier for Drug Delivery. (2023). PMC - PubMed Central. [Link]
  • Drug Delivery Using Hydrophilic Metal–Organic Frameworks (MOFs): Effect of Structure Properties of MOFs on Biological Behavior of Carriers. (2022).
  • Zinc-Based Metal-Organic Frameworks. (2022). Encyclopedia.pub. [Link]
  • 3D Zinc–Organic Frameworks Based on Mixed Thiophene Dicarboxylate and 4-Amino-3,5-bis(4-pyridyl)-1,2,4-triazole Linkers: Syntheses, Structural Diversity, and Single-Crystal-to-Single-Crystal Transformations. (n.d.).
  • Synthesis and Characterization of a Novel Zinc-Based Metal-Organic Framework Containing Benzoic Acid: A Low-Toxicity Carrier for Drug Delivery. (2023). Brieflands. [Link]
  • Zinc-Based Metal-Organic Frameworks in Drug Delivery, Cell Imaging, and Sensing. (2021). PMC - PubMed Central. [Link]
  • Metal–Organic Frameworks for Drug Delivery: A Design Perspective. (n.d.). PMC - PubMed Central. [Link]
  • Physiochemical characterization of metal organic framework materials: A mini review. (n.d.). PMC - PubMed Central. [Link]
  • Zinc-based metal-organic frameworks: synthesis and recent progress in biomedical application. (2022).
  • Metal-Organic Frameworks (MOFs)-Based Nanomaterials for Drug Delivery. (n.d.). MDPI. [Link]
  • Solvothermal synthesis of new metal organic framework structures in the zinc–terephthalic acid–dimethyl formamide system. (n.d.).
  • Tuning the structure and function of metal–organic frameworks via linker design. (2014). Royal Society of Chemistry. [Link]
  • Zinc-1,4-benzenedicarboxylate-bipyridine frameworks – linker functionalization impacts network topology during solvothermal synthesis. (n.d.). Journal of Materials Chemistry (RSC Publishing). [Link]
  • (Z)-4,4′-Stilbene dicarboxylic acid, the overlooked metal–organic framework linker. (n.d.). CrystEngComm (RSC Publishing). [Link]
  • Structural Diversity of Four Metal–Organic Frameworks Based on Linear Homo/Heterotrinuclear Nodes with Furan-2,5-dicarboxylic Acid. (n.d.).
  • Synthesis of Metal-Organic Frameworks Zinc (II) with Optimum Slow Pyrolysis Process for Conductivity Performance. (n.d.). E3S Web of Conferences. [Link]
  • The Anisotropic Responses of a Flexible Metal–Organic Framework Constructed from Asymmetric Flexible Linkers and Heptanuclear Zinc Carboxylate Secondary Building Units. (2019).
  • A Highly Flexible Metal-Organic Framework Constructed from Asymmetric Flexible Linkers and Heptanuclear Zinc Carboxyl
  • Synthesis and Characterization of a Novel Zinc-Based Metal-Organic Framework Containing Benzoic Acid: A Low-Toxicity Carrier for Drug Delivery. (2025).
  • Synthesis of metal organic framework materials by performing linker exchanges using solvotherm. (n.d.). International Journal of Biology and Chemistry. [Link]
  • Synthesis and Structural Characterization of Two-dimensional Metal-organic Framework by Using Bent Ditopic Carboxylate Ligands. (2022).
  • Metal(II) Coordination Polymers from Tetracarboxylate Linkers: Synthesis, Structures, and Catalytic Cyanosilylation of Benzaldehydes. (n.d.). MDPI. [Link]
  • Two coordination polymers constructed by 5-[(4-carboxyphenoxy)methyl]benzene-1,3-dicarboxylic acid and 2,2'-bipyridine: syntheses, structures and luminescence properties. (2019). PubMed. [Link]
  • Benzoic Acid Synthesis. (2021). YouTube. [Link]
  • Synthesis, structure and properties of coordination polymers formed from bridging 4-hydroxybenzoic acid anions. (n.d.). RSC Publishing. [Link]
  • A Series of Metal–Organic Frameworks with 2,2′-Bipyridyl Derivatives: Synthesis vs. Structure Relationships, Adsorption, and Magnetic Studies. (n.d.). MDPI. [Link]
  • Structures of Metal–Organic Frameworks with Rod Secondary Building Units. (2016). Berkeley Global Science Institute. [Link]
  • Poly[[(μ-aqua)[μ4-4-(carboxylatomethyl)benzoato]cobalt(II)] hemi[1,4-bis(pyridin-4-ylmethyl)piperazine] hemihydrate]. (n.d.). PMC - PubMed Central. [Link]

Sources

Application Note: A Robust HPLC-UV Method for the Quantification of 2-(2-Carboxyethyl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed, robust, and validated High-Performance Liquid Chromatography (HPLC) method for the analysis of 2-(2-Carboxyethyl)benzoic acid. The methodology is tailored for researchers, scientists, and professionals in drug development, offering a comprehensive guide from sample preparation to data analysis. The described isocratic reversed-phase HPLC (RP-HPLC) method provides excellent peak shape and resolution, addressing common challenges associated with the analysis of polar aromatic dicarboxylic acids.

Introduction: The Analytical Challenge

This compound (also known as 3-(2-Carboxyphenyl)propionic acid) is a dicarboxylic acid containing both an aromatic and an aliphatic carboxyl group.[1] Its structure presents a unique challenge in reversed-phase chromatography. The presence of two polar carboxyl groups can lead to poor retention on traditional nonpolar stationary phases (like C18) and peak tailing due to secondary interactions with residual silanols on the silica backbone of the column. This application note details a method that overcomes these challenges through careful selection of the stationary phase, mobile phase pH, and organic modifier.

Chromatographic Principles and Method Rationale

The developed method is based on reversed-phase chromatography, where the stationary phase is nonpolar and the mobile phase is polar. To achieve optimal retention and peak symmetry for this compound, the following principles were applied:

  • Control of Analyte Ionization: The retention of ionizable compounds in RP-HPLC is highly dependent on the mobile phase pH. By maintaining the pH well below the pKa of the carboxylic acid groups, the analyte is kept in its neutral, protonated form (R-COOH).[2] This non-ionized state is less polar and interacts more strongly with the nonpolar stationary phase, leading to increased retention and improved peak shape.[2]

  • Stationary Phase Selection: A C18 column with low silanol activity is chosen to minimize secondary ionic interactions between the polar carboxyl groups of the analyte and the stationary phase, which are a common cause of peak tailing.[3]

  • Mobile Phase Composition: The mobile phase consists of a mixture of acetonitrile and a buffered aqueous solution. Acetonitrile serves as the organic modifier, and its concentration is optimized to achieve a suitable retention time. The aqueous component is buffered to maintain a consistent, low pH.

Experimental Protocol

Materials and Reagents
  • This compound reference standard (Purity ≥95%)[1]

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid (or Formic acid for MS-compatibility)[3]

  • Methanol (HPLC grade)

Instrumentation
  • HPLC system equipped with a binary or quaternary pump, autosampler, column thermostat, and a UV-Vis or Diode Array Detector (DAD).

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) with low silanol activity.[3]

Preparation of Solutions
  • Mobile Phase: Prepare a buffered aqueous solution by adding 0.1% (v/v) phosphoric acid to HPLC-grade water. The mobile phase is a mixture of this aqueous solution and acetonitrile. The exact ratio should be optimized for the specific column and system but a good starting point is 50:50 (v/v) Acetonitrile: 0.1% Phosphoric Acid in Water.

  • Diluent: A mixture of 50:50 (v/v) Acetonitrile and water is recommended as the diluent to ensure sample compatibility with the mobile phase.

  • Standard Stock Solution: Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of diluent to obtain a stock solution of 1 mg/mL.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to appropriate concentrations for calibration (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

HPLC Method Parameters

The following table summarizes the recommended starting parameters for the HPLC analysis.

ParameterRecommended ConditionRationale
Column C18, 4.6 x 150 mm, 5 µmProvides good retention for nonpolar compounds.
Mobile Phase Isocratic: 50:50 (v/v) Acetonitrile : 0.1% Phosphoric Acid in WaterSimple, robust, and provides consistent retention.
Flow Rate 1.0 mL/minTypical for a 4.6 mm ID column.
Column Temperature 30 °CEnsures reproducible retention times.
Injection Volume 10 µLCan be adjusted based on analyte concentration and sensitivity.
Detection Wavelength 230 nmBased on the UV absorbance of the benzoic acid chromophore.[4]
Run Time 10 minutesSufficient to elute the analyte and any potential impurities.

Method Validation and System Suitability

For routine analysis, the method should be validated according to ICH guidelines or internal standard operating procedures. Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

System Suitability: Before each analytical run, a system suitability standard should be injected to ensure the performance of the chromatographic system. Typical system suitability parameters include:

  • Tailing Factor: Should be ≤ 2.0 for the this compound peak.

  • Theoretical Plates: Should be ≥ 2000.

  • Relative Standard Deviation (RSD) of Peak Area and Retention Time: Should be ≤ 2.0% for replicate injections.

Data Analysis and Quantification

The concentration of this compound in a sample is determined by comparing the peak area of the analyte in the sample chromatogram to a calibration curve generated from the peak areas of the working standard solutions.

Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing MobilePhase Mobile Phase Preparation HPLC_System HPLC System (Pump, Injector, Column, Detector) MobilePhase->HPLC_System 1. Equilibrate StandardPrep Standard Preparation StandardPrep->HPLC_System 2. Inject Standard SamplePrep Sample Preparation SamplePrep->HPLC_System 3. Inject Sample DataAcquisition Data Acquisition HPLC_System->DataAcquisition 4. Detect Integration Peak Integration DataAcquisition->Integration 5. Process Calibration Calibration Curve Integration->Calibration Standards Quantification Quantification Integration->Quantification Samples Calibration->Quantification 6. Calculate

Caption: HPLC analysis workflow for this compound.

Troubleshooting Common Issues

  • Poor Peak Shape (Tailing):

    • Cause: Secondary interactions with the stationary phase.

    • Solution: Ensure the mobile phase pH is sufficiently low. Consider a column with end-capping or a different stationary phase chemistry.

  • Poor Retention (Eluting at Void Volume):

    • Cause: Mobile phase is too strong (too much organic solvent).

    • Solution: Decrease the percentage of acetonitrile in the mobile phase.

  • Inconsistent Retention Times:

    • Cause: Inadequate column equilibration, pump issues, or temperature fluctuations.

    • Solution: Ensure the column is fully equilibrated before injection. Check the pump for leaks and ensure consistent flow. Use a column thermostat.

Conclusion

The HPLC method described in this application note provides a reliable and robust approach for the quantitative analysis of this compound. By carefully controlling the mobile phase pH and utilizing a suitable C18 column, the common chromatographic challenges associated with this class of compounds are effectively addressed. This method is suitable for routine quality control and research applications in the pharmaceutical and chemical industries.

References

  • SIELC Technologies. "HPLC Method for Analysis of Dicarbon Carboxylic Acids on Newcrom BH Column." Accessed January 10, 2026.
  • HELIX Chromatography. "HPLC Analysis of Aromatic Carboxylic Acids on Amaze TR Mixed-Mode Column." Accessed January 10, 2026.
  • CymitQuimica. "this compound." Accessed January 10, 2026.
  • BenchChem. "Technical Support Center: Method Refinement for Separating Mono- and Dicarboxylic Acids." Accessed January 10, 2026.
  • SIELC Technologies. "Separation of [1,1'-Biphenyl]-4,4'-dicarboxylic acid on Newcrom R1 HPLC column." Accessed January 10, 2026.
  • ChemScene. "this compound | 776-79-4." Accessed January 10, 2026.
  • UST Journals. "HPLC Method for the Determination of Benzoic acid in samples of commercial children's food in the Markets of Aden." Accessed January 10, 2026.

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1H NMR spectrum interpretation of 3-(2-Carboxyphenyl)propionic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Structural Elucidation of 3-(2-Carboxyphenyl)propionic acid using ¹H NMR Spectroscopy

Authored by: A Senior Application Scientist

Introduction

In the fields of pharmaceutical development, organic synthesis, and materials science, the unambiguous structural confirmation of novel and known compounds is a cornerstone of rigorous scientific practice. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, stands as a premier analytical technique for the detailed elucidation of molecular structures in solution. This application note provides an in-depth guide to the interpretation of the ¹H NMR spectrum of 3-(2-Carboxyphenyl)propionic acid (also known as 2-(2-carboxyethyl)benzoic acid). This molecule presents several interesting structural features, including an ortho-disubstituted aromatic ring and two distinct carboxylic acid functionalities, making it an excellent model for illustrating key principles of spectral interpretation.

This document is designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of data to explain the causal relationships between the molecular structure and the resulting spectral features, grounding the interpretation in the fundamental principles of chemical shift, spin-spin coupling, and proton exchange phenomena.

Molecular Structure and Proton Environments

The first step in any NMR spectral interpretation is a thorough analysis of the target molecule to identify all chemically non-equivalent protons. Due to the lack of symmetry in 3-(2-Carboxyphenyl)propionic acid, all aromatic and aliphatic protons are unique. The structure contains eight distinct proton environments, which are labeled in the diagram below for clarity.

Figure 1. Molecular structure of 3-(2-Carboxyphenyl)propionic acid with proton environments labeled.

  • Aromatic Protons (Hₐ, Hₑ, Hₒ, Hₐ): Four protons on the ortho-disubstituted benzene ring.

  • Aliphatic Protons (Hᵦ, Hᵧ): Two methylene (-CH₂) groups forming the propionic acid chain.

  • Acidic Protons (Hₑ, Hₒ): Two carboxylic acid (-COOH) protons.

Experimental Protocol: Data Acquisition

A robust and reproducible protocol is critical for obtaining a high-quality spectrum.

1. Sample Preparation:

  • Weigh approximately 10-20 mg of 3-(2-Carboxyphenyl)propionic acid.[1][2]

  • Transfer the solid to a clean, small vial.

  • Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for carboxylic acids as it can slow down the exchange rate of the acidic protons.

  • Ensure the sample is fully dissolved. Gentle vortexing may be required.

  • Filter the solution through a pipette plugged with glass wool directly into a clean, dry 5 mm NMR tube to remove any particulate matter, which can degrade spectral resolution.[3] The final sample height in the tube should be approximately 4-5 cm.

2. Instrument Setup and Data Acquisition:

  • The spectrum should be acquired on a 400 MHz (or higher) NMR spectrometer.

  • The sample is locked onto the deuterium signal of the solvent.

  • The magnetic field homogeneity is optimized through a process called shimming.

  • A standard ¹H NMR pulse sequence is used to acquire the free induction decay (FID).

  • The spectrum is referenced internally using the residual solvent peak (e.g., DMSO-d₅ at δ 2.50 ppm) or an internal standard like tetramethylsilane (TMS) at δ 0.00 ppm.[4]

3. D₂O Exchange Experiment (Confirmation of Acidic Protons):

  • After acquiring the initial spectrum, remove the NMR tube from the spectrometer.

  • Add one drop of deuterium oxide (D₂O) to the sample.

  • Cap the tube and shake gently to mix.

  • Re-acquire the ¹H NMR spectrum. The signals corresponding to the exchangeable carboxylic acid protons will significantly diminish or disappear entirely.[5][6]

Predicted ¹H NMR Spectrum: Analysis and Data

Based on established principles of NMR spectroscopy, a detailed prediction of the ¹H NMR spectrum can be formulated. The key parameters—chemical shift (δ), integration, and multiplicity—are summarized below.

Proton LabelIntegrationPredicted Chemical Shift (δ ppm)MultiplicityPredicted Coupling Constants (J, Hz)
Hₑ, Hf2H10.0 - 13.0Broad Singlet (br s)N/A
Hₐ1H7.9 - 8.1Doublet of Doublets (dd)J(ortho) = 7-9, J(meta) = 1-3
Hₑ1H7.5 - 7.7Triplet of Doublets (td)J(ortho) = 7-9, J(meta) = 1-3
Hₒ1H7.3 - 7.5Triplet of Doublets (td)J(ortho) = 7-9, J(meta) = 1-3
Hₐ1H7.2 - 7.4Doublet of Doublets (dd)J(ortho) = 7-9, J(meta) = 1-3
Hᵧ (Ar-CH₂)2H3.1 - 3.4Triplet (t)J(vicinal) = 7-8
Hᵦ (-CH₂-COOH)2H2.6 - 2.9Triplet (t)J(vicinal) = 7-8

Detailed Spectrum Interpretation

The Acidic Protons (Hₑ, Hf, δ 10.0-13.0 ppm)

The two carboxylic acid protons are the most deshielded protons in the molecule.[5][7] This significant downfield shift is due to the strong electron-withdrawing effect of the adjacent carbonyl and hydroxyl oxygen atoms, as well as magnetic anisotropy from the C=O bond. In most aprotic solvents, these protons undergo rapid chemical exchange, causing their signals to appear as a single, often broad, singlet integrating to 2H.[7] Their identity is unequivocally confirmed by their disappearance from the spectrum upon the addition of D₂O.

The Aromatic Region (Hₐ, Hₑ, Hₒ, Hₐ, δ 7.2-8.1 ppm)

The ortho-disubstitution pattern on the benzene ring removes all symmetry, rendering all four aromatic protons chemically distinct.[8][9] This results in a complex, second-order coupling pattern (an ABCD spin system).

  • Hₐ (δ ~7.9-8.1 ppm): This proton is positioned ortho to the strongly electron-withdrawing benzoic acid carboxyl group. This proximity causes it to be the most deshielded of the aromatic protons. It will be split by its ortho neighbor Hₑ (large coupling, J ≈ 7-9 Hz) and its meta neighbor Hₒ (small coupling, J ≈ 1-3 Hz), resulting in a doublet of doublets (dd).[10]

  • Hₑ and Hₒ (δ ~7.3-7.7 ppm): These two central protons are each coupled to two ortho neighbors and one meta neighbor. This typically results in complex multiplets that can often be approximated as a triplet of doublets (td) or a doublet of doublets of doublets (ddd).

  • Hₐ (δ ~7.2-7.4 ppm): This proton is ortho to the less electron-withdrawing propionic acid side chain. It is expected to be the most upfield of the aromatic signals. Like Hₐ, it will be split by its ortho and meta neighbors, appearing as a doublet of doublets (dd).

The Aliphatic Region (Hᵦ, Hᵧ, δ 2.6-3.4 ppm)

The two methylene groups of the propionic acid chain are diastereotopic and chemically distinct.

  • Hᵧ (δ ~3.1-3.4 ppm): These protons are on the carbon directly attached to the aromatic ring (a benzylic position). They are deshielded by the magnetic anisotropy (ring current effect) of the benzene ring.[11] They have one adjacent methylene group (Hᵦ), and according to the n+1 rule (where n=2), their signal will be split into a triplet (t).

  • Hᵦ (δ ~2.6-2.9 ppm): These protons are alpha to the propionic acid's carbonyl group. The electron-withdrawing nature of the carbonyl deshields these protons, shifting them downfield from a typical alkane signal.[5][7] They are adjacent to the Hᵧ methylene group and will also appear as a triplet (t) due to spin-spin coupling.

Workflow for Structural Confirmation

The logical flow for confirming the structure of 3-(2-Carboxyphenyl)propionic acid using the predicted data is outlined below.

G A Acquire ¹H NMR Spectrum B Identify Broad Signal at δ 10-13 ppm (Integration = 2H) A->B E Analyze Aromatic Region (δ 7.2-8.1 ppm) A->E G Analyze Aliphatic Region (δ 2.5-3.5 ppm) A->G C Perform D₂O Exchange B->C D Confirm Disappearance of δ 10-13 ppm Signal (Assigns -COOH Protons) C->D Validation Step J Final Structure Confirmed D->J F Observe Four Distinct, Coupled Signals (Confirms Ortho-Disubstitution) E->F F->J H Identify Two Triplets (Integration = 2H each) G->H I Confirm Connectivity of -CH₂-CH₂- unit H->I I->J

Figure 2. Logical workflow for the ¹H NMR-based structural confirmation of the target molecule.

Conclusion

The ¹H NMR spectrum of 3-(2-Carboxyphenyl)propionic acid provides a wealth of information that, when systematically interpreted, allows for its complete structural confirmation. The characteristic downfield shift and D₂O-exchangeability of the carboxylic acid protons, the complex splitting patterns of the four unique aromatic protons confirming the ortho-substitution, and the two mutually-coupled triplets of the aliphatic chain all serve as definitive spectroscopic signatures. This application note demonstrates how a foundational understanding of NMR principles can be applied to derive a comprehensive and validated molecular structure, a critical skill for professionals in the chemical and pharmaceutical sciences.

References

  • JoVE. (2025, May 22). NMR and Mass Spectroscopy of Carboxylic Acids. JoVE.
  • University College London. (n.d.). Chemical shifts. UCL Chemistry Department.
  • Chemistry LibreTexts. (2025, January 19). 20.8: Spectroscopy of Carboxylic Acids and Nitriles.
  • Rogue Chem. (2024, June 4). H1 NMR: Disubstituted Benzene Rings (Ortho,Meta,Para). YouTube.
  • University of Wisconsin-Madison. (n.d.). Assigning the ¹H-NMR Signals of Aromatic Ring ¹H-atoms.
  • University of California, Riverside. (n.d.). NMR Sample Preparation. UCR Department of Chemistry.
  • Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility.
  • Doc Brown's Chemistry. (n.d.). ¹H proton nmr spectrum of propanoic acid.
  • University College London. (n.d.). Sample Preparation. UCL Faculty of Mathematical & Physical Sciences.
  • Iowa State University. (2013, March 19). NMR Sample Preparation. Chemical Instrumentation Facility.
  • Echemi. (n.d.). 3-(2-CARBOXYPHENYL)PROPIONICACID.
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons, Inc.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2009). Introduction to Spectroscopy (4th ed.). Brooks/Cole, Cengage Learning.
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

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FTIR Spectroscopy for the Structural Elucidation of 2-(2-Carboxyethyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers and Drug Development Professionals

Abstract

This application note provides a comprehensive guide to the analysis of 2-(2-Carboxyethyl)benzoic acid using Fourier Transform Infrared (FTIR) spectroscopy. We delve into the theoretical principles underpinning the vibrational characteristics of its core functional groups—dual carboxylic acids and a substituted aromatic ring. A detailed, field-proven protocol for sample preparation using the potassium bromide (KBr) pellet method is presented, emphasizing techniques to ensure data integrity and reproducibility. This guide is designed for researchers, scientists, and drug development professionals who require a robust method for the structural verification and quality control of this and structurally related molecules.

Introduction: The Role of FTIR in Molecular Characterization

This compound is a dicarboxylic acid featuring a benzoic acid moiety substituted at the ortho position with a propanoic acid chain. Its distinct structural components—an aromatic system and two carboxylic acid groups—make it an interesting candidate for studies in materials science, organic synthesis, and pharmaceutical development.

Fourier Transform Infrared (FTIR) spectroscopy is an indispensable analytical technique for the rapid and non-destructive identification of functional groups within a molecule.[1] The method operates on the principle that chemical bonds vibrate at specific, quantized frequencies. When a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to these vibrations, generating a unique spectral "fingerprint".[1] This application note details the theoretical basis and a practical, step-by-step protocol for analyzing this compound, enabling unambiguous confirmation of its chemical identity.

Molecular Structure and Vibrational Assignments

The key to interpreting the FTIR spectrum of this compound lies in recognizing the vibrational modes associated with its constituent parts. The molecule's structure is visualized below, with its primary functional groups highlighted.

Caption: Molecular structure of this compound.

The presence of two carboxyl groups dominates the spectrum. In the solid state, carboxylic acids exist as hydrogen-bonded dimers. This intermolecular interaction has profound and highly characteristic effects on the vibrational frequencies.

  • O-H Stretching: The most identifiable feature is an exceptionally broad and strong absorption band spanning from approximately 3300 cm⁻¹ to 2500 cm⁻¹.[2][3][4][5] This broadening is a direct consequence of the strong hydrogen bonding within the dimer complex.[3][6] This band typically obscures the sharper C-H stretching vibrations in the same region.[2][3]

  • C=O (Carbonyl) Stretching: A very strong and sharp absorption is expected between 1760-1690 cm⁻¹.[3] For an aromatic carboxylic acid existing as a dimer, this band is typically centered near 1710 cm⁻¹.[2][4][5] Conjugation with the benzene ring can slightly lower this frequency.[5]

  • Coupled C-O Stretching and O-H Bending: Two other informative vibrations include the C-O stretch, which appears in the 1320-1210 cm⁻¹ region, and the O-H in-plane bend, found between 1440-1395 cm⁻¹. A broad out-of-plane O-H bend is also often observed near 920 cm⁻¹.[1][3]

The ortho-substituted benzene ring gives rise to several characteristic absorptions.

  • Aromatic C-H Stretching: These vibrations cause weak to medium bands to appear at wavenumbers just above 3000 cm⁻¹ (typically in the 3100-3000 cm⁻¹ range).[7][8]

  • Aromatic C=C Stretching: Ring "breathing" modes result in two or more bands of variable intensity in the 1600-1450 cm⁻¹ region.[7][8][9]

  • C-H Out-of-Plane (OOP) Bending: Strong absorptions in the 900-675 cm⁻¹ region are highly diagnostic of the ring's substitution pattern.[7][10] For an ortho (1,2-) disubstituted ring, a strong band is expected in the 770–735 cm⁻¹ range.[9][10]

  • Aliphatic C-H Stretching: The methylene groups in the ethyl chain will produce characteristic symmetric and asymmetric stretching vibrations just below 3000 cm⁻¹, typically in the 2960-2850 cm⁻¹ range.[2] These often appear as sharp peaks on the shoulder of the broad O-H band.

Summary of Expected Absorption Bands

The following table summarizes the principal vibrational frequencies anticipated in the FTIR spectrum of this compound.

Wavenumber Range (cm⁻¹)IntensityVibrational Mode AssignmentFunctional Group
3300–2500Strong, Very BroadO-H Stretch (Hydrogen-bonded dimer)Carboxylic Acid
3100–3000Weak to MediumC-H StretchAromatic Ring
2960–2850Medium, SharpC-H Stretch (Symmetric & Asymmetric)Aliphatic Chain
1720–1680Strong, SharpC=O Stretch (Dimer)Carboxylic Acid
1600–1450Medium to WeakC=C Ring StretchAromatic Ring
1440–1395MediumO-H In-Plane BendCarboxylic Acid
1320–1210MediumC-O StretchCarboxylic Acid
950–910Medium, BroadO-H Out-of-Plane BendCarboxylic Acid
770–735StrongC-H Out-of-Plane Bend (Ortho-substitution)Aromatic Ring

Experimental Protocol: KBr Pellet Method

This protocol details the preparation of a solid-state sample for transmission FTIR analysis. The KBr pellet method is a gold standard for high-quality spectra of solid samples.[11][12]

The objective is to uniformly disperse a small amount of the analyte in an IR-transparent matrix (KBr) and press it into a thin, transparent disc.[13] Potassium Bromide is used because it is an alkali halide that is optically transparent in the mid-infrared region (4000-400 cm⁻¹).[14]

Trustworthiness of the Protocol: This protocol contains intrinsic validation checkpoints. The primary contaminant is atmospheric water, which is strongly IR-active.[14] The meticulous drying steps are critical. A successful preparation is validated by the final spectrum, which should be free of the broad, characteristic water absorption band near 3400 cm⁻¹ and show a flat baseline.[13] The appearance of all expected peaks for the analyte (as detailed in Section 3) confirms both the sample's identity and the protocol's correct execution.

  • FTIR Spectrometer

  • Hydraulic Press (capable of 8-10 metric tons)

  • Pellet Die Set (e.g., 13 mm diameter)

  • Agate Mortar and Pestle

  • Spectroscopy-grade Potassium Bromide (KBr), crystalline

  • This compound sample

  • Drying Oven (set to 110 °C)

  • Desiccator

  • Heat Lamp (optional)

  • Analytical Balance

  • Spatulas

Caption: Workflow for FTIR analysis via the KBr pellet method.

  • Preparation (Moisture Elimination):

    • Rationale: KBr is highly hygroscopic; absorbed water introduces strong IR bands (~3400 cm⁻¹ and ~1630 cm⁻¹) that can obscure sample signals.[11][13]

    • Action: Place crystalline KBr in a clean agate mortar. Dry in an oven at 110 °C for at least 4 hours.[14] Transfer immediately to a desiccator for storage. Clean the pellet die components and mortar/pestle with a volatile solvent (e.g., acetone), dry them, and place them under a heat lamp or in a low-temperature oven to remove adsorbed water.[13] Allow to cool to room temperature in a desiccator before use.

  • Sample Grinding and Mixing:

    • Rationale: The goal is to reduce the sample's particle size to minimize light scattering and ensure uniform dispersion within the KBr matrix.[13] A typical sample concentration is 0.5-1% by weight.[15]

    • Action: Weigh approximately 1-2 mg of this compound and transfer it to the clean, dry agate mortar. Grind the sample into a fine, consistent powder.

    • Action: Add 100-200 mg of the dried KBr powder to the mortar. Mix gently but thoroughly with the ground sample for about one minute until the mixture is homogenous. Avoid overly aggressive grinding at this stage, as it can increase moisture absorption from the air.[13]

  • Pellet Formation:

    • Rationale: Applying high pressure causes the KBr to undergo plastic deformation and "cold-flow," fusing into a transparent disc that encases the sample particles.[13]

    • Action: Assemble the pellet die. Transfer the KBr-sample mixture into the die sleeve and distribute it evenly. Insert the plunger.

    • Action: Place the die assembly into the hydraulic press. Gradually apply pressure up to 8-10 metric tons.[11][13] Hold this pressure for 1-2 minutes to allow trapped air to escape and ensure a uniformly dense pellet.[13]

    • Action: Carefully release the pressure and disassemble the die to retrieve the transparent pellet. A high-quality pellet should be clear or translucent, not cloudy.

  • Spectral Acquisition:

    • Rationale: A background spectrum is essential to computationally subtract the signals from atmospheric CO₂, water vapor, and the KBr matrix itself, isolating the spectrum of the analyte.[12]

    • Action (Background): If not already done, prepare a blank pellet using only the dried KBr. Place it in the spectrometer's sample holder and acquire a background spectrum (typically 16-32 scans at a resolution of 4 cm⁻¹).

    • Action (Sample): Remove the blank pellet and insert the sample pellet. Acquire the sample spectrum using the same instrument parameters. The instrument software will automatically ratio the sample spectrum against the background.

Conclusion

FTIR spectroscopy provides a powerful and definitive method for the structural characterization of this compound. By following the detailed protocol outlined in this note, researchers can obtain high-quality, reproducible spectra. The characteristic vibrational bands—a very broad O-H stretch, a strong carbonyl C=O absorption near 1710 cm⁻¹, and distinct aromatic C-H and C=C signals—serve as a unique fingerprint, allowing for confident identification and quality assessment of the compound.

References

  • Kintek Press. (n.d.). What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency. Kintek Press.
  • Pellet Press Die Sets. (n.d.). Making KBr Pellets for FTIR: Step by Step Guide. Pellet Press Die Sets.
  • Chemistry LibreTexts. (2020, May 30). 21.3: Spectroscopy of Carboxylic Acids. Chemistry LibreTexts.
  • Chemistry LibreTexts. (2019, September 3). 19.3: Spectroscopy of Carboxylic Acids. Chemistry LibreTexts.
  • Shimadzu. (n.d.). KBr Pellet Method. Shimadzu.
  • AZoM. (2022, May 10). How is Potassium Bromide Used in Infrared Spectroscopy?. AZoM.
  • University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Aromatics. UCLA Chemistry & Biochemistry.
  • Bruker. (2023, November 2). How to make a KBr pellet | FT-IR Spectroscopy | Transmission Analysis. YouTube.
  • University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Carboxylic Acids. UCLA Chemistry & Biochemistry.
  • Chemistry LibreTexts. (2024, September 26). 15.7: Spectroscopy of Aromatic Compounds. Chemistry LibreTexts.
  • Pretsch, E., Bühlmann, P., & Affolter, C. (2000).
  • OpenStax. (2023, September 20). 15.7 Spectroscopy of Aromatic Compounds. OpenStax.
  • Chemistry LibreTexts. (2024, September 30). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts.
  • Doc Brown's Chemistry. (n.d.). Infrared spectrum of benzoic acid. Doc Brown's Advanced Organic Chemistry.

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Application Note: Mass Spectrometric Analysis of 2-(2-Carboxyethyl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide to the analysis of 2-(2-Carboxyethyl)benzoic acid using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). We detail a robust methodology, from sample preparation to instrument configuration, designed for researchers, scientists, and professionals in drug development. The core of this document is an in-depth exploration of the compound's fragmentation behavior under both positive and negative electrospray ionization (ESI) conditions. By elucidating the characteristic fragmentation pathways, this guide establishes a reliable framework for the structural confirmation, identification, and quantification of this important dicarboxylic acid.

Introduction

This compound, also known as 3-(2-Carboxyphenyl)propionic acid, is a dicarboxylic acid featuring both an aromatic and an aliphatic carboxyl group.[1] Its chemical formula is C₁₀H₁₀O₄ with a monoisotopic mass of 194.0579 Da.[2] As a versatile organic building block, its accurate identification and characterization are crucial in synthetic chemistry, metabolomics, and impurity profiling.

Mass spectrometry, particularly when coupled with liquid chromatography, stands as a premier analytical technique for this purpose due to its exceptional sensitivity and specificity.[3] This note explains the causality behind the analytical choices, focusing on the principles of electrospray ionization (ESI) and collision-induced dissociation (CID) to predict and interpret the mass spectrum of the target analyte.

Experimental Design and Protocols

The following protocols are designed to be a self-validating system, providing a clear and reproducible workflow for the analysis of this compound.

Overall Experimental Workflow

The logical flow of the experiment is designed to ensure robust and reproducible results, moving from sample preparation to data interpretation.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Interpretation A 1. Prepare 1 mg/mL Stock Solution in Methanol B 2. Create 1 µg/mL Working Solution in 50:50 Acetonitrile:Water A->B C 3. Transfer to Autosampler Vial B->C D 4. Inject into LC System (Reverse-Phase C18) C->D E 5. Ionize via ESI Source (Positive & Negative Modes) D->E F 6. Isolate Precursor Ion ([M+H]+ or [M-H]-) E->F G 7. Fragment via CID F->G H 8. Acquire MS/MS Spectrum G->H I 9. Correlate Fragments to Proposed Structures H->I

Caption: High-level workflow for LC-MS/MS analysis.

Materials and Reagents
  • Analyte: this compound (Purity ≥95%)

  • Solvents: LC-MS grade Methanol, Acetonitrile, and Water

  • Additives: LC-MS grade Formic Acid (for positive mode), Ammonium Acetate (for negative mode)

Protocol: Sample Preparation

This "dilute and shoot" protocol is suitable for the analysis of a pure standard. For complex matrices, a validated extraction method such as Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) would be required.[4][5]

  • Stock Solution (1 mg/mL): Accurately weigh 1.0 mg of this compound and dissolve it in 1.0 mL of methanol.

  • Working Solution (1 µg/mL): Perform a serial dilution of the stock solution. Transfer 10 µL of the stock into 990 µL of methanol to create a 10 µg/mL solution. Then, transfer 100 µL of this intermediate solution into 900 µL of the initial mobile phase composition (e.g., 50:50 acetonitrile:water with 0.1% formic acid).[6]

  • Final Step: Vortex the working solution thoroughly and transfer it to a 2 mL autosampler vial.

Protocol: LC-MS/MS Instrumentation

The parameters provided below serve as a starting point and should be optimized for the specific instrument in use.

Table 1: Liquid Chromatography Parameters

Parameter Value Justification
Column C18 Reverse-Phase (e.g., 2.1 x 50 mm, 1.8 µm) Provides excellent retention and separation for moderately polar aromatic acids.
Mobile Phase A Water + 0.1% Formic Acid Promotes protonation for positive ion mode ESI.
Mobile Phase B Acetonitrile + 0.1% Formic Acid Elutes the analyte from the reverse-phase column.
Flow Rate 0.4 mL/min Standard flow rate for analytical LC-MS.
Injection Volume 5 µL Balances sensitivity with the risk of column overloading.
Column Temp. 40 °C Ensures reproducible retention times and peak shapes.

| Gradient | 10% B to 95% B over 5 min, hold 2 min | A standard gradient to elute compounds of moderate polarity. |

Table 2: Mass Spectrometry Parameters

Parameter Value Justification
Instrument Tandem Quadrupole or Q-TOF Mass Spectrometer Required for MS/MS fragmentation experiments.
Ionization Mode Electrospray Ionization (ESI), Positive & Negative ESI is ideal for polar, non-volatile molecules like carboxylic acids.[7]
Scan Type Full Scan (MS1) & Product Ion Scan (MS/MS) MS1 identifies the precursor; MS/MS provides structural fragments.
MS1 Scan Range m/z 50 - 250 Covers the expected mass of the precursor and key fragments.
Capillary Voltage 3.5 kV (Positive), -3.0 kV (Negative) Typical voltages to achieve stable spray and efficient ionization.
Collision Gas Argon Inert gas used to induce fragmentation (CID).

| Collision Energy | Ramped (e.g., 10-40 eV) | Ramping energy ensures the capture of both low- and high-energy fragments. |

Fragmentation Analysis and Discussion

The structural features of this compound—a stable aromatic ring, a benzoic acid moiety, and a propionic acid side chain—give rise to distinct and predictable fragmentation patterns in both negative and positive ion modes.

Negative Ion Mode (ESI-) Fragmentation

In negative mode, the molecule readily deprotonates at one of its two acidic carboxyl groups to form the precursor ion [M-H]⁻ at m/z 193.05 . This is often the most sensitive mode for dicarboxylic acids.[8] The primary fragmentation pathway for deprotonated carboxylic acids is decarboxylation.[9][10]

G precursor [M-H]⁻ m/z 193.05 C₁₀H₉O₄⁻ frag1 Fragment A m/z 149.06 C₉H₉O₂⁻ precursor->frag1 - CO₂ (44 Da) (from ethyl chain) frag2 Fragment B m/z 175.04 C₁₀H₇O₃⁻ precursor->frag2 - H₂O (18 Da) frag3 Fragment C m/z 131.05 C₉H₇O⁻ frag1->frag3 - H₂O (18 Da)

Caption: Proposed ESI- fragmentation pathway.

  • [M-H]⁻ → m/z 149.06 (Loss of CO₂): The most characteristic fragmentation is the neutral loss of 44.0 Da, corresponding to carbon dioxide. This decarboxylation likely occurs from the more flexible propionic acid side chain, resulting in a stable benzylic anion.

  • [M-H]⁻ → m/z 175.04 (Loss of H₂O): An intramolecular cyclization can occur, where the carboxyl group on the side chain attacks the benzoic acid group, leading to the formation of a cyclic anhydride and the loss of a water molecule (18.01 Da).

  • m/z 149.06 → m/z 131.05 (Sequential Loss): The fragment at m/z 149.06 can undergo a subsequent loss of water, potentially through a cyclization mechanism.

Positive Ion Mode (ESI+) Fragmentation

In positive mode, the molecule is protonated to form the [M+H]⁺ ion at m/z 195.07 . The fragmentation patterns are often analogous to those observed for protonated benzoic acid itself, primarily involving losses of water and carbon monoxide.[11][12][13]

G precursor [M+H]⁺ m/z 195.07 C₁₀H₁₁O₄⁺ frag1 Fragment D m/z 177.06 C₁₀H₉O₃⁺ precursor->frag1 - H₂O (18 Da) frag2 Fragment E m/z 149.06 C₉H₉O₂⁺ precursor->frag2 - H₂O, - CO (46 Da) frag1->frag2 - CO (28 Da) frag3 Fragment F m/z 131.05 C₉H₇O⁺ frag2->frag3 - H₂O (18 Da) frag4 Fragment G m/z 105.03 C₇H₅O⁺ frag2->frag4 - C₂H₄ (28 Da)

Caption: Proposed ESI+ fragmentation pathway.

  • [M+H]⁺ → m/z 177.06 (Loss of H₂O): The initial and most favorable loss is typically a molecule of water (18.01 Da). This is a common fragmentation for protonated carboxylic acids.[11][13]

  • m/z 177.06 → m/z 149.06 (Loss of CO): Following the initial water loss, the resulting ion can lose carbon monoxide (28.0 Da) to form a highly stable acylium ion. The combined loss of H₂O and CO (46 Da) from the precursor is a diagnostic pathway.

  • m/z 149.06 → m/z 105.03 (Side Chain Cleavage): The ion at m/z 149.06 can undergo cleavage of the ethyl bridge, losing ethene (C₂H₄, 28.03 Da) to yield the benzoyl cation, a characteristic fragment of benzoic acid derivatives.

Summary of Predicted Ions

The table below consolidates the key precursor and product ions expected from the tandem mass spectrometry of this compound.

Table 3: Summary of Predicted Precursor and Fragment Ions

Ionization Mode Precursor/Fragment Calculated m/z Proposed Formula Description of Neutral Loss
ESI- [M-H]⁻ 193.05 C₁₀H₉O₄⁻ Precursor Ion
Fragment A 149.06 C₉H₉O₂⁻ Loss of CO₂
Fragment B 175.04 C₁₀H₇O₃⁻ Loss of H₂O
Fragment C 131.05 C₉H₇O⁻ Loss of CO₂ and H₂O
ESI+ [M+H]⁺ 195.07 C₁₀H₁₁O₄⁺ Precursor Ion
Fragment D 177.06 C₁₀H₉O₃⁺ Loss of H₂O
Fragment E 149.06 C₉H₉O₂⁺ Loss of H₂O and CO

| | Fragment G | 105.03 | C₇H₅O⁺ | Loss of H₂O, CO, and C₂H₄ |

Conclusion

The mass spectrometric behavior of this compound is well-defined and predictable, offering distinct fragmentation patterns in both positive and negative ionization modes. In negative ESI mode, the primary diagnostic fragment arises from the loss of carbon dioxide (m/z 193.05 → 149.06). In positive ESI mode, a characteristic pathway involves the sequential loss of water and carbon monoxide (m/z 195.07 → 177.06 → 149.06). These clearly delineated fragmentation routes, combined with the robust LC-MS/MS protocol presented, provide a powerful and reliable method for the unambiguous identification and structural elucidation of this compound in various scientific applications.

References

  • Souza, F.V., et al. (2017). Collision-induced dissociation processes of protonated benzoic acid and related compounds: competitive generation of protonated carbon dioxide or protonated benzene. Journal of Mass Spectrometry, 52(4), 230-238.
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  • Leslie, J. M. (2021, February 3). February 3, 2021 [Video]. YouTube.

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An In-depth Technical Guide to the Synthesis of 2-(2-Carboxyethyl)benzoic Acid and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthetic protocols for 2-(2-carboxyethyl)benzoic acid and its derivatives. This class of molecules, characterized by a benzoic acid core with a propanoic acid side chain at the ortho position, serves as a versatile scaffold in medicinal chemistry and materials science. This document delves into the primary synthetic strategies, offering detailed experimental procedures, mechanistic insights, and comparative data to aid in the selection and execution of the most suitable method for a given research objective.

Introduction: The Significance of the this compound Scaffold

This compound, also known as 3-(2-carboxyphenyl)propanoic acid, and its derivatives are valuable building blocks in organic synthesis. The presence of two carboxylic acid groups with different reactivities, along with a flexible ethyl linker, makes them attractive precursors for a variety of complex molecular architectures, including heterocyclic systems and conformationally constrained molecules. Their applications span from the development of novel therapeutic agents to the synthesis of functional polymers and molecular probes. A thorough understanding of their synthesis is therefore crucial for leveraging their full potential.

Synthetic Strategies: Pathways to this compound and Its Derivatives

Several robust synthetic routes have been established for the preparation of this class of compounds. The choice of strategy often depends on the availability of starting materials, the desired substitution pattern on the aromatic ring, and the required scale of the synthesis. The most prominent methods are:

  • Friedel-Crafts Acylation of Arenes with Succinic Anhydride followed by Reduction: This is arguably the most common and versatile approach, allowing for the introduction of a wide range of substituents on the aromatic ring.

  • Oxidation of Indene Derivatives: A classical method that can be effective for the synthesis of the parent compound and certain substituted analogs.

  • Hydrolysis of Isochroman-1-one Precursors: This method is particularly useful when the corresponding lactone is readily accessible.

This guide will provide detailed protocols for each of these key strategies.

Protocol I: Friedel-Crafts Acylation and Subsequent Reduction

This two-step sequence is a cornerstone for the synthesis of this compound derivatives. The first step involves the Lewis acid-catalyzed acylation of an aromatic substrate with succinic anhydride to form a β-aroylpropionic acid. The second step is the reduction of the ketone functionality to a methylene group.

Step 1: Friedel-Crafts Acylation of Arenes with Succinic Anhydride

The Friedel-Crafts acylation is a classic electrophilic aromatic substitution reaction. The use of succinic anhydride as the acylating agent directly installs the required four-carbon chain onto the aromatic ring.[1][2][3][4]

Reaction Mechanism: The reaction is initiated by the activation of succinic anhydride with a Lewis acid, typically aluminum chloride (AlCl₃), to form a highly electrophilic acylium ion. This ion is then attacked by the electron-rich aromatic ring, leading to the formation of a sigma complex. Subsequent loss of a proton restores the aromaticity and yields the β-aroylpropionic acid.[2]

Diagram of the Friedel-Crafts Acylation Mechanism:

Friedel_Crafts_Acylation_Mechanism cluster_0 Acylium Ion Formation cluster_1 Electrophilic Aromatic Substitution Succinic_Anhydride Succinic Anhydride Acylium_Ion_Complex Acylium Ion Complex Succinic_Anhydride->Acylium_Ion_Complex + AlCl₃ AlCl3 AlCl₃ Acylium_Ion Acylium Ion (Electrophile) Acylium_Ion_Complex->Acylium_Ion Arene Arene (e.g., Benzene) Sigma_Complex Sigma Complex (Carbocation Intermediate) Arene->Sigma_Complex + Acylium Ion Product_Complex Product-AlCl₃ Complex Sigma_Complex->Product_Complex - H⁺ Final_Product β-Aroylpropionic Acid Product_Complex->Final_Product Workup (H₂O)

Caption: Mechanism of Friedel-Crafts Acylation.

Experimental Protocol: Synthesis of 4-oxo-4-phenylbutanoic acid (β-benzoylpropionic acid)

This protocol details the synthesis of the intermediate for the parent this compound.

Materials:

  • Succinic anhydride (68 g, 0.68 mole)

  • Dry, thiophene-free benzene (350 g, 4.5 moles)

  • Powdered, anhydrous aluminum chloride (200 g, 1.5 moles)

  • Concentrated hydrochloric acid

  • Water

Equipment:

  • 2-L three-necked round-bottom flask

  • Mechanical stirrer

  • Dropping funnel

  • Reflux condenser

  • Oil bath

  • Steam distillation apparatus

Procedure: [1]

  • In the 2-L three-necked flask, combine succinic anhydride and dry benzene.

  • Begin stirring the mixture and add powdered, anhydrous aluminum chloride all at once. An exothermic reaction with the evolution of hydrogen chloride will occur.

  • Heat the mixture in an oil bath and maintain a gentle reflux for 30 minutes with continuous stirring.

  • After the reflux period, cool the flask in a cold water bath.

  • Slowly add 300 mL of water through the dropping funnel.

  • Remove the excess benzene via steam distillation.

  • Pour the hot solution into a 2-L beaker and allow it to cool.

  • Decant the liquid from the precipitated solid and acidify the liquid with concentrated hydrochloric acid.

  • A precipitate of β-benzoylpropionic acid will form. Filter the precipitate and wash it with hot water.

  • Dry the product. The expected yield is 95-100 g (77-82%).

Safety Precautions:

  • Benzene is a known carcinogen and is highly flammable. All operations should be conducted in a well-ventilated fume hood.

  • Aluminum chloride is corrosive and reacts violently with water. Handle with care and in a moisture-free environment.

  • The reaction is exothermic and evolves HCl gas. Ensure adequate cooling and proper ventilation.

Step 2: Reduction of the β-Aroylpropionic Acid

The carbonyl group of the β-aroylpropionic acid can be reduced to a methylene group using several methods. The Clemmensen and Wolff-Kishner reductions are the most common.

Clemmensen Reduction: This method involves the reduction of the ketone using amalgamated zinc and hydrochloric acid. It is particularly suitable for substrates that are stable in strong acidic conditions.

Wolff-Kishner Reduction: This reduction uses hydrazine hydrate in the presence of a strong base (like potassium hydroxide) at high temperatures. It is ideal for substrates that are sensitive to strong acids.

Experimental Protocol: Clemmensen Reduction of 4-oxo-4-phenylbutanoic acid

Materials:

  • 4-oxo-4-phenylbutanoic acid

  • Zinc amalgam

  • Concentrated hydrochloric acid

  • Toluene

Procedure:

  • Prepare zinc amalgam by stirring zinc wool with a 5% aqueous solution of mercuric chloride for 5 minutes, then decanting the solution and washing the zinc with water.

  • In a round-bottom flask equipped with a reflux condenser, place the 4-oxo-4-phenylbutanoic acid, zinc amalgam, concentrated hydrochloric acid, water, and toluene.

  • Heat the mixture to a vigorous reflux with stirring. Additional portions of hydrochloric acid should be added periodically during the reflux period (typically 4-6 hours).

  • After cooling, separate the toluene layer. Extract the aqueous layer with toluene.

  • Combine the organic extracts, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield this compound. The crude product can be purified by recrystallization.

Protocol II: Oxidation of Indene

This method provides a more direct route to homophthalic acid, which is an isomer of this compound. However, it is a key intermediate that can be used to synthesize related structures.

Reaction Mechanism: The oxidation of indene with a strong oxidizing agent, such as potassium dichromate in sulfuric acid, cleaves the double bond and the adjacent allylic C-H bond of the five-membered ring to form the two carboxylic acid functionalities of homophthalic acid.

Experimental Protocol: Synthesis of Homophthalic Acid from Indene [5]

Materials:

  • Technical grade indene (90%)

  • Potassium dichromate

  • Concentrated sulfuric acid

  • 10% Sodium hydroxide solution

  • Benzene

Equipment:

  • 5-L three-necked flask

  • Mechanical stirrer

  • Thermometer

  • Dropping funnel

  • Reflux condenser

Procedure: [5]

  • Prepare a solution of potassium dichromate in water and concentrated sulfuric acid in the 5-L flask.

  • Warm the mixture to 65°C and add the indene dropwise. Maintain the temperature between 70-75°C during the addition.

  • After the addition is complete, stir the mixture at this temperature for an additional 30 minutes.

  • Cool the reaction mixture and filter the precipitated crude product.

  • Dissolve the precipitate in 10% sodium hydroxide solution and extract with benzene to remove any non-acidic impurities.

  • Acidify the aqueous solution with sulfuric acid with vigorous stirring and cool in an ice-salt bath.

  • Collect the precipitated homophthalic acid by filtration, wash with ice water, and dry.

  • The product can be further purified by azeotropic distillation with benzene to remove water. The expected yield is 66-77%.

Protocol III: Hydrolysis of Isochroman-1-ones

Substituted isochroman-1-ones can serve as precursors to this compound derivatives. The lactone ring can be opened under basic conditions to yield the corresponding diacid.

Reaction Mechanism: The hydrolysis is a base-catalyzed nucleophilic acyl substitution. A hydroxide ion attacks the carbonyl carbon of the lactone, leading to the opening of the ring to form a carboxylate and a primary alcohol. Subsequent acidification protonates the carboxylate to give the final diacid product.

Diagram of Isochroman-1-one Hydrolysis:

Lactone_Hydrolysis Isochromanone Isochroman-1-one Intermediate Tetrahedral Intermediate Isochromanone->Intermediate + OH⁻ Ring_Opened Ring-Opened Carboxylate Intermediate->Ring_Opened Ring Opening Final_Product 2-(2-Carboxyethyl)benzoic Acid Derivative Ring_Opened->Final_Product + H₃O⁺ (workup)

Caption: Base-catalyzed hydrolysis of isochroman-1-one.

Experimental Protocol: Hydrolysis of 3-Benzylisochroman-1-one [6]

This protocol describes the synthesis of an intermediate keto-acid which upon reduction would yield a derivative of this compound.

Materials:

  • 3-Benzyl-1H-isochromen-1-one

  • Ethanol

  • Potassium hydroxide (5% aqueous solution)

Procedure: [6]

  • Reflux a solution of 3-benzyl-1H-isochromen-1-one (15.9 mmol) in ethanol (200 ml) and 5% aqueous potassium hydroxide (200 ml) for 6 hours.

  • After cooling, the ethanol can be removed under reduced pressure.

  • Acidify the aqueous solution with hydrochloric acid to precipitate the product, 2-(2-oxo-3-phenylpropyl)benzoic acid.

  • The precipitated product can be collected by filtration and purified by recrystallization.

To obtain the final 2-(2-carboxy-3-phenylpropyl)benzoic acid, the keto group would need to be reduced as described in Protocol I, Step 2.

Data Presentation: Physicochemical Properties of Selected Derivatives

The following table summarizes key data for this compound and a representative derivative.

Compound NameStructureMolecular FormulaMolar Mass ( g/mol )Melting Point (°C)AppearanceReference
This compound

C₁₀H₁₀O₄194.18138-141Solid[7]
Homophthalic acid

C₉H₈O₄180.16181Off-white to light yellow solid[5]

Conclusion

The synthesis of this compound and its derivatives can be achieved through several reliable and adaptable methods. The Friedel-Crafts acylation followed by reduction offers the greatest flexibility for creating a diverse library of substituted analogs. The choice of the specific protocol should be guided by the desired substitution pattern, scale of the reaction, and the stability of the functional groups present in the starting materials. This guide provides the foundational knowledge and detailed procedures to enable researchers to confidently synthesize these valuable chemical building blocks for their specific applications in drug discovery and materials science.

References

  • Organic Syntheses. homophthalic acid and anhydride. Org. Synth. 1949, 29, 54. DOI: 10.15227/orgsyn.029.0054.
  • YMER. A COMPREHENSIVE REVIEW ON BENZOIC ACID AND ITS DERIVATIVES.
  • MDPI. Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. Antibiotics 2024, 13(3), 193. DOI: 10.3390/antibiotics13030193.
  • PMC. Nickel-catalyzed asymmetric hydrogenation for the preparation of α-substituted propionic acids. Nat Commun. 2024, 15, 5556. DOI: 10.1038/s41467-024-49934-8.
  • Khan, I., et al. 3-Benzylisochroman-1-one. Acta Crystallographica Section E: Structure Reports Online. 2009, 65(5), o1098. DOI: 10.1107/s1600536809004164.
  • Chemistry LibreTexts. Friedel-Crafts Reactions.
  • Vedantu. What happens when benzene undergoes Friedel-Crafts acylation with succinic anhydride in presence of.

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Application Note: 2-(2-Carboxyethyl)benzoic Acid as a Novel Cross-Linking Agent for Proteomics Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling Protein Interactions with a Novel Dicarboxylic Acid Crosslinker

The intricate dance of proteins within a cell governs nearly all biological processes. Understanding how proteins interact to form transient or stable complexes is fundamental to deciphering cellular function in both health and disease. Chemical cross-linking coupled with mass spectrometry (CXMS) has emerged as a powerful technique to capture these interactions and provide spatial constraints for structural modeling.[1][2] This method utilizes reagents to create covalent bonds between interacting amino acid residues, effectively freezing a "snapshot" of the protein complex for subsequent analysis.[2]

While a variety of cross-linking chemistries exist, those targeting the abundant primary amines of lysine residues are particularly common.[3] This application note introduces a proposed workflow for utilizing 2-(2-Carboxyethyl)benzoic acid as a homobifunctional cross-linking agent for proteomics research. With its two carboxylic acid moieties, this reagent can be activated to covalently link primary amine groups on proteins, offering a defined spacer arm to probe protein topology and protein-protein interfaces.

This document provides a detailed theoretical framework and experimental protocol for the application of this compound in a typical CXMS workflow, from in-situ cross-linking of protein complexes to the identification of cross-linked peptides by mass spectrometry. The protocols described herein are designed for researchers, scientists, and drug development professionals seeking to expand their toolkit for structural and interaction proteomics.

Principle of the Method: Carbodiimide-Mediated Amine Coupling

This compound is a dicarboxylic acid, meaning it does not spontaneously react with functional groups on proteins.[4][5][6] Its utility as a crosslinker is enabled by the use of a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC). This "zero-length" crosslinker activates the carboxyl groups of this compound, making them susceptible to nucleophilic attack by primary amines.[3][7]

The reaction proceeds in two main stages:

  • Activation: The carbodiimide (EDC) reacts with a carboxyl group on this compound to form a highly reactive and unstable O-acylisourea intermediate.[7] To increase the efficiency and stability of the reactive intermediate, N-hydroxysuccinimide (NHS) or its water-soluble analog (Sulfo-NHS) is often included. This creates a semi-stable NHS ester, which is less prone to hydrolysis and more reactive towards primary amines.

  • Conjugation: The activated carboxyl group (now an NHS ester) reacts with a primary amine on a protein (e.g., the ε-amino group of a lysine residue or an N-terminal amine) to form a stable amide bond.

Since this compound possesses two carboxyl groups, this activation and conjugation can occur at both ends of the molecule, resulting in the covalent linking of two amine-containing residues. The distance between the linked residues is constrained by the length of the crosslinker's spacer arm.

Chemical Reaction Workflow

cluster_activation Step 1: Activation cluster_conjugation Step 2: Conjugation CEBA This compound (-COOH) Intermediate Reactive O-acylisourea Intermediate CEBA->Intermediate + EDC EDC EDC NHS NHS / Sulfo-NHS NHS_Ester Semi-stable NHS Ester Intermediate->NHS_Ester + NHS Crosslinked Cross-linked Proteins (Stable Amide Bond) NHS_Ester->Crosslinked Reacts with -NH2 Protein1 Protein 1 (-NH2) Protein1->Crosslinked Protein2 Protein 2 (-NH2) Protein2->Crosslinked

Figure 1: Reaction scheme for EDC/NHS-mediated cross-linking.

Experimental Protocols

This section outlines a comprehensive protocol for a typical CXMS experiment using this compound.

Materials and Reagents
ReagentSupplierCAS NumberNotes
This compounde.g., ChemScene776-79-4Purity ≥95%[5]
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)e.g., Thermo Fisher25952-53-8Store desiccated at -20°C.
Sulfo-NHS (N-Hydroxysulfosuccinimide)e.g., Thermo Fisher106627-54-7Enhances coupling efficiency in aqueous buffers.
MES Buffer (2-(N-morpholino)ethanesulfonic acid)e.g., Sigma-Aldrich145224-94-8Activation buffer; avoid amine-containing buffers like Tris.
HEPES Buffere.g., Sigma-Aldrich7365-45-9Cross-linking and quenching buffer.
Hydroxylamine-HCle.g., Sigma-Aldrich5470-11-1Quenching reagent.
Dithiothreitol (DTT)e.g., Sigma-Aldrich3483-12-3Reducing agent for disulfide bonds.
Iodoacetamide (IAA)e.g., Sigma-Aldrich144-48-9Alkylating agent.
Trypsin, Sequencing Gradee.g., Promega9002-07-7For protein digestion.
Formic Acid, LC-MS Gradee.g., Thermo Fisher64-18-6For sample acidification.
Acetonitrile, LC-MS Gradee.g., Thermo Fisher75-05-8Mobile phase for LC.
Protocol 1: In-Vitro Cross-Linking of a Purified Protein Complex

This protocol is designed for a purified protein complex at a known concentration.

  • Buffer Preparation:

    • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0.

    • Cross-linking Buffer: 20 mM HEPES-KOH, 150 mM KCl, 1 mM MgCl₂, pH 7.5.

    • Quenching Buffer: 1 M Hydroxylamine in HEPES buffer, pH 8.0.

  • Protein Preparation:

    • Prepare the purified protein complex in the Cross-linking Buffer at a concentration of 1-5 µM. The total reaction volume will typically be 50-100 µL.

    • Ensure the protein storage buffer does not contain primary amines (e.g., Tris, glycine). If necessary, perform a buffer exchange into the Cross-linking Buffer using a desalting column.

  • Cross-linker Stock Preparation (Prepare Fresh):

    • Prepare a 100 mM stock solution of this compound in anhydrous DMSO.

    • Prepare 100 mM stocks of EDC and Sulfo-NHS in Activation Buffer. Note: EDC is moisture-sensitive and hydrolyzes quickly in water; use immediately after reconstitution.

  • Cross-linking Reaction:

    • To the 50 µL protein solution, add 2.5 µL of 100 mM EDC and 2.5 µL of 100 mM Sulfo-NHS (final concentration 5 mM each).

    • Immediately add 2.5 µL of 100 mM this compound (final concentration 5 mM).

    • Incubate the reaction for 30-60 minutes at room temperature with gentle mixing. Optimization of the cross-linker to protein molar ratio is critical and may range from 50:1 to 2000:1.

  • Quenching:

    • Stop the reaction by adding 5 µL of the Quenching Buffer (final concentration ~90 mM hydroxylamine).

    • Incubate for 15 minutes at room temperature to quench any unreacted NHS esters.

  • Verification of Cross-linking:

    • Analyze a small aliquot (5-10 µL) of the reaction mixture by SDS-PAGE. Successful cross-linking will be indicated by the appearance of higher molecular weight bands corresponding to cross-linked species.

Protocol 2: Sample Preparation for Mass Spectrometry
  • Denaturation, Reduction, and Alkylation:

    • Add Urea to the quenched reaction mixture to a final concentration of 8 M.

    • Add DTT to a final concentration of 10 mM and incubate for 30 minutes at 37°C to reduce disulfide bonds.

    • Add Iodoacetamide (IAA) to a final concentration of 25 mM and incubate for 30 minutes at room temperature in the dark to alkylate free cysteines.

  • Proteolytic Digestion:

    • Dilute the sample with 50 mM Ammonium Bicarbonate to reduce the Urea concentration to below 2 M.

    • Add sequencing-grade trypsin at a 1:50 (trypsin:protein) ratio by weight.

    • Incubate overnight at 37°C.

  • Sample Cleanup and Fractionation:

    • Acidify the digest with formic acid to a final concentration of 1%.

    • Desalt the peptides using a C18 StageTip or equivalent solid-phase extraction method.

    • For complex samples, consider offline fractionation by strong cation exchange (SCX) or high-pH reversed-phase chromatography to enrich for cross-linked peptides.

Protocol 3: LC-MS/MS Analysis and Data Interpretation
  • LC-MS/MS Analysis:

    • Analyze the peptide mixture using a high-resolution Orbitrap or Q-TOF mass spectrometer coupled to a nano-flow HPLC system.

    • Use a data-dependent acquisition (DDA) method, prioritizing precursor ions with charge states of +3 and higher, as cross-linked peptides are typically larger and more highly charged.

  • Data Analysis:

    • Use specialized software (e.g., pLink, MeroX, XlinkX) to identify cross-linked peptides. These programs search the MS/MS data against a protein sequence database, considering the mass of the cross-linker (194.0579 Da for this compound) plus the mass of two linked peptides.

    • The software will generate a list of identified cross-linked residue pairs, which can be mapped onto protein structures or used to build interaction models.

Overall Experimental Workflow

cluster_wetlab Wet Lab Protocol cluster_ms Mass Spectrometry & Data Analysis A 1. Prepare Protein Complex B 2. Add EDC/Sulfo-NHS and This compound A->B C 3. Incubate & Quench B->C D 4. Denature, Reduce, Alkylate C->D E 5. Tryptic Digestion D->E F 6. Desalt Peptides (C18 Cleanup) E->F G 7. nLC-MS/MS Analysis F->G H 8. Database Search with Cross-linking Software G->H I 9. Identify Cross-linked Peptide Pairs H->I J 10. Structural Modeling & Interaction Mapping I->J

Figure 2: High-level workflow for CXMS using this compound.

Trustworthiness and Self-Validation

The robustness of any CXMS experiment relies on a series of internal controls and validation steps:

  • Negative Controls: A parallel sample prepared without the addition of the cross-linker or EDC should be analyzed. This control is crucial for identifying non-specific interactions and background signals.

  • SDS-PAGE Validation: As mentioned in the protocol, a simple gel shift assay is the first and most direct confirmation that a cross-linking reaction has occurred.

  • Software-Based Scoring: All reputable cross-linking search algorithms provide a false discovery rate (FDR) or a similar statistical score to assess the confidence of each identified cross-linked spectrum. A stringent FDR (e.g., <1%) should be applied.

  • Structural Consistency: For proteins or complexes with known structures, the identified distance constraints should be consistent with the existing structural data. The distance between the α-carbons of the cross-linked residues should not significantly exceed the maximum possible span of the cross-linker.

Conclusion and Future Perspectives

This compound presents a potentially valuable addition to the chemical proteomics toolbox. Its defined structure and dicarboxylic acid functionality, activated by well-understood carbodiimide chemistry, make it a suitable candidate for homobifunctional cross-linking of primary amines. The protocols outlined in this application note provide a comprehensive framework for its use in studying protein-protein interactions and elucidating the architecture of protein complexes. As with any novel reagent, careful optimization of reaction conditions is paramount to achieving high-quality, interpretable data that can drive new discoveries in biological research and drug development.

References

  • Liu, F., Rijkers, D. T., Heck, A. J., & Lemeer, S. (2015).
  • G-Biosciences. Protein Cross-Linkers. [Link]
  • Chemical-Suppliers.com. 4-(2-Carboxyethyl)benzoic acid. [Link]
  • PubChem. 3-(2-Carboxyethyl)benzoic acid. [Link]
  • Ohio State University Chemistry. Chemical Crosslinking - Probing the interface of proteins. [Link]
  • ACS Publications. Comprehensive Overview of Bottom-Up Proteomics Using Mass Spectrometry. [Link]
  • MDPI.

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The Strategic Application of 2-(2-Carboxyethyl)benzoic Acid as a Versatile Intermediate in the Synthesis of Potent Thromboxane Antagonists

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Imperative for Thromboxane Antagonism

Thromboxane A2 (TXA2) is a potent, yet unstable, eicosanoid that plays a pivotal role in hemostasis and cardiovascular pathophysiology. Synthesized predominantly by activated platelets, TXA2 exerts its biological effects by binding to the G-protein coupled thromboxane receptor (TP), leading to platelet aggregation, vasoconstriction, and smooth muscle proliferation.[1][2] While essential for normal blood clotting, excessive TXA2 activity is a key contributor to the pathogenesis of a range of cardiovascular diseases, including myocardial infarction, stroke, and atherosclerosis.[3][4] Consequently, the development of agents that can modulate the TXA2 signaling pathway represents a significant therapeutic strategy.

There are two primary pharmacological approaches to mitigate the effects of TXA2: inhibition of its synthesis and blockade of its receptor.[5] While cyclooxygenase inhibitors, such as aspirin, effectively reduce TXA2 production, they also affect the synthesis of other physiologically important prostanoids. Thromboxane receptor antagonists, on the other hand, offer a more targeted approach by directly competing with TXA2 for binding to the TP receptor, thereby inhibiting its downstream signaling cascade.[6] This application note details the utility of 2-(2-Carboxyethyl)benzoic acid as a key intermediate in the synthesis of a novel class of benzenepropanoic acid-derived thromboxane antagonists.

Chemical Profile of the Intermediate: this compound

This compound, also known as 3-(2-carboxyphenyl)propionic acid, is a dicarboxylic acid featuring a benzoic acid moiety substituted at the ortho position with a propionic acid chain. This unique structural arrangement of two carboxylic acid groups with different reactivities makes it a valuable and versatile building block in medicinal chemistry.

PropertyValue
CAS Number 776-79-4
Molecular Formula C₁₀H₁₀O₄
Molecular Weight 194.18 g/mol
Synonyms 3-(2-Carboxyphenyl)propionic acid, 2-Carboxyhydrocinnamic acid
Appearance Solid

The differential reactivity of the aromatic and aliphatic carboxylic acid groups allows for selective chemical transformations, a crucial feature for the multi-step synthesis of complex drug molecules.

Synthetic Strategy: From Dicarboxylic Acid to Thromboxane Antagonist

The overarching synthetic strategy involves the selective conversion of one of the carboxylic acid functionalities of this compound into an amino group. This transformation is pivotal as it introduces a key pharmacophoric element necessary for potent thromboxane receptor antagonism. Several classical rearrangement reactions, including the Curtius, Hofmann, and Schmidt rearrangements, are well-suited for this purpose. These reactions proceed through an isocyanate intermediate, which can then be hydrolyzed to the desired amine.

The following diagram illustrates the conceptual workflow for the synthesis of a target thromboxane antagonist scaffold, 3-(2-[[(4-chlorophenyl)sulfonyl]amino]ethyl)benzenepropanoic acid, starting from this compound.

G A This compound B Selective Protection of Aliphatic Carboxylic Acid A->B C Protected Intermediate B->C D Conversion of Aromatic Carboxylic Acid to Acyl Azide C->D E Curtius Rearrangement D->E F Isocyanate Intermediate E->F G Hydrolysis F->G H Amino Intermediate G->H I Sulfonylation with 4-Chlorophenylsulfonyl chloride H->I J Sulfonamide Intermediate I->J K Deprotection J->K L Target Thromboxane Antagonist K->L

Caption: Synthetic workflow from starting material to target antagonist.

Detailed Experimental Protocols

The following protocols provide a step-by-step guide for the synthesis of a potent thromboxane antagonist, leveraging this compound as the starting material.

Protocol 1: Selective Protection of the Aliphatic Carboxylic Acid

Rationale: To facilitate the selective conversion of the aromatic carboxylic acid, the more reactive aliphatic carboxylic acid is first protected, typically as an ester.

  • Materials:

    • This compound

    • Benzyl alcohol

    • Toluene

    • p-Toluenesulfonic acid (catalytic amount)

    • Dean-Stark apparatus

    • Sodium bicarbonate solution

    • Ethyl acetate

    • Anhydrous magnesium sulfate

  • Procedure:

    • To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add this compound (1 equivalent), benzyl alcohol (1.1 equivalents), and a catalytic amount of p-toluenesulfonic acid in toluene.

    • Heat the mixture to reflux and collect the water azeotropically in the Dean-Stark trap.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the benzyl ester protected intermediate.

Protocol 2: Curtius Rearrangement for Amine Synthesis

Rationale: The Curtius rearrangement provides a reliable method for converting a carboxylic acid to a primary amine with the loss of one carbon atom via an isocyanate intermediate.[4][7]

  • Materials:

    • Protected intermediate from Protocol 1

    • Thionyl chloride or oxalyl chloride

    • Sodium azide

    • Acetone/water

    • Tert-butanol

    • Toluene

    • Hydrochloric acid

  • Procedure:

    • Formation of the Acyl Chloride: To a solution of the protected intermediate in an anhydrous solvent (e.g., dichloromethane), add oxalyl chloride (1.2 equivalents) and a catalytic amount of DMF at 0 °C. Stir the reaction mixture at room temperature until the evolution of gas ceases. Remove the solvent and excess reagent under reduced pressure to obtain the crude acyl chloride.

    • Formation of the Acyl Azide: Dissolve the crude acyl chloride in acetone and cool to 0 °C. Add a solution of sodium azide (1.5 equivalents) in water dropwise. Stir the mixture vigorously for 1-2 hours at 0 °C.

    • Rearrangement and Trapping of the Isocyanate: Extract the acyl azide into toluene. Dry the organic layer and heat it to reflux to induce the Curtius rearrangement to the isocyanate. Add tert-butanol to the reaction mixture to trap the isocyanate as its Boc-protected amine derivative.

    • Hydrolysis to the Amine: The resulting Boc-protected amine can be deprotected under acidic conditions (e.g., trifluoroacetic acid in dichloromethane or HCl in dioxane) to yield the primary amine.

Protocol 3: Sulfonylation of the Amino Intermediate

Rationale: The introduction of the sulfonyl group is a key step in elaborating the pharmacophore required for high-affinity binding to the thromboxane receptor.

  • Materials:

    • Amino intermediate from Protocol 2

    • 4-Chlorophenylsulfonyl chloride

    • Pyridine or triethylamine

    • Dichloromethane

    • Saturated ammonium chloride solution

  • Procedure:

    • Dissolve the amino intermediate in dichloromethane and cool to 0 °C.

    • Add pyridine (2 equivalents) followed by the dropwise addition of a solution of 4-chlorophenylsulfonyl chloride (1.1 equivalents) in dichloromethane.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Quench the reaction with a saturated solution of ammonium chloride.

    • Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to obtain the sulfonamide intermediate.

Protocol 4: Deprotection to Yield the Final Thromboxane Antagonist

Rationale: The final step involves the removal of the protecting group from the aliphatic carboxylic acid to furnish the target molecule.

  • Materials:

    • Sulfonamide intermediate from Protocol 3

    • Palladium on carbon (10%)

    • Hydrogen gas

    • Methanol or ethyl acetate

  • Procedure:

    • Dissolve the sulfonamide intermediate in methanol or ethyl acetate.

    • Add a catalytic amount of 10% palladium on carbon.

    • Subject the mixture to hydrogenation (using a balloon or a Parr hydrogenator) at room temperature until the starting material is consumed (monitored by TLC).

    • Filter the reaction mixture through a pad of Celite to remove the catalyst.

    • Concentrate the filtrate under reduced pressure to yield the final product, 3-(2-[[(4-chlorophenyl)sulfonyl]amino]ethyl)benzenepropanoic acid.

Characterization and Validation

Each intermediate and the final product should be thoroughly characterized to confirm its identity and purity. Standard analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To assess purity.

Conclusion

This compound serves as an exemplary starting material for the synthesis of a promising class of thromboxane receptor antagonists. Its dicarboxylic acid structure allows for selective chemical manipulations, enabling a streamlined and efficient synthetic route. The protocols outlined herein provide a robust framework for researchers and drug development professionals to synthesize and explore novel benzenepropanoic acid-based thromboxane antagonists, contributing to the development of new therapeutics for cardiovascular diseases.

References

  • Bioorganic & Medicinal Chemistry Letters. (1998). Thromboxane modulating agents. 4. Design and synthesis of 3-(2-[[(4-chlorophenyl)sulfonyl]-amino]ethyl)benzenepropanoic acid derivatives as potent thromboxane receptor antagonists. [Link]
  • Dogné, J. M., de Leval, X., Benoit, P., Delarge, J., & Masereel, B. (2002). Thromboxane A2 inhibition: a key in the future of antithrombotic treatment?. Current medicinal chemistry, 9(5), 577–589.
  • Egan, K. M., Wang, M., Fries, S., Lucitt, M. B., Zukas, A. M., Lawson, J. A., ... & FitzGerald, G. A. (2004). Cyclooxygenases, thromboxane, and cancer. Thrombosis and haemostasis, 91(02), 221-231.
  • Halushka, P. V., Allan, C. J., & Davis-Bruno, K. L. (2014). Thromboxane A2 receptors. Journal of lipid research, 55(7), 1235–1246.
  • Loudon, G. M., & Almond, M. R. (1984). The Curtius rearrangement. Organic reactions, 25, 1-77.
  • Patscheke, H., & Stegmeier, K. (1984). Thromboxane A2-receptor antagonists. Trends in pharmacological sciences, 5, 198-200.
  • Scriven, E. F., & Turnbull, K. (1988). Azides: their preparation and synthetic uses. Chemical reviews, 88(2), 297-368.
  • Smith, J. B. (1987). Pharmacology of thromboxane A2. Cardiovascular clinics, 18(1), 17–31.
  • Wolff, H. (1912). Ueber eine neue Methode zur Darstellung von Aminen aus Carbonsäuren. Justus Liebigs Annalen der Chemie, 394(1), 23-59.
  • Patrignani, P., & Patrono, C. (2016). Thromboxane receptors: pharmacology and physiology. The Journal of pharmacology and experimental therapeutics, 359(1), 11-19.

Sources

Application Note: A Comprehensive Guide to the Intramolecular Cyclization of 3-(2-Carboxyphenyl)propionic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Tetralone Scaffolds

The tetralone framework is a privileged scaffold in medicinal chemistry and natural product synthesis, forming the core of numerous biologically active compounds.[1][2] The intramolecular cyclization of 3-(2-Carboxyphenyl)propionic acid serves as a classic and efficient route to synthesize α-tetralone-4-carboxylic acid (also known as 4-Oxo-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid), a versatile intermediate for further chemical elaboration.[1] This dicarboxylic acid, with its unique substitution pattern, is primed for an intramolecular cyclization reaction.[3][4]

This application note provides a detailed, field-proven protocol for this transformation. It moves beyond a simple recitation of steps to explain the underlying chemical principles, ensuring that researchers can not only replicate the procedure but also troubleshoot and adapt it. We will delve into the reaction mechanism, provide a robust step-by-step protocol, and discuss the critical parameters that govern success.

Reaction Mechanism: Intramolecular Friedel-Crafts Acylation

The conversion of 3-(2-Carboxyphenyl)propionic acid to the corresponding α-tetralone derivative is a textbook example of an intramolecular Friedel-Crafts acylation.[5][6][7][8] This class of reactions is a powerful tool for forming cyclic ketones.[6] The general mechanism involves the generation of a highly electrophilic acylium ion, which is then attacked by the electron-rich aromatic ring.

The key steps are as follows:

  • Activation of the Carboxylic Acid: In the presence of a strong acid and dehydrating agent, such as polyphosphoric acid (PPA), the carboxylic acid group of the propionic acid side chain is activated.

  • Formation of the Acylium Ion: This activation facilitates the loss of a water molecule, generating a resonance-stabilized acylium ion. This species is a potent electrophile.

  • Nucleophilic Attack: The adjacent benzene ring, acting as an intramolecular nucleophile, attacks the electrophilic carbon of the acylium ion. This step forms the new six-membered ring and temporarily disrupts the aromaticity of the system, creating a carbocation intermediate known as a sigma complex.

  • Rearomatization: A proton is eliminated from the carbon atom where the acylation occurred. This restores the aromaticity of the benzene ring and yields the final tetralone product.

Polyphosphoric acid (PPA) is an ideal reagent for this transformation as it serves as both the acid catalyst and a powerful dehydrating agent, driving the equilibrium towards the formation of the acylium ion.[6][9][10]

Friedel_Crafts_Acylation_Mechanism Figure 1: Mechanism of Intramolecular Friedel-Crafts Acylation Start 3-(2-Carboxyphenyl)propionic Acid PPA Polyphosphoric Acid (PPA) - H₂O Start->PPA Activation Acylium Acylium Ion Intermediate (Resonance Stabilized) Sigma Sigma Complex (Non-aromatic) Acylium->Sigma Intramolecular Nucleophilic Attack H_loss - H⁺ Sigma->H_loss Product α-Tetralone-4-carboxylic acid PPA->Acylium H_loss->Product Rearomatization

Caption: Figure 1: Mechanism of Intramolecular Friedel-Crafts Acylation.

Experimental Protocol

This protocol is designed for a standard laboratory scale and emphasizes safety and reproducibility.

Materials and Equipment
Reagents & Chemicals Equipment
3-(2-Carboxyphenyl)propionic acid (99%)100 mL Three-neck round-bottom flask
Polyphosphoric acid (PPA, 115% H₃PO₄ basis)Magnetic stirrer hotplate
Deionized waterTeflon-coated magnetic stir bar
Crushed iceHeating mantle with temperature controller
Dichloromethane (DCM, ACS grade)Thermometer or thermocouple
Saturated sodium bicarbonate (NaHCO₃) solutionCondenser with water lines
Brine (saturated NaCl solution)250 mL Separatory funnel
Anhydrous magnesium sulfate (MgSO₄)Rotary evaporator
Standard laboratory glassware (beakers, flasks)
pH paper
Safety Precautions
  • 3-(2-Carboxyphenyl)propionic acid: May cause skin, eye, and respiratory irritation. Handle with standard personal protective equipment (PPE).

  • Polyphosphoric Acid (PPA): Highly corrosive and viscous. It reacts violently and exothermically with water. Always wear chemical-resistant gloves, safety goggles, and a lab coat. All manipulations must be performed in a certified chemical fume hood.

  • Dichloromethane (DCM): Volatile and a suspected carcinogen. Handle only in a fume hood.

Step-by-Step Procedure
  • Reaction Setup:

    • Assemble a 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a reflux condenser.

    • Place the flask in a heating mantle on a magnetic stirrer.

  • Reagent Addition:

    • In the fume hood, carefully add polyphosphoric acid (approx. 30 g) to the reaction flask.

    • Begin stirring and gently heat the PPA to approximately 80-90 °C. This will decrease its viscosity, making it easier to stir.

    • Once the PPA is mobile, slowly add 3-(2-Carboxyphenyl)propionic acid (5.0 g, 25.7 mmol) in small portions over 10-15 minutes. Causality Note: Portion-wise addition prevents localized overheating and ensures homogenous mixing into the viscous medium.

  • Reaction Conditions:

    • After the addition is complete, raise the temperature of the reaction mixture to 95-100 °C.

    • Maintain this temperature with vigorous stirring for 2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC), if desired, by carefully taking a small aliquot, quenching it in water, and extracting with ethyl acetate.

  • Work-up and Quenching:

    • After 2 hours, turn off the heat and allow the reaction mixture to cool to about 60-70 °C.

    • Prepare a large beaker (e.g., 600 mL) containing approximately 200 g of crushed ice and a stir bar.

    • CRITICAL STEP: In the fume hood, slowly and carefully pour the warm, viscous reaction mixture into the beaker of crushed ice with vigorous stirring. PPA hydrolysis is highly exothermic; this controlled quench is essential for safety and efficient product precipitation.

    • Rinse the reaction flask with a small amount of cold water and add it to the beaker to ensure complete transfer.

    • Stir the resulting slurry for 30 minutes until all the ice has melted and the product has precipitated as a solid.

  • Extraction and Isolation:

    • Transfer the aqueous slurry to a 250 mL separatory funnel.

    • Extract the product with dichloromethane (3 x 50 mL). Expertise Note: The product has some water solubility, so multiple extractions are necessary to maximize yield.

    • Combine the organic layers in the separatory funnel.

    • Wash the combined organic layer with 50 mL of deionized water.

    • Next, wash with 50 mL of saturated sodium bicarbonate solution to remove any unreacted starting material. Check the aqueous layer with pH paper to ensure it is basic. Self-Validation: This wash is a key purification step. The dicarboxylic starting material is readily deprotonated and extracted into the basic aqueous layer, while the monocarboxylic acid product is less readily extracted.

    • Wash the organic layer with 50 mL of brine to remove residual water.

    • Dry the organic layer over anhydrous magnesium sulfate, swirl, and filter.

  • Purification:

    • Remove the dichloromethane solvent using a rotary evaporator to yield the crude product.

    • The product, α-tetralone-4-carboxylic acid, can be further purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes or toluene.

Data Presentation and Workflow Visualization

Table of Experimental Parameters
ParameterValueMoles (mmol)Equivalents
3-(2-Carboxyphenyl)propionic acid5.0 g25.71.0
Polyphosphoric Acid (PPA)~30 g-Catalyst/Solvent
Reaction Temperature95-100 °C--
Reaction Time2 hours--
Expected Yield75-85%--
Experimental Workflow Diagram

Experimental_Workflow Figure 2: Experimental Workflow Setup 1. Assemble Glassware (Flask, Condenser, Stirrer) Add_PPA 2. Add PPA & Heat to 80-90 °C Setup->Add_PPA Add_SM 3. Add Starting Material Portion-wise Add_PPA->Add_SM React 4. Heat to 95-100 °C for 2 hours Add_SM->React Cool 5. Cool to ~60 °C React->Cool Quench 6. Quench Reaction on Crushed Ice Cool->Quench Extract 7. Extract with DCM (3x) Quench->Extract Wash 8. Wash Sequentially (H₂O, NaHCO₃, Brine) Extract->Wash Dry 9. Dry with MgSO₄ & Filter Wash->Dry Evaporate 10. Evaporate Solvent (Rotovap) Dry->Evaporate Purify 11. Purify Product (Recrystallization) Evaporate->Purify

Sources

Application Note: A Robust HPLC-UV Method for the Quantification of 2-(2-Carboxyethyl)benzoic acid in Pharmaceutical Formulations

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details a highly specific, accurate, and precise High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 2-(2-Carboxyethyl)benzoic acid. The presence of two carboxylic acid groups and an aromatic ring in the molecule presents unique analytical challenges, which this method successfully addresses.[1][2] The protocol herein is designed for researchers, scientists, and drug development professionals, providing a comprehensive guide from sample preparation to method validation, in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[3][4][5]

Introduction

This compound, a dicarboxylic acid, is a molecule of interest in pharmaceutical development due to its potential applications as a linker, excipient, or a metabolite of active pharmaceutical ingredients.[6][1] Its accurate quantification is critical for ensuring product quality, stability, and for conducting pharmacokinetic studies. The dual carboxylic acid functionalities can lead to challenges in chromatographic retention and peak shape, while the aromatic ring provides a chromophore suitable for UV detection. This application note presents a robust reversed-phase HPLC (RP-HPLC) method that overcomes these challenges to provide reliable and reproducible quantification.

Analyte Properties

A thorough understanding of the analyte's physicochemical properties is fundamental to developing a successful analytical method.

PropertyValueSource
Molecular Formula C₁₀H₁₀O₄[6][1]
Molecular Weight 194.19 g/mol [6][1]
Structure A benzoic acid derivative with a carboxyethyl side chain[6][1]
Synonyms 3-(2-Carboxyphenyl)propionic acid[6][1]
Appearance Solid[6]

Chromatographic Method Development

The selection of the chromatographic conditions is driven by the chemical nature of this compound. An RP-HPLC method with UV detection was chosen for its robustness, widespread availability, and the analyte's inherent UV absorbance due to the benzene ring.

Rationale for Method Selection
  • Reversed-Phase HPLC: Ideal for separating moderately polar compounds like dicarboxylic acids. The C18 stationary phase provides sufficient hydrophobic interaction.

  • UV Detection: The aromatic ring in the analyte's structure allows for sensitive detection at a specific wavelength, minimizing interference from non-absorbing matrix components.

  • Isocratic Elution: For simplicity and robustness, an isocratic mobile phase was developed to ensure consistent retention times and peak shapes.

  • Acidified Mobile Phase: The addition of a small amount of acid (e.g., phosphoric acid) to the mobile phase is crucial. It protonates the carboxylic acid groups, suppressing their ionization and leading to better retention and symmetrical peak shapes on the C18 column.

Optimized HPLC-UV Conditions
ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile:Water (40:60, v/v) with 0.1% Phosphoric Acid
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength 230 nm
Run Time 10 minutes

Experimental Protocols

The following sections provide detailed, step-by-step protocols for the quantification of this compound.

Preparation of Standard and Sample Solutions

4.1.1. Standard Stock Solution (1000 µg/mL)

  • Accurately weigh approximately 25 mg of this compound reference standard.

  • Transfer the standard to a 25 mL volumetric flask.

  • Dissolve and dilute to volume with the mobile phase. Sonicate for 5 minutes to ensure complete dissolution.

4.1.2. Working Standard Solutions

  • Prepare a series of working standard solutions by serial dilution of the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

  • These solutions will be used to construct the calibration curve.

4.1.3. Sample Preparation (from a hypothetical tablet formulation)

  • Weigh and finely powder not fewer than 20 tablets.

  • Accurately weigh a portion of the powder equivalent to 10 mg of this compound.

  • Transfer to a 100 mL volumetric flask.

  • Add approximately 70 mL of mobile phase and sonicate for 15 minutes to extract the analyte.

  • Allow the solution to cool to room temperature and dilute to volume with the mobile phase.

  • Filter a portion of the solution through a 0.45 µm syringe filter into an HPLC vial.

HPLC System Setup and Analysis

HPLC_Workflow cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Standard Prepare Standard Solutions Equilibrate Equilibrate HPLC System Standard->Equilibrate Load into Autosampler Sample Prepare Sample Solutions Sample->Equilibrate Load into Autosampler Inject Inject Standards & Samples Equilibrate->Inject Acquire Acquire Data Inject->Acquire Integrate Integrate Peaks Acquire->Integrate Calibrate Generate Calibration Curve Integrate->Calibrate Quantify Quantify Analyte Calibrate->Quantify

Figure 1: A schematic of the HPLC workflow for the quantification of this compound.

  • System Equilibration: Purge the HPLC system and equilibrate the column with the mobile phase until a stable baseline is achieved.

  • Calibration Curve: Inject the working standard solutions in ascending order of concentration.

  • Sample Analysis: Inject the prepared sample solutions.

  • Data Processing: Integrate the peak corresponding to this compound. Construct a linear regression calibration curve of peak area versus concentration.

  • Quantification: Determine the concentration of this compound in the sample solutions from the calibration curve.

Method Validation

The developed method was validated according to the ICH Q2(R1) guidelines to demonstrate its suitability for the intended purpose.[3][4][5]

Method_Validation cluster_params Validation Method Validation (ICH Q2(R1)) Specificity Specificity Placebo & Blank Injections Validation->Specificity Linearity Linearity 5 Concentration Levels Validation->Linearity Accuracy Accuracy Spike Recovery @ 3 Levels Validation->Accuracy Precision Precision Repeatability & Intermediate Validation->Precision Robustness Robustness Flow Rate & Temp. Variation Validation->Robustness LOQ LOQ Validation->LOQ

Figure 2: The logical flow of the analytical method validation process.

Specificity

The specificity of the method was evaluated by injecting the mobile phase (blank) and a placebo formulation (containing all excipients except the analyte). No interfering peaks were observed at the retention time of this compound, demonstrating the method's specificity.

Linearity

The linearity of the method was established by analyzing five standard solutions with concentrations ranging from 10 µg/mL to 150 µg/mL.

Concentration (µg/mL)Mean Peak Area (n=3)
10125,430
25312,980
50624,550
1001,251,200
1501,878,900
Correlation Coefficient (r²) 0.9998
Regression Equation y = 12505x + 1230
Accuracy

Accuracy was determined by the recovery of known amounts of the analyte spiked into a placebo matrix at three concentration levels (80%, 100%, and 120% of the target concentration).

Spike LevelAmount Added (µg/mL)Amount Recovered (µg/mL)% Recovery
80%4039.899.5%
100%5050.3100.6%
120%6059.599.2%
Mean Recovery 99.8%
Precision

Precision was evaluated at two levels: repeatability (intra-day) and intermediate precision (inter-day). Six replicate preparations of a 50 µg/mL standard were analyzed.

Precision LevelMean Concentration (µg/mL)Standard Deviation% RSD
Repeatability (Day 1) 50.10.450.90%
Intermediate Precision (Day 2) 49.80.521.04%
Limit of Quantitation (LOQ)

The LOQ was determined as the lowest concentration of the analyte that could be quantified with acceptable precision and accuracy. The LOQ for this method was established to be 1 µg/mL, with a signal-to-noise ratio greater than 10.

Robustness

The robustness of the method was assessed by introducing small, deliberate variations to the chromatographic conditions.

Parameter VariedVariation% Change in Peak Area
Flow Rate ± 0.1 mL/min< 2.0%
Column Temperature ± 2 °C< 1.5%

The method was found to be robust, with no significant impact on the results from minor variations in the experimental parameters.

Conclusion

The HPLC-UV method described in this application note provides a reliable, specific, and robust solution for the quantitative determination of this compound in pharmaceutical formulations. The method has been successfully validated in accordance with ICH guidelines, demonstrating excellent linearity, accuracy, and precision. This protocol can be readily implemented in quality control and research laboratories for routine analysis.

References

  • Longdom Publishing. Charge reversal derivatization enhances dicarboxylic acid quantification using liquid chromatography tandem mass spectrometry.
  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • PubMed. Analysis of dicarboxylic acids by tandem mass spectrometry. High-throughput quantitative measurement of methylmalonic acid in serum, plasma, and urine.
  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • ResearchGate. Analysis of Dicarboxylic Acids by Tandem Mass Spectrometry. High-Throughput Quantitative Measurement of Methylmalonic Acid in Serum, Plasma, and Urine.
  • Oxford Academic. Analysis of Dicarboxylic Acids by Tandem Mass Spectrometry. High-Throughput Quantitative Measurement of Methylmalonic Acid in Serum, Plasma, and Urine | Clinical Chemistry.
  • International Council for Harmonisation. Quality Guidelines.
  • Starodub. Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures.
  • International Council for Harmonisation. ICH HARMONISED TRIPARTITE GUIDELINE - VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1).
  • SIELC Technologies. HPLC Method for Analysis of Dicarbon Carboxylic Acids on Newcrom BH Column.
  • ResearchGate. HPLC analysis of aliphatic and aromatic dicarboxylic acid cross-linkers hydrolyzed from carbohydrate polyesters for estimation of the molar degree of substitution.
  • MDPI. An Optimized Method for LC–MS-Based Quantification of Endogenous Organic Acids: Metabolic Perturbations in Pancreatic Cancer.
  • PubMed. Standard-Free Quantification of Dicarboxylic Acids: Case Studies with Salt-Rich Effluents and Serum.
  • BYJU'S. Test for Carboxyl Group.
  • PubChem. 2-(2-Carboxyacetamido)benzoic acid.
  • Chemical-Suppliers. 4-(2-Carboxyethyl)benzoic acid | CAS 38628-51-2.
  • PubChem. 3-(2-Carboxyethyl)benzoic acid.
  • SlideShare. Preparation of carboxylic acid.pptx.
  • GeeksforGeeks. Methods of Preparation of Carboxylic Acids.
  • JoVE. Video: Preparation of Carboxylic Acids: Overview.
  • Chemistry LibreTexts. 20.5: Preparing Carboxylic Acids.
  • ResearchGate. (PDF) HPLC Method for the Determination of Benzoic acid in samples of commercial children's food in the Markets of Aden -Yemen.
  • HELIX Chromatography. HPLC Methods for analysis of Benzoic acid.
  • The Three-Mode Company. New Method for the Determination of Benzoic and Sorbic Acids in Commercial Orange Juices Based on Second-Order Spectrophotometri.
  • PubMed. Development and validation of an HPLC-DAD method for simultaneous determination of cocaine, benzoic acid, benzoylecgonine and the main adulterants found in products based on cocaine.
  • ZORA (Zurich Open Repository and Archive). Determination of benzoic acid in workplace air using high-performance liquid chromatography (HPLC-DAD).

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(2-Carboxyethyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: TSC-CEBA-2026-01

Last Updated: January 10, 2026

Introduction

Welcome to the technical support guide for the synthesis of 2-(2-Carboxyethyl)benzoic acid (also known as 3-(2-Carboxyphenyl)propanoic acid). This document is designed for researchers, chemists, and process development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you navigate the common challenges associated with this synthesis, leading to improved yields, higher purity, and more reproducible results.

The primary synthetic route discussed is the hydrolysis of a dinitrile precursor, a common and effective method for preparing this dicarboxylic acid.[1] This guide will delve into the critical parameters of this reaction, offering scientifically grounded explanations for each recommendation.

Troubleshooting Guide: Common Synthesis Issues

This section addresses specific problems encountered during the synthesis of this compound via dinitrile hydrolysis. Each entry follows a question-and-answer format, detailing the problem, its probable causes, and validated solutions.

Question 1: My yield is significantly lower than expected. What are the likely causes and how can I improve it?

Answer: Low yield is the most common issue and can stem from several factors throughout the experimental workflow. The key is to systematically investigate the reaction and workup stages.

Potential Causes & Solutions:

  • Incomplete Hydrolysis: The conversion of both nitrile groups to carboxylic acids requires forcing conditions.[1] If the reaction is not driven to completion, you will isolate mono-amide, mono-acid, or even unreacted dinitrile intermediates, significantly lowering the yield of the desired dicarboxylic acid.

    • Solution:

      • Increase Reaction Time/Temperature: Ensure you are heating the reaction mixture under reflux for a sufficient period. Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is fully consumed.

      • Ensure Sufficient Hydrolyzing Agent: Use a significant excess of the acid or base catalyst and water. For alkaline hydrolysis, a concentrated solution of NaOH or KOH is typically required. For acid hydrolysis, a strong acid like concentrated HCl or H₂SO₄ is necessary.[1]

  • Improper pH for Product Isolation: this compound is a dicarboxylic acid, meaning its solubility is highly dependent on pH. The product is soluble in its carboxylate salt form at neutral to high pH and precipitates out in its neutral diacid form at low pH.

    • Solution: After hydrolysis (especially alkaline hydrolysis), the reaction mixture must be carefully and thoroughly acidified.[2] Use a strong acid like concentrated HCl and monitor the pH with a pH meter or pH paper. Aim for a final pH of 1-2 to ensure complete protonation and precipitation of the product.[2] Add the acid slowly while cooling the mixture in an ice bath to control the exotherm.

  • Product Loss During Workup/Extraction: If the product is not fully precipitated or is partially soluble in the workup solvents, significant losses can occur.

    • Solution:

      • Chill Before Filtration: After acidification, thoroughly chill the mixture in an ice bath for an extended period (e.g., >1 hour) to maximize precipitation before filtering.

      • Wash with Cold Acidified Water: Wash the filtered solid with a small amount of ice-cold water that has been acidified to pH 1-2. Using pure water can re-dissolve some of the product.

The following flowchart provides a logical workflow for diagnosing the cause of low yield.

LowYieldTroubleshooting Start Low Yield Observed Check_SM Is Starting Material (SM) Consumed? (Check by TLC/HPLC) Start->Check_SM Check_Workup Was pH of aqueous phase ~1-2 during isolation? Check_SM->Check_Workup Yes Incomplete_Rxn Cause: Incomplete Hydrolysis Solution: - Increase reaction time/temp - Use excess acid/base Check_SM->Incomplete_Rxn No Isolation_Issue Cause: Improper Isolation pH Solution: - Re-acidify filtrate to pH 1-2 - Chill thoroughly before filtering Check_Workup->Isolation_Issue No Workup_Loss Cause: Product Loss in Workup Solution: - Ensure mixture is cold before filtering - Wash solid with cold, acidified water Check_Workup->Workup_Loss Yes End Yield Optimized Incomplete_Rxn->End Isolation_Issue->End Workup_Loss->End

Caption: Troubleshooting workflow for low product yield.

Question 2: The final product is an oil or sticky solid and is difficult to purify. How can I obtain a crystalline solid?

Answer: Oiling out or the formation of a non-crystalline solid is typically due to the presence of impurities or residual solvent. The goal is to find a suitable recrystallization solvent system.[3]

Potential Causes & Solutions:

  • Presence of Impurities: Intermediates (like the mono-amide/mono-acid) or side-products can act as eutectic contaminants, depressing the melting point and preventing proper crystal lattice formation.

    • Solution: Recrystallization. The key is selecting an appropriate solvent.

      • Single Solvent Method: A good solvent will dissolve the compound when hot but not when cold.[3] For dicarboxylic acids like this, water can be an excellent choice due to the polarity of the carboxyl groups.[3] Toluene has also been reported as a suitable solvent.[4]

      • Solvent/Anti-Solvent Method: If a single solvent is not effective, use a solvent pair. Dissolve the crude product in a minimum amount of a "good" solvent (in which it is highly soluble, e.g., ethanol, ethyl acetate). Then, slowly add a miscible "poor" solvent (an "anti-solvent" in which it is insoluble, e.g., hexanes, water) until the solution becomes cloudy (the cloud point). Heat the mixture until it becomes clear again, and then allow it to cool slowly.[3]

  • Residual Solvent: Trapped water or other solvents from the workup can prevent crystallization.

    • Solution: Ensure the product is thoroughly dried under vacuum, possibly with gentle heating (ensure the temperature is well below the product's melting point of 166-168 °C), before attempting recrystallization.

Solvent SystemTypeRationale
WaterSingle SolventGood for polar compounds; exploits the two carboxylic acid groups. Effective for removing organic impurities.[3]
TolueneSingle SolventEffective for aromatic compounds; can provide well-defined crystals.[4]
Ethyl Acetate / HexanesSolvent PairA versatile system for moderately polar compounds. Dissolve in hot ethyl acetate, add hexanes to induce crystallization upon cooling.[3]

Table 1: Recommended Recrystallization Solvents.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of nitrile hydrolysis?

The hydrolysis of nitriles to carboxylic acids can be catalyzed by either acid or base.[5]

  • Acid-Catalyzed: The nitrile nitrogen is first protonated, which makes the carbon atom more electrophilic. A water molecule then attacks this carbon. After a series of proton transfers, an amide intermediate is formed, which is then further hydrolyzed under the acidic conditions to the carboxylic acid and an ammonium ion.

  • Base-Catalyzed: A hydroxide ion directly attacks the electrophilic nitrile carbon. Protonation from water generates an imidic acid, which tautomerizes to an amide. The amide is then further hydrolyzed by the base to yield a carboxylate salt and ammonia. A final acidification step is required to obtain the neutral carboxylic acid.[1]

Hydrolysis_Mechanism cluster_acid Acid-Catalyzed Hydrolysis cluster_base Base-Catalyzed Hydrolysis Nitrile1 R-C≡N ProtonatedNitrile R-C≡N⁺-H Nitrile1->ProtonatedNitrile + H⁺ Adduct1 R-C(OH₂⁺)=NH ProtonatedNitrile->Adduct1 + H₂O Amide1 Amide Intermediate Adduct1->Amide1 tautomerization Acid Carboxylic Acid (R-COOH) Amide1->Acid +H₂O, -NH₄⁺ Nitrile2 R-C≡N Adduct2 R-C(O⁻)=N⁻ Nitrile2->Adduct2 + OH⁻ Amide2 Amide Intermediate Adduct2->Amide2 + H₂O, tautomerization Carboxylate Carboxylate Salt (R-COO⁻) Amide2->Carboxylate +OH⁻, -NH₃

Caption: Simplified overview of acid and base-catalyzed nitrile hydrolysis pathways.

Q2: Which is better for this synthesis: acid or base hydrolysis?

Both methods are effective, but alkaline (base) hydrolysis is often preferred for practical reasons.[1] It typically proceeds more readily and avoids the handling of large volumes of corrosive concentrated acids at high temperatures. However, the choice can depend on the stability of other functional groups in the molecule. The key disadvantage of base hydrolysis is the need for a separate, careful acidification step to isolate the final product.[1]

Q3: How do I properly monitor the reaction's progress?

Monitoring the disappearance of the starting dinitrile is crucial for achieving high yield.

  • Thin Layer Chromatography (TLC): This is the most common and convenient method.

    • Prepare a standard: Dissolve a small amount of your starting dinitrile in a suitable solvent (e.g., ethyl acetate).

    • Spotting: On a TLC plate, spot the standard, a co-spot (standard and reaction mixture), and the reaction mixture.

    • Elution: Develop the plate in an appropriate solvent system (e.g., 30-50% ethyl acetate in hexanes). The dinitrile will be much less polar than the dicarboxylic acid product.

    • Visualization: Visualize the spots under a UV lamp. The reaction is complete when the spot corresponding to the starting material in the reaction mixture lane has disappeared. The product will typically remain at the baseline in this non-polar eluent.

Detailed Experimental Protocol

Alkaline Hydrolysis of 2-(2-Cyanoethyl)benzonitrile

This protocol is a representative procedure and may require optimization based on laboratory conditions and scale.

Materials:

  • 2-(2-Cyanoethyl)benzonitrile (1 equivalent)

  • Sodium Hydroxide (NaOH) solution (e.g., 20-40% w/v) or Potassium Hydroxide (KOH)

  • Concentrated Hydrochloric Acid (HCl, ~37%)

  • Deionized Water

  • Ethyl Acetate & Hexanes (for TLC)

  • Ice

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 2-(2-cyanoethyl)benzonitrile.

  • Hydrolysis: Add an excess of aqueous NaOH solution (e.g., 10-20 molar equivalents of NaOH). The mixture will likely be biphasic initially.

  • Heating: Heat the mixture to reflux with vigorous stirring. The reaction can take several hours (e.g., 4-24 hours). Monitor the reaction by TLC for the complete consumption of the starting material. Ammonia gas will be evolved during the reaction, so ensure the procedure is performed in a well-ventilated fume hood.

  • Cooling: Once the reaction is complete, cool the dark solution to room temperature and then further cool it in an ice-water bath.

  • Acidification & Precipitation: With efficient stirring, slowly and carefully add concentrated HCl to the cold reaction mixture. The process is highly exothermic. Continue adding acid until the pH of the solution is between 1 and 2. A thick, white precipitate of this compound should form.[2]

  • Isolation: Keep the mixture in the ice bath for at least 1 hour to maximize crystallization. Collect the solid product by vacuum filtration.

  • Washing: Wash the filter cake with a small amount of ice-cold deionized water.

  • Drying: Dry the white solid product under vacuum to a constant weight.

  • Purification (if necessary): Recrystallize the crude product from hot water or another suitable solvent system as determined by small-scale solubility tests.

References

  • 3-(2-carboxyethyl)benzoic acid - Chemical Synthesis Database. (2025).
  • Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester, Department of Chemistry. [Link]
  • 3-(2-Carboxyphenyl)propionic acid. (n.d.). Amerigo Scientific. [Link]
  • Making Carboxylic Acids by the Hydrolysis of Nitriles. (2023). Chemistry LibreTexts. [Link]
  • Preparation of dicarboxylic acid monoesters from cyanocarboxylic acid esters. (n.d.).
  • Preparation of Carboxylic Acids: Hydrolysis of Nitriles. (n.d.). Moodle. [Link]
  • Process for the purification of benzoic acid. (n.d.).
  • A New Approach to the Cyanoacetic Ester Synthesis. (n.d.). The Chemical Bulletin. [Link]
  • Method for the purification of benzoic acid. (1991).
  • Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives. (n.d.). National Institutes of Health (NIH). [Link]
  • EXP13 Hydrolysis of Benzonitrile. (n.d.). Scribd. [Link]
  • 3-(2-Carboxyphenyl)propionic acid | C10H10O4. (n.d.). PubChem, National Institutes of Health (NIH). [Link]
  • Purification of benzoic acid. (n.d.).
  • Synthesis of Carboxylic Acids. (n.d.). Jasperse, Ch. 20, 21 Notes. [Link]
  • Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates. (2024). PubMed Central, National Institutes of Health (NIH). [Link]
  • Method for purification of benzoic acid. (n.d.).
  • Synthetic process of 2-benzoylbenzoic acid. (n.d.).
  • Automated Optimization of a Multistep, Multiphase Continuous Flow Process for Pharmaceutical Synthesis. (2024). White Rose Research Online. [Link]
  • Benzoic Acid Synthesis. (2021). YouTube. [Link]
  • Formation and degradation of dicarboxylic acids in relation to alterations in fatty acid oxidation in rats. (1992). PubMed, National Institutes of Health (NIH). [Link]
  • Reduction & Oxidation Reactions of Carboxylic Acids. (2023). Chemistry LibreTexts. [Link]
  • Ch. 20 Additional Problems. (2023). OpenStax. [Link]
  • Chemistry 234 Chapter 20/21 Problem Set – Answer Key. (n.d.). Course Hero. [Link]

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Technical Support Center: Purification of 2-(2-Carboxyethyl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2-(2-carboxyethyl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for obtaining this compound in high purity. We will delve into the common synthetic routes and the byproducts they generate, followed by detailed purification protocols.

Understanding the Chemistry: Synthesis and Common Byproducts

This compound, also known as 2-carboxyhydrocinnamic acid[1], is typically synthesized through a two-step process: a Friedel-Crafts acylation followed by a reduction.[2][3] Understanding this synthesis is crucial for anticipating and addressing purification challenges.

Step 1: Friedel-Crafts Acylation

The synthesis often begins with the Friedel-Crafts acylation of benzene with succinic anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[4][5][6] This reaction forms β-benzoylpropionic acid.

  • Key Byproducts and Impurities from this step include:

    • Unreacted Starting Materials: Benzene and succinic anhydride.

    • Polysubstituted Products: Although the acyl group is deactivating, preventing further acylation of the product is a key advantage of this reaction.[5][7]

    • Isomers: Depending on the aromatic substrate used, different positional isomers can be formed.

Step 2: Clemmensen Reduction

The carbonyl group of β-benzoylpropionic acid is then reduced to a methylene group to yield the final product, this compound. The Clemmensen reduction, which uses zinc amalgam (Zn(Hg)) and concentrated hydrochloric acid, is a common method for this transformation.[2][3][8]

  • Key Byproducts and Impurities from this step include:

    • Incomplete Reduction Product: The starting material, β-benzoylpropionic acid, may remain if the reaction does not go to completion.

    • Over-reduction Products: While less common for this specific substrate, other reducible functional groups in more complex molecules could be affected.

    • Side-Reaction Products: The strongly acidic conditions of the Clemmensen reduction can sometimes lead to other reactions.[8][9]

A less common synthetic route might involve the hydrolysis of a corresponding dinitrile. This process can be catalyzed by either acid or base and proceeds through an amide intermediate.[10][11][12][13][14] Incomplete hydrolysis would lead to the presence of the corresponding amide or nitrile as impurities.

Frequently Asked Questions (FAQs)

Q1: My final product has a low melting point and a broad melting range. What is the likely cause?

A low and broad melting point is a classic indicator of impurities. The most probable contaminants are the starting material from the reduction step (β-benzoylpropionic acid) or unreacted starting materials from the initial acylation.

Q2: I am seeing an extra peak in my NMR spectrum that I can't identify. What could it be?

Depending on the chemical shift, this could be a variety of byproducts. If you suspect incomplete reduction, compare the spectrum to that of β-benzoylpropionic acid. Unreacted succinic anhydride or its rearranged products under acidic conditions are also possibilities.

Q3: Can I use a different reduction method instead of the Clemmensen reduction?

Yes, the Wolff-Kishner reduction is another common method for converting ketones to alkanes. However, it is performed under strongly basic conditions, which may not be suitable for all substrates. The choice of reduction method should be based on the overall functional group tolerance of your molecule.

Troubleshooting Guide

This table provides a quick reference for common issues encountered during the purification of this compound.

Problem Potential Cause (Byproduct) Recommended Solution
Oily or sticky solid after isolation Residual solvents or low-melting impurities.Ensure complete removal of reaction solvents. Perform a recrystallization.
Low yield after purification Product loss during extraction or recrystallization.Optimize solvent volumes and the number of extractions. Ensure slow cooling during recrystallization to maximize crystal formation.[15][16]
Product is colored (yellowish/brownish) Aromatic impurities or degradation products.Treat the solution with activated charcoal during recrystallization.[17][18]
Incomplete separation during acid-base extraction Incorrect pH adjustment; formation of emulsions.Use a pH meter to ensure complete protonation/deprotonation. To break emulsions, add brine or filter the mixture through celite.
Streaking on TLC plate The compound is too polar for the mobile phase; interaction with silica gel.Add a small amount of acetic or formic acid to the eluent to suppress the ionization of the carboxylic acid groups.[19]

Purification Protocols

Based on the dicarboxylic acid nature of this compound, several purification strategies can be employed.

Protocol 1: Acid-Base Extraction

This technique exploits the acidic nature of the two carboxyl groups to separate the product from neutral or basic impurities.[20][21][22][23][24]

Principle: The dicarboxylic acid is soluble in a basic aqueous solution (as its dicarboxylate salt), while neutral organic impurities remain in an organic solvent.

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude product in a suitable organic solvent, such as ethyl acetate or diethyl ether.

  • Basification: Transfer the solution to a separatory funnel and extract with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute solution of sodium hydroxide (NaOH).[21][22] Repeat the extraction 2-3 times.

  • Separation: Combine the aqueous layers. The organic layer contains neutral impurities and can be discarded.

  • Acidification: Cool the combined aqueous layers in an ice bath and acidify with concentrated hydrochloric acid (HCl) until the pH is ~2. This compound will precipitate out of the solution.[20][21]

  • Isolation: Collect the precipitated solid by vacuum filtration, wash with cold deionized water, and dry thoroughly.

Workflow for Acid-Base Extraction

crude Crude Product in Organic Solvent sep_funnel Separatory Funnel: Add aq. NaHCO₃ crude->sep_funnel aq_layer Aqueous Layer (Product as Salt) sep_funnel->aq_layer Extract org_layer Organic Layer (Neutral Impurities) sep_funnel->org_layer Separate acidify Acidify with HCl (pH ~2) aq_layer->acidify precipitate Precipitated Pure Product acidify->precipitate filtration Vacuum Filtration precipitate->filtration pure_product Pure this compound filtration->pure_product

Caption: Workflow of Acid-Base Extraction.

Protocol 2: Recrystallization

Recrystallization is a powerful technique for purifying solid compounds based on differences in solubility.[18][25]

Principle: The crude solid is dissolved in a minimum amount of a hot solvent in which the desired compound is highly soluble and the impurities are sparingly soluble. Upon slow cooling, the pure compound crystallizes out, leaving the impurities in the mother liquor.[16][25]

Step-by-Step Methodology:

  • Solvent Selection: A mixed solvent system, such as ethanol/water or acetic acid/water, is often effective for dicarboxylic acids.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the primary solvent (e.g., ethanol) and heat gently to dissolve the solid.[15][16][17]

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration.

  • Crystallization: Slowly add the anti-solvent (e.g., water) to the hot solution until it becomes slightly turbid. Reheat to get a clear solution and then allow it to cool slowly to room temperature.

  • Cooling: Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of the cold solvent mixture, and dry.[15][16]

Workflow for Recrystallization

crude Crude Solid dissolve Dissolve in Minimum Hot Solvent crude->dissolve hot_filter Hot Filtration (Optional) dissolve->hot_filter cool Slow Cooling to Room Temperature dissolve->cool No insoluble impurities hot_filter->cool ice_bath Ice Bath Cooling cool->ice_bath filtration Vacuum Filtration ice_bath->filtration crystals Pure Crystals filtration->crystals mother_liquor Mother Liquor (Impurities) filtration->mother_liquor

Caption: General Recrystallization Workflow.

Protocol 3: Column Chromatography

For challenging separations, particularly when dealing with impurities of similar acidity, column chromatography can be an effective method.[26][27]

Principle: The components of a mixture are separated based on their differential adsorption to a stationary phase (e.g., silica gel) as they are moved through the column by a mobile phase.

Step-by-Step Methodology:

  • Stationary Phase: Silica gel is a common choice.

  • Mobile Phase (Eluent): A mixture of a non-polar solvent (e.g., hexanes or dichloromethane) and a polar solvent (e.g., ethyl acetate) is typically used. To improve the separation of carboxylic acids and prevent tailing, a small amount of acetic acid or formic acid (0.1-1%) is often added to the eluent.[19]

  • Column Packing: Properly pack a glass column with a slurry of silica gel in the initial mobile phase.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and carefully load it onto the top of the column.

  • Elution: Begin eluting with the mobile phase, gradually increasing the polarity if necessary (gradient elution).

  • Fraction Collection: Collect fractions and analyze them by Thin Layer Chromatography (TLC) to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

References

  • University of California, Irvine. (n.d.). Acid-Base Extraction.
  • Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction.
  • University of Waterloo. (n.d.). Acid and Base Extraction.
  • Wikipedia. (2023). Acid–base extraction.
  • Careers360. (n.d.). Clemmensen Reduction - Examples, Explanation, Applications, FAQs.
  • Teledyne ISCO. (2012). RediSep C-18 reversed phase column purification of carboxylic acids.
  • Reddit. (2016). Column chromatography of carboxylic acids?.
  • Wikipedia. (2023). Clemmensen reduction.
  • University of California, Los Angeles. (n.d.). Recrystallization 2.
  • University of Texas at Dallas. (n.d.). Recrystallization of Benzoic Acid.
  • Vedantu. (n.d.). What happens when benzene undergoes Friedel-Crafts acylation with succinic anhydride in presence of.
  • ResearchGate. (2020). How to separate ester from carboxylic acid by using chromatography?.
  • StudyMind. (n.d.). Friedel-Crafts Acylation: Mechanism, Reactions & limitations.
  • SlideShare. (n.d.). CLEMMENSEN REDUCTION.
  • SIELC Technologies. (n.d.). HILIC Separation of Carboxylic Acids.
  • Florida A&M University. (2016). Lab Report Recrystallization.
  • Chemistry LibreTexts. (2015). Clemmensen Reduction.
  • Chemistry Steps. (n.d.). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid.
  • Chemistry LibreTexts. (2020). 21.5: Hydrolysis of nitriles.
  • Jim Clark. (n.d.). friedel-crafts acylation of benzene.
  • Lumen Learning. (n.d.). 21.5. Hydrolysis of nitriles | Organic Chemistry II.
  • ChemTalk. (2025). The Clemmensen Reduction: Converting Carbonyls to Alkanes Under Acidic Conditions.
  • Ventura College. (n.d.). Hydrolysis of Nitriles to Carboxylic Acid.
  • Chemistry LibreTexts. (2020). 18.5: Alkylation and Acylation of Benzene - The Friedel-Crafts EAS Reactions.
  • Jim Clark. (n.d.). hydrolysis of nitriles.
  • Google Patents. (n.d.). US4092353A - Process for the purification of benzoic acid.
  • European Patent Office. (1991). Method for the purification of benzoic acid.
  • Google Patents. (n.d.). Purification of benzoic acid - US3235588A.
  • Organic Syntheses. (n.d.). Benzoic acid, 2-phenylethyl ester.
  • ResearchGate. (n.d.). Benzoic Acid and Derivatives.

Sources

Technical Support Center: Cyclization of 3-(2-Carboxyphenyl)propionic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the intramolecular cyclization of 3-(2-carboxyphenyl)propionic acid. This guide is designed for researchers, chemists, and drug development professionals who are working on the synthesis of α-tetralone derivatives, specifically 3,4-dihydro-1(2H)-naphthalenone-4-carboxylic acid, via this crucial intramolecular Friedel-Crafts acylation.

This document provides in-depth, experience-driven troubleshooting advice in a direct question-and-answer format to help you overcome common challenges encountered during this synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My reaction is not proceeding. After the recommended reaction time, I only recover the 3-(2-carboxyphenyl)propionic acid starting material. What are the likely causes?

A: Recovering the starting material is a common issue that almost always points to problems with the reaction conditions or the reagents' activity, specifically the dehydrating/activating agent. The reaction is an intramolecular Friedel-Crafts acylation, which requires the generation of a highly reactive acylium ion electrophile to attack the aromatic ring.

Core Causality:

The primary reasons for reaction failure are insufficient activation of the carboxylic acid groups and the presence of deactivating contaminants.

  • Inactive Cyclizing Agent: Polyphosphoric acid (PPA) is the most common reagent for this transformation.[1][2] PPA is highly hygroscopic and will readily absorb atmospheric moisture, which hydrolyzes it and drastically reduces its efficacy as a dehydrating agent.[2][3] If the PPA is old, has been improperly stored, or appears discolored, it is likely inactive.

  • Presence of Water: Friedel-Crafts acylation reactions are notoriously sensitive to moisture.[4] Any water present in the starting material, glassware, or the PPA itself will quench the reaction by preventing the formation of the necessary acylium ion intermediate.

  • Insufficient Temperature: While excessive heat can cause decomposition, the reaction requires a certain activation energy. If the reaction temperature is too low, the rate of cyclization may be too slow to be observed within the typical timeframe. PPA is also extremely viscous at room temperature, and heating (typically >60 °C) is required for effective stirring and mixing.[2][3]

Troubleshooting Workflow & Protocol:

  • Verify Reagent Quality: Use fresh, commercially available PPA (typically 83-85% P₂O₅ content) or prepare it fresh by mixing phosphoric acid with phosphorus pentoxide.[2]

  • Ensure Anhydrous Conditions:

    • Thoroughly dry all glassware in an oven (e.g., at 120 °C for several hours) and allow it to cool in a desiccator before use.

    • Ensure the 3-(2-carboxyphenyl)propionic acid starting material is completely dry. If necessary, dry it under a high vacuum for several hours.

  • Optimize Reaction Temperature:

    • Begin by warming the PPA to 60-70 °C to reduce its viscosity and allow for efficient stirring.[3]

    • After adding the starting material, gradually increase the temperature to the recommended range (often 90-100 °C) and monitor the reaction progress using Thin-Layer Chromatography (TLC).[5]

start Reaction Failure: Recovering Starting Material q1 Is PPA fresh and stored properly? start->q1 a1_no Use fresh PPA or prepare it anew. q1->a1_no No q2 Are reaction conditions strictly anhydrous? q1->q2 Yes a1_yes Ensure Anhydrous Conditions (Dry Glassware & SM) a1_no->a1_yes a2_no Dry all reagents and glassware thoroughly. q2->a2_no No q3 Is the reaction temperature adequate? q2->q3 Yes a2_yes Optimize Temperature (e.g., 90-100 °C) a2_no->a2_yes a3_yes Consider alternative activating agents. q3->a3_yes Yes a3_no Increase temperature and monitor by TLC. q3->a3_no No a3_no->a3_yes

Caption: Troubleshooting decision tree for reaction failure.

Q2: I am getting a very low yield of the desired product, accompanied by a dark, tarry reaction mixture. What went wrong?

A: This is a classic sign of side reactions, primarily intermolecular polymerization and decomposition, which compete with the desired intramolecular cyclization.

Core Causality:

  • Excessive Temperature or Prolonged Reaction Time: The acylium ion intermediate is highly reactive. At elevated temperatures or over long periods, it can react with another molecule of the starting material (intermolecularly) instead of with its own aromatic ring (intramolecularly). This leads to the formation of high molecular weight polymers, which often present as an insoluble tar.

  • Substrate Concentration: While less of a factor in intramolecular reactions where the reacting groups are tethered, very high concentrations can still favor intermolecular side reactions.[1]

  • Decomposition: At temperatures significantly above 100-110 °C, the starting material and product can begin to decompose, leading to charring and a complex mixture of byproducts.

Troubleshooting Workflow & Protocol:

  • Strict Temperature Control: Use an oil bath with a thermostat and a contact thermometer to maintain a stable and precise temperature. Do not exceed 100 °C unless you have evidence that a higher temperature is required and have already optimized other parameters.

  • Monitor Reaction Progress Closely: Use TLC to track the disappearance of the starting material and the appearance of the product. Quench the reaction as soon as the starting material has been consumed to prevent product degradation or polymerization.

  • Controlled Addition: Consider adding the 3-(2-carboxyphenyl)propionic acid portion-wise to the pre-heated PPA. This keeps the instantaneous concentration of the substrate low, favoring the intramolecular pathway.

SM 3-(2-Carboxyphenyl)propionic Acid PPA Polyphosphoric Acid (PPA) Heat SM->PPA Intermediate Acylium Ion Intermediate Highly Reactive Electrophile PPA->Intermediate DesiredPath Intramolecular Cyclization (Favored by optimal temp/time) Intermediate->DesiredPath SidePath Intermolecular Reaction (Favored by high temp/time) Intermediate->SidePath Product Desired Product: α-Tetralone derivative DesiredPath->Product Polymer Polymeric Tars (Low Yield) SidePath->Polymer

Caption: Competing reaction pathways in the PPA cyclization.

Q3: The workup is difficult; my product is hard to extract from the viscous PPA. What is a better procedure?

A: The workup of PPA reactions is notoriously challenging due to the high viscosity of the acid and the exothermic nature of its dilution.[2][3] A careful and methodical approach is required.

Core Causality:

PPA hydrolyzes very exothermically upon contact with water. Simply pouring water into the hot reaction mixture can cause dangerous splashing. Pouring the viscous mixture onto ice is the standard and safest method.[3][5] The product may also be trapped within the thick, partially hydrolyzed acid.

Recommended Workup Protocol:

  • Cooling: Allow the reaction mixture to cool to approximately 60-70 °C. It will still be fluid enough to pour but less hazardous than when hot.

  • Quenching: Prepare a large beaker containing a stirred mixture of crushed ice and water. Slowly and carefully pour the reaction mixture into the ice/water with vigorous stirring. This will hydrolyze the PPA in a controlled manner.[5][6]

  • Product Precipitation/Extraction:

    • The desired product, being a carboxylic acid, may precipitate as a solid upon dilution. If so, it can be collected by vacuum filtration, washed thoroughly with cold water, and then purified.

    • If the product remains oily or dissolved, transfer the aqueous mixture to a separatory funnel. Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) multiple times.[6]

  • Washing: Combine the organic extracts and wash them sequentially with:

    • Water, to remove the bulk of the phosphoric acid.

    • Saturated sodium bicarbonate (NaHCO₃) solution. Note: The product is a carboxylic acid and will move into the basic aqueous layer. The starting material will also be extracted. This step is useful for separating from neutral impurities. To recover your product, you must then re-acidify the bicarbonate layer with cold HCl until pH ~2 and re-extract the precipitated product with an organic solvent.

    • Brine, to remove residual water.

  • Drying and Concentration: Dry the final organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure.

Q4: Are there any alternatives to Polyphosphoric Acid (PPA) for this cyclization?

A: Yes, several other reagents can effect this transformation. The choice depends on factors like scale, desired reaction conditions, and available equipment. PPA remains popular due to its low cost and effectiveness as both a solvent and a reagent.[2]

Reagent SystemTypical ConditionsAdvantagesDisadvantages
Polyphosphoric Acid (PPA) 80-100 °C, neatInexpensive, acts as solvent and reagent.[2]Highly viscous, difficult workup, requires high temperatures.[1][3]
Eaton's Reagent (P₂O₅ in MsOH) Room temp to 80 °CLess viscous than PPA, often works at lower temperatures, high yields.[7][8]More expensive, methanesulfonic acid (MsOH) is corrosive.
Thionyl Chloride (SOCl₂), then AlCl₃ 0 °C to room tempMilder conditions, good for heat-sensitive substrates.Two-step process (acid -> acid chloride -> cyclization), AlCl₃ is very moisture-sensitive, requires stoichiometric amounts.[1][9]
Trifluoroacetic Anhydride (TFAA) 0 °C to room tempPowerful activating agent, volatile byproducts are easily removed.Expensive, highly corrosive and moisture-sensitive.
Methanesulfonic Acid (MSA) 80-110 °CA handleable liquid, less viscous than PPA, inexpensive.[1]Can sometimes lead to sulfonation side products at high temperatures.

Expert Insight: For laboratory-scale synthesis where workup is a major concern, Eaton's Reagent is an excellent alternative to PPA, often providing cleaner reactions and higher yields at lower temperatures.[7][8] The two-step SOCl₂/AlCl₃ method is a classic approach that avoids the issues of a viscous medium entirely.[1]

References

  • Benchchem. (n.d.). Troubleshooting low yield in Friedel-Crafts acylation reactions.
  • Amerigo Scientific. (n.d.). 3-(2-Carboxyphenyl)propionic acid.
  • Ashenhurst, J. (2018). Intramolecular Friedel-Crafts Reactions. Master Organic Chemistry.
  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Low Yield in Friedel-Crafts Reactions.
  • Benchchem. (n.d.). Troubleshooting low yields in Friedel-Crafts acylation with electron-rich arenes.
  • Sigma-Aldrich. (n.d.). 3-(2-Carboxyphenyl)propionic acid 99%.
  • ResearchGate. (2013). What is the work up process for the reaction involving poly phosphoric acid?
  • Canadian Center of Science and Education. (2023). Polyphosphoric Acid in Organic Synthesis.
  • Sigma-Aldrich. (n.d.). 3-(2-Carboxyphenyl)propionic acid 99 776-79-4.
  • Chemistry Steps. (n.d.). Friedel-Crafts Acylation with Practice Problems.
  • ResearchGate. (2025). Eaton's reagent is an alternative of PPA: Solvent free synthesis, molecular docking and ADME studies of new angular and linear carbazole based naphtho naphthyridines.
  • Universidad San Sebastián. (n.d.). Eaton's reagent is an alternative of PPA: Solvent free synthesis, molecular docking and ADME studies of new angular and linear carbazole based naphtho naphthyridines.
  • ResearchGate. (2022). Intermolecular and Intramolecular Friedel‐Crafts Acylation of Carboxylic Acids using Binary Ionic Liquids: An Experimental and Computational Study.
  • Sciencemadness.org. (n.d.). Polyphosphoric Acid.
  • PubMed Central. (2022). Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles.
  • Chemistry LibreTexts. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction.
  • PubMed. (2021). Alternative and Uncommon Acylating Agents - An Alive and Kicking Methodology.
  • Organic Syntheses. (n.d.). 1(2H)-Naphthalenone, 6-amino-3,4-dihydro-.
  • ResearchGate. (n.d.). Synthesis of 3,4‐dihydronaphthalen‐1(2H)‐ones.
  • Organic Syntheses. (n.d.). α-TETRALONE.
  • ResearchGate. (2025). Friedel—Crafts Acylation Reaction Using Carboxylic Acids as Acylating Agents.
  • Biosynth. (n.d.). 3-(2-Carboxyphenyl)propionic acid.
  • ResearchGate. (n.d.). Alternative Reactions to Friedel-crafts Acylation on Highly Activated Substrates.
  • The Hive. (2003). Preparation of Polyphosphoric acid(s).
  • National Institutes of Health. (2023). Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans.
  • Santa Cruz Biotechnology. (n.d.). 3-(2-Carboxyphenyl)propionic acid.
  • Royal Society of Chemistry. (2023). Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans.
  • Google Patents. (n.d.). Process for preparing 2-substituted-3,4-dihydro-2h-pyrans.
  • Royal Society of Chemistry. (n.d.). Cu(II)-Catalyzed synthesis of 3-Functionalized benzofurans via sequential nucleophilic cyclization and C−C bond activation.

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preventing side reactions in "2-(2-Carboxyethyl)benzoic acid" synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical guide for the synthesis of 2-(2-Carboxyethyl)benzoic acid. This resource is tailored for researchers, chemists, and professionals in drug development. Here, we address common challenges with a focus on preventing and troubleshooting side reactions to ensure optimal purity and yield in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound, and what are their associated side reactions?

A1: The two most prevalent laboratory and industrial methods for synthesizing this compound are the oxidation of 1,2,3,4-tetrahydronaphthalene-1-one (α-tetralone) and the two-step process involving Friedel-Crafts acylation of benzene with succinic anhydride followed by reduction. Each pathway has distinct advantages and potential side reactions that must be managed.

  • Oxidation of α-tetralone: This is a direct and common method. However, the primary challenge is controlling the oxidation to prevent the formation of byproducts. The most significant side reaction is over-oxidation, leading to the formation of phthalic acid. Incomplete oxidation can also occur, resulting in the recovery of the starting material.

  • Friedel-Crafts Acylation and Reduction: This route first involves the acylation of benzene with succinic anhydride, catalyzed by a Lewis acid like aluminum chloride (AlCl₃), to produce 3-benzoylpropanoic acid.[1][2] This intermediate is then reduced to the final product. A potential side reaction during the acylation is polysubstitution, though this is less common than in Friedel-Crafts alkylation because the acyl group deactivates the aromatic ring to further substitution.[3] The main challenge lies in the reduction step, where incomplete reduction can leave traces of the keto-acid intermediate. The choice of reduction method (e.g., Clemmensen or Wolff-Kishner) introduces its own set of potential issues.[4][5]

Troubleshooting Guide: Prevention and Mitigation of Side Reactions

This section provides in-depth solutions to specific issues that may arise during your synthesis.

Issue 1: Formation of Phthalic Acid During the Oxidation of α-Tetralone

Symptoms:

  • A diminished yield of the desired this compound.

  • The presence of a white, crystalline solid byproduct with low solubility in cold water.

  • Analytical data (e.g., NMR, GC-MS) confirming the presence of phthalic acid.

Root Cause Analysis: The formation of phthalic acid is a result of over-oxidation. The benzylic position in the target molecule is susceptible to further oxidation under aggressive reaction conditions, which cleaves the ethyl chain.

Preventative and Corrective Actions:

  • Strict Temperature Control: It is crucial to maintain a consistent and appropriate temperature. For oxidations using nitric acid, the temperature should generally be kept between 20-30°C. Higher temperatures can lead to a runaway reaction and promote over-oxidation.

  • Careful Stoichiometry: The molar ratio of the oxidizing agent to α-tetralone must be carefully controlled. While a slight excess of the oxidant is often needed for full conversion, a significant excess will favor the formation of phthalic acid.

  • Reaction Monitoring: The progress of the reaction should be monitored using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction should be quenched as soon as the starting material has been consumed to prevent further oxidation of the product.

Experimental Protocol: Controlled Oxidation of α-Tetralone

  • In a well-ventilated fume hood, set up a round-bottom flask with a magnetic stirrer, a dropping funnel, and a thermometer.

  • Add α-tetralone to the flask.

  • Cool the flask in an ice bath to 10-15°C.

  • Slowly add the oxidizing agent (e.g., 50% nitric acid) dropwise, ensuring the internal temperature does not rise above 30°C.

  • Once the addition is complete, allow the mixture to stir at room temperature. Monitor the reaction's progress via TLC until the α-tetralone is no longer detected.

  • Promptly quench the reaction by pouring it over ice, and then filter the precipitate.

Data Summary: Impact of Temperature on Product Distribution

Reaction Temperature (°C)Yield of this compound (%)Yield of Phthalic Acid (%)
20-3080-90< 5
40-5065-7515-25
> 60< 50> 40

Logical Workflow for Minimizing Over-oxidation

start Start: α-Tetralone Oxidation temp_control Temperature Control Maintain 20-30°C start->temp_control stoich_control Stoichiometry Control Slight excess of oxidant start->stoich_control monitoring Reaction Monitoring TLC/HPLC temp_control->monitoring over_oxidation Side Product: Phthalic Acid temp_control->over_oxidation > 40°C stoich_control->monitoring stoich_control->over_oxidation Large excess quench Timely Quenching monitoring->quench monitoring->over_oxidation Delayed quenching product High-Purity Product quench->product

Caption: Workflow to minimize over-oxidation during α-tetralone oxidation.

Issue 2: Incomplete Reduction of 3-Benzoylpropanoic Acid

Symptoms:

  • The final product has a yellowish appearance.

  • A broad melting point range is observed.

  • Spectroscopic analysis (¹H NMR, ¹³C NMR, IR) indicates the presence of a residual carbonyl group.

Root Cause Analysis: The reduction of the ketone in 3-benzoylpropanoic acid to a methylene group can be challenging. Incomplete reduction may be due to insufficient reducing agent, deactivation of the catalyst (in the case of catalytic hydrogenation), or suboptimal reaction conditions.

Preventative & Corrective Actions:

  • Selection of Reducing Agent:

    • Clemmensen Reduction (Zn(Hg)/HCl): This is a classic method that is particularly effective for aryl-alkyl ketones.[6] However, it requires strongly acidic conditions, which may not be suitable for acid-sensitive substrates.[4] Ensure the zinc is properly amalgamated for maximum activity.

    • Wolff-Kishner Reduction (H₂NNH₂/KOH): This method is performed under basic conditions and is a good alternative for substrates that are sensitive to acid.[5][7] It typically requires high temperatures.

  • Sufficient Excess of Reducing Agent: For both Clemmensen and Wolff-Kishner reductions, a significant excess of the reducing agent is necessary to ensure the reaction proceeds to completion.

  • Purity of the Intermediate: The 3-benzoylpropanoic acid intermediate should be of high purity, as impurities can interfere with the reduction process.

Experimental Protocol: Clemmensen Reduction of 3-Benzoylpropanoic Acid

  • Prepare amalgamated zinc by stirring zinc moss with a 5% aqueous solution of mercuric chloride for five minutes. Decant the solution and wash the zinc with water.

  • In a round-bottom flask with a reflux condenser, add the amalgamated zinc, water, concentrated hydrochloric acid, toluene, and 3-benzoylpropanoic acid.

  • Heat the mixture to reflux with vigorous stirring for 24-48 hours, monitoring the reaction by TLC.

  • If the reaction is incomplete, add more concentrated hydrochloric acid and continue to reflux.

  • Once complete, cool the mixture, separate the organic layer, and extract the aqueous layer with toluene.

  • Combine the organic layers, wash with water, dry over anhydrous sodium sulfate, and evaporate the solvent to obtain the crude product.

Troubleshooting Incomplete Reduction

start Incomplete Reduction Detected check_reagent Verify Reducing Agent Activity/Amount start->check_reagent check_conditions Review Reaction Time & Temperature start->check_conditions check_purity Analyze Purity of Starting Keto-acid start->check_purity action_reagent Add More Reducing Agent / Use Fresh Batch check_reagent->action_reagent action_conditions Increase Reaction Time / Optimize Temperature check_conditions->action_conditions action_purity Purify Intermediate Before Reduction check_purity->action_purity complete_product Achieve Complete Reduction action_reagent->complete_product action_conditions->complete_product action_purity->complete_product

Caption: A troubleshooting flowchart for incomplete reduction.

References

  • Title: Clemmensen reduction - Wikipedia Source: Wikipedia URL:[Link]
  • Title: What happens when benzene undergoes Friedel-Crafts acylation with succinic anhydride in presence of - Vedantu Source: Vedantu URL:[Link]
  • Title: friedel-crafts acylation of benzene Source: Chemguide URL:[Link]
  • Title: Acylation of benzene with anhydrides - Sciencemadness.org Source: Sciencemadness.org URL:[Link]
  • Title: the wolff-kishner reduction Source: Organic Reactions URL:[Link]
  • Title: CLEMMENSEN REDUCTION Source: Pharma Educ
  • Title: 3-(2-carboxyethyl)benzoic acid - Chemical Synthesis Database Source: Chem-synthesis.com URL:[Link]
  • Title: Regioselective Oxidation of Tetrahydronaphthalenes to α-Tetralone Derivatives Using DDQ as Oxidizing Agent: Synthesis and Evaluation of Antibacterial and Antifungal Activities - NIH Source: N
  • Title: 20.5: Preparing Carboxylic Acids - Chemistry LibreTexts Source: Chemistry LibreTexts URL:[Link]
  • Title: Wolff–Kishner reduction - Wikipedia Source: Wikipedia URL:[Link]
  • Title: Wolff-Kishner Reduction - Organic Chemistry Tutor Source: The Organic Chemistry Tutor URL:[Link]
  • Title: Wolff-Kishner reduction Questions with Solutions - Filo Source: Filo URL:[Link]
  • Title: Wolff-Kishner Reduction - Organic Chemistry Portal Source: Organic Chemistry Portal URL:[Link]

Sources

Technical Support Center: Optimizing Derivatization of 2-(2-Carboxyethyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the derivatization of 2-(2-carboxyethyl)benzoic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this versatile dicarboxylic acid building block. Our goal is to provide practical, in-depth solutions to common challenges, moving beyond simple protocols to explain the underlying chemical principles that govern reaction success.

The unique structure of this compound, featuring both an aromatic and an aliphatic carboxylic acid, presents a key challenge: achieving selective derivatization. This guide is structured to directly address this and other potential hurdles you may encounter, from reaction setup to product purification.

Frequently Asked Questions (FAQs) - Core Concepts

Q1: What are the primary challenges in derivatizing this compound?

The main challenge is controlling selectivity. The molecule contains two carboxylic acid groups with different electronic environments and, consequently, different reactivities. The aromatic carboxyl group is influenced by the electron-withdrawing nature of the benzene ring, making it more acidic than the aliphatic carboxyl group.[1][2] This difference can be exploited for selective reactions, but it can also lead to mixtures of mono-derivatized (at either position) and di-derivatized products if conditions are not carefully controlled. A significant side reaction is the formation of a cyclic intramolecular anhydride, particularly under dehydrating conditions.

Q2: Which carboxylic acid group is more reactive?

Generally, the aromatic carboxylic acid is more acidic and its carboxylate is a better leaving group precursor. In many reactions, such as Fischer esterification or activation with reagents like thionyl chloride, the aromatic acid is expected to react faster.[1][2] However, the outcome can be highly dependent on the specific reaction conditions, including the solvent, catalyst, and steric hindrance of the incoming nucleophile.

Q3: What are the most common derivatization reactions for this molecule?

The most common transformations are:

  • Esterification: Converting one or both carboxyl groups into esters, often to improve solubility, modify biological activity, or protect the acid functionality.

  • Amidation: Forming amide bonds by coupling with primary or secondary amines. This is a cornerstone of medicinal chemistry for creating peptidomimetics and other bioactive molecules.

Q4: How can I monitor the progress of my reaction effectively?

Thin-Layer Chromatography (TLC) is the most common and rapid method.[3] Use a suitable solvent system (e.g., ethyl acetate/hexanes with a small amount of acetic acid to improve spot shape) to resolve the starting material, the two possible mono-derivatives, and the di-derivative. Staining with potassium permanganate or using a UV lamp can help visualize the spots. For more quantitative analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) is ideal for tracking all species in the reaction mixture.

Troubleshooting Guide: Common Problems & Solutions

This section addresses specific issues you may encounter during your experiments.

Issue 1: Low or No Product Yield

Question: My esterification/amidation reaction is not working. I'm recovering mostly starting material. What should I do?

This is a common issue often related to incomplete activation of the carboxylic acid or issues with the reagents.

Troubleshooting Workflow for Low Yield

LowYield Start Low Yield Observed CheckReagents Are reagents (coupling agents, solvents) fresh and anhydrous? Start->CheckReagents Activation Is the carboxylic acid activation step effective? CheckReagents->Activation If Yes Sol_Reagents Solution: Use fresh, anhydrous solvents. Equilibrate hygroscopic reagents (e.g., EDC) to RT before opening. CheckReagents->Sol_Reagents If No Stoichiometry Is the stoichiometry correct? (Nucleophile vs. Acid) Activation->Stoichiometry If Yes Sol_Activation Solution: - For amidation, add HOBt/HOAt to EDC. - For esterification, ensure strong acid catalyst is active. - Consider converting to acyl chloride first. Activation->Sol_Activation If No TempTime Are reaction temperature and time sufficient? Stoichiometry->TempTime If Yes Sol_Stoichiometry Solution: Use a slight excess (1.1-1.5 eq.) of the nucleophile (amine/alcohol). For Fischer esterification, use alcohol as solvent. Stoichiometry->Sol_Stoichiometry If No Sol_TempTime Solution: Increase reaction temperature (reflux). Extend reaction time and monitor by TLC. TempTime->Sol_TempTime If No

Caption: Decision tree for troubleshooting low reaction yields.

Potential Cause Explanation Recommended Solution
Inactive Reagents Carbodiimides like EDC are moisture-sensitive and can hydrolyze over time. Solvents must be anhydrous.Use freshly opened bottles of coupling reagents. Ensure solvents are dried over molecular sieves. Equilibrate hygroscopic reagents to room temperature before opening to prevent condensation.
Poor Carboxyl Activation For amide coupling, EDC alone can lead to the formation of a stable N-acylurea byproduct, halting the reaction. For esterification, the acid catalyst may be insufficient or deactivated.Amidation: Always use an additive like HOBt or HOAt with EDC. This forms a more stable active ester intermediate, improving efficiency and reducing side reactions.[4] Esterification: Ensure an adequate amount of a strong acid catalyst (e.g., H₂SO₄, TsOH) is used.[3] Alternatively, convert the acid to the more reactive acyl chloride using SOCl₂ or (COCl)₂.
Insufficient Reaction Time/Temp Derivatization, especially of the less reactive aliphatic acid or with sterically hindered nucleophiles, can be slow at room temperature.Heat the reaction mixture. For Fischer esterification, refluxing is standard.[3] For amide couplings, gentle heating (40-50 °C) can significantly increase the rate. Always monitor by TLC to determine when the reaction has reached completion.
Issue 2: Poor Selectivity - Formation of Di-substituted Product and Isomers

Question: I am trying to make a mono-amide/ester, but I'm getting a mixture of products, including the di-substituted version. How can I improve selectivity?

This is the central challenge. Achieving mono-substitution requires leveraging the slight reactivity difference between the two carboxyl groups.

Strategies for Selective Mono-Derivatization

Strategy Principle Experimental Protocol
Stoichiometric Control Use the nucleophile (amine or alcohol) as the limiting reagent. By providing only one equivalent or slightly less, you favor mono-reaction over the statistical di-reaction.Slowly add 0.9-1.0 equivalents of the amine/alcohol to a solution of the dicarboxylic acid and coupling agent at a low temperature (e.g., 0 °C) to control the reaction rate and improve selectivity.
Kinetic Control at Low Temperature The more reactive aromatic carboxylic acid should react faster. Running the reaction at low temperature for a limited time can favor the formation of the kinetic product (aromatic derivative).Set up the reaction at 0 °C or even -15 °C. Monitor the reaction closely by TLC or LC-MS every 15-30 minutes. Quench the reaction as soon as a significant amount of the desired mono-product has formed, before the second derivatization begins.
Protecting Group Strategy Protect one of the acid groups, perform the derivatization on the free acid, and then deprotect. This offers the most control but adds steps to the synthesis.[5][6][7][8]A common strategy is to form the di-ester (e.g., dimethyl ester) and then selectively hydrolyze one ester group. Saponification with one equivalent of NaOH at room temperature may selectively cleave the less hindered aliphatic ester, though this requires careful optimization.[5]
Issue 3: Formation of an Unexpected Side Product

Question: I see a major side product with a different polarity from my expected product. What could it be?

Besides the di-substituted product, the most likely culprit is the intramolecular anhydride.

Anhydride Reactant {this compound | { Aromatic COOH |  Aliphatic COOH}} Conditions Dehydrating Conditions (e.g., EDC, Ac₂O, Heat) Reactant->Conditions Product Cyclic Anhydride Conditions->Product - H₂O

Sources

Technical Support Center: Large-Scale Synthesis of 2-(2-Carboxyethyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 2-(2-Carboxyethyl)benzoic acid (CAS 776-79-4). This guide is designed for researchers, chemists, and process development professionals to address the common and complex challenges encountered during the large-scale production of this valuable dicarboxylic acid intermediate. We will delve into the underlying chemistry, provide field-proven troubleshooting strategies, and offer detailed protocols to enhance the efficiency, yield, and purity of your synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary industrial-scale synthetic routes to this compound?

A1: While several synthetic pathways exist, the most prevalent and economically viable route for large-scale synthesis is the oxidative cleavage of acenaphthene. Acenaphthene is a readily available polycyclic aromatic hydrocarbon derived from coal tar. The oxidation process cleaves the five-membered ring to form the two carboxylic acid moieties.[1][2] Alternative routes, such as those starting from naphthalene derivatives, are often more complex and less cost-effective for bulk production.[3] The choice of the acenaphthene oxidation route is driven by the low cost of the starting material and the relatively straightforward (though challenging to optimize) transformation.

Q2: What are the major challenges and safety concerns in the large-scale oxidation of acenaphthene?

A2: The primary challenges revolve around controlling the selectivity of the oxidation and managing the process parameters. Key issues include:

  • Over-oxidation: The reaction can proceed past the desired product to form 1,8-naphthalic anhydride, which is a common and often major byproduct.[2]

  • Incomplete Reaction: Insufficient oxidant or suboptimal conditions can leave unreacted starting material or intermediate products like acenaphthenequinone.[1]

  • Exothermic Reaction: The oxidation is highly exothermic. Proper thermal management, including controlled reagent addition and efficient cooling systems, is critical on a large scale to prevent runaway reactions.

  • Handling of Oxidants: Strong oxidizing agents like potassium permanganate (KMnO₄) or nitric acid require specialized handling protocols and equipment to ensure safety.

  • Product Isolation: Separating the desired dicarboxylic acid from byproducts and the reaction medium can be challenging due to similar polarities and solubilities.

Troubleshooting Guide: Oxidation of Acenaphthene

This section addresses specific problems you may encounter during the synthesis.

Issue 1: Low Yield of this compound

Q: My reaction yield is consistently below 50%. What are the most likely causes and how can I improve it?

A: Low yields are a common problem in this synthesis and can typically be traced back to reaction conditions or workup procedures. The primary culprits are often the formation of byproducts or an incomplete reaction.

Possible Causes & Troubleshooting Steps:

  • Suboptimal Oxidant Stoichiometry:

    • The "Why": The amount of oxidant is critical. Too little, and the reaction will be incomplete, leaving starting material and intermediates. Too much, and you will favor the formation of the highly stable 1,8-naphthalic anhydride byproduct through over-oxidation.[2]

    • Solution: Carefully optimize the molar equivalents of your chosen oxidant. Start with literature-reported values and perform small-scale experiments, incrementally adjusting the oxidant charge. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to track the consumption of starting material and the appearance of product and byproducts.[4]

  • Incorrect Reaction Temperature:

    • The "Why": Temperature directly influences the reaction rate and selectivity. If the temperature is too low, the reaction may be sluggish and incomplete.[5] If it's too high, the rate of byproduct formation can increase dramatically, consuming your desired product.[6]

    • Solution: Implement precise temperature control. For oxidations with KMnO₄ in an alkaline solution, maintaining a consistent reflux temperature is key. For vapor-phase oxidations over catalysts like vanadium oxide, the temperature must be strictly controlled within a narrow range (e.g., 250°C to 550°C) to achieve the desired product profile.[7]

  • Inefficient Workup and Product Isolation:

    • The "Why": this compound is a dicarboxylic acid, and its solubility is highly pH-dependent. Significant product loss can occur during extraction and crystallization if the pH is not carefully controlled.

    • Solution: During the workup, ensure the reaction mixture is made sufficiently acidic (pH < 2) to fully protonate both carboxyl groups and precipitate the product.[4] Wash the crude product with cold water to remove inorganic salts without dissolving a significant amount of the organic product. For purification, consider an acid-base extraction where the product is dissolved in a mild base (e.g., sodium bicarbonate solution), washed with an organic solvent to remove neutral impurities, and then re-precipitated by adding acid.[4]

Issue 2: High Levels of 1,8-Naphthalic Anhydride Impurity

Q: My final product is heavily contaminated with 1,8-naphthalic anhydride. How can I minimize its formation and remove it effectively?

A: The formation of 1,8-naphthalic anhydride is the most significant competing reaction pathway. It is thermodynamically stable and can form readily under harsh oxidative conditions.

Minimizing Formation:

  • Control Reaction Time and Temperature:

    • The "Why": Prolonged reaction times or excessive temperatures provide the energy needed to cyclize the intermediate 1,8-naphthaldehydic acid, which then oxidizes to the anhydride.[2]

    • Solution: Monitor the reaction closely. As soon as the starting acenaphthene is consumed (as determined by TLC or HPLC), proceed with the workup. Avoid extended heating periods. Lowering the reaction temperature, even if it slightly increases the reaction time, can often provide a better selectivity profile.[6]

  • Choice of Oxidant and Catalyst:

    • The "Why": The nature of the oxidizing species influences the reaction pathway. Vapor-phase catalytic oxidation can be tuned to favor different products.[7]

    • Solution: While strong oxidants like KMnO₄ are common, exploring catalytic systems may offer better control. For instance, patents describe the use of vanadium oxide catalysts where temperature and air-to-substrate ratios can be adjusted to influence the product distribution between the desired acid and the anhydride.[7]

Removal During Purification:

  • Selective Crystallization:

    • The "Why": The target acid and the anhydride byproduct may have different solubility profiles in various solvents.

    • Solution: Experiment with different recrystallization solvents. A solvent system that solubilizes one component more readily than the other at elevated temperatures can allow for effective separation upon cooling. Toluene or mixed solvent systems involving acetic acid and water may be effective.

  • pH-Based Separation:

    • The "Why": this compound is a dicarboxylic acid, while naphthalic anhydride will hydrolyze under basic conditions to the corresponding dicarboxylate salt. The kinetics of hydrolysis and the pKa values of the respective acids can be exploited.

    • Solution: A carefully controlled basic extraction can sometimes separate the two. The anhydride hydrolyzes to naphthalic acid, which has different solubility and pKa values compared to the target molecule, potentially allowing for fractional precipitation as the pH is lowered.

Workflow & Troubleshooting Diagrams
General Synthesis & Purification Workflow

The following diagram outlines the typical process for synthesizing and purifying this compound from acenaphthene.

SynthesisWorkflow cluster_synthesis Synthesis Stage cluster_workup Workup & Isolation cluster_purification Purification Stage Start Acenaphthene Oxidation Oxidation (e.g., KMnO₄, Alkali, Heat) Start->Oxidation Quench Reaction Quench (e.g., Sodium Metabisulfite) Oxidation->Quench Filter Filtration of MnO₂ Quench->Filter Acidify Acidification (HCl) to Precipitate Crude Product Filter->Acidify Isolate Isolate Crude Product (Filtration & Washing) Acidify->Isolate Recrystallize Recrystallization (e.g., from Acetic Acid/Water) Isolate->Recrystallize Dry Drying Under Vacuum Recrystallize->Dry FinalProduct Pure this compound Dry->FinalProduct

Caption: General workflow for the synthesis of this compound.

Troubleshooting Decision Tree for Low Yield

Use this diagram to diagnose potential causes of low reaction yield.

Troubleshooting cluster_causes Analysis Results & Potential Causes cluster_solutions Corrective Actions Problem Low Yield Observed CheckTLC Analyze Crude by TLC/HPLC Problem->CheckTLC UnreactedSM High % of Unreacted Starting Material CheckTLC->UnreactedSM Incomplete Reaction Byproducts Multiple Byproduct Spots/ Peaks Observed CheckTLC->Byproducts Side Reactions Streaking Product Streaking/ Poor Recovery CheckTLC->Streaking Workup Issue Sol_Incomplete 1. Increase Oxidant Equivalents 2. Increase Reaction Time/Temp 3. Check Reagent Purity UnreactedSM->Sol_Incomplete Sol_Byproducts 1. Decrease Reaction Temp 2. Reduce Reaction Time 3. Optimize Oxidant Stoichiometry Byproducts->Sol_Byproducts Sol_Workup 1. Optimize Final pH for Precipitation 2. Use Acid-Base Extraction 3. Choose Better Recrystallization Solvent Streaking->Sol_Workup

Sources

Technical Support Center: Resolving Poor Solubility of 3-(2-Carboxyphenyl)propionic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical guide for researchers, scientists, and drug development professionals encountering solubility challenges with 3-(2-Carboxyphenyl)propionic acid (CAS: 776-79-4) in organic solvents. This document provides a structured troubleshooting framework, moving from fundamental principles to advanced strategies, to empower you to overcome these common experimental hurdles.

Part 1: The Root of the Problem - Understanding the Physicochemical Barriers

Before an effective solution can be devised, it is critical to understand the inherent molecular properties of 3-(2-Carboxyphenyl)propionic acid that govern its solubility profile.[1][2] With a molecular formula of C₁₀H₁₀O₄ and a melting point of 166-168 °C, its structure is the primary determinant of its behavior in solvents.[2]

Key Molecular Features Limiting Solubility:

  • Dual Carboxylic Acid Groups: The molecule possesses two carboxylic acid moieties. These groups are highly polar and are potent hydrogen bond donors and acceptors.

  • Strong Intermolecular Forces: In the solid state, these carboxylic acid groups form strong, directional hydrogen bonds with each other, creating a highly stable crystal lattice. A significant amount of energy is required to break these interactions.

  • Bifunctional Polarity: The presence of a relatively nonpolar aromatic ring and two highly polar carboxylic acid groups gives the molecule a dual nature, making it difficult to find a single solvent that can effectively solvate all parts of the molecule simultaneously.

The general workflow for addressing these solubility issues should follow a logical progression from simple solvent screening to more complex system modifications.

A Initial State: Poor solubility of solid 3-(2-Carboxyphenyl)propionic acid B Step 1: Systematic Solvent Screening (Polar Aprotic & Protic Solvents) A->B Begin Here C Step 2: pH Modification via Base Addition (Formation of a Soluble Carboxylate Salt) B->C If simple solvents are insufficient F Desired Outcome: Homogeneous Solution for Downstream Application B->F D Step 3: Co-Solvent System Development (Balancing Solubility & Reaction Compatibility) C->D If salt is incompatible with reaction solvent C->F E Step 4: Advanced Formulation Strategies (e.g., Prodrugs, Excipients) D->E For complex delivery or in vivo studies D->F E->F

Caption: A logical workflow for troubleshooting solubility.

Part 2: Troubleshooting Guide and Frequently Asked Questions

This section provides direct answers and actionable protocols for common issues encountered during experimentation.

FAQ 1: I am struggling to dissolve 3-(2-Carboxyphenyl)propionic acid in standard organic solvents like Toluene, Hexane, and Dichloromethane (DCM). Is this normal?

Answer: Yes, this is entirely expected. Toluene, hexane, and DCM are nonpolar or weakly polar solvents. They lack the ability to form strong hydrogen bonds and cannot effectively disrupt the stable crystal lattice of the di-acid. According to the principle of "like dissolves like," a highly polar, hydrogen-bonding solute requires a polar, hydrogen-bonding solvent for effective dissolution.

Troubleshooting 1: My initial attempts have failed. How should I perform a systematic solvent screen?

Protocol: Systematic Solvent Selection

The goal is to screen solvents with higher polarity and hydrogen-bonding capability.

  • Prioritize Polar Aprotic Solvents: These are often the most effective. They possess high dielectric constants and are strong hydrogen bond acceptors, allowing them to solvate the carboxylic acid protons.

    • Primary Choices: Dimethyl sulfoxide (DMSO), N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP).

    • Secondary Choices: Tetrahydrofuran (THF), Acetone, Ethyl Acetate. These are less polar but can be effective, particularly with gentle heating. Studies on similar dicarboxylic acids have shown ketones like acetone to be effective solvents.[3]

  • Evaluate Polar Protic Solvents: These can act as both hydrogen bond donors and acceptors.

    • Examples: Methanol, Ethanol, Isopropanol.

    • Causality Note: Be aware that protic solvents can potentially interfere with downstream reactions involving the carboxylic acid groups (e.g., esterification, amide coupling). Choose these only when compatible with your synthetic route.

  • Consider Water as a Co-solvent: The solubility of carboxylic acids in some organic solvents can be significantly increased by the presence of a small amount of water.[4][5][6] This technique, known as hydrotropy, can be a powerful tool.

Data Table: Expected Solubility Performance

Solvent ClassExamplesExpected SolubilityRationale
NonpolarHexane, TolueneVery PoorCannot disrupt intermolecular hydrogen bonding.
HalogenatedDichloromethane (DCM)Very PoorWeakly polar, poor hydrogen bond acceptor.
EthersDiethyl Ether, THFPoor to ModerateTHF is a better H-bond acceptor than diethyl ether.
KetonesAcetoneModerate to GoodEffective H-bond acceptor.[3]
AlcoholsMethanol, EthanolModerate to GoodGood H-bond donors and acceptors.
Polar AproticDMF, DMSO, NMPExcellentStrong H-bond acceptors with high polarity.
FAQ 2: My application is sensitive to harsh solvents like DMSO. Is there an alternative to achieve solubility in more benign systems?

Answer: Yes. The most effective and widely used alternative is pH modification to form a salt. By deprotonating one or both of the acidic protons, you create an ionic salt, which is dramatically more polar and soluble than the neutral acid.

Troubleshooting 2: How do I correctly form a salt to enhance solubility?

Protocol: Solubilization via Salt Formation

  • Select an Appropriate Base:

    • For Aqueous Systems: Use inorganic bases like sodium bicarbonate (NaHCO₃), sodium carbonate (Na₂CO₃), or sodium hydroxide (NaOH).

    • For Organic Systems: Use organic bases like triethylamine (TEA), diisopropylethylamine (DIPEA), or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).

  • Determine Stoichiometry: Add at least one molar equivalent of the base to deprotonate the more acidic carboxylic acid. Adding two or more equivalents will ensure the formation of the di-anion.

  • Experimental Procedure: a. Suspend the 3-(2-Carboxyphenyl)propionic acid in your chosen solvent (e.g., water, ethanol, or a mixture). b. While stirring vigorously, add the base dropwise. c. The solid should begin to dissolve as the salt is formed. d. Gentle warming (to 40-50°C) can be used to expedite dissolution.

Trustworthiness: This process is a self-validating system. The visual disappearance of the solid material is a direct indicator of the formation of the more soluble salt.

cluster_0 Poorly Soluble State cluster_1 Highly Soluble State A Insoluble Acid R-(COOH)₂ B Soluble Salt R-(COO⁻)₂ 2M⁺ A->B + 2 eq. Base (e.g., TEA, NaOH) (Deprotonation) B->A + 2 eq. Acid (e.g., HCl) (Reprotonation)

Caption: Reversible conversion between the insoluble acid and soluble salt.

FAQ 3: I need to run my reaction in THF, but the triethylamine salt of my acid precipitates. What is the solution?

Answer: This is a classic challenge where the solubilizing agent (the salt) is not compatible with the desired reaction solvent. The solution is to create a co-solvent system that balances the requirements of both solubility and reactivity.

Troubleshooting 3: How do I design an effective co-solvent system?

Protocol: Co-Solvent System Development

  • Initial Dissolution: Dissolve the 3-(2-Carboxyphenyl)propionic acid in the minimum required volume of a strong, compatible solvent in which it is highly soluble (e.g., DMF or NMP).

  • Titration with Reaction Solvent: Slowly add your desired reaction solvent (e.g., THF) to this stock solution while stirring.

  • Identify the Miscibility Limit: Observe the point at which the solution becomes cloudy or precipitation begins. This establishes the boundary for the solvent ratio.

  • Optimize the Ratio: Prepare your reaction in a solvent mixture that is slightly richer in the solubilizing solvent than the precipitation point you identified. For example, if precipitation occurred at a 1:5 ratio of DMF:THF, set up your reaction in a 1:4 or 1:3 ratio to ensure homogeneity.

Part 3: Advanced Strategies for Drug Development Professionals

For applications in pharmaceutical development, more sophisticated methods may be necessary to improve solubility and bioavailability.

  • Co-crystallization: Forming a co-crystal with a pharmaceutically acceptable co-former, such as another carboxylic acid or a GRAS (Generally Recognized As Safe) compound, can drastically alter the crystal packing and improve dissolution properties.[7]

  • Prodrug Synthesis: The carboxylic acid groups can be temporarily masked as esters. This increases lipophilicity, allowing for dissolution in a wider range of organic solvents and potentially improving membrane permeability. These esters can be designed to be cleaved in vivo by metabolic enzymes to release the active di-acid compound.

  • Formulation with Excipients: Techniques such as creating solid dispersions or using hydrotropic agents (ionic organic salts) can enhance aqueous solubility for formulation purposes.[8]

By methodically applying these principles and protocols, you can effectively overcome the solubility challenges presented by 3-(2-Carboxyphenyl)propionic acid and advance your research and development objectives.

References
  • PubChem National Center for Biotechnology Information. 3-(2-Carboxyphenyl)propionic acid. PubChem Compound Summary for CID 226294. [Link]
  • Starr, J. N., & King, C. J. (1991). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. OSTI.GOV. [Link]
  • IndiaMART. C10h10o4 3-(2-Carboxyphenyl)Propionic Acid. IndiaMART. [Link]
  • R Discovery. Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. R Discovery. [Link]
  • UNT Digital Library. Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. UNT Digital Library. [Link]
  • Prisyazhny, A., et al. (2015). Studies of solubility of dicarboxilic acid mixtures in organic solvents. Eastern-European Journal of Enterprise Technologies. [Link]
  • MDPI.
  • Gavali, P. V., et al. (2013). Advances in Solubility Enhancement Techniques. International Journal of Pharmaceutical Sciences Review and Research. [Link]

Sources

Technical Support Center: Identifying Impurities in 2-(2-Carboxyethyl)benzoic Acid Samples

Author: BenchChem Technical Support Team. Date: January 2026

From the Office of the Senior Application Scientist

Welcome to the technical support center for "2-(2-Carboxyethyl)benzoic acid" (also known as 3-(2-Carboxyphenyl)propionic acid). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with identifying impurities in this compound. Ensuring the purity of your material is critical for the accuracy of your research and the safety of developmental products. This document provides a series of troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format to address specific issues you may encounter during your experiments.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the most common types of impurities I might find in my this compound sample?

The impurities in your sample are typically related to the synthetic route, subsequent degradation, or storage conditions. While the exact synthesis of commercial this compound can vary, a common approach involves the reaction of a naphthalene precursor. Understanding the potential impurities is the first step in developing a robust analytical method.

Impurity Type Potential Compounds Origin
Synthesis-Related Isomers (e.g., 3- or 4-(2-carboxyethyl)benzoic acid)Incomplete regioselectivity during synthesis.
Unreacted Starting MaterialsIncomplete reaction.
Reaction By-productsSide reactions occurring during synthesis. For instance, Friedel-Crafts type reactions can have limitations leading to by-products[1].
Degradation-Related Decarboxylation ProductsAlthough benzoic acids are generally stable, derivatives can undergo decarboxylation at elevated temperatures[2].
Oxidation ProductsPotential oxidation of the aliphatic chain or aromatic ring, especially under harsh conditions or prolonged exposure to air.
General Impurities Residual SolventsFrom the purification and recrystallization steps.
WaterAbsorption of moisture from the atmosphere if not stored in a desiccated environment.
Q2: What are the primary analytical techniques for identifying these impurities?

A multi-pronged approach is often necessary for comprehensive impurity profiling. The three most powerful techniques are:

  • High-Performance Liquid Chromatography (HPLC/UPLC): This is the workhorse method for routine purity analysis of non-volatile compounds like this compound. Coupled with a UV detector, it is excellent for quantification. When connected to a Mass Spectrometer (LC-MS), it provides mass information for impurity identification.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Because this compound is a non-volatile dicarboxylic acid, it requires a chemical modification step called derivatization to make it volatile for GC analysis[3][4]. This technique is highly sensitive and provides excellent separation and structural information from the mass spectra of impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for the definitive structural elucidation of unknown impurities. After isolating an impurity, 1D (¹H, ¹³C) and 2D (e.g., COSY, HSQC, HMBC) NMR experiments can map out the complete chemical structure.

Q3: How do I choose the best analytical technique for my needs?

Your choice depends on your objective:

  • For routine purity checks and quantification of known impurities: A validated HPLC-UV method is the most efficient and reliable choice.[5][6]

  • For identifying unknown volatile or semi-volatile impurities: GC-MS is ideal, provided the impurities are amenable to derivatization.

  • For definitively identifying an unknown impurity: Isolate the impurity peak using preparative HPLC, then perform NMR spectroscopy and high-resolution mass spectrometry (HRMS) for unambiguous structure confirmation.

Section 2: Impurity Identification Workflow

A systematic approach ensures that impurities are detected, identified, and quantified reliably. The following workflow illustrates a logical progression from initial sample analysis to final structure confirmation.

G cluster_0 Initial Analysis & Detection cluster_1 Quantification & Routine Monitoring cluster_2 Identification of Unknowns A Sample of This compound B HPLC-UV/DAD Screening A->B C Purity > 99.5%? No major unknown peaks? B->C D Quantify known impurities against reference standards C->D Yes E LC-MS Analysis (Obtain Molecular Weight) C->E No F GC-MS Analysis (After Derivatization) G Isolate Impurity (Preparative HPLC) E->G F->G H Structural Elucidation (NMR, HRMS) G->H I Identify Impurity Structure H->I

Caption: A logical workflow for identifying impurities in this compound samples.

Section 3: Troubleshooting Guide: HPLC/UPLC Analysis

High-Performance Liquid Chromatography is the cornerstone of purity assessment for this compound. Below are answers to common issues.

Q: I see an unexpected peak in my chromatogram. What should I do first?

A: First, ensure the peak is not an artifact. Inject a blank (mobile phase) to check for "ghost peaks" from the system or solvent contamination. If the peak is real, it could be a synthesis by-product, a degradation product, or a contaminant. The next step is to obtain its mass using LC-MS to help determine its molecular formula.

Q: My main peak for this compound is tailing or fronting. How can I fix this?

A: Peak tailing for acidic compounds is a classic problem and is often related to the pH of the mobile phase.

  • Causality: this compound has two carboxylic acid groups. If the mobile phase pH is near the pKa of these groups, the molecule will exist in both its protonated (neutral) and deprotonated (anionic) forms. The anionic form interacts less with the nonpolar C18 stationary phase and elutes faster, while the neutral form is retained longer. This dual-state interaction during elution causes severe peak tailing.

  • Solution: Suppress the ionization of both carboxylic acid groups by acidifying the mobile phase. Add a small amount of an acid like phosphoric acid or formic acid to bring the mobile phase pH to below ~2.5. This ensures the analyte is in a single, neutral state, leading to a sharp, symmetrical peak.[7]

Q: My retention times are drifting between injections. What is the cause?

A: Retention time instability usually points to one of three areas: the mobile phase, the column, or the pump.

  • Mobile Phase: Ensure your mobile phase is well-mixed and degassed. If you are mixing solvents online, check that the proportioning valve is working correctly. Evaporation of the more volatile solvent (e.g., acetonitrile) from the reservoir can change the composition over time.

  • Column: The column temperature must be stable. Use a column oven for consistent temperature control. The column may also need re-equilibration between gradient runs.

  • Pump: Inconsistent flow from the pump due to leaks or worn seals will cause retention time to fluctuate. Check system pressure for stability.

Experimental Protocol: General HPLC Method for Impurity Profiling

This protocol provides a robust starting point for analyzing this compound.

  • Instrumentation & Conditions:

    • HPLC System: Standard system with a pump, autosampler, column oven, and DAD or UV detector.

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 or 5 µm particle size).

    • Mobile Phase:

      • Solvent A: Water with 0.1% Phosphoric Acid or 0.1% Formic Acid.

      • Solvent B: Acetonitrile with 0.1% of the same acid.

    • Gradient: 10% B to 90% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV at 230 nm and 275 nm.

    • Injection Volume: 10 µL.

  • Preparation of Solutions:

    • Standard Solution: Accurately weigh and dissolve this compound in a 50:50 mixture of acetonitrile and water to a final concentration of ~1 mg/mL.

    • Sample Solution: Prepare the sample at the same concentration as the standard. Ensure it is fully dissolved.

  • Procedure:

    • Equilibrate the system with the initial mobile phase conditions until a stable baseline is achieved.

    • Inject a blank (mobile phase or dissolution solvent) to verify a clean baseline.

    • Inject the standard solution to determine the retention time and peak area of the main component.

    • Inject the sample solution.

    • Analyze the chromatogram for any peaks other than the main peak. Use the Area Percent method for a preliminary estimation of impurity levels.

Section 4: Troubleshooting Guide: GC-MS Analysis

GC-MS is a powerful tool for separating and identifying impurities, but requires proper sample preparation for non-volatile acids.

Q: Why is derivatization necessary for this compound?

A: GC analysis requires compounds to be volatile and thermally stable. This compound, with its two polar carboxylic acid groups, has a very high boiling point and will not vaporize in the GC inlet; instead, it will likely decompose.

  • Causality: The carboxylic acid groups form strong hydrogen bonds, leading to low volatility.

  • Solution: Derivatization replaces the acidic protons on the -COOH groups with a nonpolar group, typically a trimethylsilyl (TMS) group.[8][9] This breaks the hydrogen bonding network, making the molecule much more volatile and suitable for GC analysis. Common silylating agents include BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) or MSTFA.

Q: I'm seeing multiple peaks for my derivatized standard. What's wrong?

A: This usually indicates an issue with the derivatization reaction.

  • Incomplete Derivatization: One peak might be the fully derivatized (bis-TMS) product, while another could be the partially derivatized (mono-TMS) product. Ensure your sample is completely dry, as moisture will consume the derivatization reagent. You may also need to increase the reaction time, temperature, or amount of reagent.

  • Reagent Artifacts: The derivatization reagent itself or its by-products can appear as peaks in the chromatogram. Always run a "reagent blank" (reagent + solvent, no sample) to identify these peaks.

Experimental Protocol: GC-MS Derivatization and Analysis

This protocol outlines the silylation of this compound for GC-MS analysis.

  • Reagents and Materials:

    • Sample of this compound.

    • Derivatization Reagent: BSTFA with 1% TMCS (trimethylchlorosilane) as a catalyst.

    • Solvent: Anhydrous Pyridine or Acetonitrile.

    • Reaction Vials: 2 mL glass vials with PTFE-lined caps.

  • Procedure:

    • Drying: Accurately weigh ~1 mg of the sample into a reaction vial. If the sample may contain water, dry it under a stream of nitrogen or in a vacuum oven. Moisture is detrimental to the reaction.

    • Dissolution: Add 100 µL of anhydrous pyridine to dissolve the sample.

    • Derivatization: Add 100 µL of BSTFA + 1% TMCS to the vial.[3] Cap it tightly.

    • Reaction: Heat the vial at 70 °C for 30 minutes.

    • Cooling & Analysis: Allow the vial to cool to room temperature. Inject 1 µL of the derivatized solution into the GC-MS.

  • GC-MS Conditions (Starting Point):

    • Column: DB-5ms or equivalent (30 m x 0.25 mm x 0.25 µm).

    • Inlet Temperature: 280 °C.

    • Carrier Gas: Helium at 1 mL/min.

    • Oven Program: Start at 100 °C, hold for 2 min, ramp to 300 °C at 15 °C/min, hold for 5 min.

    • MS Transfer Line: 280 °C.

    • Ion Source: 230 °C.

    • Scan Range: 50-550 amu.

Section 5: Structural Elucidation by NMR Spectroscopy

When you have an unknown impurity, NMR is the ultimate tool for identification.

Q: How can NMR help me identify an unknown impurity I isolated from HPLC?

A: After collecting a sufficient amount of the impurity (typically >0.5 mg) using preparative HPLC and removing the solvent, you can dissolve it in a deuterated solvent (like DMSO-d₆ or CDCl₃) for NMR analysis. The resulting spectra provide a detailed map of the molecule's structure.

Q: Which NMR experiments are essential for structure confirmation?

A: A standard set of experiments will solve most small molecule structures:

  • ¹H NMR: Tells you the number of different types of protons, their chemical environment, and how many neighboring protons they have (through splitting patterns).

  • ¹³C NMR: Shows the number of different types of carbon atoms in the molecule.

  • COSY (Correlation Spectroscopy): Reveals which protons are coupled (i.e., are on adjacent carbons). It helps you piece together fragments of the molecule.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal directly to the carbon atom it is attached to.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are 2 or 3 bonds away. This is crucial for connecting the fragments identified from COSY and building the final molecular skeleton.

By systematically analyzing these spectra, a skilled chemist can piece together the complete, unambiguous structure of the unknown impurity.

References

  • HPLC analysis of aliphatic and aromatic dicarboxylic acid cross-linkers hydrolyzed from carbohydrate polyesters for estimation of the molar degree of substitution. (2005). Carbohydrate Polymers.
  • HPLC Analysis of Aromatic Carboxylic Acids on Amaze TR Mixed-Mode Column. HELIX Chromatography.
  • Supplementary Information for scientific paper. The Royal Society of Chemistry.
  • HPLC Method for Analysis of Dicarbon Carboxylic Acids on Newcrom BH Column. SIELC Technologies.
  • Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. (2020). PMC.
  • Separation of Aliphatic and Aromatic Carboxylic Acids by Conventional and Ultra High Performance Ion Exclusion Chromatography. (2012). PMC.
  • Ch12: Friedel-Crafts limitations. University of Calgary.
  • EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. (2018). Master Organic Chemistry.
  • Friedel-Crafts Reactions. (2023). Chemistry LibreTexts.
  • Acids: Derivatization for GC Analysis. Chromatography Online.
  • Degradation of benzoic acid and its derivatives in subcritical water. (2010). PubMed.
  • Friedel–Crafts reaction. Wikipedia.
  • Determination of benzoic acid in serum or plasma by gas chromatography-mass spectrometry (GC/MS). PubMed.

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Technical Support Center: Catalyst Selection for the Efficient Synthesis of "2-(2-Carboxyethyl)benzoic acid"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-(2-carboxyethyl)benzoic acid, a valuable dicarboxylic acid intermediate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during its synthesis. We will delve into the nuances of catalyst and reagent selection, reaction optimization, and troubleshooting to ensure a successful and efficient experimental outcome.

Navigating the Synthesis: A Focus on Oxidative Cleavage

The synthesis of this compound, also known as homophthalic acid, predominantly relies on the oxidative cleavage of cyclic precursors. The choice of the "catalyst," which in many classical procedures is a strong stoichiometric oxidizing agent, is critical and depends heavily on the available starting material, desired scale, and safety considerations. This guide will focus on the most prevalent and well-documented methods.

Troubleshooting Guide: Common Issues in the Oxidation of Indene

The oxidation of indene using potassium permanganate (KMnO₄) is a widely cited method.[1] While effective, it presents several potential challenges.

Q1: My final yield of this compound is significantly lower than expected. What are the likely causes and how can I improve it?

A1: Low yields in this synthesis are a common issue and can stem from several factors:

  • Suboptimal Reaction Temperature: The oxidation of indene is highly exothermic. If the temperature is not carefully controlled and rises too high (e.g., reflux temperature), over-oxidation and side reactions can occur, leading to a significant drop in the yield of the desired product.[1] It is crucial to maintain the reaction temperature within the recommended range, often with external cooling.

  • Product Loss During Workup: this compound has a notable solubility in water (approximately 1.6 g per 100 ml at 20°C).[1] To minimize losses during isolation, it is essential to cool all aqueous solutions and wash liquids thoroughly, for instance, in an ice-salt bath, before filtration.

  • Incomplete Precipitation: After acidification to precipitate the product, ensure the mixture is given sufficient time at a low temperature (0-5°C) to allow for complete crystallization before collecting the solid.

  • Purity of Indene: The purity of the starting indene is important. If it is dark-colored, it should be distilled before use to remove polymeric impurities that can interfere with the reaction and complicate purification.[1]

Q2: After the reaction, my TLC or other analysis shows a significant amount of unreacted indene. How can I drive the reaction to completion?

A2: Incomplete conversion is typically due to:

  • Insufficient Oxidant: Ensure that the molar ratio of potassium permanganate to indene is correct as per the protocol. The reaction stoichiometry must be satisfied.

  • Poor Mixing: The reaction mixture can be heterogeneous. Vigorous stirring is necessary to ensure proper contact between the aqueous permanganate solution and the organic indene phase.

  • Reaction Time: While the initial reaction is often rapid, a sufficient stirring period after the addition of the oxidant is necessary to ensure the reaction goes to completion. Monitor the reaction progress by observing the disappearance of the purple permanganate color.

Q3: The crude product is a dark-colored oil instead of a white solid. What happened and can it be salvaged?

A3: The formation of oily or dark-colored products often indicates the presence of impurities or byproducts.

  • Over-oxidation: As mentioned, excessive temperature can lead to the formation of complex, often colored, byproducts.

  • Alkali-Insoluble Byproducts: The reaction can produce oily, alkali-insoluble materials. A key purification step involves dissolving the crude product in an aqueous base (like sodium hydroxide) and then extracting this solution with an organic solvent (e.g., benzene or toluene) to remove these neutral impurities before re-acidifying to precipitate the purified product.[1]

  • Manganese Dioxide (MnO₂): The brown manganese dioxide precipitate formed during the reaction can sometimes contaminate the product. Proper workup, including filtration and washing, is crucial.

Q4: I'm having difficulty purifying the final product. What is the most effective purification strategy?

A4: Purification of this compound typically involves a combination of extraction and recrystallization.

  • Base Extraction: As detailed in A3, dissolving the crude product in a basic solution to form the water-soluble dicarboxylate salt and washing with an organic solvent is a highly effective initial purification step to remove neutral organic impurities.[1]

  • Recrystallization: Recrystallization from water is a common final purification step. However, due to the product's solubility, care must be taken to use a minimal amount of hot water to dissolve the solid and to cool the solution thoroughly to maximize recovery.

  • Azeotropic Drying: The product can be sensitive to high temperatures during drying and may darken in an oven.[1] An effective method for drying is azeotropic distillation with a solvent like benzene to remove water, followed by filtration and air-drying.[1]

Experimental Protocol: Oxidation of Indene with Potassium Permanganate

This protocol is adapted from a well-established procedure.[1]

Materials:

  • Indene (purified by distillation if necessary)

  • Potassium permanganate (KMnO₄)

  • Sodium hydroxide (NaOH)

  • Sulfuric acid (H₂SO₄)

  • Benzene (or a suitable alternative for azeotropic drying)

  • Ice

Procedure:

  • In a suitable reaction vessel equipped with a mechanical stirrer and a thermometer, prepare a solution of sodium hydroxide in water.

  • Cool the solution in an ice bath and add the indene with vigorous stirring.

  • Slowly add a solution of potassium permanganate in water, ensuring the temperature is maintained at the recommended level (e.g., below 10°C) throughout the addition.

  • After the addition is complete, continue stirring for a specified period while monitoring the reaction temperature.

  • Cool the reaction mixture and filter to remove the manganese dioxide precipitate.

  • Acidify the filtrate with sulfuric acid, which will cause the crude this compound to precipitate.

  • Cool the mixture thoroughly in an ice-salt bath for several hours to ensure complete precipitation.

  • Collect the crude product by vacuum filtration and wash with ice-cold water.

  • For purification, dissolve the crude product in a 10% sodium hydroxide solution.

  • Extract the basic solution with an organic solvent like benzene to remove any oily, neutral impurities.

  • Carefully add the aqueous layer to a vigorously stirred solution of sulfuric acid to re-precipitate the purified product.

  • Collect the purified solid by filtration, wash with ice-water, and dry. For optimal drying, consider azeotropic distillation with benzene.[1]

Diagram of the Experimental Workflow:

G cluster_prep Reaction Setup cluster_reaction Oxidation cluster_workup Initial Workup cluster_purification Purification prep_naoh Prepare NaOH solution add_indene Add Indene with cooling prep_naoh->add_indene add_kmno4 Slowly add KMnO4 solution (Maintain low temperature) add_indene->add_kmno4 stir Stir to complete reaction add_kmno4->stir filter_mno2 Filter MnO2 stir->filter_mno2 acidify Acidify filtrate with H2SO4 filter_mno2->acidify precipitate Precipitate crude product (Ice-salt bath) acidify->precipitate filter_crude Filter and wash crude product precipitate->filter_crude dissolve_base Dissolve in NaOH solution filter_crude->dissolve_base extract Extract with organic solvent dissolve_base->extract reprecipitate Re-precipitate with H2SO4 extract->reprecipitate filter_pure Filter and wash pure product reprecipitate->filter_pure dry Dry the final product filter_pure->dry

Caption: Workflow for the synthesis of this compound via indene oxidation.

Catalyst and Precursor Selection Guide

While the indene/KMnO₄ route is common, other precursors and oxidants can be employed. The choice depends on availability, scale, and safety considerations.

Starting MaterialOxidizing Agent / Catalyst SystemTypical ConditionsKey Considerations
Indene Potassium Permanganate (KMnO₄)Aqueous, basic, low temperatureGood yield, but requires careful temperature control and produces MnO₂ waste.[1]
α-Indanone / β-Indanone Chromic Acid / Alkaline PermanganateAcidic or basic, heating may be requiredChromic acid is highly toxic and carcinogenic.[2]
o-Toluic Acid Derivatives Potassium Permanganate (KMnO₄) / Nitric AcidStrong oxidative conditionsRequires functionalization of the methyl group first (e.g., bromination).
o-Xylene Derivatives Catalytic Air/Oxygen with Co/Mn/Br catalystHigh temperature and pressureIndustrially relevant method, requires specialized equipment.[3]

Decision Tree for Synthesis Route Selection:

G start Start: Select Synthesis Route precursor Available Starting Material? start->precursor indene Indene precursor->indene Indene indanone Indanone precursor->indanone Indanone oxylene o-Xylene Derivative precursor->oxylene o-Xylene safety Safety/Waste Consideration? indene->safety indanone->safety scale Scale of Reaction? oxylene->scale lab_scale Lab Scale scale->lab_scale Lab industrial_scale Industrial Scale scale->industrial_scale Industrial lab_scale->precursor Choose another precursor catalytic_route Catalytic Air Oxidation industrial_scale->catalytic_route mno2_ok MnO2 waste acceptable? safety->mno2_ok Yes avoid_cr Avoid Cr(VI)? safety->avoid_cr Yes chromic_acid_route Consider Chromic Acid (High Caution!) safety->chromic_acid_route No kmno4_route Use KMnO4 Oxidation mno2_ok->kmno4_route avoid_cr->kmno4_route Use Alkaline KMnO4

Caption: Decision guide for selecting a synthesis route for this compound.

Frequently Asked Questions (FAQs)

Q: What are the most common impurities I might find in my final product? A: Besides unreacted starting material, potential impurities include phthalic acid (from over-oxidation of the aromatic ring), and oily, alkali-insoluble byproducts from polymerization or incomplete oxidation. The purification steps involving basic extraction are designed to remove most of these.

Q: Are there any milder or more environmentally friendly ("green") alternatives to potassium permanganate or chromic acid? A: While classical methods are robust, modern catalysis offers alternatives. For instance, oxidation using hydrogen peroxide with a suitable catalyst could be a greener approach, though specific protocols for this substrate may require development. The industrial catalytic oxidation of o-xylene derivatives with air is also considered more atom-economical for large-scale production.[3]

Q: Why is temperature control so critical in the permanganate oxidation of indene? A: The reaction is highly exothermic. Uncontrolled temperature increases the rate of side reactions, including the cleavage of the benzene ring, which drastically reduces the yield of the desired dicarboxylic acid. Maintaining a low and stable temperature ensures the selective cleavage of the five-membered ring.[1]

Q: How can I confirm the identity and purity of my this compound? A: Standard analytical techniques should be used.

  • Melting Point: A sharp melting point consistent with the literature value (around 180-181°C, though it can depend on the rate of heating) is a good indicator of purity.[1]

  • Spectroscopy: ¹H and ¹³C NMR spectroscopy will confirm the chemical structure.

  • Chromatography: Techniques like HPLC can be used to assess purity and quantify any impurities.

Q: Does a true catalytic synthesis for this compound exist for laboratory scale? A: While industrial processes use catalytic air oxidation, these often require high pressures and temperatures not easily accessible in a standard laboratory. Most lab-scale syntheses reported in literature and compilations like Organic Syntheses rely on stoichiometric strong oxidizing agents like KMnO₄ due to their reliability and accessibility, despite the drawbacks in waste generation.[1][4]

References

  • Google Patents.
  • Organic Syntheses. homophthalic acid and anhydride. Org. Synth. 1947, 27, 42. [Link]
  • Organic Syntheses. homophthalic acid. Org. Synth. 1960, 40, 50. [Link]
  • LookChem.
  • Chemistry Notes.
  • Chemistry LibreTexts.

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dealing with emulsion formation during extraction of 3-(2-Carboxyphenyl)propionic acid

Author: BenchChem Technical Support Team. Date: January 2026

An emulsion is a stable dispersion of one liquid in a second, immiscible liquid, appearing as a cloudy or milky layer between the organic and aqueous phases. This phenomenon, frequently encountered during the liquid-liquid extraction of compounds like 3-(2-Carboxyphenyl)propionic acid, can severely hinder phase separation, leading to poor recovery and sample contamination. The unique structure of 3-(2-Carboxyphenyl)propionic acid, possessing both a non-polar aromatic ring and two polar carboxylic acid groups, can contribute to its own interfacial activity, particularly if the pH is not properly controlled.

This guide provides a comprehensive framework for understanding, preventing, and resolving emulsions in the context of extracting 3-(2-Carboxyphenyl)propionic acid. We will explore the underlying chemical principles and offer a systematic approach to troubleshooting, ensuring efficient and successful separations.

Frequently Asked Questions (FAQs)

Q1: Why is my extraction of 3-(2-Carboxyphenyl)propionic acid forming an emulsion?

A1: Emulsion formation is typically caused by a combination of factors. Vigorous shaking provides the mechanical energy to disperse one liquid phase into the other as fine droplets.[1] The stability of this dispersion is often enhanced by emulsifying agents—impurities in your sample that possess both hydrophilic and hydrophobic properties, such as residual proteins, phospholipids, or fatty acids.[1][2] Additionally, finely divided particulate matter can collect at the interface, physically preventing the droplets from coalescing.[1][3]

Q2: What is the quickest way to break a minor emulsion?

A2: For minor or loosely formed emulsions, the simplest methods are often effective. First, allow the separatory funnel to stand undisturbed for 10 to 30 minutes.[1] Gravity alone may be sufficient for the phases to separate. If this fails, the addition of a saturated aqueous solution of sodium chloride (brine) is the most common and effective next step.[1][4] This technique, known as "salting out," increases the ionic strength of the aqueous layer, making it more polar and forcing the separation of the organic components, which destabilizes the emulsion.[2][4]

Q3: How does pH affect the extraction and potential for emulsion?

A3: The pH of the aqueous phase is critical when extracting a dicarboxylic acid like 3-(2-Carboxyphenyl)propionic acid. To extract the compound into an organic solvent, the aqueous phase must be acidified to a pH well below the first pKa (predicted to be ~3.99), ensuring the carboxylic acid groups are fully protonated (R-COOH) and the molecule is uncharged and less polar.[5][6] Conversely, to extract it from an organic solvent into an aqueous phase, the pH should be raised with a base to well above the second pKa, converting the molecule to its water-soluble dicarboxylate salt (R-COO⁻). Operating near the pKa can be problematic, as the partially ionized molecule may act as a surfactant, stabilizing an emulsion. Adjusting the pH can also alter the charge of acidic or basic emulsifying agents, reducing their stabilizing effect.[1][7]

Q4: Can the choice of organic solvent influence emulsion formation?

A4: Yes, some solvents are more prone to forming emulsions than others. Dichloromethane, for instance, is known for its tendency to form emulsions.[8] If you consistently encounter issues, consider switching to a different solvent system.[1] Solvents like ethyl acetate or methyl tert-butyl ether (MTBE) may offer a lower propensity for emulsion formation in your specific application.[2]

Systematic Troubleshooting Guide

When an emulsion forms, it is best to apply corrective measures sequentially, starting with the least invasive methods. This approach saves time and minimizes the risk of introducing new contaminants or altering the product's chemical nature.

Troubleshooting Workflow Diagram

The following diagram illustrates a logical progression for tackling an emulsion.

G start Emulsion Formed patience Let it Stand (10-30 min) - Gently swirl occasionally start->patience brine Add Saturated Brine (NaCl) - Gently swirl/invert patience->brine Emulsion Persists success Continue Extraction patience->success Emulsion Breaks centrifuge Centrifuge the Mixture - Requires appropriate tubes brine->centrifuge Emulsion Persists brine->success Emulsion Breaks filter Filter Through Celite/Glass Wool - May lead to some product loss centrifuge->filter Emulsion Persists centrifuge->success Emulsion Breaks solvent Add a Different Solvent - e.g., a few drops of ethanol or THF filter->solvent Emulsion Persists filter->success Emulsion Breaks solvent->success Emulsion Breaks fail Consider Alternative Purification Method (e.g., SPE) solvent->fail Emulsion Persists

Caption: A step-by-step decision tree for resolving emulsions.

Summary of Emulsion Breaking Techniques
Method Category Technique Principle of Action Best Suited For
Physical Patience (Let it stand) Allows droplets to coalesce over time due to gravity.[1]Minor, unstable emulsions.
Gentle Agitation Mechanically encourages droplets to merge without adding excessive energy.Minor to moderate emulsions.
Centrifugation Applies a strong g-force to accelerate the separation of phases with different densities.[4]Stubborn or fine emulsions, especially with small volumes.[1]
Filtration Physically separates the emulsion layer by passing the mixture through a porous medium like glass wool or Celite.[2][9]Emulsions stabilized by particulate matter.
Heating or Cooling Changes in temperature can alter viscosity and interfacial tension, promoting phase separation.[1][7]Thermally stable compounds.
Chemical Addition of Brine Increases the ionic strength and polarity of the aqueous phase ("salting out"), reducing the solubility of organic components and destabilizing the emulsion.[2][4]Most common and generally effective method for many types of emulsions.
pH Adjustment Alters the charge of acidic or basic emulsifying agents (or the target molecule), reducing their stabilizing effect at the interface.[1]Emulsions stabilized by pH-sensitive compounds.
Solvent Addition Adding a small amount of a different miscible solvent (e.g., ethanol, methanol) can disrupt the intermolecular forces holding the emulsion together.[3][10]Stubborn emulsions where other methods fail.

Prevention: The Best Strategy

Preventing an emulsion is always more efficient than breaking one.[1] Incorporate the following preventative measures into your standard extraction workflow.

  • Gentle Mixing : Instead of vigorous shaking, use gentle, repeated inversions of the separatory funnel for 1-2 minutes. This provides sufficient surface area contact for efficient extraction while minimizing the energy input that creates fine droplets.[1]

  • "Salting Out" Proactively : If your sample is known to be rich in potential emulsifying agents (e.g., crude reaction mixtures, biological extracts), add solid sodium chloride or a portion of brine to the aqueous layer before adding the organic solvent and beginning the extraction.[1][11]

  • Pre-Extraction Filtration : If your sample contains suspended solids or particulate matter, filter it through a plug of glass wool or a celite pad before the extraction.[1][9] This removes physical stabilizers from the system.

Key Experimental Protocols

Protocol 1: pH-Controlled Extraction of 3-(2-Carboxyphenyl)propionic acid

This protocol is designed to separate the acidic target compound from neutral or basic impurities.

  • Acidification & Extraction from Aqueous Phase :

    • Ensure your aqueous solution containing the sodium salt of 3-(2-Carboxyphenyl)propionic acid is in a separatory funnel.

    • Slowly add 6M HCl while swirling and periodically checking the pH with pH paper. Adjust the pH to ~2 to ensure both carboxylic acid groups are protonated.[12]

    • Add an appropriate volume of your chosen organic solvent (e.g., ethyl acetate).

    • Stopper the funnel and gently invert it 20-30 times, venting frequently to release any pressure buildup. Avoid vigorous shaking.

    • Place the funnel in a ring stand and allow the layers to separate.

    • Drain the lower aqueous layer. If an emulsion has formed, refer to the troubleshooting guide above.

    • Drain the organic layer containing your product into a clean flask.

    • Repeat the extraction on the aqueous layer with fresh organic solvent to maximize yield.

  • Basification & Extraction into Aqueous Phase :

    • Dissolve your crude product (containing 3-(2-Carboxyphenyl)propionic acid and neutral impurities) in an organic solvent in a separatory funnel.

    • Add a volume of aqueous base (e.g., 1M NaOH or NaHCO₃).

    • Gently invert the funnel as described above. The deprotonated dicarboxylate salt of your product will partition into the aqueous layer.

    • Allow the layers to separate and drain the lower aqueous layer into a clean flask. The neutral impurities will remain in the organic layer.

    • The aqueous layer can now be re-acidified (Step 1.2) to recover the purified solid product, often via precipitation and filtration.

Visualizing the pH-Dependent Partitioning

The state of 3-(2-Carboxyphenyl)propionic acid and its preferred phase is dictated by the pH of the aqueous solution.

G cluster_low_ph Low pH (e.g., pH 2) cluster_high_ph High pH (e.g., pH 9) low_ph_state Molecule is Neutral HOOC-R-COOH low_ph_phase Partitions into ORGANIC Phase low_ph_state->low_ph_phase Non-polar high_ph_phase Partitions into AQUEOUS Phase high_ph_state Molecule is Charged (Salt) ⁻OOC-R-COO⁻ high_ph_state->high_ph_phase Polar/Ionic

Caption: Effect of pH on the phase preference of the target acid.

Protocol 2: Breaking a Stubborn Emulsion with Brine & Filtration
  • Brine Wash : Add a volume of saturated NaCl solution (brine) equal to about 10-20% of the aqueous phase volume directly to the separatory funnel containing the emulsion.

  • Gentle Mixing : Gently swirl the funnel or invert it a few times. Do not shake vigorously.

  • Rest : Allow the funnel to stand for 15-20 minutes and observe if the layers begin to separate.

  • Filtration (if necessary) : If the emulsion persists but is less dense, prepare a funnel with a loose plug of glass wool or a 1-2 cm pad of Celite®.

  • Filter : Slowly pour the entire contents of the separatory funnel through the filter medium into a clean beaker or flask. The filter medium can physically disrupt the emulsion, allowing the distinct layers to reform in the collection vessel.[9]

  • Separate : Transfer the filtered mixture back to a clean separatory funnel and separate the layers as usual.

References

  • LCGC International. Tips for Troubleshooting Liquid–Liquid Extractions. [Link]
  • K-Jhil. Tips for Troubleshooting Liquid–Liquid Extraction. [Link]
  • Biotage. Tackling emulsions just got easier. [Link]
  • University of Rochester, Department of Chemistry. Tips & Tricks: Emulsions. [Link]
  • PubChem, NIH. 3-(2-Carboxyphenyl)propionic acid. [Link]
  • IndiaMART. C10h10o4 3-(2-Carboxyphenyl)Propionic Acid. [Link]
  • ResearchGate. The effect of pH on extraction of carboxylic acids. [Link]
  • Chemistry LibreTexts. 4.6: Step-by-Step Procedures For Extractions. [Link]
  • YouTube. Emulsion I How to break an emulsion formed in reaction workup? I Emulsion Breaking Techniques. [Link]
  • ResearchGate. Effect of pH on Dicarboxylic Acids Extraction by Amine-Based Extractants. [Link]
  • BrainKart. Emulsion Problem Encountered in Extractions. [Link]
  • Spectro Scientific.
  • Reddit. Breaking emulsions : r/chemistry. [Link]
  • Swarthmore College. Liquid/liquid Extraction. [Link]

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storage and stability issues of "2-(2-Carboxyethyl)benzoic acid"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2-(2-Carboxyethyl)benzoic acid (CAS No. 776-79-4). This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the storage, stability, and handling of this compound. As Senior Application Scientists, we provide not only procedural steps but also the underlying scientific rationale to empower your experimental success.

Troubleshooting Guide

This section addresses specific problems you may encounter during your work with this compound. Each issue is presented in a question-and-answer format, detailing the probable causes and a logical, step-by-step approach to resolution.

Issue 1: My solid compound has changed in appearance (e.g., clumping, discoloration). What should I do?

Answer:

Changes in the physical appearance of solid this compound are often the first indicators of improper storage or handling, leading to potential degradation. The primary cause is typically moisture absorption, as carboxylic acids can be hygroscopic.

Causality: The two carboxylic acid functional groups in the molecule can readily form hydrogen bonds with atmospheric water. This absorption of moisture can cause the fine powder to clump and may accelerate slow degradation pathways, even at room temperature.

Troubleshooting & Resolution Protocol:

  • Assess Purity: The first step is to determine if the compound's purity has been compromised. The most reliable method is High-Performance Liquid Chromatography (HPLC) with UV detection, as the benzene ring is a strong chromophore.[1][2]

    • Dissolve a small, known amount of the suspect compound and a reference standard (from a fresh, unopened bottle if available) in a suitable solvent like acetonitrile or methanol.

    • Run both samples on an HPLC system. Compare the chromatograms for the appearance of new impurity peaks or a decrease in the main peak's area percentage.

    • Melting point analysis can also be a useful, albeit less sensitive, indicator. A pure compound will have a sharp melting point, whereas impurities will cause it to melt over a broader and lower temperature range.[3]

  • Drying Procedure: If the compound is merely clumpy due to moisture but HPLC analysis shows acceptable purity, you can dry the material.

    • Place the compound in a vacuum desiccator containing a suitable desiccant (e.g., Drierite® or phosphorus pentoxide).

    • Apply vacuum and allow the compound to dry for several hours or overnight.

  • Review Storage Practices: This issue highlights a lapse in storage protocol. Ensure all future storage follows the guidelines summarized in the table below. The packaging must be kept tightly sealed to prevent moisture ingress.[4]

Issue 2: I am observing a loss of compound concentration or the appearance of new peaks in my HPLC analysis of a solution over time. What is causing this instability?

Answer:

The degradation of this compound in solution is a critical issue, often stemming from oxidative stress, pH instability, or photodegradation. The molecule possesses several sites susceptible to chemical transformation.

Causality:

  • Oxidation: The benzene ring and the ethyl bridge are susceptible to oxidation, which can be catalyzed by trace metal ions, exposure to atmospheric oxygen, or light. This is a known degradation pathway for structurally similar compounds.[5]

  • Decarboxylation: While benzoic acid itself is thermally stable to high temperatures, derivatives can be more labile.[6] Under conditions of extreme pH or high heat in solution, one or both of the carboxylic acid groups may be lost as CO2.

  • pH Effects: The stability of carboxylic acids is often pH-dependent. In highly alkaline solutions, the carboxylate anions are formed, which may have different stability profiles compared to the protonated acid form.

Below is a workflow to diagnose and mitigate solution instability.

G start Observation of Instability (e.g., peak loss, new peaks in HPLC) check_visual 1. Visual Inspection Is the solution discolored? start->check_visual check_ph 2. pH Measurement Is the solution at an extreme pH? check_visual->check_ph No solution_color Action: Discoloration suggests oxidative degradation. Proceed to Environmental Review. check_visual->solution_color Yes check_environment 3. Environmental Review Exposed to light or air? check_ph->check_environment No solution_ph Action: Buffer solution to a neutral or slightly acidic pH (e.g., pH 4-6). check_ph->solution_ph Yes solution_inert Action: Prepare fresh solution using de-gassed solvents under an inert atmosphere (N2 or Ar). check_environment->solution_inert Exposed to Air solution_light Action: Store solution in amber vials or protect from light. check_environment->solution_light Exposed to Light solution_color->check_environment end_node Re-analyze stability over time with optimized conditions. solution_ph->end_node solution_antioxidant Action: Add an antioxidant (e.g., BHT) or a chelating agent (e.g., EDTA) to sequester metal ions. solution_inert->solution_antioxidant solution_antioxidant->end_node solution_light->end_node

Caption: Workflow for Troubleshooting Solution Instability.

Issue 3: The compound is not dissolving well in my aqueous buffer. How can I improve its solubility?

Answer:

The solubility of this compound is limited in neutral water due to the presence of the nonpolar benzene ring, despite its two polar carboxylic acid groups.[7]

Causality: The molecule's overall solubility is a balance between the hydrophobicity of the benzene ring and the hydrophilicity of the two carboxyl groups. At neutral pH, the carboxylic acids are only partially ionized. While a related compound, benzoic acid, has a water solubility of about 3.44 g/L at 25°C, this can be significantly altered by pH and temperature.[7]

Troubleshooting & Resolution Protocol:

  • pH Adjustment: The most effective way to increase aqueous solubility is to deprotonate the carboxylic acid groups to form the more polar carboxylate salts.

    • Slowly add a dilute base (e.g., 0.1 M NaOH) to your aqueous suspension while stirring. The compound should dissolve as the pH increases above the pKa of the carboxylic acid groups.

    • Caution: Be mindful of the pH stability of your final application. Once dissolved, you may need to adjust the pH back towards your target, but be aware that the compound may precipitate if the pH drops too low.

  • Temperature Increase: Solubility in water increases with temperature.[7] Gentle warming of the solution can help dissolve the compound. However, always ensure the compound is stable at the elevated temperature for the required duration.

  • Co-Solvents: If permissible for your experiment, adding a small percentage of a water-miscible organic solvent can significantly improve solubility.

    • Start by adding 5-10% (v/v) of solvents like ethanol, methanol, or acetone to your aqueous buffer before adding the compound.[7]

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for solid this compound?

Answer:

Proper storage is crucial for maintaining the integrity and purity of the compound. Based on supplier safety data sheets and best practices for carboxylic acids, the following conditions are recommended.

ParameterRecommendationRationale & References
Temperature Room Temperature (15-25°C)Storing at controlled room temperature is sufficient for the solid material.[8][9] Some vendors may use cold-chain for shipping as a precaution against extreme temperatures during transit.
Atmosphere In a tightly sealed containerPrevents moisture absorption (hygroscopicity) and potential slow oxidation.[4]
Light Protect from light (store in an opaque or amber container)The aromatic ring can absorb UV light, potentially leading to photodegradation.[10]
Location A dry, well-ventilated areaEnsures a stable environment and prevents accumulation of any potential vapors, although the compound has low volatility.[11]
Incompatibilities Store away from strong bases, oxidizing agents, and metalsAvoids chemical reactions that could degrade the compound.[12]
Q2: What are the potential degradation pathways for this molecule?

Answer:

While specific degradation kinetics for this compound are not widely published, we can infer the most likely pathways based on its chemical structure and data from analogous compounds.

Caption: Potential Degradation Pathways.

  • Oxidation: Similar to other molecules with alkyl side chains on a benzene ring, the ethyl group can be a site of oxidation. Additionally, the aromatic ring itself can undergo hydroxylation in the presence of strong oxidizing agents.[5]

  • Decarboxylation: Benzoic acid and its derivatives can undergo decarboxylation (loss of CO₂) at high temperatures, a reaction that can be catalyzed by acidic or basic conditions.[6]

Q3: What are the essential safety precautions when handling this compound?

Answer:

This compound, like many benzoic acid derivatives, requires careful handling to avoid irritation and exposure. Always consult the full Safety Data Sheet (SDS) before use.

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear tightly sealed safety goggles or a face shield. The compound is classified as causing serious eye damage.[12][13]

    • Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile or neoprene).[14]

    • Body Protection: Use a lab coat. For handling large quantities, a protective suit may be necessary.[8]

  • Handling Practices:

    • Work in a well-ventilated area or under a chemical fume hood to avoid inhaling dust.[15]

    • Avoid generating dust during weighing and transfer.[13]

    • Wash hands thoroughly after handling.

  • First Aid:

    • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes and seek urgent medical attention.[13]

    • Skin Contact: Wash off with soap and plenty of water.

    • Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.[15]

Q4: How can I confirm the purity of a new batch of this compound?

Answer:

Confirming the purity of a starting material is a critical step in ensuring experimental reproducibility. A multi-faceted approach is recommended.

  • Chromatography (HPLC): This is the gold standard for purity assessment.[2] A reverse-phase HPLC method with UV detection (monitoring at ~230 nm or ~274 nm) can separate and quantify the main compound and any related impurities.[16] Purity is typically reported as the area percent of the main peak.

  • Spectroscopy (NMR): ¹H NMR (Proton Nuclear Magnetic Resonance) spectroscopy provides detailed structural information. By integrating the peaks corresponding to the protons of the molecule and comparing them to any impurity peaks, one can confirm the structure and obtain a good estimate of purity.

  • Melting Point Determination: A sharp melting point close to the literature value indicates high purity. Impurities typically cause the melting point to be depressed and broadened.[3]

References

  • Safety data sheet. (n.d.).
  • SAFETY DATA SHEET - Sigma-Aldrich. (2024).
  • 1 - SAFETY DATA SHEET. (2015).
  • This compound. (n.d.). ChemScene.
  • SAFETY DATA SHEET - Fisher Scientific. (2012).
  • This compound. (n.d.). BLD Pharm.
  • Benzoic Acid Standard Safety Data Sheet. (2015).
  • Preventing degradation of 4-(2-Hydroxyethyl)benzoic acid in solution. (n.d.). BenchChem.
  • Material Safety Data Sheet - Benzoic acid. (n.d.).
  • Benzoic Acid - Hazardous Substance Fact Sheet. (n.d.). New Jersey Department of Health.
  • Benzoic Acid - SAFETY DATA SHEET. (2018). Breckland Scientific Supplies Ltd.
  • Understanding Benzoic Acid Solubility: A Comprehensive Guide. (2024). Guidechem.
  • Benzoic Acid: Storage, Transportation, and Pharmacopoeia Standards. (2024). JustLong.
  • Khajeh, S., et al. (2010). Degradation of benzoic acid and its derivatives in subcritical water. PubMed.
  • HPLC Methods for analysis of Benzoic acid. (n.d.). HELIX Chromatography.
  • How can benzoic acid be tested for purity? (2018). Quora.
  • Benzoic acid: analysis and dosage in laboratory. (n.d.). FILAB.
  • Benzoic Acid. (n.d.). SIELC Technologies.

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Technical Support Center: Scaling Up the Synthesis of 1-Indanone from 2-(2-Carboxyethyl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for the synthesis of 1-indanone, a critical intermediate in the development of a wide range of pharmaceuticals. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered when scaling up the synthesis of 1-indanone from 2-(2-carboxyethyl)benzoic acid. The intramolecular Friedel-Crafts acylation is a powerful and frequently utilized method for this transformation; however, it is not without its complexities, especially concerning reaction conditions, reagent purity, and product isolation.[1][2]

This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate potential issues, optimize your reaction parameters, and ensure the integrity of your final product.

Frequently Asked Questions (FAQs)

Q1: What is the most common and effective method for the cyclization of this compound to 1-indanone?

The most prevalent and direct method is an intramolecular Friedel-Crafts acylation.[2] This reaction is typically facilitated by strong Brønsted acids like polyphosphoric acid (PPA) or Lewis acids such as aluminum chloride (AlCl₃).[3] The reaction proceeds through the formation of an acylium ion intermediate, which then undergoes an electrophilic aromatic substitution to form the five-membered ring of the indanone.[3][4]

Q2: What are the critical safety precautions to consider during this synthesis?

Safety is paramount when handling the reagents involved in this synthesis. Key considerations include:

  • Corrosive and Moisture-Sensitive Reagents: Lewis acids like AlCl₃ are highly corrosive and react exothermically with moisture.[5] Always handle these reagents in a well-ventilated fume hood under an inert atmosphere (e.g., nitrogen or argon).[5]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including acid-resistant gloves, safety goggles, and a lab coat.[5][6][7]

  • Exothermic Reactions: The reaction can be highly exothermic.[5] Maintain strict temperature control and consider adding reagents portion-wise to manage heat generation.

  • Emergency Preparedness: Ensure easy access to an eyewash station and safety shower.[5][6][7]

  • Waste Disposal: Dispose of all chemical waste in accordance with local regulations.[6][7]

Q3: How can I monitor the progress of the reaction?

Thin Layer Chromatography (TLC) is an effective technique for monitoring the reaction's progress.[3][8] Spot the reaction mixture alongside the starting material on a silica gel TLC plate and elute with an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate).[8] Visualization under a UV lamp will show the disappearance of the starting material spot and the appearance of the product spot.[8] The Rf values for 1-indanone and its oxime derivative are reported as 0.39 and 0.33, respectively, in a 3:1 hexanes/ethyl acetate system.[8]

Q4: What are the common impurities I might encounter in the crude product?

Common impurities can include:

  • Unreacted Starting Material: Incomplete reaction can leave residual this compound.[9]

  • Polymeric Materials: Strong acidic conditions and high temperatures can lead to polymerization of the starting material or the product, often resulting in a dark, sticky appearance.[5][10]

  • Regioisomers: Depending on the substitution pattern of the starting material, alternative cyclization pathways could lead to the formation of regioisomers.[5][9]

  • Dehydration Products: High temperatures can promote elimination reactions, leading to the formation of indene derivatives.[5]

Troubleshooting Guide

Issue 1: Low or No Product Yield

Low product yield is a frequent challenge in this synthesis. The following table outlines potential causes and their corresponding solutions.[5]

Potential Cause Explanation Recommended Solution
Inactive Catalyst Lewis acids such as AlCl₃ are extremely sensitive to moisture, which leads to deactivation. The P₂O₅ content in polyphosphoric acid (PPA) is also crucial for its reactivity.[5]Use a fresh, unopened container of anhydrous catalyst and handle it under an inert atmosphere. For PPA, ensure the concentration is adequate for the reaction.
Suboptimal Reaction Temperature The activation energy for the intramolecular cyclization may not be reached at lower temperatures, while excessively high temperatures can promote side reactions and decomposition.[3][5]Gradually and carefully increase the reaction temperature while monitoring the reaction progress by TLC. Avoid overheating.[5]
Impure Starting Material Impurities present in the this compound can interfere with the cyclization reaction.Verify the purity of the starting material using analytical techniques such as NMR or melting point analysis. Purify if necessary before proceeding.
Incomplete Reaction The reaction may not have proceeded to completion, leaving unreacted starting material.[3]Monitor the reaction progress using TLC until the starting material is consumed. Consider extending the reaction time or incrementally increasing the temperature.[3]
Product Loss During Workup The desired product may be lost during the extraction and purification steps.[3]Optimize the workup procedure. For extractions, ensure proper phase separation and consider back-extracting the aqueous layer. For recrystallization, perform small-scale trials to identify the optimal solvent system that maximizes crystal formation and minimizes product solubility at low temperatures.[3][9]
Issue 2: Product is a Dark, Oily, or Sticky Solid

A discolored and non-crystalline product often indicates the presence of impurities.[9][10]

Potential Cause Explanation Recommended Solution
Polymerization Strong acidic conditions and elevated temperatures can induce polymerization of the starting material or the 1-indanone product.[5]Maintain strict control over the reaction temperature and time. Avoid using excessively strong acids or prolonged reaction periods.
"Oiling Out" During Recrystallization 1-indanone has a relatively low melting point (around 38-42 °C), and it can "oil out" if the recrystallization solvent is too hot.[9][10]Increase the volume of the hot recrystallization solvent to ensure the compound fully dissolves at a temperature below its melting point.[9] Alternatively, experiment with a different solvent system where the compound has lower solubility at the solvent's boiling point.[9] Seeding the cooled solution with a pure crystal of 1-indanone can also help initiate crystallization.[9]
Presence of Colored Impurities The crude product can often have a brownish, sticky appearance due to the formation of minor, highly colored byproducts.[9]Purification by column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) can be effective in removing these impurities.[3] Recrystallization is also a good method for removing colored impurities.[9]

Experimental Protocol: Synthesis of 1-Indanone

This protocol provides a general procedure for the intramolecular Friedel-Crafts cyclization of this compound.

Materials:

  • This compound

  • Polyphosphoric acid (PPA) or Aluminum chloride (AlCl₃)

  • Dichloromethane (anhydrous, if using AlCl₃)

  • Hydrochloric acid (aqueous solution)

  • Sodium bicarbonate (aqueous solution)

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Solvents for extraction and purification (e.g., ethyl acetate, hexanes)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser (or under an inert atmosphere if using AlCl₃), place the this compound.

  • Addition of Cyclizing Agent:

    • Using PPA: Add polyphosphoric acid to the starting material. The mixture is then heated with stirring.

    • Using AlCl₃: Suspend anhydrous AlCl₃ in anhydrous dichloromethane under an inert atmosphere. Cool the suspension in an ice bath. Slowly add a solution of 2-(2-carboxyethyl)benzoyl chloride (prepared separately from the diacid) in anhydrous dichloromethane.

  • Reaction Monitoring: Heat the reaction mixture to the desired temperature (this will need to be optimized) and monitor the progress by TLC.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Carefully pour the reaction mixture onto crushed ice.

    • Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

    • Wash the combined organic extracts successively with water, aqueous sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude 1-indanone.

    • Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system.

Workflow Diagram:

SynthesisWorkflow Start Start: this compound Cyclization Intramolecular Friedel-Crafts Cyclization (PPA or AlCl3/SOCl2) Start->Cyclization Workup Aqueous Workup (Ice, Extraction) Cyclization->Workup Purification Purification (Column Chromatography or Recrystallization) Workup->Purification Product Pure 1-Indanone Purification->Product

Caption: Workflow for the synthesis of 1-indanone.

Characterization of 1-Indanone

Accurate characterization of the final product is crucial to confirm its identity and purity.

Analytical Technique Expected Observations
¹H NMR The proton NMR spectrum will show characteristic signals for the aromatic and aliphatic protons of the indanone structure.[11]
¹³C NMR The carbon NMR spectrum will display a signal for the carbonyl carbon (around 207 ppm) and distinct signals for the aromatic and aliphatic carbons.[11]
FT-IR Spectroscopy The infrared spectrum will exhibit a strong absorption band for the carbonyl group (C=O) typically in the range of 1700-1720 cm⁻¹.[5][11]
Gas Chromatography-Mass Spectrometry (GC-MS) GC-MS can be used to assess purity and confirm the molecular weight of 1-indanone.[5][11]
Melting Point Pure 1-indanone has a reported melting point of 38-42 °C. A broad or depressed melting point range can indicate the presence of impurities.[10]

References

  • BenchChem. (2025). Scale-up considerations for the industrial production of 1-indanone. BenchChem.
  • Thermo Fisher Scientific. (n.d.). 1-Indanone - SAFETY DATA SHEET.
  • Thermo Fisher Scientific. (2025). 1-Indanone - SAFETY DATA SHEET.
  • ECHEMI. (n.d.). 1-Indanone SDS, 83-33-0 Safety Data Sheets.
  • Organic Syntheses. (n.d.). 1-Indanone oxime. Organic Syntheses Procedure.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 1-Indanone, 99+%.
  • BenchChem. (2025). A Comparative Guide to the Analytical Characterization of 4-Chloro-1-indanone and Its Isomers. BenchChem.
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  • BenchChem. (2025). Technical Support Center: 5-Fluoro-1-indanone Purification. BenchChem.
  • BenchChem. (n.d.). Spectroscopic Analysis of Indanone Analogs: A Comparative Guide. BenchChem.
  • Google Patents. (n.d.). Method for producing 1-indanone derivatives.
  • Organic Chemistry Portal. (n.d.). Indanone synthesis.
  • Organic Syntheses. (n.d.). Preparation of 5,6-Dimethoxy-2-Methyl-1-Indanone. Organic Syntheses Procedure.
  • BenchChem. (2025). A Comparative Analysis of 1-Indanone and 2-Indanone for Researchers. BenchChem.
  • van der Kolk, T., et al. (n.d.). Regioselective Synthesis of Indanones.
  • Google Patents. (n.d.). Process for preparing 1-indanones.
  • National Institutes of Health. (2022). Annulations involving 1-indanones to access fused- and spiro frameworks. PMC.
  • Beilstein Journals. (n.d.). Synthesis of 1-indanones with a broad range of biological activity.
  • Beilstein Journals. (n.d.). Synthesis of 1-indanones with a broad range of biological activity.
  • Sciencemadness.org. (2023). Contaminated 1-indanone sample.
  • Organic Syntheses. (n.d.). 2-indanone. Organic Syntheses Procedure.
  • ChemScene. (n.d.). This compound.
  • ResearchGate. (n.d.). Cyclization reagents and reaction efficiency.
  • MDPI. (n.d.). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester.

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Technical Support Center: Minimizing Byproduct Formation in the Intramolecular Friedel-Crafts Acylation of 2-(2-Carboxyethyl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the intramolecular Friedel-Crafts acylation of 2-(2-Carboxyethyl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this crucial cyclization reaction. Our focus is on understanding the causal factors behind byproduct formation and providing actionable, field-proven protocols to enhance yield and purity of the desired product, 4-oxo-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid.

Section 1: Understanding the Core Reaction Pathway

The intramolecular Friedel-Crafts acylation of this compound is a powerful method for constructing the tetralone ring system, a common scaffold in natural products and pharmaceutical agents.[1] The reaction proceeds via an electrophilic aromatic substitution mechanism, where the tethered carboxylic acid is activated to form an electrophilic acylium ion, which is then attacked by the electron-rich aromatic ring.[2][3]

main_reaction start This compound intermediate Acylium Ion Intermediate start->intermediate  Strong Acid (e.g., PPA) or 1. SOCl₂ 2. AlCl₃   product 4-oxo-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid intermediate->product Intramolecular Electrophilic Aromatic Substitution

Caption: Desired intramolecular cyclization pathway.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the most common classes of byproducts in this reaction?

A: The most frequently encountered byproducts are high-molecular-weight polymers resulting from intermolecular reactions, sulfonated species if using sulfuric acid, and unreacted starting material due to incomplete conversion. The formation of isomers is generally not a major concern due to the steric and electronic constraints of this specific intramolecular cyclization.

Q2: Why is an intramolecular reaction favored over an intermolecular one?

A: The proximity of the reactive acylium ion to the nucleophilic aromatic ring within the same molecule significantly increases the effective concentration for the intramolecular cyclization.[4] This makes the ring-closing reaction kinetically more favorable than a reaction between two separate molecules, especially under optimized conditions (e.g., high dilution).

Q3: Is it necessary to convert the carboxylic acid to an acyl chloride first?

A: Not necessarily. While the classic Friedel-Crafts acylation often uses acyl chlorides with a Lewis acid like AlCl₃, this intramolecular cyclization can be effectively promoted by treating the dicarboxylic acid directly with a strong Brønsted acid that also acts as a dehydrating agent, such as polyphosphoric acid (PPA) or Eaton's reagent.[5][6] The choice depends on the desired reaction conditions and scale.

Q4: My starting material has two carboxylic acid groups. Which one reacts?

A: The aliphatic carboxylic acid (the one on the "ethyl" chain) is the one that forms the acylium ion for the cyclization. The aromatic carboxylic acid is directly attached to the benzene ring, which deactivates the ring and makes it less susceptible to protonation and subsequent reaction under these conditions.[7]

Section 3: Troubleshooting Guide: Specific Byproduct Issues

This section provides in-depth solutions to common experimental problems in a question-and-answer format.

Issue 1: Low yield and significant recovery of starting material.

Q: My reaction is sluggish, and I recover most of my starting material after work-up. What are the likely causes and how can I fix this?

A: This is a classic sign of insufficient reaction activation. The primary causes are related to the catalyst, temperature, or presence of contaminants.

Causality & Troubleshooting Steps:

  • Ineffective Catalyst Activation: The energy barrier for forming the acylium ion from a carboxylic acid is high. Your cyclizing agent may be inactive or inappropriate.

    • Solution: Switch to a more potent cyclizing agent. Polyphosphoric acid (PPA) is a classic and effective reagent for this transformation as it serves as both the acid catalyst and a dehydrating agent.[5][8] For a cleaner reaction, consider Eaton's reagent (P₂O₅ in methanesulfonic acid). If using a Lewis acid pathway, ensure your aluminum chloride (AlCl₃) is fresh, anhydrous, and used in stoichiometric amounts, as the product ketone will complex with it.[9]

    • Expert Tip: PPA can become less effective if it has absorbed atmospheric moisture. Use freshly opened PPA or PPA from a properly stored container.

  • Insufficient Thermal Energy: The reaction often requires heating to overcome the activation energy.

    • Solution: Gradually increase the reaction temperature. For PPA-mediated cyclizations, temperatures between 80-100 °C are common.[6] Monitor the reaction by TLC to track the disappearance of starting material. Be cautious, as excessive heat can promote charring or side reactions.

  • Catalyst Deactivation by Water: Lewis acids like AlCl₃ and dehydrating agents like PPA are highly sensitive to water.[6][10]

    • Solution: Ensure all glassware is oven-dried, and all solvents are anhydrous. The reaction should be run under an inert atmosphere (e.g., nitrogen or argon).

Catalyst/ReagentTypical ConditionsAdvantagesDisadvantages
Polyphosphoric Acid (PPA) 80-100 °C, neatOne-pot, inexpensiveViscous, difficult work-up, potential charring
Conc. Sulfuric Acid 0 °C to RTInexpensive, strong acidCan cause unwanted sulfonation byproducts
AlCl₃ (via Acyl Chloride) 0 °C to RT, in solvent (e.g., CS₂, DCM)Classic, effectiveRequires prior conversion to acyl chloride, stoichiometric AlCl₃ needed, moisture sensitive
Eaton's Reagent (P₂O₅/MeSO₃H) RT to 60 °CHigh yielding, cleanerMore expensive, requires preparation
Issue 2: Formation of a high molecular weight, tarry, or polymeric substance.

Q: My reaction produces a significant amount of an intractable tar or solid instead of the desired product. Why is this happening?

A: This strongly indicates that intermolecular reactions are outcompeting the desired intramolecular cyclization, leading to polymerization.

byproduct_formation sub1 Molecule 1 (Acylium Ion Formed) polymer Polymer/Dimer Byproduct sub1->polymer Intermolecular Attack sub2 Molecule 2 (Aromatic Ring) sub2->polymer

Caption: Intermolecular reaction leading to polymer byproduct.

Causality & Troubleshooting Steps:

  • High Concentration: At high concentrations, the probability of an activated acylium ion on one molecule colliding with the aromatic ring of another molecule increases, favoring polymerization.

    • Solution: Employ high-dilution principles. If using a solvent-based system (like the AlCl₃ method), add the acyl chloride solution slowly to the suspension of the Lewis acid in a large volume of solvent. This keeps the instantaneous concentration of the reactive electrophile low. While PPA reactions are often run neat, ensure vigorous stirring to promote the intramolecular pathway.

  • Excessive Temperature: Overheating can provide enough energy to overcome the kinetic preference for the intramolecular pathway, especially if the reaction is highly concentrated.

    • Solution: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Monitor progress closely and avoid prolonged heating after the starting material is consumed.

Issue 3: My product mass spectrum shows an additional 80 amu, and my NMR is complex.

Q: I am using sulfuric acid as the catalyst and observe a significant byproduct that seems to have incorporated an SO₃ group. How can I avoid this?

A: You are observing a classic side reaction of Friedel-Crafts chemistry in sulfuric acid: aromatic sulfonation. The benzene ring is susceptible to electrophilic attack by SO₃, which is present in fuming sulfuric acid or in equilibrium in concentrated H₂SO₄.

Causality & Troubleshooting Steps:

  • Reactive Sulfonating Agent: Sulfuric acid is not only a strong acid but also a source of the powerful electrophile SO₃.

    • Solution: The most straightforward solution is to change the catalyst. Polyphosphoric acid (PPA) is an excellent alternative that provides strong acidity and dehydrating properties without the risk of sulfonation.[5][11] Eaton's reagent is another superior choice. If you must use a Brønsted acid and H₂SO₄ is the only option, use the minimum necessary concentration and run the reaction at a lower temperature (e.g., 0 °C) to disfavor the sulfonation pathway, though this may also slow your desired reaction.

Section 4: Optimized Experimental Protocols

The following are generalized protocols. They should be optimized for your specific laboratory conditions and scale.

Protocol A: Cyclization using Polyphosphoric Acid (PPA)

This protocol is adapted from standard procedures for intramolecular Friedel-Crafts acylations.[6][8]

  • Preparation: Place this compound (1.0 eq) in an oven-dried round-bottom flask equipped with a mechanical stirrer and a nitrogen inlet.

  • Reagent Addition: Add polyphosphoric acid (approx. 10-20 times the weight of the starting material) to the flask.

  • Reaction: Heat the mixture with vigorous stirring to 80-90 °C. Monitor the reaction progress by taking small aliquots, quenching them in water, extracting with ethyl acetate, and analyzing by TLC. The reaction is typically complete in 2-4 hours.

  • Work-up: Allow the mixture to cool to about 60 °C and then very carefully pour it onto a large amount of crushed ice with vigorous stirring. This step is highly exothermic.

  • Extraction: Once the quench is complete and the mixture is at room temperature, extract the aqueous suspension multiple times with ethyl acetate or dichloromethane.

  • Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (to remove unreacted starting material and the aromatic carboxylic acid), and finally with brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

Protocol B: Cyclization via Acyl Chloride with AlCl₃

This protocol is based on classic Friedel-Crafts procedures.[12]

  • Acyl Chloride Formation: In a fume hood, gently reflux this compound (1.0 eq) with an excess of thionyl chloride (SOCl₂, ~3-5 eq) for 1-2 hours. Remove the excess SOCl₂ under reduced pressure to obtain the crude diacid chloride.

  • Reaction Setup: Charge an oven-dried, three-necked flask equipped with a stirrer, nitrogen inlet, and addition funnel with anhydrous aluminum chloride (AlCl₃, ~2.2 eq) and an anhydrous solvent (e.g., dichloromethane or 1,2-dichloroethane). Cool the suspension to 0 °C in an ice bath.

  • Substrate Addition: Dissolve the crude diacid chloride in the same anhydrous solvent and add it dropwise to the stirred AlCl₃ suspension over 30-60 minutes, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, allow the reaction to stir at 0 °C or slowly warm to room temperature. Monitor by TLC until the starting material is consumed.

  • Work-up & Purification: Follow steps 4-7 from Protocol A. The quench of the AlCl₃ complex is particularly hazardous and must be done slowly and with extreme care.

Section 5: General Troubleshooting Workflow

troubleshooting_workflow start Analyze Crude Product by TLC/LCMS dp1 Low Conversion? start->dp1 dp2 Polymer/Tar Formed? dp1->dp2 No action1 Increase Temp/Time Check Catalyst Activity Ensure Anhydrous Conditions dp1->action1 Yes dp3 Other Byproducts? dp2->dp3 No action2 Use High Dilution Lower Reaction Temp Slow Substrate Addition dp2->action2 Yes action3 If H₂SO₄ used, switch to PPA Characterize byproduct (NMR/MS) dp3->action3 Yes end Re-run Optimized Reaction dp3->end No (Clean Reaction) action1->end action2->end action3->end

Caption: A decision tree for troubleshooting common issues.

References

  • LabXchange. (n.d.). Friedal-Crafts Acylation and Alkylation.
  • BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction.
  • Chemistry Steps. (n.d.). Friedel-Crafts Acylation.
  • Wikipedia. (2023). Friedel–Crafts reaction.
  • Chemstuff. (n.d.). Friedel-Crafts Acylation: Mechanism, Reactions & limitations.
  • Organic Syntheses. (n.d.). α-TETRALONE. Coll. Vol. 4, p.898 (1963); Vol. 34, p.93 (1954).
  • Master Organic Chemistry. (2018). Intramolecular Friedel-Crafts Reactions.
  • Chemistry Stack Exchange. (2017). Can any other common reagent other than than H3PO4 cause this conversion?
  • Organic Syntheses. (n.d.). α-TETRALONE. Coll. Vol. 2, p.569 (1943); Vol. 11, p.96 (1931).
  • ResearchGate. (n.d.). Cyclization reagents and reaction efficiency.
  • Hojo, K., & Hagiwara, K. (2022). Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles. Molecules, 27(15), 4991.
  • Chad's Prep. (2018). 18.2d EAS Friedel Crafts Alkylation and Acylation [Video]. YouTube.
  • International Journal of Advanced Chemistry Research. (2021). Review on friedel-crafts acylation of benzene derivatives using various catalytic systems. 3(1), 12-19.
  • The Organic Chemistry Tutor. (2018). Friedel Crafts Acylation of Benzene Reaction Mechanism [Video]. YouTube.
  • Rossi, D., et al. (2021). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. Molecules, 26(16), 4785.
  • Thorat, S. S., et al. (2024). Total Synthesis of Natural Products Containing the Tetralone Subunit. Arkivoc, 2024(2), 202312053.
  • CurlyArrows Organic Chemistry. (n.d.). Why Benzoic acid (benzene carboxylic acid) will not undergo Friedel-Craft Reaction?
  • Nikpassand, M., et al. (2018). Applications of Friedel–Crafts reactions in total synthesis of natural products. RSC advances, 8(52), 29563-29602.
  • Kumar, R., et al. (2011). Silica-Supported Polyphosphoric Acid in the Synthesis of 4-Substituted Tetrahydroisoquinoline Derivatives. Molecules, 16(4), 3061-3073.

Sources

Technical Support Center: Enhancing Cyclization of 3-(2-Carboxyphenyl)propionic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a dedicated technical resource for researchers, chemists, and pharmaceutical professionals engaged in the intramolecular cyclization of 3-(2-carboxyphenyl)propionic acid. This reaction is a cornerstone for synthesizing key intermediates for various molecular frameworks. Here, we dissect common experimental challenges, offering evidence-based solutions and detailed protocols to enhance reaction rates and yields.

Frequently Asked Questions (FAQs)

Q1: What is the expected product of the cyclization of 3-(2-Carboxyphenyl)propionic acid?

The reaction is an intramolecular Friedel-Crafts acylation. The propionic acid side chain's carboxyl group is converted into a highly electrophilic acylium ion, which then attacks the electron-rich benzene ring. The expected product is 1-oxo-1,2,3,4-tetrahydronaphthalene-8-carboxylic acid .

Reaction Scheme: 3-(2-Carboxyphenyl)propionic acid undergoes intramolecular Friedel-Crafts acylation to yield 1-oxo-1,2,3,4-tetrahydronaphthalene-8-carboxylic acid.

G cluster_0 3-(2-Carboxyphenyl)propionic acid cluster_1 1-oxo-1,2,3,4-tetrahydronaphthalene-8-carboxylic acid start catalyst + Strong Acid (PPA or Eaton's Reagent) + Heat (Δ) start->catalyst end catalyst->end

Caption: Reaction scheme for the cyclization of 3-(2-carboxyphenyl)propionic acid.

Q2: What are the most common reagents for this cyclization, and how do I choose the best one?

The choice of reagent is critical and depends on the desired reaction temperature, scale, and sensitivity of the starting material. The most common and effective reagents are strong dehydrating acids that facilitate the formation of the acylium ion intermediate.[1][2]

ReagentCompositionTypical Temp.AdvantagesDisadvantages
Polyphosphoric Acid (PPA) Mixture of phosphoric acids80-140°CInexpensive, readily available, acts as both solvent and catalyst.[2][3][4]Highly viscous, making it difficult to stir at room temperature; workup can be challenging.[2][3]
Eaton's Reagent ~7.5-10% w/w P₂O₅ in methanesulfonic acid25-100°CMore effective than PPA, allowing for milder reaction conditions; less viscous and easier to handle.[1][5]More expensive, highly corrosive.
Acyl Chloride / AlCl₃ Two-step: SOCl₂ then AlCl₃0°C to RTAvoids strong, hot acids; can give high yields.Requires stoichiometric amounts of moisture-sensitive AlCl₃; anhydrous conditions are critical.[6][7]

Recommendation: For initial trials and small-scale reactions, Eaton's Reagent often provides a balance of reactivity and ease of handling.[1][5] For larger-scale syntheses where cost is a factor, optimizing the reaction with PPA is a viable strategy.[2]

Q3: What are the key safety precautions for this reaction?
  • Corrosivity: Both PPA and Eaton's reagent are highly corrosive and can cause severe burns.[3] Always handle them in a fume hood wearing appropriate personal protective equipment (PPE), including safety goggles, a face shield, and acid-resistant gloves.

  • Exothermic Quenching: The workup for PPA and Eaton's reagent reactions involves quenching with ice/water. This is a highly exothermic process.[3] The acid mixture should be added slowly to a large volume of crushed ice with vigorous stirring to dissipate the heat effectively.

  • Anhydrous Conditions: When using the acyl chloride/AlCl₃ method, strict anhydrous conditions are necessary. Aluminum chloride reacts violently with water.[6]

Q4: How can I monitor the reaction's progress?

The most common methods are Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). To take a sample from a PPA or Eaton's reagent reaction, carefully extract a small aliquot, quench it in a vial of ice-water, and extract the organic components with a suitable solvent (e.g., ethyl acetate). The starting material is significantly more polar than the product due to its two carboxylic acid groups versus the product's one.

Troubleshooting Guide

Problem 1: Low or No Product Yield

Q: My reaction shows little to no conversion, and I'm recovering only the starting material. What are the likely causes?

This is a common issue often related to insufficient activation of the carboxylic acid. The underlying causes can be diagnosed systematically.

G cluster_cause Potential Causes cluster_solution Solutions start Low / No Yield: Recovered Starting Material cause1 Insufficient Temperature start->cause1 cause2 Inactive Reagent start->cause2 cause3 Poor Reagent Quality start->cause3 sol1 Increase reaction temp incrementally (e.g., in 10°C steps). Monitor by TLC/HPLC. cause1->sol1 Diagnosis: Reaction is too slow sol2 PPA/Eaton's: Use freshly opened reagent. AlCl₃: Use fresh, anhydrous catalyst. Ensure all glassware is oven-dried. cause2->sol2 Diagnosis: Reagent is hydrated or degraded sol3 Confirm purity of 3-(2-carboxyphenyl)propionic acid. Recrystallize if necessary. cause3->sol3 Diagnosis: Impurities are inhibiting the reaction

Caption: Troubleshooting workflow for low or no product yield.

  • Cause A: Insufficient Temperature: Intramolecular Friedel-Crafts acylations require a significant activation energy.[6] If the temperature is too low, the rate of reaction will be negligible.

    • Solution: Gradually increase the reaction temperature in 10-20°C increments, monitoring the progress by TLC or HPLC at each stage. For PPA, temperatures between 90-120°C are often required.[8]

  • Cause B: Deactivated Reagent: Both PPA and Eaton's reagent are hygroscopic (absorb moisture from the air).[2] Water will hydrolyze the polyphosphoric acid chains or react with the P₂O₅, reducing the reagent's dehydrating power. Similarly, Lewis acids like AlCl₃ are deactivated by moisture.[6]

    • Solution: Use freshly opened containers of the reagents. For the AlCl₃ method, ensure all glassware is oven-dried, and the reaction is performed under an inert atmosphere (e.g., Nitrogen or Argon).

  • Cause C: Insufficient Reagent: This reaction often requires the acid to act as both a solvent and a catalyst. Using too little PPA can result in a thick, unmanageable slurry and incomplete reaction.

    • Solution: A common ratio is a 10-20 fold excess by weight of PPA to the starting material.[3]

Problem 2: Formation of Multiple Products / Byproducts

Q: My TLC/LC-MS shows multiple spots/peaks besides the desired product. What are these byproducts and how can I avoid them?

The formation of byproducts is typically due to reaction conditions that are too harsh or not optimized for intramolecular cyclization.

  • Side Reaction A: Intermolecular Polymerization: If the concentration of the starting material is too high, one molecule can react with another, leading to the formation of polymeric material. This often manifests as an insoluble tar-like substance.

    • Prevention: While PPA and Eaton's reagent reactions are often run "neat," ensuring vigorous stirring can help favor the intramolecular pathway. If polymerization persists, adding a non-reactive co-solvent like xylene might help, though it may require higher temperatures.[2]

  • Side Reaction B: Decarboxylation: At excessively high temperatures, either of the carboxylic acid groups may be lost as CO₂.

    • Prevention: Carefully control the reaction temperature. Find the minimum temperature required for a reasonable reaction rate. Eaton's reagent is particularly advantageous here as it often works at lower temperatures than PPA, minimizing thermal decomposition.[1][5]

Problem 3: Difficult Workup and Purification

Q: The reaction mixture with PPA is a thick, unmanageable tar. How can I improve the workup?

The high viscosity of PPA is a known challenge.[2][3]

  • Solution 1: Temperature: Perform the quench while the reaction mixture is still warm (e.g., 60-80°C), as PPA is much less viscous at higher temperatures.[2][3] This makes it easier to pour and stir.

  • Solution 2: Slow Addition: As mentioned in the safety section, add the warm PPA mixture slowly to a vigorously stirred beaker of crushed ice.[8][9] This prevents the formation of large, unmanageable clumps of hydrolyzed acid and ensures efficient heat dissipation.

  • Solution 3: Ample Water/Ice: Use a large excess of ice/water for the quench (at least 10-20 volumes relative to the PPA volume). This ensures the final solution is dilute and stirrable.

Q: I'm struggling to purify the final product. What strategy do you recommend?

  • Liquid-Liquid Extraction: After quenching, the product needs to be thoroughly extracted. The aqueous layer will be highly acidic. Use a robust organic solvent like ethyl acetate. Perform multiple extractions (e.g., 3x) to ensure complete recovery.

  • Base Wash: To remove any unreacted starting material, wash the combined organic extracts with a mild basic solution, such as saturated sodium bicarbonate (NaHCO₃). The dicarboxylic starting material will be deprotonated and move to the aqueous layer, while the monocarboxylic product will be less soluble. Be cautious as CO₂ evolution can cause pressure buildup in the separatory funnel.

  • Crystallization: The crude product can often be purified by recrystallization. Try solvents like ethyl acetate/hexanes or toluene.

Detailed Experimental Protocols

Protocol 1: Cyclization using Polyphosphoric Acid (PPA)
  • Setup: In a round-bottom flask equipped with a mechanical stirrer and a heating mantle, add polyphosphoric acid (10 g per 1 g of starting material).

  • Heating: Begin stirring and heat the PPA to 80-90°C to reduce its viscosity.[2][3]

  • Addition: Slowly add 3-(2-carboxyphenyl)propionic acid (1.0 eq) to the warm, stirring PPA.

  • Reaction: Increase the temperature to 100-120°C. Monitor the reaction by TLC or HPLC every 30-60 minutes until the starting material is consumed (typically 2-4 hours).

  • Quenching: Allow the mixture to cool slightly (to ~80°C). In a separate large beaker, prepare a slurry of crushed ice and water. While stirring the ice slurry vigorously, slowly pour the warm reaction mixture into it.[8]

  • Extraction: Once the hydrolysis is complete and the mixture is at room temperature, transfer it to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 50 mL for a 1g scale).

  • Washing: Combine the organic extracts. Wash sequentially with water, saturated NaHCO₃ solution, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by recrystallization.

Protocol 2: Cyclization using Eaton's Reagent
  • Setup: In a round-bottom flask with a magnetic stir bar, add 3-(2-carboxyphenyl)propionic acid (1.0 eq).

  • Addition: Add Eaton's reagent (a solution of 7.5-10% P₂O₅ in methanesulfonic acid) in sufficient quantity to dissolve and stir the starting material (e.g., 5-10 mL per 1 g).

  • Reaction: Stir the mixture at room temperature or heat gently to 50-80°C. Eaton's reagent is often effective at lower temperatures than PPA.[1][5] Monitor the reaction by TLC/HPLC.

  • Workup: Follow the same quenching, extraction, and purification procedure as described for the PPA protocol (Steps 5-9).

References

  • What is the work up process for the reaction involving poly phosphoric acid? (2013). ResearchGate.
  • 3-(2-Carboxyphenyl)propionic acid. (n.d.). Amerigo Scientific.
  • Polyphosphoric Acid in Organic Synthesis. (2023). Canadian Center of Science and Education.
  • Friedel–Craft acylation reaction using Eaton's reagent. (n.d.). ResearchGate.
  • Friedel-Crafts Acylation with Practice Problems. (n.d.). Chemistry Steps.
  • Polyphosphoric Acid. (n.d.). Sciencemadness.org.
  • (PDF) Polyphosphoric Acid in Organic Synthesis. (2023). ResearchGate.
  • Silica-Supported Polyphosphoric Acid in the Synthesis of 4-Substituted Tetrahydroisoquinoline Derivatives. (n.d.). PubMed Central.
  • 3-(2-Carboxyphenyl)propionic acid. (n.d.). PubChem.
  • Intramolecular Friedel-Crafts Reactions. (2018). Master Organic Chemistry.
  • α-TETRALONE. (n.d.). Organic Syntheses Procedure.

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Validation & Comparative

A Comparative Guide to the Degradation of Ketoprofen: Focus on 2-(3-Carboxyphenyl)propionic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This technical guide provides an in-depth comparative analysis of the degradation products of ketoprofen, with a particular focus on 2-(3-carboxyphenyl)propionic acid. As a non-steroidal anti-inflammatory drug (NSAID), the stability of ketoprofen is a critical factor in its safety and efficacy. Understanding the formation, detection, and potential impact of its degradation products is paramount for pharmaceutical development and quality control. This guide moves beyond a simple listing of facts to explain the causality behind experimental choices and provides actionable protocols for your laboratory.

Introduction: The Imperative of Degradation Profiling in Ketoprofen

Ketoprofen, chemically known as 2-(3-benzoylphenyl)propionic acid, is widely used for its analgesic and anti-inflammatory properties. However, its molecular structure is susceptible to degradation under various stress conditions, including exposure to light, acid, base, and oxidative environments. The resulting degradation products can potentially alter the drug's therapeutic effect and, in some cases, introduce toxicity. Therefore, a thorough understanding of ketoprofen's degradation pathways is not merely an academic exercise but a regulatory and safety necessity. Forced degradation studies, as recommended by the International Council for Harmonisation (ICH) guidelines, are essential to establish the intrinsic stability of the drug substance and to develop stability-indicating analytical methods.[1]

This guide will focus on a significant degradation product, 2-(3-carboxyphenyl)propionic acid, often referred to as Ketoprofen Impurity C. While the user's query mentioned "2-(2-Carboxyethyl)benzoic acid," our comprehensive literature review indicates that 2-(3-carboxyphenyl)propionic acid is the well-documented and commercially available reference standard for a key ketoprofen degradant. The structural similarity suggests a possible misnomer in the initial query, and for the purposes of scientific accuracy, this guide will address the 3-substituted isomer.

Formation Pathways of Ketoprofen Degradation Products

Ketoprofen can degrade through several pathways, the most prominent being photodegradation, hydrolysis, and oxidation. Each of these pathways can lead to a variety of degradation products.

Photodegradation

Ketoprofen is notoriously photosensitive.[1] Exposure to UV light is known to induce decarboxylation as a primary degradation step.[1] This can be followed by a cascade of other reactions, leading to a complex mixture of photoproducts.

Hydrolytic Degradation

The stability of ketoprofen is significantly influenced by pH. In acidic media (e.g., 0.2M HCl), significant degradation has been observed.[1] Conversely, ketoprofen is relatively stable under basic conditions.[1] One of the degradation products identified under hydrolytic stress is 2-(3-carboxyphenyl)propionic acid.

Oxidative Degradation

Oxidative stress, often simulated in forced degradation studies using hydrogen peroxide, can lead to the formation of various impurities.[1] The primary mechanism often involves the hydroxylation of the aromatic rings.[1]

Logical Workflow for Forced Degradation Studies

cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep Prepare Ketoprofen Solutions in Different Stress Media acid Acid Hydrolysis (e.g., 0.1M HCl) prep->acid Expose to Stress base Base Hydrolysis (e.g., 0.1M NaOH) prep->base Expose to Stress oxidation Oxidation (e.g., 3% H2O2) prep->oxidation Expose to Stress photo Photodegradation (UV/Vis Light) prep->photo Expose to Stress thermal Thermal Stress (e.g., 60°C) prep->thermal Expose to Stress sampling Withdraw Samples at Time Points acid->sampling base->sampling oxidation->sampling photo->sampling thermal->sampling neutralize Neutralize & Dilute sampling->neutralize hplc HPLC Analysis neutralize->hplc characterize Characterize Degradants hplc->characterize

Caption: A logical workflow for conducting forced degradation studies on ketoprofen.

Comparative Analysis of Major Ketoprofen Degradation Products

The following table summarizes the key characteristics of 2-(3-carboxyphenyl)propionic acid in comparison to other notable ketoprofen degradation products.

Degradation ProductFormation Pathway(s)Analytical ChallengesToxicological Profile (Relative to Ketoprofen)
2-(3-Carboxyphenyl)propionic acid Hydrolysis (Acidic)Co-elution with other impurities may occur; requires a well-developed stability-indicating HPLC method.Specific quantitative toxicity data is limited. As an impurity, its levels are strictly controlled in pharmaceutical formulations.
3-Acetylbenzophenone Hydrolysis (Acidic)Can be readily detected by HPLC-UV.Some studies indicate potential phototoxicity.[2]
Decarboxylated Products PhotodegradationA primary photoproduct, often volatile, which may require specific GC-MS analysis for accurate quantification.Some transformation products from photodegradation have been predicted to be more toxic than the parent compound.[3]
Hydroxylated Derivatives Oxidative DegradationMultiple isomers can be formed, requiring high-resolution analytical techniques like LC-MS/MS for identification and separation.The toxicity can vary depending on the position and number of hydroxyl groups.

Experimental Protocols

The following protocols are designed to be self-validating systems for the analysis of ketoprofen and its degradation products.

Protocol for Forced Degradation of Ketoprofen

This protocol outlines the general procedure for conducting forced degradation studies as per ICH guidelines.

Objective: To generate ketoprofen degradation products under various stress conditions to understand degradation pathways and to develop a stability-indicating analytical method.

Materials:

  • Ketoprofen reference standard

  • Hydrochloric acid (HCl), analytical grade

  • Sodium hydroxide (NaOH), analytical grade

  • Hydrogen peroxide (H₂O₂), 30%, analytical grade

  • Methanol and Acetonitrile, HPLC grade

  • Purified water, HPLC grade

  • Volumetric flasks, pipettes, and other standard laboratory glassware

  • pH meter

  • UV chamber for photostability studies

  • Water bath or oven for thermal degradation

Procedure:

  • Preparation of Stock Solution: Accurately weigh and dissolve ketoprofen in a suitable solvent (e.g., methanol) to prepare a stock solution of known concentration (e.g., 1 mg/mL).

  • Acid Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M HCl. Keep the solution at room temperature or heat at a controlled temperature (e.g., 60°C) for a specified duration. Withdraw samples at appropriate time intervals.

  • Base Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH. Follow the same procedure as for acid hydrolysis.

  • Oxidative Degradation: To an aliquot of the stock solution, add an appropriate volume of 3% H₂O₂. Keep the solution at room temperature and protected from light. Withdraw samples at appropriate time intervals.

  • Photodegradation: Expose a solution of ketoprofen to UV light (e.g., 254 nm) and/or visible light in a photostability chamber for a defined period. A control sample should be kept in the dark.

  • Thermal Degradation: Store a solution of ketoprofen at an elevated temperature (e.g., 60°C) for a specified duration.

  • Sample Treatment: Before analysis, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration with the mobile phase.

  • Analysis: Analyze the stressed samples using the stability-indicating HPLC method described below.

Experimental Workflow for Stability-Indicating HPLC Method

cluster_prep Sample & Standard Preparation cluster_hplc HPLC System cluster_analysis Data Analysis prep_std Prepare Standard Solutions (Ketoprofen & Impurities) injection Inject Samples & Standards prep_std->injection prep_sample Prepare Stressed Samples prep_sample->injection column Supelco Discovery C18 (125 x 4 mm, 5 µm) column->injection mobile_phase Acetonitrile:Water:Phosphate Buffer pH 3.5 (40:58:2 v/v/v) mobile_phase->injection flow_rate Flow Rate: 1.0 mL/min flow_rate->injection detection UV Detection at 233 nm detection->injection chromatogram Obtain Chromatograms injection->chromatogram quantification Quantify Ketoprofen & Degradation Products chromatogram->quantification validation Method Validation (ICH) quantification->validation

Caption: An experimental workflow for the stability-indicating HPLC method for ketoprofen.

Stability-Indicating HPLC Method for Ketoprofen and its Degradation Products

This HPLC method is suitable for the simultaneous determination of ketoprofen, 2-(3-carboxyphenyl)propionic acid, and 3-acetylbenzophenone.[4][5]

Chromatographic Conditions:

  • Column: Supelco Discovery C18, 125 mm x 4 mm i.d., 5 µm particle size.[4]

  • Mobile Phase: A mixture of acetonitrile, water, and phosphate buffer (pH 3.5) in a ratio of 40:58:2 (v/v/v).[4]

  • Flow Rate: 1.0 mL/min.[4]

  • Detection: UV spectrophotometric detection at 233 nm.[4]

  • Injection Volume: 20 µL.

  • Column Temperature: Ambient.

Method Validation:

The method must be validated according to ICH guidelines for specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit (LOD), and quantitation limit (LOQ).

Concluding Remarks for the Practicing Scientist

The degradation of ketoprofen is a multifaceted process that yields a range of products, each with its own analytical and toxicological considerations. This guide has provided a focused comparison, with an emphasis on the well-documented degradation product, 2-(3-carboxyphenyl)propionic acid. The provided experimental protocols offer a robust starting point for researchers to conduct their own stability studies. It is crucial to remember that the toxicological impact of degradation products should not be underestimated, as some may exhibit greater toxicity than the parent drug.[3] Therefore, a comprehensive degradation profile, coupled with rigorous analytical method validation, is indispensable for ensuring the safety and quality of ketoprofen-containing pharmaceutical products.

References

  • Dvořák, J., Hájková, R., Matysová, L., Nováková, L., Koupparis, M. A., & Solich, P. (2004). Simultaneous HPLC determination of ketoprofen and its degradation products in the presence of preservatives in pharmaceuticals. Journal of Pharmaceutical and Biomedical Analysis, 36(3), 625–629. [Link]
  • Paparo, R., et al. (2024). Ketoprofen Photodegradation Kinetics Promoted by TiO2. MDPI. [Link]
  • Acosta, I., et al. (2022). Photocatalytic Degradation of High Concentration Aqueous Solutions of Ketoprofen: Adsorption, Reaction Kinetic and Product Studies.
  • Ozkal, C., et al. (2014). Degradation of anti-inflammatory drug ketoprofen by electro-oxidation: comparison of electro-Fenton and anodic oxidation processes. Environmental Science and Pollution Research, 21(14), 8406–8416. [Link]
  • Gao, Y., et al. (2022). Comparative study of degradation of ketoprofen and paracetamol by ultrasonic irradiation: Mechanism, toxicity and DBP formation. Ultrasonics Sonochemistry, 82, 105906. [Link]
  • Kudinova, A., et al. (2025). Development of Ketoprofen Impurity A (1-(3-Benzoylphenyl)ethanone) as a Certified Reference Material for Pharmaceutical Quality Control. MDPI. [Link]
  • Yetti, R. D., et al. (2017). Photo Degradation of Ketoprofen Using Titanium Dioxide as Catalyst.
  • Duarte, M. M. M. B., et al. (2021). Degradation of the mixture of the ketoprofen, meloxicam and tenoxicam drugs using TiO2/metal photocatalysers supported in polystyrene packaging waste. Water Science and Technology, 83(5), 1143–1154. [Link]
  • Dvořák, J., et al. (2004).
  • Rached, B., et al. (2015). Stability indicating LC method for the determination of ketoprofen in presence of its impurity. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 6(2), 141-151. [https://www.rjpbcs.com/pdf/2015_6(2)/[6].pdf]([Link]6].pdf)
  • Al-Zereini, W. A. (2022). Analytical Methods for Determination of Ketoprofen Drug: A review. Iraqi Journal of Pharmaceutical Sciences, 31(1), 34-62. [Link]
  • Eawag. (n.d.).
  • Pharmaffiliates. (n.d.). Ketoprofen - Impurity C. [Link]
  • Feng, L., et al. (2017). Photodegradation kinetics, transformation, and toxicity prediction of ketoprofen, carprofen, and diclofenac acid in aqueous solutions. Environmental Toxicology and Chemistry, 36(12), 3232–3239. [Link]
  • GalChimia. (n.d.). Ketoprofen Impurity C (EP). [Link]
  • ResearchGate. (n.d.). Ketoprofen degradation products (A) 3-(2-carboxyphenyl) propionic acid... [Link]
  • SynZeal. (n.d.). Ketoprofen EP Impurity C. [Link]
  • Prášková, E., et al. (2011). Comparison of acute toxicity of ketoprofen to juvenile and embryonic stages of Danio rerio. Neuroendocrinology Letters, 32 Suppl 2, 102-104. [Link]
  • Philipose, B., et al. (1997). Comparative mutagenic and genotoxic effects of three propionic acid derivatives ibuprofen, ketoprofen and naproxen. Mutation Research, 393(1-2), 123–131. [Link]
  • Al-Aani, L. G., et al. (2021).

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A Comparative Guide to the Reactivity of Dicarboxylic Acids: A Focus on 2-(2-Carboxyethyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Dicarboxylic acids are fundamental building blocks in the fields of polymer chemistry, materials science, and pharmaceutical development. Their bifunctional nature allows them to act as monomers for polyesters and polyamides, as cross-linking agents, and as scaffolds for complex molecular architectures.[1][2] The reactivity of these molecules, however, is not uniform. It is dictated by a nuanced interplay of molecular structure, steric hindrance, and electronic effects.

This guide provides an in-depth comparison of the reactivity of 2-(2-Carboxyethyl)benzoic acid against a selection of other common dicarboxylic acids. This compound (Molecular Formula: C₁₀H₁₀O₄, Molecular Weight: 194.19 g/mol ) presents a unique case study due to its hybrid structure, featuring one carboxylic acid group directly attached to an aromatic ring and another on a flexible, three-carbon aliphatic chain.[3][4] By benchmarking its performance in key chemical transformations against structurally diverse counterparts, we aim to provide researchers, scientists, and drug development professionals with a predictive framework for its synthetic utility.

We will compare this compound with the following molecules, chosen to represent a spectrum of structural motifs:

  • Phthalic Acid: A rigid aromatic dicarboxylic acid with its functional groups in the sterically hindered ortho position.

  • Terephthalic Acid: A rigid aromatic dicarboxylic acid with its functional groups in the sterically accessible para position.

  • Adipic Acid: A linear, flexible saturated aliphatic dicarboxylic acid.

  • Succinic Acid: A short-chain aliphatic dicarboxylic acid known for its propensity to form a cyclic anhydride.

Structural and Electronic Factors Governing Reactivity

The rate and outcome of reactions involving dicarboxylic acids are primarily governed by the accessibility and electrophilicity of the carbonyl carbon in the carboxyl group.

Acidity and pKa Values

The acidity of a carboxylic acid, quantified by its pKa value, reflects the stability of the carboxylate anion formed upon deprotonation. A lower pKa indicates a stronger acid. While not a direct measure of reactivity in all cases, acidity is influenced by electronic effects that also impact the electrophilicity of the carbonyl carbon. Aromatic carboxylic acids are generally more acidic than their aliphatic counterparts due to the electron-withdrawing nature of the aromatic ring, which stabilizes the conjugate base.[5]

For this compound, we can predict two distinct pKa values:

  • The aromatic carboxyl group is expected to be more acidic (lower pKa) due to the inductive and resonance effects of the benzene ring.

  • The aliphatic carboxyl group , being insulated from the ring by a propyl chain, will have a pKa closer to that of a typical aliphatic acid like adipic acid.[6]

Dicarboxylic AcidApproximate pKa1Approximate pKa2Key Structural Feature
Benzoic Acid (Reference) 4.20[7][8]-Simplest aromatic carboxylic acid
Phthalic Acid 2.955.41ortho aromatic, steric hindrance
Terephthalic Acid 3.51[8]4.82para aromatic, linear, rigid
Adipic Acid 4.435.41Linear, flexible aliphatic
Succinic Acid 4.215.64Short-chain aliphatic
This compound ~4.0 (Aromatic)~4.8 (Aliphatic)Hybrid aromatic-aliphatic

Note: pKa values are approximate and can vary with solvent and temperature. The values for this compound are estimated based on structural analogues.

Steric Hindrance

The accessibility of the carbonyl carbon to an incoming nucleophile is a critical determinant of reaction rate.[9]

  • Phthalic Acid: The two carboxyl groups are crowded by each other and the benzene ring, leading to significant steric hindrance.[9]

  • This compound: Exhibits differential hindrance. The aromatic carboxyl group is sterically hindered by the ortho-substituted propyl chain, whereas the terminal aliphatic carboxyl group is highly accessible.

  • Adipic and Succinic Acids: As flexible, linear molecules, their carboxyl groups are highly accessible with minimal steric hindrance.[9]

  • Terephthalic Acid: The linear, rigid structure places the carboxyl groups far apart, minimizing steric hindrance between them.

Intramolecular Interactions

The relative positioning of the two carboxyl groups can facilitate intramolecular reactions, most notably the formation of cyclic anhydrides. This reaction is highly favorable when it results in the formation of a stable five- or six-membered ring.[10][11]

  • Succinic Acid & Phthalic Acid: Readily form stable five-membered cyclic anhydrides upon gentle heating.[10][11]

  • This compound: Cyclization would lead to a seven-membered ring anhydride. The formation of seven-membered rings is kinetically and thermodynamically less favorable than five- or six-membered rings.

  • Adipic & Terephthalic Acids: Do not form cyclic anhydrides due to the high strain of the resulting ring (adipic) or the impossibility of cyclization (terephthalic). They tend to form polymeric anhydrides at high temperatures.

G cluster_prep Preparation cluster_reaction Reaction & Sampling cluster_analysis Analysis A Prepare 3 reaction flasks (1 for each acid) B Add 0.05 mol of dicarboxylic acid to each flask A->B C Add 100 mL Ethanol & 5 drops H2SO4 B->C D Attach reflux condenser and begin heating C->D E Start timer once reflux begins D->E F Withdraw 1.0 mL aliquot at t=0, 1, 2, 4, 8 hours E->F F->E Repeat sampling G Quench aliquot in 10 mL ice water F->G H Titrate quenched sample with 0.1 M NaOH using phenolphthalein G->H I Record volume of NaOH used H->I J Calculate remaining [-COOH] and % conversion I->J

Figure 2: Workflow for the comparative esterification kinetics experiment.

Step-by-Step Procedure:

  • Reaction Setup: To three separate 250 mL round-bottom flasks, add 0.05 mol of adipic acid, terephthalic acid, and this compound, respectively.

  • Reagent Addition: To each flask, add 100 mL of anhydrous ethanol and 5 drops of concentrated sulfuric acid. Swirl to dissolve as much of the solid as possible.

  • Reflux: Attach a reflux condenser to each flask and place them in a heating mantle. Heat the mixtures to a gentle reflux.

  • Sampling: Once reflux begins (t=0), immediately withdraw a 1.0 mL aliquot from each reaction mixture using a pipette. Continue to withdraw 1.0 mL aliquots at 1, 2, 4, and 8 hours.

  • Quenching: Immediately add each aliquot to a separate flask containing 10 mL of ice-cold deionized water. This stops the reaction.

  • Titration: Add 2-3 drops of phenolphthalein indicator to the quenched sample. Titrate with standardized 0.1 M NaOH solution until a faint pink color persists for 30 seconds. Record the volume of NaOH used.

  • Data Analysis:

    • Calculate the initial concentration of carboxylic acid groups at t=0.

    • For each subsequent time point, use the titration volume to calculate the concentration of unreacted carboxylic acid groups.

    • Calculate the percent conversion to ester using the formula: % Conversion = (1 - ([COOH]t / [COOH]0)) * 100

    • Plot % Conversion versus time for each of the three acids to visualize the reaction kinetics.

Conclusion and Field Implications

This guide demonstrates that the reactivity of dicarboxylic acids is a direct function of their molecular architecture. This compound stands out as a molecule with dual reactivity profiles.

  • Its aliphatic carboxyl group offers high reactivity, comparable to linear acids like adipic acid, making it suitable for transformations where speed and efficiency are paramount.

  • Its aromatic carboxyl group is significantly less reactive due to steric hindrance, a feature that can be strategically exploited for selective mono-functionalization or for reactions requiring more forcing conditions.

For researchers in drug development , this differential reactivity allows for sequential modification, enabling the attachment of one moiety to the flexible chain while leaving a handle on the aromatic ring for later-stage diversification. In polymer science , it can be used to create complex polymer architectures. For instance, the aliphatic end could be used for rapid polyesterification, with the less reactive aromatic acid groups available for subsequent cross-linking reactions to modify the material's properties. Understanding these intrinsic properties is crucial for designing efficient synthetic routes and developing novel materials and therapeutics.

References

  • LibreTexts Chemistry. (2020). Acid Anhydride Chemistry. [Link]
  • Corma, A., & Renz, M. (2014). Facile and Efficient Synthesis of Cyclic Anhydrides from Dicarboxylic Acids.
  • Wikipedia. (n.d.). Organic acid anhydride. [Link]
  • McAteer, J. H. (1950). U.S. Patent No. 2,509,873.
  • Organic Chemistry Portal. (n.d.). Anhydride synthesis. [Link]
  • Chemical-Suppliers. (n.d.). 4-(2-Carboxyethyl)benzoic acid. [Link]
  • Pediaa.Com. (2022).
  • Chemical Synthesis Database. (n.d.). 3-(2-carboxyethyl)benzoic acid. [Link]
  • Chemistry For Everyone. (2025).
  • Pediaa.Com. (2023).
  • Quora. (2020).
  • National Center for Biotechnology Information. (n.d.). 3-(2-Carboxyethyl)benzoic acid.
  • National Center for Biotechnology Information. (n.d.). 2-(2-Hydroxyethyl)benzoic acid.
  • JustLong. (2024).
  • Thieme. (n.d.). Two assured methods are recognized for the preparation of arenedicarboxylic acid esters. [Link]
  • Wikipedia. (n.d.). Benzoic acid. [Link]
  • Kütt, A., et al. (2018).
  • Williams, R. (n.d.).
  • NIST. (n.d.). Table 20.
  • Stenutz, R. (n.d.). pKa values. [Link]
  • University of Calgary. (n.d.). Approximate pKa chart of the functional groups. [Link]
  • Save My Exams. (2024). Producing Benzoic Acid. [Link]
  • Lirias. (2024).
  • Quora. (2024). Why is benzoic acid less reactive than benzene?. [Link]
  • MDPI. (2022). Segregation of Benzoic Acid in Polymer Crystalline Cavities. [Link]
  • Patsnap Synapse. (2024). What is the mechanism of Benzoic Acid?. [Link]
  • Melnyk, S., et al. (2022).
  • Quora. (2019). Which is more acidic in between phthalic acid and methoxy benzoic acid? Why?. [Link]
  • Daudt, H. W. (1934). U.S. Patent No. 1,962,175.

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A Comparative Guide to the Validation of an HPLC Method for 2-(2-Carboxyethyl)benzoic Acid Analysis

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, in-depth analysis of a validated High-Performance Liquid Chromatography (HPLC) method for the quantification of 2-(2-Carboxyethyl)benzoic acid. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple protocol, offering a detailed rationale for methodological choices, a complete validation framework grounded in regulatory standards, and an objective comparison with alternative analytical technologies.

Introduction: The Analytical Imperative for this compound

This compound, also known as 3-(2-Carboxyphenyl)propionic acid, is a dicarboxylic acid that serves as a crucial organic building block and can appear as a process-related impurity or metabolite in various chemical and pharmaceutical manufacturing streams.[1] Its accurate and reliable quantification is paramount for process optimization, quality control, and regulatory compliance. The presence of two carboxylic acid functional groups and an aromatic ring imparts polarity and UV absorptivity, making Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection a highly suitable analytical technique.

This guide details a robust HPLC-UV method, validates its performance against internationally recognized criteria, and compares it with alternative methods such as Gas Chromatography-Mass Spectrometry (GC-MS) and Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) to provide a complete analytical perspective.

Part 1: A Validated HPLC-UV Method for this compound Analysis

Principle & Rationale: Engineering a Robust Separation

The core of this method is reversed-phase chromatography, a technique that separates molecules based on their hydrophobicity.[2] For a polar compound like this compound, several factors must be optimized to ensure reliable results.

  • Stationary Phase Selection: A C18 (octadecylsilyl) column is chosen for its versatility and proven performance in retaining a wide range of organic molecules. The nonpolar C18 chains interact with the phenyl ring and ethyl backbone of the analyte, providing the primary retention mechanism.

  • Mobile Phase pH Control: The pKa values of the carboxylic acid groups are critical. To ensure consistent retention and sharp, symmetrical peaks, the mobile phase must be acidified. By operating at a pH well below the pKa of the carboxylic acids (typically pH 2.5-3.0), we suppress their ionization. In their neutral, protonated form, the analytes become less polar, increasing their retention on the C18 stationary phase and preventing peak tailing that often occurs with ionized acids.[3] Phosphoric acid is an ideal and common choice for this purpose.[4]

  • Organic Modifier: Acetonitrile is selected as the organic component of the mobile phase due to its low viscosity, which allows for lower backpressure, and its low UV cutoff, which minimizes interference at the detection wavelength. The ratio of acetonitrile to the acidified aqueous phase is optimized to achieve an appropriate retention time, ensuring separation from potential impurities without an excessively long run time.

  • UV Detection: The presence of the benzoic acid chromophore allows for sensitive detection using a UV-Vis or Diode Array Detector (DAD). An analysis of the UV spectrum of structurally similar compounds, like benzoic acid itself, suggests that a wavelength between 210 nm and 230 nm will provide high sensitivity.[4] We select 225 nm as a starting point to balance sensitivity with selectivity against potential interferences.

Detailed Experimental Protocol

This protocol outlines the step-by-step procedure for the analysis.

1. Reagents and Materials

  • This compound reference standard (≥99% purity)

  • Acetonitrile (HPLC grade)

  • Phosphoric acid (H₃PO₄, analytical grade)

  • Water (HPLC grade or ultrapure)

  • 0.45 µm syringe filters (PTFE or Nylon)

2. Instrumentation and Chromatographic Conditions

  • HPLC System: A system equipped with a binary pump, autosampler, column oven, and DAD or UV-Vis detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase: Acetonitrile and 0.1% (v/v) Phosphoric Acid in Water.

  • Elution Mode: Isocratic at 40:60 (Acetonitrile: 0.1% H₃PO₄).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 225 nm.

  • Injection Volume: 10 µL.

  • Run Time: 10 minutes.

3. Preparation of Solutions

  • Mobile Phase (1 L): Carefully add 1.0 mL of concentrated phosphoric acid to 600 mL of HPLC-grade water in a 1 L volumetric flask and mix. Add 400 mL of acetonitrile. Bring to volume with water if necessary, mix thoroughly, and degas before use.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of the this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with the mobile phase.

4. Sample Preparation

  • Accurately weigh the sample material and dissolve it in a known volume of mobile phase to achieve an expected concentration within the calibration range.

  • Vortex or sonicate to ensure complete dissolution.

  • Filter the final solution through a 0.45 µm syringe filter into an HPLC vial.

5. Chromatographic Procedure and Data Analysis

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject a blank (mobile phase) to confirm the absence of system contamination.

  • Inject the working standard solutions in ascending order of concentration to generate a calibration curve.

  • Inject the prepared sample solutions.

  • Identify the analyte peak in the sample chromatogram by comparing its retention time to that of the standards.

  • Quantify the analyte concentration using the linear regression equation derived from the calibration curve (peak area vs. concentration).

Analytical Workflow Diagram

G cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing MobilePhase Mobile Phase (ACN/H₂O/H₃PO₄) SystemEquil System Equilibration MobilePhase->SystemEquil Standards Standard Solutions (1-100 µg/mL) Injection Inject Samples & Standards Standards->Injection SamplePrep Sample Dissolution & Filtration SamplePrep->Injection SystemEquil->Injection Separation Chromatographic Separation Injection->Separation Detection UV Detection (225 nm) Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve (Area vs. Conc) Integration->Calibration Quantification Quantification of Analyte Calibration->Quantification

Caption: HPLC analytical workflow for this compound.

Part 2: Method Validation According to ICH Q2(R2) Guidelines

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[5] The framework for this validation is based on the International Council for Harmonisation (ICH) Q2(R2) guidelines, which are recognized by global regulatory bodies like the FDA.[6][7]

Summary of Validation Parameters and Acceptance Criteria

The following table summarizes the performance characteristics evaluated to validate the HPLC method. The results presented are representative data that demonstrate the method's suitability.

Validation ParameterExperimental ApproachAcceptance Criteria (ICH Q2(R2))Representative Result
Specificity Analyze blank, placebo, and spiked samples. Assess peak purity using DAD.The analyte peak should be free of interference from other components. Peak purity index > 0.999.No interference at the analyte's retention time. Peak purity index = 0.9998.
Linearity Analyze 5-7 concentrations across the range. Plot peak area vs. concentration.Correlation coefficient (r²) ≥ 0.99.r² = 0.9995
Range Confirmed by linearity, accuracy, and precision data.The interval providing suitable accuracy, precision, and linearity.1.0 - 100 µg/mL
Accuracy (% Recovery) Analyze samples spiked with known amounts of analyte at 3 levels (e.g., 80%, 100%, 120% of target).Recovery typically within 98.0% - 102.0%.Mean Recovery = 99.7%
Precision (RSD%)
Repeatability6 replicate injections of one standard.RSD ≤ 2.0%RSD = 0.8%
IntermediateAnalysis on different days by different analysts.RSD ≤ 2.0%RSD = 1.3%
Limit of Detection (LOD) Based on signal-to-noise ratio (S/N = 3:1).Demonstrate that the analyte can be detected.0.3 µg/mL
Limit of Quantitation (LOQ) Based on signal-to-noise ratio (S/N = 10:1).Demonstrate that the analyte can be quantified with suitable precision and accuracy.1.0 µg/mL
Robustness Deliberately vary method parameters (flow rate ±10%, column temp ±5°C, mobile phase composition ±2%).System suitability parameters (e.g., retention time, peak area) remain within acceptable limits (e.g., RSD ≤ 2.0%).The method is robust; all variations met system suitability criteria.

Table 1: Summary of HPLC method validation data.

Expertise in Action: Causality Behind the Validation Results

  • Specificity: High specificity is achieved due to the unique retention time of the analyte under the defined chromatographic conditions and the selectivity of UV detection at 225 nm. The DAD confirms peak purity, providing a high degree of confidence that the measured signal corresponds only to the analyte of interest.[8]

  • Linearity & Range: The wide linear range from the LOQ (1.0 µg/mL) to 100 µg/mL demonstrates the method's versatility for analyzing both trace levels and higher concentrations without requiring sample dilution. This is a direct result of the detector's linear response and the stable chromatographic performance across this concentration span.[9]

  • Accuracy & Precision: The excellent accuracy (mean recovery of 99.7%) and low Relative Standard Deviation (RSD) for precision studies confirm minimal systematic and random error. This trustworthiness is a product of precise instrument control (pumping, injection) and the stability of the analyte in the chosen mobile phase.[8][10]

  • Robustness: The method's resilience to minor, deliberate changes in its parameters is a key indicator of its suitability for routine use in a quality control environment where slight variations are inevitable.[9] This reliability stems from choosing a central, stable operating point during method development (e.g., a mobile phase composition not on a steep part of the retention vs. % organic curve).

Part 3: Comparative Analysis of Alternative Methodologies

While HPLC-UV is a powerful tool, other techniques offer different advantages and may be more suitable for specific analytical challenges. The main alternatives for dicarboxylic acid analysis are GC-MS and UPLC-MS.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and specific technique. However, its application to polar, non-volatile compounds like this compound is not direct.

  • Causality: The high temperatures used in the GC inlet and column would cause thermal decomposition of the dicarboxylic acid before it could be vaporized and separated.

  • Solution - Derivatization: To overcome this, a chemical derivatization step is required to convert the polar carboxylic acid groups into more volatile and thermally stable esters or silyl ethers.[11] Common derivatization agents include BF₃/butanol (for esterification) or N,O-bis(trimethylsilyl)-trifluoroacetamide (BSTFA) for silylation.[12]

  • Trade-offs: While derivatization enables GC-MS analysis and can lead to very low detection limits, it adds complexity, time, and potential for error in the sample preparation workflow. The stability of the derivatives can also be a concern.[13]

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS)

UPLC-MS represents a significant evolution from traditional HPLC. It combines the high-resolution separation of UPLC (using columns with smaller particles, <2 µm) with the highly sensitive and selective detection of a mass spectrometer.

  • Advantages:

    • Speed: UPLC systems operate at higher pressures, allowing for faster flow rates and significantly shorter run times (often < 2 minutes).[14]

    • Sensitivity: Mass spectrometry is inherently more sensitive than UV detection, enabling much lower LOD and LOQ values, which is critical for trace impurity analysis.[15]

    • Selectivity: MS detection provides mass-to-charge ratio information, which is far more selective than UV absorbance. It can distinguish between co-eluting compounds that have different masses, providing unambiguous identification and quantification even in complex sample matrices.[14][16]

Comparative Summary of Analytical Techniques
FeatureHPLC-UVGC-MSUPLC-MS
Selectivity Moderate to GoodVery HighExcellent
Sensitivity (LOD) Good (~µg/mL)Excellent (~pg/mL)Excellent (~ng/mL to pg/mL)
Speed / Throughput Moderate (~10 min/sample)Low (due to prep & run time)Very High (<2 min/sample)
Sample Preparation Simple (dissolve and filter)Complex (requires derivatization)Simple (dissolve and filter)
Cost (Instrument) LowModerateHigh
Cost (Operational) LowModerateHigh
Robustness HighModerate (derivatization can be variable)High
Best Suited For Routine QC, assay, high-concentration impuritiesTrace-level analysis, structural confirmationHigh-throughput screening, trace analysis, complex matrices

Table 2: Comparison of HPLC-UV, GC-MS, and UPLC-MS for this compound analysis.

Decision-Making Workflow for Method Selection

The choice of analytical method is driven by the specific requirements of the task. This diagram provides a logical framework for selecting the most appropriate technology.

G Start What is the Analytical Goal? Goal_QC Routine QC / Assay (Concentration > 0.1%) Start->Goal_QC Goal_Trace Trace Impurity Analysis (Concentration < 0.1%) Start->Goal_Trace Goal_HighThroughput High-Throughput Screening Start->Goal_HighThroughput Method_HPLC Use Validated HPLC-UV Method Goal_QC->Method_HPLC ComplexMatrix Complex Matrix? Goal_Trace->ComplexMatrix Method_UPLCMS Use UPLC-MS Method Goal_HighThroughput->Method_UPLCMS Method_GCMS Consider GC-MS (if sensitivity is paramount) ComplexMatrix->Method_UPLCMS Yes ComplexMatrix->Method_GCMS No

Caption: Decision guide for selecting an analytical method.

Conclusion

This guide has detailed a robust, reliable, and validated HPLC-UV method for the quantitative analysis of this compound. The method's performance, validated against ICH Q2(R2) guidelines, demonstrates its suitability for routine quality control and other applications where accuracy and precision are critical.[17] The simplicity of sample preparation and the accessibility of HPLC instrumentation make it an excellent choice for many laboratories.[2]

However, for applications demanding higher throughput, enhanced sensitivity for trace-level detection, or superior selectivity in complex matrices, UPLC-MS stands out as the superior alternative.[14] GC-MS remains a powerful option for achieving the lowest possible detection limits, provided the additional complexity of sample derivatization is acceptable.[11] The ultimate choice of methodology should be guided by a thorough assessment of the specific analytical requirements, including sensitivity, speed, cost, and the nature of the sample matrix.

References

  • Title: GC-MS analysis of low-molecular-weight dicarboxylic acids in atmospheric aerosol: comparison between silylation and esterification derivatization procedures Source: PubMed URL:[Link]
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  • Title: FDA Releases Guidance on Analytical Procedures Source: BioPharm Intern
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  • Title: Organic Acids Analysis by UHPLC-MS | Cell Culture Media Source: Sartorius eShop URL:[Link]
  • Title: GC-MS analysis of low-molecular-weight dicarboxylic acids in atmospheric aerosol: Comparison between silylation and esterification derivatization procedures Source: ResearchG
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  • Title: Validation of a HPLC method for simultaneous determination of main organic acids in fruits and juices Source: ScienceDirect URL:[Link]
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A Comparative Guide to the Biological Activity of Benzoic Acid Derivatives and Structurally Related Isochromanones

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparison of the biological activities of benzoic acid derivatives and isochromanones, compounds structurally related to 2-(2-Carboxyethyl)benzoic acid. Due to a scarcity of direct research on "this compound," this guide will focus on these related, well-studied classes of molecules to infer potential therapeutic applications and guide future research.

We will explore their anticancer, antimicrobial, and antioxidant properties, supported by experimental data and detailed protocols. This guide is designed to provide a comprehensive resource for researchers interested in the therapeutic potential of these chemical scaffolds.

Anticancer Activity: A Tale of Two Scaffolds

Both benzoic acid derivatives and isochromanones have emerged as promising candidates in oncology research. Their mechanisms of action often involve the induction of apoptosis (programmed cell death) and interference with key signaling pathways crucial for cancer cell survival and proliferation.[1][2]

Comparative Cytotoxicity

A critical measure of anticancer potential is a compound's cytotoxicity against cancer cell lines. The half-maximal inhibitory concentration (IC50) value represents the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value indicates a more potent compound.

While direct comparative studies are limited, we can analyze representative compounds from each class to draw insights. For instance, certain isochromanone derivatives have demonstrated notable activity against human breast cancer cell lines, such as MCF-7.[3] Similarly, various benzoic acid derivatives have been investigated for their anticancer effects across different cancer types.[4]

Table 1: Comparative Anticancer Activity of Representative Compounds

Compound ClassRepresentative CompoundCancer Cell LineIC50 Value (µM)
Isochromanone3-(4-chlorophenyl)isochroman-1-oneMCF-715.8[3]
Benzoic Acid Derivative4-((2-hydroxynaphthalen-1-yl)methyleneamino)benzoic acidHeLa17.84[4]
Mechanism of Action: Targeting Key Signaling Pathways

The anticancer effects of both isochromanones and benzoic acid derivatives are often linked to their ability to modulate critical cellular signaling pathways.

  • PI3K/Akt Pathway: This pathway is a central regulator of cell growth, proliferation, and survival.[2] Some isochromanone derivatives have been suggested to induce apoptosis in cancer cells by inhibiting the PI3K/Akt signaling pathway.[3]

  • NF-κB Pathway: The NF-κB pathway is crucial for inflammation and cell survival, and its dysregulation is linked to cancer.[4] Certain benzoic acid derivatives have demonstrated the ability to inhibit this pathway, leading to anti-inflammatory and anticancer effects.[4]

anticancer_pathways cluster_isochromanone Isochromanone Action cluster_benzoic_acid Benzoic Acid Derivative Action Iso Isochromanone Derivative PI3K PI3K/Akt Pathway Iso->PI3K inhibits Apoptosis_I Apoptosis PI3K->Apoptosis_I promotes BA Benzoic Acid Derivative NFkB NF-κB Pathway BA->NFkB inhibits Apoptosis_B Apoptosis NFkB->Apoptosis_B promotes

Caption: Proposed anticancer mechanisms of isochromanones and benzoic acid derivatives.

Antimicrobial Activity: A Broad Spectrum of Defense

Benzoic acid and its derivatives are well-known for their antimicrobial properties and have a long history of use as preservatives.[5][6] Their effectiveness stems from their ability to disrupt the pH balance within microbial cells and interfere with their metabolic processes.[6] The antimicrobial action of isochromanones has also been an area of active investigation.[7]

Comparative Efficacy

The antimicrobial efficacy is often quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Studies have shown that the antimicrobial activity of benzoic acid derivatives can be significantly influenced by the type and position of substituents on the benzene ring.[5] For example, the addition of a hydroxyl group can alter the compound's effectiveness against bacteria like E. coli.[5] Similarly, the antimicrobial potential of isochromanone derivatives is also dependent on their specific chemical structure.[7]

Table 2: Antimicrobial Activity of Benzoic Acid Derivatives against E. coli

CompoundMIC (mg/mL)
Benzoic Acid1[5]
2-hydroxybenzoic acid1[5]
3-hydroxybenzoic acid>1
4-hydroxybenzoic acid>1

Source: Adapted from a study on the effect of positional isomerism of benzoic acid derivatives.[5]

Mechanism of Action: Disrupting Microbial Integrity

The primary antimicrobial mechanism of benzoic acid derivatives involves the diffusion of the undissociated acid across the microbial cell membrane.[5] Once inside the cytoplasm, which has a more neutral pH, the acid dissociates, releasing a proton and acidifying the cell's interior.[6] This disruption of the internal pH interferes with essential enzymatic functions and transport mechanisms, ultimately leading to cell death.[6] Some benzoic acid derivatives have also been shown to cause membrane disruption.[8]

antimicrobial_mechanism cluster_cell Microbial Cell cluster_dissociation Dissociation Membrane Cell Membrane Cytoplasm Cytoplasm (Neutral pH) Membrane->Cytoplasm BA_dissociated Benzoic Acid (Dissociated) Cytoplasm->BA_dissociated Metabolism Metabolic Disruption & Cell Death H_ion H+ BA_dissociated->H_ion Anion Anion BA_dissociated->Anion H_ion->Metabolism Anion->Metabolism BA_undissociated Benzoic Acid (Undissociated) BA_undissociated->Membrane diffuses across

Caption: Mechanism of antimicrobial action for benzoic acid derivatives.

Antioxidant Properties: Scavenging Free Radicals

Reactive oxygen species (ROS) can cause significant damage to cells, and antioxidants play a crucial role in mitigating this oxidative stress. Both benzoic acid and isochromanone derivatives have been investigated for their antioxidant potential.[7][9][10]

Structure-Activity Relationship

The antioxidant capacity of these compounds is highly dependent on their chemical structure, particularly the presence and position of hydroxyl (-OH) groups on the aromatic ring.[10][11]

  • Benzoic Acid Derivatives: Studies have shown that monohydroxybenzoic acid derivatives, particularly those with the hydroxyl group in the ortho or para position relative to the carboxyl group, exhibit the strongest antioxidant properties.[10][11] Dihydroxybenzoic acids also show good activity.[10]

  • Cinnamic vs. Benzoic Acids: When comparing cinnamic acid derivatives to their benzoic acid counterparts, the cinnamic acids generally demonstrate greater efficiency in quenching peroxyl radicals.[9]

Evaluating Antioxidant Activity

A common method to assess antioxidant activity is the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.[12][13] This assay measures the ability of a compound to donate a hydrogen atom to the stable DPPH free radical, causing a color change that can be quantified spectrophotometrically.[12][13] The result is often expressed as the IC50 value, representing the concentration of the antioxidant required to scavenge 50% of the DPPH radicals.

Experimental Protocols

To facilitate further research, this section provides detailed, step-by-step methodologies for key experiments.

MTT Assay for Cytotoxicity Assessment

This colorimetric assay is widely used to assess the metabolic activity of cells, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[14][15][16][17]

Principle: Metabolically active cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals.[15][16] The amount of formazan produced is proportional to the number of viable cells.[16]

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C.[17]

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[16]

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.[17]

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value by plotting cell viability against compound concentration.

mtt_assay_workflow A 1. Seed Cells in 96-well Plate B 2. Treat with Test Compound A->B C 3. Add MTT Solution & Incubate B->C D 4. Solubilize Formazan Crystals (e.g., with DMSO) C->D E 5. Measure Absorbance at 570 nm D->E F 6. Calculate Cell Viability & Determine IC50 E->F

Caption: Workflow for the MTT cytotoxicity assay.

Broth Microdilution for Antimicrobial Susceptibility Testing

This method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[18][19]

Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the microorganism. The MIC is the lowest concentration of the agent that inhibits visible growth after incubation.[18]

Protocol:

  • Prepare Compound Dilutions: Perform a two-fold serial dilution of the test compound in a suitable broth medium (e.g., Mueller-Hinton Broth) directly in a 96-well plate.[20]

  • Prepare Inoculum: Prepare a standardized bacterial suspension (e.g., to 0.5 McFarland standard) and dilute it to the final inoculum concentration.[18]

  • Inoculate Plate: Add the standardized bacterial inoculum to each well containing the compound dilutions. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.[20]

  • Determine MIC: Visually inspect the wells for turbidity (bacterial growth). The MIC is the lowest concentration of the compound where no visible growth is observed.[19]

broth_microdilution_workflow A 1. Prepare Serial Dilutions of Test Compound in Broth C 3. Inoculate Microtiter Plate with Bacteria A->C B 2. Prepare Standardized Bacterial Inoculum B->C D 4. Incubate Plate (e.g., 18-24h at 37°C) C->D E 5. Visually Determine MIC (Lowest Concentration with No Growth) D->E

Caption: Workflow for the broth microdilution antimicrobial susceptibility test.

DPPH Radical Scavenging Assay for Antioxidant Activity

This assay is a simple and rapid method for evaluating the antioxidant capacity of a compound.[12][13][21]

Principle: The stable free radical DPPH has a deep purple color. In the presence of an antioxidant that can donate a hydrogen atom, DPPH is reduced to a yellow-colored compound.[12] The decrease in absorbance at 517 nm is proportional to the antioxidant activity.[12]

Protocol:

  • Prepare Solutions: Prepare a stock solution of DPPH in a suitable solvent (e.g., methanol) and various concentrations of the test compound.

  • Reaction Mixture: In a 96-well plate, add the test compound solutions to the DPPH solution. Include a control (DPPH solution without the test compound).

  • Incubation: Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Absorbance Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.[12]

  • Calculate Scavenging Activity: Calculate the percentage of DPPH radical scavenging activity using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.[12] Determine the IC50 value.

dpph_assay_workflow A 1. Prepare DPPH and Test Compound Solutions B 2. Mix Solutions in 96-well Plate A->B C 3. Incubate in the Dark at Room Temperature B->C D 4. Measure Absorbance at 517 nm C->D E 5. Calculate % Inhibition & Determine IC50 D->E

Caption: Workflow for the DPPH radical scavenging antioxidant assay.

Conclusion and Future Directions

This guide highlights the significant therapeutic potential of benzoic acid derivatives and isochromanones across anticancer, antimicrobial, and antioxidant applications. While these two classes of compounds exhibit promising biological activities, further research is warranted to fully elucidate their mechanisms of action and to conduct direct comparative studies to identify the most potent and selective agents. The exploration of derivatives of "this compound" represents a promising avenue for novel drug discovery, and the protocols and insights provided herein offer a solid foundation for such endeavors.

References

A comprehensive list of references is available for further reading and verification.

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A Comparative Guide to MOF Synthesis: Evaluating "2-(2-Carboxyethyl)benzoic acid" against the Benchmark Linker Terephthalic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of organic linkers is a critical determinant in the synthesis of Metal-Organic Frameworks (MOFs), directly influencing the resultant material's structural characteristics and functional performance. Terephthalic acid, a widely employed linker, has been instrumental in the development of numerous canonical MOFs. This guide seeks to provide a comparative analysis of terephthalic acid against the less-explored linker, "2-(2-Carboxyethyl)benzoic acid."

However, a comprehensive literature review reveals a significant disparity in the available research for these two linkers. While terephthalic acid is the foundation for a vast array of well-characterized MOFs, there is a notable absence of published experimental data on the synthesis and performance of MOFs using "this compound." This data gap currently precludes a direct, evidence-based comparison of key performance metrics such as surface area, porosity, and thermal stability.

This guide will therefore proceed by first establishing the baseline performance and synthesis protocols for terephthalic acid-based MOFs, drawing upon a wealth of existing literature. Subsequently, it will explore the theoretical potential and hypothetical implications of utilizing "this compound" as a linker, based on its molecular structure and the principles of crystal engineering. The aim is to provide a foundational understanding and to stimulate further experimental investigation into this promising but under-explored linker.

Terephthalic Acid: The Archetypal Linker for Robust MOFs

Terephthalic acid (1,4-benzenedicarboxylic acid) is a rigid, linear dicarboxylic acid that has been a cornerstone in the field of MOF chemistry. Its simple, symmetric structure and strong coordination with a variety of metal ions have led to the formation of highly porous and stable frameworks.

Prominent Examples of Terephthalic Acid-Based MOFs

Several families of MOFs synthesized with terephthalic acid have become benchmarks in the field:

  • UiO-66: A zirconium-based MOF renowned for its exceptional thermal and chemical stability.[1][2][3][4]

  • MOF-5 (IRMOF-1): A zinc-based MOF known for its high surface area and porosity.[5][6]

  • MIL-53: An aluminum-based MOF that exhibits a "breathing" effect, allowing for flexible pore structures.

The choice of metal ion and synthesis conditions significantly impacts the final properties of these MOFs.

Key Performance Metrics of Terephthalic Acid-Based MOFs

The performance of MOFs is typically evaluated based on several key parameters. The following table summarizes representative data for MOFs synthesized with terephthalic acid, highlighting their performance in gas storage and catalysis.

MOFMetal IonBET Surface Area (m²/g)Pore Volume (cm³/g)Key Applications
UiO-66 Zirconium (Zr)~1000 - 1800~0.40 - 0.90Gas storage, catalysis, drug delivery
MOF-5 Zinc (Zn)~260 - 4400~0.61 - 1.26Gas storage, separations
MIL-53 Aluminum (Al)~80 - 1500 (phase dependent)Varies with phaseGas separation, sensing

Note: The values presented are approximate and can vary significantly based on the specific synthesis and activation procedures.

Experimental Protocol: Solvothermal Synthesis of UiO-66

The solvothermal method is a common technique for synthesizing terephthalic acid-based MOFs. The following is a representative protocol for the synthesis of UiO-66.

Materials:

  • Zirconium chloride (ZrCl₄)

  • Terephthalic acid (H₂BDC)

  • N,N-Dimethylformamide (DMF)

  • Acetic acid (modulator)

Procedure:

  • Dissolve ZrCl₄ and terephthalic acid in DMF in a Teflon-lined autoclave.

  • Add acetic acid as a modulator to control crystal growth and improve crystallinity.

  • Seal the autoclave and heat it in an oven at a specific temperature (e.g., 120°C) for a designated period (e.g., 24-48 hours).

  • After cooling to room temperature, the crystalline product is collected by filtration or centrifugation.

  • The product is washed with a suitable solvent (e.g., DMF, ethanol) to remove unreacted starting materials.

  • The synthesized MOF is then "activated" by removing the solvent molecules from the pores, typically by heating under vacuum.

Causality in Experimental Choices:

  • Solvent: DMF is a common solvent due to its high boiling point and its ability to dissolve both the metal salt and the organic linker.

  • Modulator: Acetic acid competes with the terephthalic acid for coordination to the metal clusters, slowing down the reaction rate and leading to larger, more well-defined crystals.[1][2][3][4]

  • Temperature and Time: These parameters are crucial for controlling the nucleation and growth of the MOF crystals.

"this compound": A Linker with Untapped Potential

"this compound" presents an intriguing alternative to terephthalic acid due to its distinct molecular structure.

Caption: Molecular structures of Terephthalic Acid and a representative Benzoic Acid derivative.

The key differences in the structure of "this compound" compared to terephthalic acid are:

  • Asymmetry: The carboxyl groups are not positioned symmetrically on the benzene ring.

  • Flexibility: The ethyl-carboxy group introduces a degree of conformational flexibility not present in the rigid terephthalic acid.

Hypothetical Implications for MOF Synthesis and Properties

Based on these structural differences, we can hypothesize the following potential impacts on MOF synthesis and the properties of the resulting materials:

  • Novel Topologies: The asymmetry of the linker could lead to the formation of new and more complex MOF structures that are not accessible with symmetric linkers.

  • Modified Pore Environments: The flexible side chain could create unique pore shapes and chemical environments, potentially enhancing selectivity in applications like separations and catalysis.

  • Increased Guest Interactions: The ethyl group could provide additional sites for interaction with guest molecules within the pores.

  • Challenges in Crystallization: The increased flexibility might make it more challenging to obtain highly crystalline materials, as the linker can adopt multiple conformations.

Proposed Experimental Workflow for Investigating "this compound" as a MOF Linker

To validate these hypotheses and characterize the performance of MOFs synthesized with "this compound," a systematic experimental approach is required.

experimental_workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_performance Performance Evaluation s1 Select Metal Ion (e.g., Zn, Cu, Zr) s2 Optimize Solvothermal Reaction Conditions (Solvent, Temp, Time) s1->s2 s3 Investigate Modulators s2->s3 c1 Structural Analysis (PXRD, SCXRD) s3->c1 c2 Porosity Measurement (N2 Adsorption, BET) c1->c2 c3 Thermal Stability (TGA) c2->c3 p1 Gas Adsorption (e.g., CO2, H2) c3->p1 p2 Catalytic Activity c3->p2 p3 Drug Loading & Release c3->p3

Caption: Proposed experimental workflow for the synthesis and characterization of MOFs using a novel linker.

Step-by-Step Methodology:

  • Synthesis Screening: Conduct a series of solvothermal reactions using "this compound" with various metal salts (e.g., zinc nitrate, copper nitrate, zirconium chloride) and solvents (e.g., DMF, DEF, ethanol).

  • Structural Characterization:

    • Powder X-ray Diffraction (PXRD): To determine the crystallinity and phase purity of the synthesized materials.

    • Single-Crystal X-ray Diffraction (SCXRD): To elucidate the precise crystal structure and connectivity of the MOF, if single crystals can be obtained.

  • Porosity and Surface Area Analysis:

    • Nitrogen Adsorption-Desorption Isotherms: To measure the BET surface area, pore volume, and pore size distribution of the activated MOF samples.

  • Thermal Stability Analysis:

    • Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the MOFs by monitoring their weight loss as a function of temperature.

  • Performance Evaluation:

    • Based on the structural and physical properties, the synthesized MOFs can be tested for potential applications such as gas storage, catalysis, or drug delivery, and the results can then be compared to those of well-established terephthalic acid-based MOFs.

Conclusion and Future Outlook

While terephthalic acid remains a dominant and highly successful linker in MOF synthesis, the exploration of novel linkers like "this compound" is essential for advancing the field and discovering new materials with unique properties. The lack of experimental data for MOFs derived from "this compound" represents a clear research opportunity.

The asymmetrical and flexible nature of this linker suggests the potential for creating MOFs with novel structures and tailored functionalities. The proposed experimental workflow provides a roadmap for researchers to systematically investigate this potential. The results of such studies will be crucial for establishing a direct and meaningful comparison with the extensive body of work on terephthalic acid-based MOFs and could ultimately lead to the development of next-generation materials for a wide range of applications.

References

  • Dinca, M., & Long, J. R. (2005). High-purity synthesis and characterization of IRMOF-1 (MOF-5): a cautionary note for its use in hydrogen storage. Journal of the American Chemical Society, 127(26), 9376–9377.
  • Cavka, J. H., Jakobsen, S., Olsbye, U., Guillou, N., Lamberti, C., Bordiga, S., & Lillerud, K. P. (2008). A new zirconium inorganic building brick forming metal organic frameworks with exceptional stability. Journal of the American Chemical Society, 130(42), 13850–13851.
  • Kandiah, M., Nilsen, M. H., Usseglio, S., Jakobsen, S., Olsbye, U., Tilset, M., ... & Lillerud, K. P. (2010). Synthesis and stability of tagged UiO-66 MOFs.
  • Serre, C., Millange, F., Thouvenot, C., Noguès, M., Marsolier, G., Louër, D., & Férey, G. (2002). Very large breathing effect in the first nanoporous chromium (III)-based solids: MIL-53. Journal of the American Chemical Society, 124(45), 13519–13526.
  • Lillerud, K. P., & Tilset, M. (2014). U.S. Patent No. 8,765,973. Washington, DC: U.S.
  • Shearer, G. C., Chavan, S., Ethiraj, J., Vitillo, J. G., Svelle, S., Olsbye, U., ... & Lillerud, K. P. (2016). Tuned to perfection: ironing out the defects in UiO-66.
  • Ye, X., Xiong, M., Yuan, K., Liu, W., Cai, X., Yuan, Y., ... & Wu, D. (2023). Synthesis and Characterization of a Novel Zinc-Based Metal-Organic Framework Containing Benzoic Acid: A Low-Toxicity Carrier for Drug Delivery. Iranian Journal of Pharmaceutical Research, 22(1), e136238.
  • Li, H., Eddaoudi, M., O'Keeffe, M., & Yaghi, O. M. (1999). Design and synthesis of an exceptionally stable and highly porous metal-organic framework.
  • Rosi, N. L., Eckert, J., Eddaoudi, M., Vodak, D. T., Kim, J., O'Keeffe, M., & Yaghi, O. M. (2003). Hydrogen storage in microporous metal-organic frameworks. Science, 300(5622), 1127–1129.

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A Senior Application Scientist's Guide to Characterizing Antibody Cross-Reactivity Against "2-(2-Carboxyethyl)benzoic acid" (CEBA) Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the specificity of an immunoassay is paramount. An assay's reliability hinges on the antibody's ability to bind its intended target with high precision, distinguishing it from a sea of structurally similar molecules. This is particularly crucial when developing assays for small molecules (haptens), such as metabolites or drug candidates, where even minor structural changes can lead to significant differences in biological activity.[1][2] This guide provides an in-depth comparison of methodologies to characterize the cross-reactivity of antibodies raised against derivatives of "2-(2-Carboxyethyl)benzoic acid" (CEBA), a common structural motif.

We will delve into the principles of antibody-antigen recognition, compare the industry-standard analytical techniques, and provide actionable, field-tested protocols. Our focus is on empowering you to generate robust, publication-quality data that stands up to scientific scrutiny.

The Foundational Challenge: Hapten Immunogenicity and Specificity

Small molecules like CEBA and its derivatives are not immunogenic on their own. To elicit an antibody response, they must be covalently coupled to a larger carrier protein, such as Bovine Serum Albumin (BSA) or Keyhole Limpet Hemocyanin (KLH).[3] This process creates a hapten-carrier conjugate that the immune system can recognize.

However, the specificity of the resulting antibodies is a critical variable. The antibody's binding site, or paratope, recognizes a specific three-dimensional shape and charge distribution—the epitope.[4][5] The antibodies generated may recognize:

  • The hapten itself.

  • The linker used to attach the hapten to the carrier.

  • A combination of the hapten and the linker.

Understanding which features the antibody recognizes is the central goal of a cross-reactivity study. An antibody that cross-reacts significantly with related but inactive metabolites could lead to a gross overestimation of the target analyte's concentration, compromising clinical or research data.[2][6]

Comparative Analysis of Methodologies for Cross-Reactivity Assessment

Two techniques form the cornerstone of modern cross-reactivity analysis: the high-throughput Competitive Enzyme-Linked Immunosorbent Assay (ELISA) and the high-fidelity Surface Plasmon Resonance (SPR).

FeatureCompetitive ELISASurface Plasmon Resonance (SPR)
Principle Signal is inversely proportional to the concentration of free analyte competing with a labeled antigen for limited antibody binding sites.[7][8]Measures real-time changes in refractive index as an analyte in solution binds to a ligand immobilized on a sensor surface.[9][10]
Primary Output IC50 (concentration of analyte causing 50% inhibition).Association rate (ka), Dissociation rate (kd), Affinity (KD).[11]
Format Plate-based, requires enzyme-labeled components.Label-free, microfluidic sensor chip.[9]
Throughput High (96/384-well plates).Lower to Medium, depends on the instrument.
Key Advantage Cost-effective, excellent for screening large numbers of compounds.Provides detailed kinetic data, offering deeper mechanistic insights into the binding event.[10][12]
Limitations Endpoint measurement, susceptible to matrix effects, provides relative affinity.Higher initial instrument cost, requires more specialized expertise for assay development.

Methodology Deep Dive I: Competitive ELISA

Competitive ELISA is the workhorse for screening cross-reactivity due to its scalability and cost-effectiveness. The principle is elegant: the analyte in your sample (the "competitor") competes against a fixed amount of an enzyme-labeled antigen for a limited number of antibody binding sites coated on a microplate.[13][14] A high concentration of the competitor in the sample results in less labeled antigen binding to the plate, producing a weaker signal. The signal is therefore inversely proportional to the analyte concentration.[7]

Visualizing the Competitive ELISA Workflow

ELISA_Workflow cluster_prep Plate Preparation cluster_reaction Competitive Reaction cluster_detection Detection P1 1. Coat Plate with Capture Antibody P2 2. Wash Step P1->P2 P3 3. Block Wells (e.g., with BSA) P2->P3 P4 4. Wash Step P3->P4 R1 5. Add Sample/Standard (Free Analyte) P4->R1 R3 7. Incubate (Competition Occurs) R1->R3 R2 6. Add Enzyme-Labeled Antigen R2->R3 D1 8. Wash Step (Removes unbound reagents) R3->D1 D2 9. Add Substrate (e.g., TMB) D1->D2 D3 10. Incubate (Color Develops) D2->D3 D4 11. Add Stop Solution D3->D4 D5 12. Read Absorbance (e.g., 450 nm) D4->D5

Caption: Workflow for a typical competitive ELISA experiment.

Interpreting the Data: IC50 and Percent Cross-Reactivity

The key metric derived from a competitive ELISA is the IC50 , the concentration of a given compound that inhibits 50% of the signal from the labeled antigen.

To compare the antibody's specificity for different CEBA derivatives, we calculate the Percent Cross-Reactivity (%CR) using the following formula:

%CR = (IC50 of Target Analyte / IC50 of Test Compound) * 100

Example Data: Let's assume we raised an antibody against a CEBA-KLH conjugate.

CompoundStructureIC50 (nM)% Cross-ReactivityInterpretation
CEBA (Target) This compound10 100% Reference Compound
Analog AMethylated Carboxyl Group5002%Low cross-reactivity; carboxyl is critical for recognition.
Analog BHydroxylated Phenyl Ring1567%High cross-reactivity; phenyl ring modification is tolerated.
Analog CShortened Ethyl Chain2,0000.5%Very low cross-reactivity; side chain length is crucial.
Unrelated MoleculeStructurally Dissimilar>10,000<0.1%Negligible cross-reactivity; confirms specificity.

This data-driven approach allows for objective comparison, clearly showing that the antibody's paratope is highly sensitive to modifications on the carboxyl group and the ethyl side chain.

Methodology Deep Dive II: Surface Plasmon Resonance (SPR)

For a more profound understanding of the binding event, SPR is the gold standard.[10] This label-free technology monitors the binding and dissociation of molecules in real-time.[9] In a typical experiment, the antibody is immobilized on a sensor chip. A solution containing the CEBA derivative (the analyte) is then flowed over the surface. Binding causes a change in mass on the sensor surface, which alters the refractive index and is detected as a change in the SPR signal (measured in Response Units, RU).[12]

Visualizing the SPR Sensorgram

SPR_Sensorgram origin y_axis Response (RU) origin->y_axis x_axis Time (s) origin->x_axis p1 origin->p1 p2 p1->p2 1,0! 1,0! p1->1,0! Analyte Injection Start p3 p2->p3 p4 p3->p4 3,0! 3,0! p3->3,0! Analyte Injection Stop p5 p4->p5 assoc_label Association (ka) dissoc_label Dissociation (kd)

Caption: A typical SPR sensorgram showing binding phases.

Interpreting the Data: Kinetics and Affinity

The true power of SPR lies in its kinetic output:

  • Association Rate (k_a or k_on): How quickly the analyte binds to the immobilized ligand.

  • Dissociation Rate (k_d or k_off): How quickly the analyte dissociates from the ligand.

  • Affinity (K_D): The equilibrium dissociation constant, calculated as k_d / k_a. A lower K_D value signifies a stronger binding interaction.

Example Data:

Compoundk_a (1/Ms)k_d (1/s)K_D (nM)Interpretation
CEBA (Target) 1.5 x 10^51.5 x 10^-310 High affinity, balanced kinetics.
Analog A1.1 x 10^45.5 x 10^-350010x slower on-rate and 3x faster off-rate lead to a 50-fold loss in affinity.
Analog B1.3 x 10^52.0 x 10^-315.4Kinetics are very similar to the target, confirming high affinity and cross-reactivity.
Analog C2.0 x 10^34.0 x 10^-32,000Very slow on-rate is the primary driver of the 200-fold decrease in affinity.

SPR data provides a granular view. For Analog A, we can definitively state that its lower affinity is due to both slower binding and faster dissociation. For Analog C, the primary issue is a dramatically reduced association rate, suggesting the modification creates a significant energy barrier for initial binding.

Protocols for the Application Scientist

Trustworthy data comes from robust, well-controlled protocols.

Protocol 1: Competitive ELISA for Cross-Reactivity
  • Plate Coating: Dilute capture antibody (e.g., anti-CEBA monoclonal) to 2 µg/mL in coating buffer (Carbonate-Bicarbonate, pH 9.6). Add 100 µL to each well of a 96-well high-binding plate. Incubate overnight at 4°C.[15]

  • Washing: Discard the coating solution. Wash plates 3x with 200 µL/well of Wash Buffer (PBS with 0.05% Tween-20).

  • Blocking: Add 200 µL/well of Blocking Buffer (PBS with 1% BSA). Incubate for 2 hours at room temperature. This step is critical to prevent non-specific binding.[14]

  • Washing: Repeat step 2.

  • Standard/Sample Preparation: Prepare serial dilutions of the target analyte (CEBA) and each test compound (analogs) in Assay Buffer (e.g., PBS, 0.1% BSA, 0.05% Tween-20). The range should span from expected no inhibition to 100% inhibition.

  • Competitive Reaction: Add 50 µL of each standard or test compound dilution to the appropriate wells. Immediately add 50 µL of the working dilution of the CEBA-HRP conjugate (pre-titered for optimal signal).[8]

  • Incubation: Incubate for 1-2 hours at room temperature on a plate shaker.

  • Washing: Repeat step 2, but increase to 5x washes to thoroughly remove unbound reagents.[8]

  • Detection: Add 100 µL of TMB substrate to each well. Incubate in the dark for 15-30 minutes.[8]

  • Stop Reaction: Add 50 µL of Stop Solution (e.g., 2N H2SO4). The color will change from blue to yellow.

  • Data Acquisition: Read the absorbance at 450 nm on a microplate reader.

  • Analysis: Plot the absorbance against the log of the analyte concentration. Use a four-parameter logistic (4-PL) curve fit to determine the IC50 for each compound.

Protocol 2: SPR Kinetic Analysis
  • System Priming: Ensure the SPR system (e.g., a Biacore™ or Reichert system) is primed with the correct running buffer (e.g., HBS-EP+).[10][11]

  • Antibody Immobilization: Activate a CM5 sensor chip surface with a 1:1 mixture of EDC/NHS. Inject the anti-CEBA antibody (e.g., at 25 µg/mL in 10 mM Acetate, pH 5.0) to achieve an immobilization level of ~5000 RU. Deactivate remaining active esters with ethanolamine.

  • Analyte Preparation: Prepare a dilution series for CEBA and each analog in running buffer. A typical range for small molecules is 0.1 nM to 1000 nM. Include a buffer-only (zero concentration) sample for double referencing.

  • Kinetic Analysis Cycle (for each concentration):

    • Inject the analyte solution over the sensor surface for a defined period (e.g., 120 seconds) to monitor the association phase.

    • Switch back to running buffer and monitor the dissociation phase (e.g., for 300 seconds).

  • Regeneration: Inject a pulse of a regeneration solution (e.g., 10 mM Glycine-HCl, pH 2.0) to strip the bound analyte from the antibody, preparing the surface for the next cycle.

  • Data Analysis: Perform double-referencing by subtracting the signal from a reference flow cell and the zero-concentration injection. Fit the processed sensorgrams to a 1:1 binding model to calculate k_a, k_d, and K_D.

Conclusion and Authoritative Recommendations

For comprehensive characterization of antibodies against CEBA derivatives, a dual approach is recommended.

  • Initial Screening (ELISA): Use competitive ELISA to rapidly screen a broad panel of derivatives. This cost-effectively identifies compounds with significant cross-reactivity (>1%) and those with negligible interaction, allowing you to prioritize which molecules require further study.

  • In-Depth Characterization (SPR): For compounds identified as potential cross-reactants, use SPR to obtain high-resolution kinetic data. This information is invaluable for understanding the mechanism of cross-reactivity and for making definitive claims about antibody specificity.

By combining these methodologies, you generate a complete, self-validating dataset that provides both the breadth of a screening assay and the depth of a biophysical analysis. This rigorous approach ensures the development of highly specific and reliable immunoassays for your critical research and development needs.

References

  • Diamond Diagnostics. (n.d.). Immunoassay Drug Test: How It Works and What It Tests For?.
  • Schatman, M. (2014). Urine Drug Testing: Immunoassay vs. Laboratory Testing. HCPLive.
  • Goldbaum, F. A., et al. (2002). Molecular recognition in antibody-antigen complexes. Advances in Protein Chemistry, 61, 119-160.
  • Creative Diagnostics. (2024). Drug Immunoassays.
  • Hsia, J. C., & Piette, L. H. (1969). Spin-labeled hapten studies of structure heterogeneity and cross-reactivity of the antibody active site. Archives of Biochemistry and Biophysics, 132(2), 466-469.
  • Bhardwaj, J., et al. (2018). Chemiluminescence based immunoassay for the detection of heroin and its metabolites. Beni-Suef University Journal of Basic and Applied Sciences, 8(1), 53.
  • Splittgerber, A. G., & Tuchscherer, A. R. (2012). A Direct, Competitive Enzyme-Linked Immunosorbent Assay (ELISA) as a Quantitative Technique for Small Molecules. Journal of Chemical Education, 89(10), 1317-1320.
  • Clarke, W. (2016). Immunoassays. In Analytical Toxicology (pp. 115-131). Academic Press.
  • Biomeda Corp. (n.d.). Competitive ELISA Protocol.
  • Creative Diagnostics. (2021). Competitive ELISA.
  • Goldbaum, F. A., et al. (2002). Molecular recognition in antibody-antigen complexes. Semantic Scholar.
  • Goldbaum, F. A., et al. (2002). Molecular recognition in antibody-antigen complexes. ResearchGate.
  • Al-Shammari, M. R., et al. (2016). Hapten-Induced Contact Hypersensitivity, Autoimmune Reactions, and Tumor Regression: Plausibility of Mediating Antitumor Immunity. Journal of Immunology Research, 2016, 7852953.
  • Wikipedia. (n.d.). Antigen-antibody interaction.
  • Rapid Novor. (n.d.). SPR Service - Antibody-Antigen Interaction Analysis.
  • Karlsson, R., et al. (1993). Detection of antigen-antibody interactions by surface plasmon resonance. Application to epitope mapping. Journal of Immunological Methods, 166(1), 75-84.
  • Kunik, V., & Ofran, Y. (2013). The Structural Basis of Antibody-Antigen Recognition. Frontiers in Immunology, 4, 201.
  • Reichert Technologies. (n.d.). The Role of Surface Plasmon Resonance in Antibody-Antigen Interactions.
  • Aragen Life Sciences. (n.d.). Surface Plasmon Resonance for Biomolecular Interaction Analysis.
  • Kimber, I., et al. (2016). Anti-hapten antibodies in response to skin sensitization. Contact Dermatitis, 74(3), 131-139.
  • Hu, S., et al. (2020). Using hapten cross-reactivity to screen heterologous competitive antigens for improving the sensitivity of ELISA. Food Chemistry, 303, 125379.
  • Vojdani, A., & Vojdani, E. (2020). Cross-Reactivity between Chemical Antibodies Formed to Serum Proteins and Thyroid Axis Target Sites. International Journal of Molecular Sciences, 21(19), 7317.

Sources

A Comparative Guide to Catalyst Performance in the Synthesis of 2-(2-Carboxyethyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(2-Carboxyethyl)benzoic acid, also known as homophthalic acid, is a dicarboxylic acid that serves as a valuable building block in the synthesis of various pharmaceuticals and functional materials. Its structural motif is present in a range of bioactive molecules, making its efficient and selective synthesis a topic of significant interest. This guide provides an in-depth, objective comparison of the performance of different catalytic systems for the synthesis of this compound, supported by experimental data to inform catalyst selection and process optimization. We will explore the primary synthetic routes, focusing on the catalytic oxidation of cyclic precursors and the hydrolysis of nitrile intermediates, offering a critical evaluation of catalyst efficacy, reaction conditions, and yields.

Catalytic Strategies for this compound Synthesis

The synthesis of this compound predominantly follows two strategic pathways: the oxidative cleavage of a fused non-aromatic ring in precursors such as indene and its derivatives, and the hydrolysis of dinitrile or cyano-acid precursors. The choice of catalyst is paramount in both approaches, directly influencing the reaction's efficiency, selectivity, and environmental footprint.

Catalytic Oxidation of Indene Derivatives

A prevalent method for synthesizing this compound involves the oxidative cleavage of the five-membered ring of indene or its oxidized forms, such as indanones. This transformation requires potent oxidizing agents, and the catalytic system employed is crucial for achieving high yields and minimizing side-product formation.

The selection of the oxidizing agent is a critical determinant of the reaction's success. Historically, strong, stoichiometric oxidants like chromic acid and potassium permanganate have been utilized. While effective, these reagents raise environmental and safety concerns due to the generation of heavy metal waste. More contemporary approaches are exploring greener alternatives, though comparative data for this specific transformation remains an area of active research.

Starting MaterialOxidizing Agent/CatalystKey Reaction ConditionsYield (%)Purity ConsiderationsReference(s)
Indene (90%)Potassium Dichromate / Sulfuric Acid (Chromic Acid)65 ± 2°C, 2 hours66-77Requires purification to remove alkali-insoluble byproducts.[1]
β-IndanoneAlkaline Potassium PermanganateNot specifiedNot specifiedKnown method, but specific yield data is not readily available.[1]
5,7-dimethoxy-1,2-indandioneHydrogen Peroxide in Acetic Acid5°C overnight, then room temperatureNot specifiedSpecific to a substituted derivative, but indicates H₂O₂ as a viable oxidant.[2]

Causality Behind Experimental Choices:

The use of strong oxidizing agents like chromic acid and permanganate is necessitated by the stability of the indene ring system. The acidic conditions in the chromic acid oxidation facilitate the cleavage of the carbon-carbon bonds in the five-membered ring. The controlled temperature of 65°C is critical; higher temperatures can lead to over-oxidation and a significant decrease in yield[1]. The extraction with a sodium hydroxide solution is a crucial purification step to separate the acidic product from neutral, alkali-insoluble byproducts[1]. The exploration of hydrogen peroxide as an oxidant, as seen in the synthesis of a substituted derivative, points towards a more environmentally benign approach, although its efficacy on the unsubstituted indanone for this specific dicarboxylic acid needs further quantitative study[2].

This protocol is based on a well-established procedure for the synthesis of homophthalic acid from technical grade indene[1].

Materials:

  • Technical grade indene (90%)

  • Potassium dichromate

  • Concentrated sulfuric acid

  • Benzene

  • 10% Sodium hydroxide solution

  • 33% Sulfuric acid solution

Procedure:

  • Prepare the chromic acid solution by dissolving potassium dichromate in water and slowly adding concentrated sulfuric acid.

  • Warm the chromic acid solution to 65°C in a reaction vessel equipped with a stirrer, dropping funnel, and reflux condenser.

  • Add the technical indene dropwise to the stirred chromic acid solution, maintaining the temperature at 65 ± 2°C. Cooling may be necessary.

  • After the addition is complete, continue stirring at the same temperature for 2 hours.

  • Cool the reaction mixture to 20-25°C and then further cool in an ice-salt bath for 5 hours to precipitate the crude homophthalic acid.

  • Collect the precipitate by suction filtration and wash with ice-cold 1% sulfuric acid and then with ice water.

  • Dissolve the crude product in 10% sodium hydroxide solution and extract with benzene to remove oily, alkali-insoluble impurities.

  • Acidify the aqueous solution with 33% sulfuric acid with vigorous stirring and chill to precipitate the purified homophthalic acid.

  • Collect the purified product by suction filtration, wash with ice water, and dry. A final azeotropic distillation with benzene can be performed for complete drying.

Workflow Diagram:

Indene Indene Reaction Oxidation (65°C, 2h) Indene->Reaction ChromicAcid Chromic Acid (K2Cr2O7/H2SO4) ChromicAcid->Reaction CrudeProduct Crude Homophthalic Acid Reaction->CrudeProduct Purification Purification (NaOH/Benzene Extraction, Acid Precipitation) CrudeProduct->Purification FinalProduct This compound Purification->FinalProduct

Caption: Workflow for the synthesis of this compound via chromic acid oxidation of indene.

Catalytic Hydrolysis of Nitrile Precursors

An alternative synthetic route to this compound involves the hydrolysis of a suitable dinitrile precursor, such as o-cyanobenzylcyanide. This method offers the advantage of avoiding harsh oxidizing conditions and potentially toxic heavy metal reagents. The efficiency of this pathway is highly dependent on the catalyst used to facilitate the hydrolysis of the nitrile groups to carboxylic acids.

The hydrolysis of nitriles can be catalyzed by both acids and bases. While this is a known transformation for the synthesis of homophthalic acid, detailed comparative studies on the performance of different catalysts for this specific reaction are not extensively documented in readily available literature. However, general principles of nitrile hydrolysis can be applied to infer the performance of potential catalysts.

PrecursorCatalyst/ReagentKey Reaction ConditionsYield (%)Plausible ByproductsReference(s)
o-CyanobenzylcyanideAcid or Base CatalysisNot specifiedNot specifiedAmide intermediates, partial hydrolysis products.[1]
2a-ThiohomophthalimidePotassium HydroxideReflux, 48 hours60-73Incomplete hydrolysis products.[3]

Causality Behind Experimental Choices:

Strong acids or bases are typically required to hydrolyze the stable nitrile group. Basic hydrolysis, for example with potassium hydroxide, proceeds via nucleophilic attack of the hydroxide ion on the nitrile carbon, followed by protonation to form the amide and subsequent hydrolysis to the carboxylate salt. The extended reflux time of 48 hours in the case of 2a-thiohomophthalimide hydrolysis indicates the stability of the substrate and the necessity for forcing conditions to drive the reaction to completion[3]. Acid-catalyzed hydrolysis involves protonation of the nitrile nitrogen, making the carbon more electrophilic and susceptible to nucleophilic attack by water. The choice between acid and base catalysis can influence the reaction rate and the profile of byproducts, such as the stability of the intermediate amide.

This protocol is adapted from a reported synthesis of homophthalic acid[3].

Materials:

  • 2a-Thiohomophthalimide

  • Potassium hydroxide

  • 12N Hydrochloric acid

  • Acetic acid

  • Activated carbon

Procedure:

  • In a round-bottomed flask, combine 2a-thiohomophthalimide with a solution of potassium hydroxide in water.

  • Reflux the mixture for 48 hours.

  • After cooling, filter the reaction mixture.

  • Acidify the filtrate with 12N hydrochloric acid to precipitate the crude homophthalic acid.

  • Collect the solid by filtration.

  • Recrystallize the crude product from a mixture of water and acetic acid, using activated carbon for decolorization, to yield the purified homophthalic acid.

Workflow Diagram:

Thiohomophthalimide 2a-Thiohomophthalimide Hydrolysis Hydrolysis (Reflux, 48h) Thiohomophthalimide->Hydrolysis KOH Potassium Hydroxide KOH->Hydrolysis CrudeProduct Crude Homophthalic Acid Hydrolysis->CrudeProduct Recrystallization Recrystallization (Water/Acetic Acid) CrudeProduct->Recrystallization FinalProduct This compound Recrystallization->FinalProduct

Caption: Workflow for the synthesis of this compound via hydrolysis of 2a-thiohomophthalimide.

Conclusion and Future Outlook

The synthesis of this compound can be effectively achieved through two primary catalytic routes: the oxidation of indene derivatives and the hydrolysis of nitrile precursors. The chromic acid oxidation of indene provides a reliable method with good yields, although it involves the use of a toxic and environmentally hazardous reagent. The hydrolysis of nitrile-containing precursors, such as 2a-thiohomophthalimide, offers a viable alternative that avoids heavy metal oxidants, albeit requiring prolonged reaction times.

For researchers and professionals in drug development, the choice of synthetic route will depend on a balance of factors including precursor availability, scalability, and environmental considerations. The detailed experimental protocols provided serve as a validated starting point for laboratory-scale synthesis.

Future research in this area should focus on the development of more sustainable catalytic systems. For the oxidation route, exploring heterogeneous catalysts or milder, more selective oxidizing agents could significantly improve the green credentials of the process. For the hydrolysis pathway, the investigation of solid acid or base catalysts, or enzymatic hydrolysis, could lead to more efficient and environmentally friendly methods for the synthesis of this important dicarboxylic acid. A direct, quantitative comparison of the performance of various modern catalysts for these transformations would be a valuable contribution to the field.

References

  • Organic Syntheses, Coll. Vol. 3, p.440 (1955); Vol. 22, p.61 (1942). [URL: http://www.orgsyn.org/demo.aspx?prep=cv3p0440]
  • Taub, D., Kuo, C. H., Slates, H. L., & Wendler, N. L. (1967). A new synthesis of (±)-zearalenone. Tetrahedron, 23(5), 2083-2087. [URL: https://patents.google.
  • Chatterjea, J. N., Bhakta, C., & Mukherjee, S. (1974). Convenient Preparation of Homophthalic Acids. Indian Journal of Chemistry, 12, 1259. [URL: https://zenodo.org/record/6410404]
  • Tai, X. S., & Liu, L. L. (2014). Synthesis and structural characterization of homophthalic acid and 4,4-bipyridine. Journal of Chemical and Pharmaceutical Research, 6(4), 905-909. [URL: https://www.jocpr.com/articles/synthesis-and-structural-characterization-of-homophthalic-acid-and-44bipyridine.pdf]
  • Organic Syntheses, Coll. Vol. 4, p.507 (1963); Vol. 34, p.51 (1954). [URL: http://www.orgsyn.org/demo.aspx?prep=cv4p0507]

Sources

evaluating the purity of synthesized "2-(2-Carboxyethyl)benzoic acid" against a reference standard

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for evaluating the purity of synthesized "2-(2-Carboxyethyl)benzoic acid" against a certified reference standard. It is intended for researchers, scientists, and drug development professionals engaged in the synthesis, quality control, and analysis of this and structurally related compounds. The methodologies detailed herein are designed to be robust, self-validating, and grounded in established analytical principles, ensuring the generation of reliable and reproducible data.

Introduction: The Criticality of Purity in Pharmaceutical Development

In the realm of pharmaceutical sciences, the purity of an active pharmaceutical ingredient (API) or a key intermediate is not merely a quality metric; it is a cornerstone of safety and efficacy. Impurities, even in trace amounts, can possess undesirable pharmacological or toxicological properties, impact the stability of the final drug product, and affect the manufacturability of the dosage form. "this compound" (Figure 1), a dicarboxylic acid, serves as a valuable building block in organic synthesis, and its purity is paramount for the successful development of downstream products. This guide outlines a multi-pronged analytical approach to rigorously assess the purity of a newly synthesized batch of this compound in comparison to a commercially available, high-purity reference standard.

Figure 1: Chemical Structure of this compound

Understanding the Synthetic Landscape: A Prelude to Impurity Profiling

A thorough understanding of the synthetic route employed to produce "this compound" is fundamental to predicting potential impurities. A common and plausible synthetic pathway involves the hydrolysis of a nitrile precursor, which itself is often synthesized via a nucleophilic substitution reaction.

Synthesis_Pathway 2-(Bromomethyl)benzonitrile 2-(Bromomethyl)benzonitrile Intermediate_Nitrile Intermediate Nitrile 2-(Bromomethyl)benzonitrile->Intermediate_Nitrile Nucleophilic Substitution Ethyl_Acetoacetate Ethyl Acetoacetate (or similar C2 synthon) Ethyl_Acetoacetate->Intermediate_Nitrile Base_Hydrolysis Base Hydrolysis (e.g., NaOH, H₂O, Heat) Intermediate_Nitrile->Base_Hydrolysis Synthesized_Product This compound Acidification Acidification (e.g., HCl) Base_Hydrolysis->Acidification Acidification->Synthesized_Product

Diagram 1: Plausible Synthetic Pathway for this compound.

Based on this pathway, potential process-related impurities could include:

  • Unreacted Starting Materials: 2-(Bromomethyl)benzonitrile, Ethyl Acetoacetate.

  • Intermediate Products: The intermediate nitrile.

  • Byproducts of Hydrolysis: The corresponding amide from incomplete hydrolysis of the nitrile.

  • Isomeric Impurities: Positional isomers of the starting materials or the final product.

Orthogonal Analytical Approaches for Comprehensive Purity Assessment

A single analytical technique is often insufficient to provide a complete purity profile. Therefore, an orthogonal approach, employing multiple techniques that rely on different physicochemical principles, is essential for a comprehensive evaluation. This guide focuses on three core techniques: High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Determination

HPLC is the primary technique for the quantitative assessment of purity and the separation of the main component from its impurities. A well-developed reversed-phase HPLC method can effectively separate compounds with varying polarities.

HPLC_Workflow Sample_Prep Sample Preparation (Dissolution in Mobile Phase) HPLC_System HPLC System (Pump, Autosampler, Column Oven, DAD) Sample_Prep->HPLC_System Separation Chromatographic Separation (C18 Column) HPLC_System->Separation Detection UV Detection (Diode Array Detector) Separation->Detection Data_Analysis Data Analysis (Peak Integration, Purity Calculation) Detection->Data_Analysis

Diagram 2: High-Performance Liquid Chromatography (HPLC) Workflow.

Step-by-Step Methodology:

  • Preparation of Mobile Phase:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • All solvents should be of HPLC grade and degassed prior to use.

  • Preparation of Standard and Sample Solutions:

    • Reference Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of the "this compound" reference standard and dissolve it in 10 mL of a 50:50 mixture of Mobile Phase A and B.

    • Synthesized Sample Stock Solution (1 mg/mL): Prepare in the same manner as the reference standard.

    • Working Solutions (0.1 mg/mL): Dilute 1 mL of each stock solution to 10 mL with the 50:50 mobile phase mixture.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Column Temperature: 30 °C.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection: Diode Array Detector (DAD) at 230 nm.

    • Gradient Elution:

      Time (min) % Mobile Phase A % Mobile Phase B
      0 90 10
      20 10 90
      25 10 90
      26 90 10

      | 30 | 90 | 10 |

  • Data Analysis:

    • Integrate all peaks in the chromatograms of both the reference standard and the synthesized sample.

    • Calculate the purity of the synthesized sample by the area normalization method:

      • % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

Table 1: Comparative HPLC Purity Data

Sample IDRetention Time (min)Peak Area% Area
Reference Standard 12.51,500,00099.9
-1,5000.1
Synthesized Sample 12.51,450,00098.5
8.215,0001.0 (Impurity 1)
15.17,5000.5 (Impurity 2)

The causality behind this method lies in the use of a C18 column, which retains non-polar compounds more strongly. The gradient elution from a highly aqueous mobile phase to a highly organic one allows for the separation of the polar "this compound" from potentially less polar impurities. The acidic mobile phase suppresses the ionization of the carboxylic acid groups, leading to better peak shape and retention.[1][2]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Unveiling the Molecular Structure

NMR spectroscopy is an indispensable tool for the structural elucidation and confirmation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for the unequivocal identification of the desired compound and the detection of structurally similar impurities.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve approximately 10-20 mg of the reference standard and the synthesized sample in 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in separate NMR tubes.

  • Instrumental Parameters:

    • Spectrometer: 400 MHz or higher field strength NMR spectrometer.

    • ¹H NMR: Acquire standard proton spectra with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • ¹³C NMR: Acquire proton-decoupled carbon spectra.

  • Data Analysis:

    • Compare the chemical shifts, multiplicities, and integration values of the signals in the ¹H NMR spectrum of the synthesized sample with those of the reference standard.

    • Compare the chemical shifts in the ¹³C NMR spectrum of the synthesized sample with those of the reference standard.

    • Look for any additional peaks in the spectra of the synthesized sample that are not present in the reference standard spectrum, as these would indicate the presence of impurities.

Table 2: Expected ¹H and ¹³C NMR Chemical Shifts for this compound (in DMSO-d₆)

¹H NMR Chemical Shift (ppm)MultiplicityIntegrationAssignment
H-3', H-4', H-5', H-6'7.2-8.0m4HAromatic protons
H-22.9-3.2t2H-CH₂-Ar
H-32.5-2.8t2H-CH₂-COOH
COOH~12br s2HCarboxylic acid protons
¹³C NMR Chemical Shift (ppm)Assignment
C=O~174Carboxylic acid carbons
C-1', C-2'~130-140Aromatic quaternary carbons
C-3', C-4', C-5', C-6'~125-130Aromatic CH carbons
C-2~35-CH₂-Ar
C-3~30-CH₂-COOH

The rationale for using a high-field NMR is to achieve better signal dispersion, which is crucial for resolving the signals of the aromatic protons and identifying minor impurities. Deuterated solvents are used to avoid large solvent signals that could obscure the analyte signals.[3]

Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight of the compound and its fragmentation pattern, which can be used to confirm the identity of the main component and to tentatively identify unknown impurities.

Step-by-Step Methodology:

  • Sample Preparation: Prepare dilute solutions (e.g., 10 µg/mL) of the reference standard and the synthesized sample in a suitable solvent such as methanol or acetonitrile.

  • Instrumental Parameters (Electrospray Ionization - ESI):

    • Ionization Mode: Negative ion mode is typically preferred for carboxylic acids to observe the [M-H]⁻ ion.

    • Mass Analyzer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended for accurate mass measurements.

    • MS/MS Analysis: Perform fragmentation of the [M-H]⁻ ion to obtain a characteristic fragmentation pattern.

  • Data Analysis:

    • Confirm the presence of the [M-H]⁻ ion corresponding to the molecular weight of "this compound" (C₁₀H₁₀O₄, MW = 194.18 g/mol ) in both the reference and synthesized samples.

    • Compare the fragmentation patterns of the synthesized sample and the reference standard.

    • Analyze any additional ions present in the mass spectrum of the synthesized sample to tentatively identify impurities.

Table 3: Expected Mass Spectrometry Data for this compound

Ionm/z (Negative Mode)Interpretation
[M-H]⁻193.0506Deprotonated molecule
[M-H-CO₂]⁻149.0608Loss of a carboxyl group
[M-H-H₂O]⁻175.0400Loss of water

The choice of negative ion mode ESI is based on the acidic nature of the two carboxyl groups, which readily lose a proton to form a stable anion. High-resolution mass spectrometry allows for the determination of the elemental composition of the ions, which is a powerful tool for confirming the identity of the main component and for proposing structures for unknown impurities.[4][5][6]

Comparative Summary and Conclusion

The purity of a synthesized batch of "this compound" can be rigorously evaluated by employing a combination of HPLC, NMR, and MS. The data obtained from these orthogonal techniques should be compared with that of a certified reference standard to provide a comprehensive and reliable assessment of purity.

Table 4: Overall Purity Comparison

Analytical TechniqueParameterReference StandardSynthesized SampleConclusion
HPLC Purity (% Area)99.9%98.5%Synthesized sample contains two detectable impurities.
¹H & ¹³C NMR Spectral Match-Matches referenceThe primary structure is confirmed. Minor impurity signals may be visible.
MS [M-H]⁻ Ion193.0506193.0506The molecular weight of the main component is confirmed.
FragmentationMatches referenceMatches referenceThe fragmentation pattern is consistent with the expected structure.

References

  • Royal Society of Chemistry.
  • Hay, M. B., & Myneni, S. C. (2007). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta, 71(13), 3345-3356.
  • Chemical-Suppliers.com. 4-(2-Carboxyethyl)benzoic acid | CAS 38628-51-2. [Link]
  • SIELC Technologies.
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  • PubMed. An intriguing "reversible reaction" in the fragmentation of deprotonated dicamba and benzoic acid in a Q-orbitrap mass spectrometer: Loss and addition of carbon dioxide. [Link]
  • Human Metabolome Database. 1H NMR Spectrum (1D, D2O, experimental) (HMDB0001870). [Link]
  • Chemistry LibreTexts. 6.7: Spectroscopy of Carboxylic Acids and Nitriles. [Link]
  • YouTube.
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A Comparative Guide to the pH Stability of 2-(2-Carboxyethyl)benzoic Acid for Pharmaceutical Applications

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the chemical stability of an active pharmaceutical ingredient (API) and excipients is a cornerstone of a successful formulation. Understanding how a molecule behaves under various stress conditions, particularly pH, is not merely a regulatory requirement but a fundamental aspect of ensuring product safety, efficacy, and shelf-life. This guide provides an in-depth analysis of the pH stability of "2-(2-Carboxyethyl)benzoic acid," a dicarboxylic acid with potential applications in drug formulation and synthesis.

This document is intended for researchers, scientists, and drug development professionals. It will offer a comparative analysis of this compound against structurally related aromatic dicarboxylic acids, supported by detailed experimental protocols and data. The insights provided herein are grounded in established principles of physical organic chemistry and pharmaceutical sciences, aiming to empower you to make informed decisions in your development endeavors.

Introduction: The Critical Role of pH in Drug Stability

The ionization state of a molecule, dictated by the solution's pH and the molecule's pKa, profoundly influences its solubility, permeability, and susceptibility to degradation. For ionizable compounds like carboxylic acids, pH is a critical parameter that can trigger various degradation pathways, including hydrolysis.[1][2] Forced degradation studies, where the drug substance is exposed to stress conditions such as acidic and basic environments, are mandated by regulatory bodies like the International Council for Harmonisation (ICH) to elucidate potential degradation products and to develop stability-indicating analytical methods.[3][4]

This guide will focus on a systematic approach to assessing the pH stability of this compound. We will compare its stability profile with those of its structural isomers, phthalic acid, isophthalic acid, and terephthalic acid, to provide a comprehensive understanding of its chemical liabilities and attributes.

Physicochemical Properties: The Foundation of Stability Assessment

A molecule's inherent physicochemical properties are the primary determinants of its stability. For dicarboxylic acids, the pKa values of the two carboxylic acid groups and the aqueous solubility are of paramount importance.

This compound: An Overview

This compound, also known as 3-(2-Carboxyphenyl)propionic acid, is an aromatic dicarboxylic acid.[5][6] Its structure consists of a benzoic acid moiety with a carboxyethyl substituent at the ortho position.

Table 1: Physicochemical Properties of this compound and Comparator Compounds

CompoundStructureMolecular FormulaMolecular Weight ( g/mol )pKa1pKa2Aqueous Solubility
This compoundO=C(O)CCc1ccccc1C(O)=OC10H10O4194.18~3.99 (Predicted)[5]-Solid, limited solubility assumed
Phthalic AcidO=C(O)c1ccccc1C(=O)OC8H6O4166.132.955.415.4 g/L (25 °C)
Isophthalic AcidO=C(O)c1cccc(c1)C(=O)OC8H6O4166.133.544.600.12 g/L (25 °C)
Terephthalic AcidO=C(O)c1ccc(cc1)C(=O)OC8H6O4166.133.514.820.017 g/L (25 °C)

Note: The pKa for this compound is a predicted value. Experimental determination is recommended for definitive studies.

The predicted pKa1 of ~3.99 for this compound suggests that the carboxylic acid group on the benzene ring is the more acidic of the two, influenced by the electron-withdrawing nature of the aromatic ring.[5] The second pKa is expected to be higher, corresponding to the aliphatic carboxylic acid group. The solid nature of the compound suggests limited aqueous solubility, a common trait for aromatic carboxylic acids.[6]

Experimental Design: A Robust Protocol for pH Stability Assessment

A well-designed forced degradation study is essential for generating meaningful and reliable stability data. The following protocol is a comprehensive approach to assessing the stability of this compound and the comparator compounds across a range of pH values.

Materials and Reagents
  • This compound (≥98% purity)

  • Phthalic acid (≥98% purity)

  • Isophthalic acid (≥98% purity)

  • Terephthalic acid (≥98% purity)

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (NaOH), 0.1 M and 1 M

  • Phosphate buffer solutions (pH 2, 4, 7, 9, 12)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (or other suitable mobile phase modifier)

Equipment
  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • C18 reverse-phase HPLC column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • pH meter

  • Analytical balance

  • Volumetric flasks and pipettes

  • Water bath or incubator

  • Autosampler vials

Experimental Workflow

The following diagram outlines the key steps in the pH stability assessment.

Caption: Experimental workflow for the pH stability study.

Step-by-Step Protocol

3.4.1. Stock Solution Preparation

  • Rationale: A concentrated stock solution in a suitable organic solvent is prepared to overcome the limited aqueous solubility of the compounds. Methanol is often a good initial choice.

  • Procedure:

    • Accurately weigh approximately 10 mg of each compound (this compound, phthalic acid, isophthalic acid, and terephthalic acid) into separate 10 mL volumetric flasks.

    • Dissolve the compounds in methanol and dilute to the mark to obtain a stock solution of approximately 1 mg/mL.

3.4.2. Working Solution Preparation and Stressing

  • Rationale: The stock solution is diluted into the respective pH buffers to initiate the degradation study. The final concentration should be within the linear range of the HPLC method.

  • Procedure:

    • For each compound, pipette 1 mL of the stock solution into five separate 10 mL volumetric flasks.

    • To each flask, add one of the following and dilute to the mark with the same solution:

      • 0.1 M HCl (for acidic condition)

      • pH 4 buffer

      • pH 7 buffer

      • pH 9 buffer

      • 0.1 M NaOH (for basic condition)

    • Prepare a control sample for each compound by diluting 1 mL of the stock solution to 10 mL with a 50:50 mixture of methanol and water. This represents the initial, undegraded sample (T=0).

    • Incubate all solutions at a controlled temperature (e.g., 60 °C) to accelerate degradation.[4]

3.4.3. Time Point Sampling and Analysis

  • Rationale: Samples are taken at various time points to monitor the degradation kinetics. Neutralization of acidic and basic samples is crucial to quench the degradation reaction before analysis.

  • Procedure:

    • At specified time intervals (e.g., 0, 2, 4, 8, 24, and 48 hours), withdraw an aliquot from each stressed solution.

    • For the 0.1 M HCl and 0.1 M NaOH samples, neutralize the aliquot with an equivalent amount of 0.1 M NaOH and 0.1 M HCl, respectively.

    • Transfer the samples to autosampler vials for HPLC analysis.

3.4.4. HPLC Method

  • Rationale: A stability-indicating HPLC method is crucial to separate the parent compound from its degradation products. A C18 column with a gradient elution is a versatile starting point for aromatic acids.[7][8]

  • Example HPLC Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: Acetonitrile

    • Gradient: A suitable gradient to elute all compounds and their potential degradants (e.g., start with a high percentage of A and gradually increase B).

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection Wavelength: A suitable wavelength for all compounds, determined by UV-Vis spectral analysis (e.g., 230 nm).

    • Column Temperature: 30 °C

Results and Discussion

The stability of each compound is assessed by monitoring the decrease in the peak area of the parent compound over time. The percentage of the remaining compound can be calculated using the following formula:

% Remaining = (Peak Area at time t / Peak Area at time 0) * 100

Table 2: Hypothetical pH Stability Data (% Remaining) for this compound and Comparators after 48 hours at 60 °C

CompoundpH 2 (0.1 M HCl)pH 4pH 7pH 9pH 12 (0.1 M NaOH)
This compound95.298.599.185.360.7
Phthalic Acid98.199.399.590.175.4
Isophthalic Acid99.299.699.897.592.3
Terephthalic Acid99.599.899.998.996.8
Interpretation of Results
  • Acidic Conditions (pH 2 and 4): All the tested compounds are expected to be relatively stable in acidic conditions. Carboxylic acids are generally less susceptible to acid-catalyzed hydrolysis.

  • Neutral Conditions (pH 7): At neutral pH, the compounds are expected to show the highest stability.

  • Basic Conditions (pH 9 and 12): Significant degradation is anticipated under basic conditions, particularly at pH 12. The mechanism of degradation is likely to be base-catalyzed hydrolysis. For this compound, potential degradation pathways could involve intramolecular cyclization to form an anhydride, followed by hydrolysis, or other complex reactions. The presence of the ortho-carboxyethyl group in this compound may make it more susceptible to intramolecular reactions compared to its isomers.

Comparative Stability

Based on the hypothetical data, the stability of the dicarboxylic acids under basic conditions would follow the order:

Terephthalic Acid > Isophthalic Acid > Phthalic Acid > this compound

This trend can be rationalized by considering the steric and electronic effects of the carboxyl group positions. The para-position in terephthalic acid results in the least interaction between the two carboxyl groups, leading to higher stability. In contrast, the ortho-position in phthalic acid and this compound allows for greater intramolecular interactions, potentially facilitating degradation pathways.

Conclusion

This guide has provided a comprehensive framework for assessing the pH stability of this compound in comparison to its structural isomers. The experimental protocol outlined, from material preparation to HPLC analysis, is designed to yield robust and reliable data. The predicted pKa value serves as a valuable starting point for designing the study, and the comparative approach offers deeper insights into the structure-stability relationship of aromatic dicarboxylic acids.

For drug development professionals, a thorough understanding of a molecule's pH stability profile is indispensable. It informs formulation strategies, aids in the selection of appropriate excipients, and is a critical component of the regulatory submission package. By applying the principles and methodologies described in this guide, researchers can confidently characterize the stability of this compound and make data-driven decisions in their pharmaceutical development programs.

References

  • HPLC Analysis of Aromatic Carboxylic Acids on Amaze TR Mixed-Mode Column.
  • Separation of Aromatic Carboxylic Acids by Mixed-Mode HPLC. SIELC Technologies.
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  • 3-(2-CARBOXYPHENYL)PROPIONIC ACID | 776-79-4. ChemicalBook.
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  • HPLC Method Development Step by Step. Thermo Fisher Scientific.
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  • Development of forced degradation and stability indicating studies of drugs—A review.
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  • HPLC Method Tips for Aromatic Compounds in Water Based Gels: Why C18 Still Works. Axion Labs.
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  • 3-(2-Carboxyphenyl)propionic acid | C10H10O4. PubChem.
  • Experimental solubility of benzoic acid in water compared with...
  • 3-(2-Carboxyphenyl)propionic acid | CAS 776-79-4. Santa Cruz Biotechnology.
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  • 3-(2-Carboxyphenyl)propionic acid 99%. Sigma-Aldrich.
  • 3-(2-carboxyphenyl)propionic acid. Stenutz.
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  • CAS No : 776-79-4 | Product Name : 3-(2-Carboxyphenyl)propionic acid.
  • 38628-51-2|4-(2-Carboxyethyl)benzoic acid. BLD Pharm.
  • Expanding the Equilibrium Solubility and Dissolution Thermodynamics of Benzoic Acid in Aqueous Alcoholic Mixtures. MDPI.
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A Comparative Guide to the Chelating Properties of 2-(2-Carboxyethyl)benzoic Acid and Other Ligands

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction to Chelation and the Ligands of Interest

Chelation is a fundamental chemical process where a central metal ion binds to a ligand at two or more points, forming a stable, ring-like structure known as a chelate.[1] The stability of these chelates is paramount in numerous applications, from industrial processes and analytical chemistry to biological systems and therapeutic interventions. In the realm of drug development, chelating agents are investigated for their potential to manage metal overload, enhance the efficacy of metal-based drugs, and act as contrast agents in medical imaging.

The effectiveness of a chelating agent is primarily quantified by its formation constant or stability constant (log K), which describes the equilibrium between the free metal ion, the ligand, and the resulting metal-ligand complex.[2] A higher stability constant indicates a stronger affinity of the ligand for the metal ion and a more stable complex.[3]

This guide will compare the anticipated chelating properties of 2-(2-Carboxyethyl)benzoic acid with three widely used chelating agents:

  • Ethylenediaminetetraacetic acid (EDTA): A hexadentate ligand known for its strong and non-selective chelation of a wide range of metal ions.

  • Diethylenetriaminepentaacetic acid (DTPA): An octadentate ligand, generally forming even more stable complexes than EDTA with many metal ions.[4]

  • Citric Acid: A naturally occurring tridentate ligand, widely used in the food and pharmaceutical industries.

Due to the scarcity of direct experimental data for this compound, phthalic acid , an aromatic dicarboxylic acid with carboxyl groups in the ortho position, will be used as a structural analog to estimate its potential chelating behavior.

Structural Comparison of the Chelating Ligands

The chelating ability of a ligand is intrinsically linked to its molecular structure, specifically the number and spatial arrangement of its donor atoms.

Figure 1: Chemical Structures of Chelating Agents cluster_0 This compound cluster_1 Phthalic Acid (Structural Analog) cluster_2 EDTA cluster_3 DTPA cluster_4 Citric Acid This compound Phthalic Acid EDTA DTPA Citric Acid

Figure 1: Chemical Structures of Chelating Agents

This compound possesses two carboxyl groups that can participate in metal chelation. The ortho-positioning of the carboxyethyl group relative to the benzoic acid's carboxyl group suggests the potential for forming a stable seven-membered chelate ring with a metal ion. The flexibility of the ethyl chain may allow for optimal positioning of the donor oxygen atoms around the metal center.

Phthalic acid , with its two adjacent carboxyl groups on a benzene ring, forms a six-membered chelate ring. While structurally similar to the chelating portion of our target molecule, the additional methylene groups in this compound introduce greater conformational flexibility, which could influence the stability of the metal complex.

EDTA and DTPA are aminopolycarboxylic acids with multiple donor sites (nitrogen and oxygen atoms), enabling them to form multiple chelate rings with a single metal ion, which accounts for their high stability constants.

Citric acid has three carboxyl groups and one hydroxyl group, allowing it to act as a multidentate ligand.

Comparative Analysis of Chelating Properties

The chelating performance of a ligand is evaluated based on several key parameters, with the stability constant (log K) being the most critical. The following table summarizes the available stability constants for the selected ligands with common divalent and trivalent metal ions.

Metal IonThis compound (Inferred from Phthalic Acid)EDTADTPACitric Acid
Ca²⁺ ~2-310.710.83.5
Mg²⁺ ~2-38.79.32.8
Fe³⁺ ~5-625.128.611.4
Cu²⁺ ~4-518.821.56.1
Zn²⁺ ~3-416.518.34.9

Note: The stability constants for this compound are estimations based on data for phthalic acid and are intended for comparative purposes only. Actual values would require experimental determination.

In-Depth Analysis:

  • Metal Ion Selectivity: EDTA and DTPA exhibit broad and strong chelation with a wide range of metal ions, with a particularly high affinity for trivalent cations like Fe³⁺. Citric acid shows a moderate affinity for these ions. Based on the data for phthalic acid, this compound is expected to have a significantly lower affinity for metal ions compared to EDTA and DTPA. Its selectivity profile is likely to favor trivalent cations over divalent ones, though to a much lesser extent than the aminopolycarboxylic acids.

  • Stability of Metal Complexes: The stability of the metal complexes follows the general trend: DTPA > EDTA >> Citric Acid > this compound (inferred). The significantly higher stability constants of EDTA and DTPA are attributed to the "chelate effect," where the formation of multiple chelate rings with a single ligand molecule leads to a large increase in entropy and thus greater complex stability. This compound, being a bidentate ligand, is expected to form less stable complexes.

  • pH Dependence: The chelating ability of all these ligands is highly dependent on the pH of the solution. The carboxyl groups must be deprotonated to effectively bind to metal ions. Therefore, the chelation efficiency of this compound, like other carboxylic acid-based chelators, will be significantly reduced in acidic conditions. EDTA and DTPA also exhibit pH-dependent chelation, but their strong binding affinity allows them to remain effective over a broader pH range compared to simple dicarboxylic acids.

Experimental Protocols for Evaluating Chelating Properties

To empirically determine and compare the chelating properties of "this compound," the following well-established experimental methodologies are recommended.

Potentiometric Titration for Stability Constant Determination

This is a highly accurate method for determining the stability constants of metal-ligand complexes.[5][6] It involves monitoring the pH of a solution containing the ligand and a metal ion as a standard solution of a strong base is added.

Step-by-Step Methodology:

  • Solution Preparation:

    • Prepare a standard solution of the ligand (e.g., 0.01 M this compound) in deionized water.

    • Prepare standard solutions of the metal salts of interest (e.g., 0.01 M CaCl₂, FeCl₃, etc.) in deionized water.

    • Prepare a carbonate-free standard solution of a strong base (e.g., 0.1 M NaOH).

    • Prepare a solution of a background electrolyte (e.g., 0.1 M KCl or KNO₃) to maintain a constant ionic strength.

  • Calibration of the pH Electrode: Calibrate the pH electrode using standard buffer solutions (e.g., pH 4.0, 7.0, and 10.0).

  • Titration Procedure:

    • In a thermostated titration vessel, place a known volume of the ligand solution and the background electrolyte.

    • Add a known volume of the metal salt solution.

    • Titrate the solution with the standard NaOH solution, recording the pH after each addition of the titrant.

    • Perform a separate titration of the ligand in the absence of the metal ion to determine its acid dissociation constants (pKa values).

  • Data Analysis:

    • Plot the pH versus the volume of NaOH added for both titrations.

    • From the titration data, calculate the average number of protons bound per ligand molecule and the average number of ligands bound per metal ion at each pH value.

    • Use appropriate software (e.g., HYPERQUAD) to fit the titration data and determine the stability constants (log K) of the metal-ligand complexes.

Figure 2: Workflow for Potentiometric Titration A Prepare Standard Solutions (Ligand, Metal Salt, NaOH, Electrolyte) B Calibrate pH Electrode A->B C Titrate Ligand Alone with NaOH B->C E Titrate Ligand + Metal with NaOH B->E D Determine Ligand pKa Values C->D G Computer-aided Data Fitting D->G F Calculate Formation Functions E->F F->G H Determine Stability Constants (log K) G->H

Figure 2: Workflow for Potentiometric Titration

UV-Vis Spectrophotometry for Stoichiometry and Stability Determination

UV-Vis spectrophotometry can be used to determine the stoichiometry of a metal-ligand complex using Job's method of continuous variation and to calculate the stability constant if the complex absorbs light in the UV-Vis range.[7]

Step-by-Step Methodology (Job's Plot):

  • Preparation of Equimolar Solutions: Prepare equimolar solutions of the metal ion and the ligand in a suitable buffer to maintain a constant pH.

  • Preparation of the Series of Solutions: Prepare a series of solutions with a constant total molar concentration of metal and ligand, but with varying mole fractions of each. For example, prepare solutions where the mole fraction of the ligand ranges from 0 to 1 in increments of 0.1.

  • Spectrophotometric Measurement:

    • Determine the wavelength of maximum absorbance (λ_max) for the metal-ligand complex.

    • Measure the absorbance of each solution in the series at the determined λ_max.

  • Data Analysis:

    • Plot the absorbance versus the mole fraction of the ligand.

    • The mole fraction at which the maximum absorbance occurs indicates the stoichiometry of the complex. For example, a maximum at a mole fraction of 0.5 indicates a 1:1 complex, while a maximum at 0.67 indicates a 1:2 (metal:ligand) complex.

Figure 3: Job's Plot Experimental Workflow A Prepare Equimolar Solutions (Metal and Ligand) B Prepare a Series of Solutions with Varying Mole Fractions A->B C Determine λ_max of the Complex B->C D Measure Absorbance of Each Solution at λ_max C->D E Plot Absorbance vs. Mole Fraction of Ligand D->E F Determine Stoichiometry from the Maximum E->F

Figure 3: Job's Plot Experimental Workflow

Conclusion

Based on structural analogy with phthalic acid, This compound is predicted to be a significantly weaker chelating agent than the industry-standard aminopolycarboxylic acids, EDTA and DTPA. Its affinity for metal ions is also expected to be lower than that of citric acid. The anticipated bidentate coordination of this compound results in the formation of less stable complexes compared to the multidentate ligands that benefit from a more pronounced chelate effect.

However, for specific applications where a milder and potentially more selective chelation is desired, or where the biocompatibility of a simpler dicarboxylic acid is advantageous, this compound could be a candidate of interest. The true potential of this molecule as a chelating agent can only be ascertained through rigorous experimental evaluation. The protocols for potentiometric titration and UV-Vis spectrophotometry outlined in this guide provide a clear and reliable pathway for researchers to determine the stability constants and other key chelating properties of this compound and other novel ligands. This empirical data is essential for making informed decisions in the development of new therapeutic agents and other advanced chemical applications.

References

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  • OSTI.GOV. (1986, May 1). Stability constants of ternary complexes of rare earth metal ions with phthalic acid and O/sup -/, O/sup -/; O/sup -/, N and N, N donar ligands and thermodynamic parameters of their formation.
  • NISCAIR Online Periodicals Repository. (n.d.).
  • Canadian Science Publishing. (n.d.). Stability constants for some 1:1 metal–carboxylate complexes.
  • PubMed. (2014, November 7). Use of chelating agents to improve the resolution and consistency of cation-exchange chromatography of monoclonal antibodies.
  • Wikipedia. (n.d.). Chelation.

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A Comparative Guide to the Synthetic Routes of 2-(2-Carboxyethyl)benzoic Acid for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-(2-Carboxyethyl)benzoic acid, also known as homophthalic acid, is a crucial intermediate in the synthesis of a variety of pharmacologically active molecules and other high-value chemical compounds. Its dicarboxylic acid structure, featuring both an aromatic and an aliphatic carboxyl group, provides a versatile scaffold for further chemical modifications. For researchers and professionals in drug development and chemical synthesis, selecting the most appropriate synthetic route to this compound is a critical decision that can impact yield, purity, cost, safety, and scalability.

This guide provides an in-depth, side-by-side comparison of two distinct and well-documented synthetic routes to this compound: the classical chromic acid oxidation of indene and a more modern approach involving the peroxide-mediated oxidation of an indanone derivative. By examining the experimental protocols, underlying mechanisms, and practical considerations of each method, this document aims to equip scientists with the necessary insights to make an informed choice for their specific research and development needs.

Route 1: Chromic Acid Oxidation of Indene

This classical approach utilizes the strong oxidizing power of chromic acid to cleave the double bond of readily available indene, ultimately forming the desired dicarboxylic acid. This method is well-established and has been reliably documented in resources like Organic Syntheses.[1]

Experimental Protocol

The following procedure is adapted from a well-established protocol.[1]

  • Preparation of the Oxidizing Mixture: In a three-necked flask equipped with a mechanical stirrer, thermometer, dropping funnel, and reflux condenser, a solution of potassium dichromate in water and concentrated sulfuric acid is prepared.

  • Addition of Indene: The mixture is warmed to 65°C, and technical grade indene is added dropwise while maintaining the temperature at 65 ± 2°C. Cooling with a water bath is necessary to control the exothermic reaction.

  • Reaction Completion and Isolation: After the addition is complete, the mixture is stirred for an additional 2 hours at the same temperature. The reaction mixture is then cooled, and the crude homophthalic acid precipitates.

  • Purification: The crude product is collected by filtration and purified by dissolving it in an aqueous sodium hydroxide solution, extracting with an organic solvent to remove impurities, and then re-precipitating the acid by adding sulfuric acid. The purified acid is then thoroughly washed and dried.

Reaction Mechanism

The oxidation of indene with chromic acid is a complex process involving the cleavage of the carbon-carbon double bond. The mechanism is believed to proceed through the formation of a cyclic chromate ester intermediate, which then undergoes oxidative cleavage to form the dicarboxylic acid.[2][3] The presence of the benzylic position in indene makes it susceptible to oxidation.

Visualization of the Workflow

Caption: Workflow for the synthesis of this compound via chromic acid oxidation of indene.

Route 2: Peroxide Oxidation of Indan-1-one-2-glyoxalate

This alternative route offers a potentially greener and safer method by avoiding the use of heavy metals. It involves the preparation of an intermediate, ethyl indan-1-one-2-glyoxalate, followed by its oxidative cleavage using hydrogen peroxide.

Experimental Protocol

This two-step procedure is based on a reported method for the preparation of homophthalic acids.

Step 1: Synthesis of Ethyl Indan-1-one-2-glyoxalate

  • A solution of indan-1-one and ethyl oxalate in dry benzene is added dropwise to a suspension of dry sodium methoxide at 0°C.

  • The mixture is left overnight, and the resulting sodium salt of the glyoxalate is collected.

Step 2: Oxidative Cleavage to Homophthalic Acid

  • The sodium salt from Step 1 is added to a solution of potassium hydroxide in methanol.

  • After a short period, a mixture of 30% hydrogen peroxide and methanol is added all at once.

  • The mixture is allowed to stand and then refluxed for 2 hours.

  • After workup, which includes removal of the solvent, extraction, and acidification, the final product, homophthalic acid, is obtained.

Reaction Mechanism

The key step in this synthesis is the oxidative cleavage of the α-keto ester intermediate. This reaction is believed to proceed through a mechanism analogous to the Baeyer-Villiger oxidation. The hydrogen peroxide, in a basic medium, attacks the carbonyl group of the glyoxalate, leading to a tetrahedral intermediate. Subsequent rearrangement and cleavage of the carbon-carbon bond between the carbonyl groups results in the formation of the dicarboxylic acid.[4][5]

Visualization of the Workflow

Caption: Two-step workflow for the synthesis of this compound via peroxide oxidation.

Side-by-Side Comparison

FeatureRoute 1: Chromic Acid OxidationRoute 2: Peroxide Oxidation
Starting Material IndeneIndan-1-one
Key Reagents Potassium dichromate, Sulfuric acidEthyl oxalate, Sodium methoxide, Hydrogen peroxide, Potassium hydroxide
Typical Yield 66-77%[1]~44% (for the parent acid)
Reaction Steps One-pot synthesisTwo distinct steps
Safety Concerns Use of highly toxic and carcinogenic Cr(VI) compounds.[5] Strong acids.Use of strong bases (sodium methoxide, KOH). Handling of 30% hydrogen peroxide.[6]
Environmental Impact Significant, due to heavy metal waste.[4]More environmentally benign; byproducts are water and simple salts.
Scalability Established for larger scales, but waste disposal is a major issue.Potentially more scalable in a green chemistry context.
Operational Complexity Requires careful temperature control of an exothermic reaction.Involves handling of air-sensitive reagents (sodium methoxide) and a two-step process.

Discussion and Field-Proven Insights

Route 1: The Workhorse with a Caveat

The chromic acid oxidation of indene has long been a reliable method for producing homophthalic acid, with the primary advantages of being a one-pot reaction with good yields.[1] Its procedure is well-documented in reputable sources, providing a high degree of trustworthiness for reproducibility. However, the major drawback of this route lies in the use of hexavalent chromium. Modern laboratory safety standards and environmental regulations strongly discourage the use of such toxic and carcinogenic materials. The disposal of chromium waste is costly and heavily regulated, making this route less attractive for sustainable and large-scale industrial production. For academic research where small quantities are needed and appropriate safety and disposal infrastructure is in place, it remains a viable, albeit less favored, option.

Route 2: A Greener, but More Complex, Alternative

The peroxide-mediated oxidation of an indanone derivative represents a significant step towards a more environmentally friendly synthesis of homophthalic acid. The avoidance of heavy metals is a substantial advantage. The reagents used are generally less hazardous than chromic acid, although caution is still required when handling strong bases and concentrated hydrogen peroxide.

The main trade-offs for this greener approach are a lower reported yield for the parent acid and a two-step process. The initial formation of the indan-1-one-2-glyoxalate adds an extra synthetic step and requires the handling of moisture-sensitive reagents. However, for applications where metal contamination is a concern and environmental impact is a key consideration, this route presents a compelling alternative. Further optimization of the reaction conditions for the oxidative cleavage step could potentially improve the yield, making it more competitive with the classical method.

Conclusion

The choice between these two synthetic routes to this compound depends heavily on the specific priorities of the researcher or organization.

  • For high yield and a well-established, one-pot procedure, where the use and disposal of chromium(VI) can be safely managed, the chromic acid oxidation of indene remains a viable option.

  • For a more environmentally conscious approach that avoids heavy metal contamination, the peroxide oxidation of indan-1-one-2-glyoxalate is the preferred method, despite its current limitations in reported yield and increased number of steps.

As the field of chemistry continues to move towards greener and more sustainable practices, it is anticipated that further research will focus on optimizing and improving peroxide-based and other non-metallic oxidation methods for the synthesis of important intermediates like homophthalic acid.

References

  • Grummitt, O., Egan, R., & Buck, A. (1955). Homophthalic acid and anhydride. Organic Syntheses, 35, 69. DOI: 10.15227/orgsyn.035.0069. [Link]
  • Ashenhurst, J. (2019). Oxidation by Chromic Acid. Chemistry LibreTexts. [Link]
  • Sneddon, C. (2012). Chromium and its negative effects on the environment. SERC Carleton. [Link]
  • Texas Commission on Environmental Quality. (2014). FACT SHEET Chromic Acid Mist (Based on Hexavalent Chromium Content). [Link]
  • Piot, D., et al. (2008). Use of LCA to evaluate the environmental benefits of substituting chromic acid anodizing (CAA).
  • Wikipedia. (n.d.).
  • Chemistry Steps. (n.d.).
  • Chemistry Notes. (n.d.).
  • Organic Syntheses. (n.d.). Organic Syntheses Procedure. [Link]
  • Bhakta, C., & Mukherjee, S. K. (1980). Convenient Preparation of Homophthalic Acids. Journal of the Indian Chemical Society, 57, 646-647. [Link]

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A Senior Application Scientist's Guide to Validating the Identity of "2-(2-Carboxyethyl)benzoic acid" in a Complex Mixture

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and chemical analysis, the unambiguous identification of a target molecule within a complex matrix is paramount. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the identity of "2-(2-Carboxyethyl)benzoic acid" (also known as 3-(2-carboxyphenyl)propanoic acid). We will explore and compare orthogonal analytical techniques, delving into the causality behind experimental choices to ensure scientific integrity and robust, trustworthy results.

The core challenge in analyzing "this compound" (Molecular Formula: C₁₀H₁₀O₄) lies in its potential for isomeric variants, such as 4-(2-Carboxyethyl)benzoic acid, and its presence alongside structurally similar impurities or degradation products.[1][2][3] A single analytical method is often insufficient to provide the necessary level of discrimination.[4] Therefore, this guide champions an orthogonal approach, employing multiple, independent analytical techniques to ensure a high degree of confidence in the compound's identity.[5]

The Orthogonal Validation Workflow

An effective validation strategy relies on a multi-pronged approach where each technique provides a unique and complementary piece of the puzzle. The workflow presented here combines chromatographic separation with mass spectrometric and spectroscopic identification, ensuring a self-validating system.

Orthogonal_Validation_Workflow cluster_0 Sample Preparation cluster_1 Primary Analysis & Quantification cluster_2 Confirmatory Identification cluster_3 Unambiguous Structure Elucidation cluster_4 Final Validation Sample_in_Complex_Mixture Sample in Complex Mixture Solid_Phase_Extraction Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) Sample_in_Complex_Mixture->Solid_Phase_Extraction HPLC_UV HPLC-UV (Purity & Quantification) Solid_Phase_Extraction->HPLC_UV GC_MS GC-MS (Post-Derivatization) (Alternative Separation) Solid_Phase_Extraction->GC_MS LC_MS LC-MS/MS (Mass Confirmation) HPLC_UV->LC_MS Peak Fraction NMR NMR Spectroscopy ('H, 'C, COSY) (Definitive Structure) LC_MS->NMR Data_Comparison Compare Data vs. Reference Standard GC_MS->Data_Comparison NMR->Data_Comparison Identity_Confirmed Identity Validated Data_Comparison->Identity_Confirmed

Caption: Orthogonal workflow for validating the identity of this compound.

High-Performance Liquid Chromatography (HPLC) with UV Detection: The Workhorse for Purity and Quantification

HPLC is the cornerstone of purity assessment for non-volatile organic molecules. For a dicarboxylic acid like our target compound, reversed-phase chromatography is the method of choice.

Expertise in Action: Why Reversed-Phase? The two carboxylic acid groups on "this compound" make it a polar molecule. Reversed-phase HPLC, with its nonpolar stationary phase (like C18) and polar mobile phase, is ideal for retaining and separating such compounds based on subtle differences in their hydrophobicity.

Experimental Protocol: HPLC-UV
  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water with an acidic modifier like 0.1% phosphoric acid or formic acid. The acid serves to suppress the ionization of the carboxylic acid groups, leading to better peak shape and retention.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at a wavelength where the benzene ring shows significant absorbance (e.g., 230 nm).

  • Sample Preparation: Dissolve the extracted sample in the initial mobile phase composition.

  • Validation: Perform a full method validation according to ICH Q2(R1) guidelines, including specificity, linearity, accuracy, precision, and limit of detection/quantitation.[4][6][7][8]

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Confirming the Mass

While HPLC-UV provides quantitative data and separates impurities, it does not offer definitive identification. Coupling HPLC to a mass spectrometer provides the molecular weight and fragmentation data needed for confirmation.

Expertise in Action: The Power of Tandem MS (MS/MS) Electrospray ionization (ESI) in negative mode is typically effective for carboxylic acids, forming the [M-H]⁻ ion.[9] By selecting this precursor ion and subjecting it to collision-induced dissociation (CID), we can generate a unique fragmentation pattern. This "fingerprint" is highly specific to the molecule's structure and can be used to distinguish it from isomers.

Experimental Protocol: LC-MS/MS
  • Instrumentation: An HPLC system coupled to a tandem mass spectrometer (e.g., a triple quadrupole or Q-TOF).

  • Chromatography: Utilize the same HPLC method developed for UV analysis to ensure correlation of retention times.

  • Ionization Source: Electrospray Ionization (ESI) in negative ion mode.

  • MS Analysis:

    • Full Scan (MS1): Acquire data over a mass range that includes the expected molecular weight of 194.19 g/mol (for the [M-H]⁻ ion, m/z 193.05).[2]

    • Product Ion Scan (MS/MS): Isolate the precursor ion (m/z 193.05) and fragment it to obtain a characteristic spectrum.

  • Data Interpretation: The fragmentation pattern of the sample peak should match that of a certified reference standard analyzed under the same conditions.

Gas Chromatography-Mass Spectrometry (GC-MS): An Orthogonal Separation Technique

To gain further confidence, an orthogonal separation technique like GC-MS is invaluable.[5] Since "this compound" is non-volatile, derivatization is a necessary step.[10]

Expertise in Action: The Rationale for Derivatization Derivatization converts the polar carboxylic acid groups into less polar, more volatile esters or silyl esters.[11][12] This not only allows the compound to be analyzed by GC but also often improves chromatographic peak shape and sensitivity. Silylation using reagents like N,O-bis(trimethylsilyl)-trifluoroacetamide (BSTFA) is a common and effective choice for dicarboxylic acids.[11][12]

Experimental Protocol: GC-MS (with Derivatization)
  • Derivatization:

    • Evaporate the solvent from the sample extract to dryness under a stream of nitrogen.

    • Add the silylation reagent (e.g., BSTFA with 1% TMCS) and a suitable solvent (e.g., pyridine or acetonitrile).

    • Heat the mixture (e.g., 70°C for 30 minutes) to complete the reaction.

  • Instrumentation: A GC system coupled to a mass spectrometer.

  • Column: A nonpolar capillary column (e.g., 5% phenyl-methylpolysiloxane).

  • Carrier Gas: Helium or Hydrogen.

  • Oven Program: A temperature gradient starting at a low temperature (e.g., 100°C) and ramping up to a high temperature (e.g., 300°C) to elute the derivatized analytes.

  • MS Analysis: Electron Ionization (EI) at 70 eV. The resulting mass spectrum will be highly complex and reproducible, serving as a robust fingerprint for identification when compared to a derivatized standard.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structure Elucidation

For unambiguous proof of structure, particularly for distinguishing between positional isomers, NMR spectroscopy is the ultimate tool. ¹H and ¹³C NMR provide detailed information about the chemical environment of each proton and carbon atom in the molecule.

Expertise in Action: Decoding the Spectra For "this compound," ¹H NMR will show characteristic signals for the aromatic protons, whose splitting patterns and chemical shifts will be distinct from those of the 4-substituted isomer.[13] The aliphatic protons of the ethyl chain will also have a unique signature. ¹³C NMR will confirm the presence of 10 distinct carbon environments, including the two carboxylic acid carbons, which resonate in a characteristic downfield region (~170-180 ppm).[14]

Experimental Protocol: NMR
  • Sample Preparation: Isolate a sufficient quantity of the compound of interest from the mixture, often through preparative HPLC. Dissolve the purified sample in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Experiments:

    • ¹H NMR: Provides information on the number of different types of protons and their neighboring protons.

    • ¹³C NMR: Provides information on the number of different types of carbon atoms.

    • 2D NMR (e.g., COSY, HSQC): Used to establish connectivity between protons and carbons, confirming the final structure.

  • Data Comparison: The acquired spectra must be identical to those of a certified reference standard of "this compound."

Comparative Performance Analysis

The choice of technique depends on the specific requirements of the analysis. The table below provides a comparative summary.

Technique Principle Primary Use Advantages Disadvantages
HPLC-UV Differential partitioning between mobile and stationary phases.Purity, QuantificationHigh resolution, robust, excellent for quantification.[15]Non-specific for identification, requires method development.
LC-MS/MS Separation by HPLC, identification by mass-to-charge ratio and fragmentation.Identity ConfirmationHigh sensitivity and specificity, provides molecular weight.[16]Can suffer from matrix effects, more complex instrumentation.
GC-MS Separation of volatile compounds based on boiling point and polarity.Orthogonal ConfirmationExcellent separation for volatile compounds, highly reproducible mass spectra.Requires derivatization for non-volatile compounds, potential for thermal degradation.[15]
NMR Absorption of radiofrequency by atomic nuclei in a magnetic field.Unambiguous Structure ElucidationProvides definitive structural information, can identify isomers.[15]Low sensitivity, requires pure sample, expensive instrumentation.

Conclusion

Validating the identity of "this compound" in a complex mixture demands a rigorous, multi-faceted analytical strategy. A single method is insufficient to provide the level of certainty required in regulated industries. By employing an orthogonal approach—combining the quantitative power of HPLC-UV, the confirmatory capabilities of LC-MS/MS and GC-MS, and the definitive structural elucidation of NMR—researchers can build a self-validating system. This ensures not only the accurate identification of the target molecule but also the overall integrity and trustworthiness of the analytical data, adhering to the highest scientific standards.

References

  • Orthogonal method in pharmaceutical product analysis. Alphalyse. [Link]
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]
  • GC-MS analysis of low-molecular-weight dicarboxylic acids in atmospheric aerosol: comparison between silylation and esterification derivatiz
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. [Link]
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. FDA. [Link]
  • Quality Guidelines. ICH. [Link]
  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. [Link]
  • Development and Comparison of Quantitative Methods Using Orthogonal Chromatographic Techniques for the Analysis of Potential Mutagenic Impurities.
  • GC-MS analysis of low-molecular-weight dicarboxylic acids in atmospheric aerosol: Comparison between silylation and esterification derivatization procedures.
  • Improved approach to quantitatively and qualitatively characterize carboxylic acid isomers in commercial naphthenic acids mixture by HPLC -High Resolution Orbitrap mass spectrometer technique.
  • Use of Orthogonal Methods During Pharmaceutical Development: Case Studies. LCGC North America. [Link]
  • Comparison of LC-MS-based methods for the determination of carboxylic acids in animal m
  • A New Derivatization Reagent for HPLC–MS Analysis of Biological Organic Acids. Semantic Scholar. [Link]
  • Orthogonal Methods. Cygnus Technologies. [Link]
  • Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples. NIH. [Link]
  • Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Research and Reviews. [Link]
  • Charge reversal derivatization enhances dicarboxylic acid quantification using liquid chromatography tandem mass spectrometry. Longdom Publishing. [Link]
  • The C-13 NMR spectrum of benzoic acid. Doc Brown's Chemistry. [Link]
  • 4-(2-Carboxyethyl)benzoic acid. Chemical-Suppliers. [Link]
  • Contemporary clinical usage of LC/MS: Analysis of biologically important carboxylic acids.
  • 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis... Doc Brown's Chemistry. [Link]
  • 2-(2-Carboxyacetamido)benzoic acid. PubChem. [Link]
  • Interpret the NMR spectrum of benzoic acid, focusing on the shifts caused by its functional groups. Proprep. [Link]
  • Characterization of dicarboxylic naphthenic acid fraction compounds utilizing amide derivatization: proof of concept. UBC Chemistry. [Link]
  • Peculiarities of nmr 13 c spectra of benzoic acid and alkylbenzoates. ii. regular spectra differences between benzoic fragments. SciSpace. [Link]
  • What Is Derivatization In GC-MS? Chemistry For Everyone - YouTube. [Link]
  • Analytical Methods. RSC Publishing. [Link]
  • IDENTIFICATION OF BENZOIC ACID BY GC AND MASS SPECTROMETRY.
  • HPLC Method for the Determination of Benzoic acid in samples of commercial children's food in the Markets of Aden. UST Journals. [Link]
  • Benzoic acid: analysis and dosage in labor

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A Comparative Guide to Bifunctional Linkers in Advanced Therapeutics: A Benchmark Analysis of 2-(2-Carboxyethyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the rational design of sophisticated therapeutic modalities such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs) is critically dependent on the selection of an appropriate linker. This component, which connects the targeting moiety to the payload or E3 ligase ligand, is a key determinant of the overall efficacy, stability, and pharmacokinetic profile of the therapeutic. This guide provides an in-depth comparative analysis of "2-(2-Carboxyethyl)benzoic acid" as a potential bifunctional linker, benchmarking its structural and functional implications against established linker classes.

The Pivotal Role of Linkers in Targeted Therapeutics

Linkers in advanced therapeutics are not merely spacers; they are dynamic components that must maintain stability in systemic circulation to prevent premature payload release and off-target toxicity, while enabling efficient release of the active component at the site of action.[1][2][3] The choice of linker influences solubility, stability, and the ability to form a stable ternary complex in the case of PROTACs.[4] Linkers are broadly classified as cleavable or non-cleavable, with further subclassifications based on their chemical composition, such as polyethylene glycol (PEG)-based, alkyl chains, and more rigid structures.[][6][7]

Physicochemical Profile of this compound

"this compound," also known by its synonyms 3-(2-Carboxyphenyl)propionic acid and 2-Carboxyhydrocinnamic acid, is a dicarboxylic acid with the molecular formula C₁₀H₁₀O₄ and a molecular weight of 194.18 g/mol .[8][9][10][11] Its structure features a benzoic acid with a carboxyethyl group at the ortho position. This bifunctional nature, with two carboxylic acid groups, allows for conjugation at two different points, making it a candidate for a linker in complex therapeutic molecules.

Key Structural Features:

  • Aromatic Ring: The benzene ring provides a degree of rigidity to the linker structure.

  • Alkyl Chain: The ethyl chain offers flexibility.

  • Two Carboxylic Acid Groups: These provide reactive handles for conjugation to other molecular components, such as a targeting ligand and a payload.

Comparative Analysis: this compound vs. Established Linkers

The performance of a linker is dictated by its length, flexibility, polarity, and stability. While direct experimental benchmark data for "this compound" in specific applications like ADCs or PROTACs is not extensively available in public literature, we can extrapolate its potential performance based on its structure and compare it to commonly used linkers.

Linker TypeKey CharacteristicsPotential Advantages of this compoundPotential Disadvantages of this compound
Alkyl Chains Highly flexible, hydrophobic.[4]The aromatic ring provides some rigidity, which can be beneficial for establishing a stable ternary complex in PROTACs.[12]Increased hydrophobicity compared to PEG linkers may lead to lower solubility.[4]
PEG Linkers Hydrophilic, flexible, can improve solubility and pharmacokinetic properties.[7]The defined structure of this compound offers more predictable spatial orientation compared to the conformational flexibility of long PEG chains.Likely to be less effective at improving the overall solubility of the final conjugate compared to PEG linkers.
Cleavable Linkers (e.g., Val-Cit) Designed for enzymatic cleavage in the tumor microenvironment or within the cell.[13]As a stable linker, it would rely on payload release through degradation of the entire conjugate, potentially offering greater plasma stability.[]Lacks the targeted release mechanism of cleavable linkers, which can be advantageous for certain payloads.[2]
Non-cleavable Linkers Rely on the degradation of the targeting moiety (e.g., antibody) for payload release.[]Its structure is inherently non-cleavable under physiological conditions, aligning with this class of linkers and potentially offering a good therapeutic window.[]The release of the payload with a linker fragment attached may affect its activity.
Proposed Experimental Benchmarking Protocols

To empirically evaluate the performance of "this compound" as a linker, a series of head-to-head studies against established linkers are necessary. Below are detailed protocols for such a comparative analysis in the context of PROTAC development.

This protocol outlines the general steps for synthesizing a PROTAC using "this compound" to link a hypothetical target protein ligand (e.g., a BRD4 inhibitor like JQ1) and an E3 ligase ligand (e.g., a VHL ligand).

Objective: To synthesize a PROTAC molecule for comparative biological evaluation.

Methodology:

  • Functionalization of Ligands:

    • Synthesize derivatives of the target protein ligand and the E3 ligase ligand with appropriate functional groups (e.g., an amine) for amide bond formation.

  • First Amide Coupling:

    • Activate one of the carboxylic acid groups of "this compound" using a coupling agent such as HATU or EDC/NHS.

    • React the activated linker with the amine-functionalized target protein ligand in an appropriate solvent (e.g., DMF) with a non-nucleophilic base (e.g., DIPEA).

    • Purify the resulting intermediate by column chromatography.

  • Second Amide Coupling:

    • Activate the remaining carboxylic acid group on the linker-ligand intermediate.

    • React this with the amine-functionalized E3 ligase ligand under similar coupling conditions.

  • Purification and Characterization:

    • Purify the final PROTAC molecule using reverse-phase HPLC.

    • Confirm the structure and purity using LC-MS and NMR.

G cluster_synthesis PROTAC Synthesis Workflow ligand_func Ligand Functionalization (Amine Group Addition) linker_activation1 Linker Activation (1st COOH) with HATU/DIPEA coupling1 First Amide Coupling (Linker + Target Ligand) linker_activation1->coupling1 purification1 Intermediate Purification (Column Chromatography) coupling1->purification1 linker_activation2 Linker Activation (2nd COOH) purification1->linker_activation2 coupling2 Second Amide Coupling (Intermediate + E3 Ligand) linker_activation2->coupling2 purification2 Final PROTAC Purification (RP-HPLC) coupling2->purification2 characterization Characterization (LC-MS, NMR) purification2->characterization

PROTAC Synthesis Workflow Diagram.

Objective: To compare the degradation efficiency and potency of the "this compound"-linked PROTAC with PROTACs containing standard alkyl and PEG linkers.

Methodology:

  • Cell Culture:

    • Culture a relevant human cancer cell line (e.g., HeLa or a cell line where the target protein is overexpressed) in appropriate media.

  • PROTAC Treatment:

    • Plate the cells and allow them to adhere overnight.

    • Treat the cells with serial dilutions of the different PROTACs (the novel linker construct and the benchmark constructs).

  • Western Blot Analysis for Protein Degradation:

    • After a suitable incubation period (e.g., 24 hours), lyse the cells and quantify total protein concentration.

    • Perform SDS-PAGE and Western blotting using a primary antibody against the target protein and a loading control (e.g., GAPDH).

    • Quantify band intensities to determine the extent of protein degradation and calculate the DC₅₀ (concentration for 50% degradation).

  • Cell Viability Assay:

    • Treat cells with serial dilutions of the PROTACs for a longer period (e.g., 72 hours).

    • Assess cell viability using an MTS or CellTiter-Glo assay to determine the IC₅₀ (concentration for 50% inhibition of cell growth).

G cluster_evaluation In Vitro PROTAC Evaluation cell_culture Cell Culture (Target Cell Line) protac_treatment PROTAC Treatment (Serial Dilutions) cell_culture->protac_treatment protein_degradation Protein Degradation Assay (Western Blot) protac_treatment->protein_degradation cell_viability Cell Viability Assay (MTS/CellTiter-Glo) protac_treatment->cell_viability dc50 DC50 Calculation protein_degradation->dc50 comparison Comparative Analysis dc50->comparison ic50 IC50 Calculation cell_viability->ic50 ic50->comparison

In Vitro PROTAC Evaluation Workflow.
Anticipated Outcomes and Interpretation

The performance of the "this compound"-linked PROTAC will provide insights into how its semi-rigid structure influences the formation of a productive ternary complex.

  • If the novel PROTAC shows high degradation potency (low DC₅₀): This would suggest that the specific length and rigidity of the linker are optimal for orienting the target protein and E3 ligase for efficient ubiquitination.

  • If the novel PROTAC shows poor degradation but the unlinked ligands are active: This would indicate that the linker is not facilitating a stable ternary complex, possibly due to steric hindrance or an unfavorable spatial arrangement.

  • Comparison of DC₅₀ and IC₅₀ values: A strong correlation between potent degradation and low cell viability would validate the on-target effect of the PROTAC.

Conclusion

While "this compound" is not yet an established linker in the mainstream of ADC or PROTAC development, its unique structural features present a compelling case for its investigation. It offers a semi-rigid backbone that stands in contrast to the highly flexible alkyl and PEG linkers, and its dicarboxylic nature provides straightforward handles for synthesis. The proposed benchmarking studies would provide the necessary empirical data to ascertain its utility. For drug development professionals, exploring such novel linker structures is a critical step toward creating next-generation therapeutics with improved efficacy and safety profiles. The rational design of linkers, grounded in comparative experimental data, will continue to be a cornerstone of innovation in targeted drug delivery.

References

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-(2-Carboxyethyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 2-(2-Carboxyethyl)benzoic acid. Designed for researchers, scientists, and drug development professionals, this document moves beyond simple instructions to explain the causality behind each procedural step, ensuring a deep understanding of the safety and regulatory principles involved. Our commitment is to provide value beyond the product, building trust through expertise and a dedication to laboratory safety.

Hazard Profile and Risk Mitigation

This compound (CAS No. 776-79-4), also known as 3-(2-Carboxyphenyl)propionic acid, is a solid organic carboxylic acid.[1][2] While not classified as acutely toxic, it presents significant hazards that demand careful handling and a structured disposal plan. The primary risks are associated with its corrosive and irritant properties.[1]

Understanding these hazards is the first step in mitigating risk. The Globally Harmonized System (GHS) classifications for this compound inform the necessary precautions for handling and disposal.

Table 1: Hazard Profile of this compound

Hazard Classification GHS Code Signal Word Hazard Statement
Skin Irritation H315 Danger Causes skin irritation.[1]
Serious Eye Damage H318 Danger Causes serious eye damage.[1]

| Respiratory Irritation | H335 | Danger | May cause respiratory irritation.[1] |

The causality is clear: the acidic nature of the two carboxylic acid functional groups can cause chemical burns and severe irritation upon contact with skin, eyes, or mucous membranes.[3] Therefore, the selection of appropriate Personal Protective Equipment (PPE) is non-negotiable.

Table 2: Required Personal Protective Equipment (PPE)

Protection Type Specification Rationale
Eye/Face Protection Chemical splash goggles and a face shield.[3] Required to protect against splashes that can cause irreversible eye damage (H318).[4]
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene). Prevents direct skin contact, which can cause irritation and burns (H315).[5]
Body Protection Laboratory coat, long pants, and closed-toe shoes.[3][6] Minimizes exposed skin to prevent accidental contact during handling and disposal.

| Respiratory Protection | Use only in a certified chemical fume hood.[7] | Necessary to avoid inhaling dust or aerosols, which can irritate the respiratory tract (H335).[7] |

The Disposal Workflow: A Step-by-Step Protocol

Proper disposal is a multi-step process governed by institutional policies and federal regulations, primarily the Resource Conservation and Recovery Act (RCRA) as enforced by the Environmental Protection Agency (EPA).[8][9] The following workflow provides a logical and compliant pathway for managing waste containing this compound.

DisposalWorkflow start Start: Waste Generated characterize Characterize Waste (Pure solid, solution, or contaminated debris?) start->characterize spill_check Is it a small, manageable spill? characterize->spill_check neutralize Protocol A: On-Site Neutralization spill_check->neutralize Yes collect_waste Protocol B: Collection for Professional Disposal spill_check->collect_waste No (Bulk waste or contaminated) verify_ph Verify pH is neutral (6-8) neutralize->verify_ph drain_dispose Drain Disposal (Check local regulations) verify_ph->drain_dispose Pass verify_ph->collect_waste Fail segregate Segregate into 'Organic Acid Waste' container collect_waste->segregate label_container Label container with 'Hazardous Waste' label, listing all constituents segregate->label_container store Store in designated satellite accumulation area label_container->store pickup Arrange pickup by certified waste management provider store->pickup

Caption: Decision workflow for this compound disposal.

Protocol A: On-Site Neutralization (Small Spills Only)

This protocol is appropriate only for minor spills of the solid compound or very dilute aqueous solutions. It should not be used for bulk quantities or solutions containing other hazardous materials (e.g., heavy metals, solvents).

Causality: Neutralization converts the corrosive acid into a salt and water, rendering it less hazardous.[10] This process is exothermic and can produce gas (CO2 if using bicarbonate/carbonate); therefore, it must be performed slowly and with care.

Methodology:

  • Containment: Ensure the spill is contained. For solid spills, gently sweep up the material, avoiding dust generation. Place the solid into a large beaker.

  • Dilution: CRITICAL STEP: Slowly add the acidic solid or solution to a large volume of cold water in the beaker (at least a 1:10 ratio of acid to water). Never add water to acid , as this can cause localized boiling and splashing.[6][10]

  • Neutralization: Prepare a dilute basic solution (e.g., 5% sodium bicarbonate or sodium carbonate). Slowly and with constant stirring, add the basic solution to the diluted acid waste.[11] Be prepared for foaming/effervescence as carbon dioxide is released.

  • Verification: Use a pH meter or pH paper to monitor the reaction. Continue adding the basic solution until the pH is stable within a neutral range (typically 6-8).

  • Final Disposal: Once neutralized and confirmed, check with your institution's Environmental Health & Safety (EHS) office. In many cases, this neutralized aqueous solution can be safely disposed of down the drain with copious amounts of water.[10][12]

Protocol B: Collection for Professional Disposal (Standard Procedure)

This is the standard and required method for all bulk quantities, unused product, and waste solutions contaminated with other hazardous materials.

Causality: Professional hazardous waste disposal ensures that the chemical is handled, transported, and disposed of in accordance with strict EPA and Department of Transportation (DOT) regulations, protecting both human health and the environment.[13][14]

Methodology:

  • Segregation: Do not mix this compound waste with other waste streams, especially bases, cyanides, or oxidizing agents, to prevent dangerous chemical reactions.[3][7] It should be collected in a dedicated container labeled "Organic Acid Waste."

  • Containerization: Use a designated, properly sealed, and chemically compatible waste container. The original product container is often a suitable choice.[7] Ensure the container is in good condition and remains closed except when adding waste.[7]

  • Labeling: Affix a completed hazardous waste label to the container. This label must include:

    • The words "Hazardous Waste."

    • The full chemical name: "this compound."

    • The specific hazards (e.g., "Corrosive," "Irritant").

    • The accumulation start date.

  • Storage: Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory. This area should provide secondary containment to capture any potential leaks.[7]

  • Pickup: Contact your institution's EHS department to schedule a pickup. Do not exceed storage time or quantity limits as defined by RCRA and your institutional policies.[15]

Regulatory Framework and Compliance

Adherence to this guide ensures compliance with key regulations from the Occupational Safety and Health Administration (OSHA) and the EPA.

  • OSHA's Hazard Communication Standard (29 CFR 1910.1200): This regulation mandates that employers inform employees of chemical hazards through training, labeling, and safety data sheets (SDS).[16] Following the labeling and PPE requirements in this guide is a core component of compliance.

  • EPA's Resource Conservation and Recovery Act (RCRA): RCRA provides the "cradle-to-grave" framework for managing hazardous waste.[9] Proper segregation, labeling, and use of a certified disposal service as outlined in Protocol B are essential for RCRA compliance.[8]

By integrating these expert protocols and regulatory principles into your laboratory's standard operating procedures, you contribute to a culture of safety, protect the environment, and ensure full compliance.

References

  • University of Washington Environmental Health & Safety. (n.d.). Organic Acid SOP.
  • OSHA. (2021, June 9). OSHA Hazardous Waste Disposal Guidelines & Safety Standards.
  • Washington Nanofabrication Facility. (n.d.). Organic Acid Standard Operating Procedure.
  • CDMS. (2024, October 30). OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview.
  • Clean Management Environmental Group. (2022, September 13). OSHA Regulations and Hazardous Waste Disposal: What To Know.
  • Angelo State University. (n.d.). Safety Guidelines | Organic Chemistry I Lab.
  • FacilitiesNet. (2008, October 1). Complying with OSHA's Hazardous Waste Standards.
  • University of Utah. (2019, April 11). Acid Handling.
  • OSHA. (n.d.). Occupational Safety and Health Guidance Manual for Hazardous Waste Site Activities.
  • California State University, Bakersfield. (n.d.). Topic 1: Safety in the Organic Chemistry Laboratory.
  • Lab Alley. (n.d.). How to Dispose of Acetic Acid.
  • National Institute of Standards and Technology. (2015, December 1). Safety Data Sheet - Benzoic Acid (Acidimetric Standard).
  • P2 InfoHouse. (n.d.). Removing Carboxylic Acids From Aqueous Wastes.
  • Kumar, S., & Babu, B.V. (n.d.). Separation of Carboxylic Acids from Waste Water via Reactive Extraction. ResearchGate.
  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide.
  • Sciencemadness Wiki. (2025, August 20). Proper disposal of chemicals.
  • Labbox. (2023, December 1). Benzoic acid AGR Safety Data Sheet.
  • U.S. Environmental Protection Agency. (n.d.). Hazardous Waste Listings.
  • Carl ROTH. (n.d.). Safety Data Sheet: Benzoic acid.
  • U.S. Environmental Protection Agency. (n.d.). Frequent Questions about the Management Standards for Hazardous Waste Pharmaceuticals.
  • U.S. Environmental Protection Agency. (1980, May 2). Background Document: Resource Conservation and Recovery Act, Subtitle C - Identification and Listing of Hazardous Waste.

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Mastering the Safe Handling of 2-(2-Carboxyethyl)benzoic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of our work is intrinsically linked to the safety and precision of our laboratory practices. This guide provides essential, actionable information for the safe handling of 2-(2-Carboxyethyl)benzoic acid (CAS 776-79-4), a solid dicarboxylic acid. Moving beyond a simple checklist, we delve into the rationale behind each procedural step, ensuring a comprehensive understanding that fosters a culture of safety and scientific excellence.

Hazard Identification and Risk Assessment: Understanding the "Why"

This compound, also known as 3-(2-Carboxyphenyl)propionic acid, is a white to off-white solid.[1] While essential for various synthetic applications, it presents a specific set of hazards that must be managed to prevent laboratory incidents. The Globally Harmonized System (GHS) provides a clear classification of its risks.

Table 1: GHS Hazard Profile for this compound

Hazard ClassCategoryHazard Statement
Skin Irritation2H315: Causes skin irritation.[2][3]
Serious Eye Damage1H318: Causes serious eye damage.[2][3]
Specific Target Organ Toxicity (Single Exposure)3H335: May cause respiratory irritation.[2][3]

The primary risks associated with this compound are localized to the points of direct contact: skin, eyes, and the respiratory system. As a solid, the primary route of exposure is through the inhalation of dust or direct contact with the powder. Understanding this is crucial for selecting the appropriate Personal Protective Equipment (PPE) and engineering controls. The risk of serious eye damage (Category 1) is particularly noteworthy, demanding stringent eye protection protocols.[2][3]

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of PPE is not a one-size-fits-all approach; it is a direct response to the identified hazards. For this compound, the focus is on preventing contact with the solid material and its dust.

Table 2: Recommended PPE for Handling this compound

Protection TypeRequired EquipmentSpecifications and Rationale
Eye and Face Protection Chemical Splash Goggles & Face ShieldRationale: The Category 1 hazard for serious eye damage necessitates robust protection.[2][3] Standard safety glasses are insufficient. Chemical splash goggles provide a seal around the eyes to protect from airborne dust. A full-face shield should be worn over the goggles, especially when handling larger quantities or when there is a significant risk of dust generation, to protect the entire face.
Hand Protection Chemical-Resistant GlovesRationale: To prevent skin irritation (H315), impervious gloves are mandatory.[2] Nitrile or butyl rubber gloves are generally recommended for their resistance to a wide range of chemicals. Always inspect gloves for tears or punctures before use and remove them using the proper technique to avoid contaminating your skin.
Body Protection Laboratory CoatRationale: A standard laboratory coat is required to protect the skin and personal clothing from contamination with the chemical powder.
Respiratory Protection NIOSH-approved N95 Dust Mask (or equivalent)Rationale: To mitigate the risk of respiratory irritation (H335) from inhaling dust, a respirator is necessary. All handling of the solid powder outside of a certified chemical fume hood should be performed while wearing, at a minimum, a NIOSH-approved N95 dust mask. Ensure the respirator is properly fitted.

Operational Plan: A Step-by-Step Workflow for Safe Handling

A systematic approach to handling ensures that safety is integrated into every stage of the experimental process.

Pre-Handling Preparations
  • Consult the SDS: Before any work begins, thoroughly review the Safety Data Sheet (SDS) for this compound.

  • Designate a Work Area: All work with this solid should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize dust exposure.

  • Assemble Materials: Ensure all necessary PPE, spill kits, and designated waste containers are readily accessible before you begin.

Handling the Chemical
  • Don PPE: Put on all required PPE as detailed in Table 2.

  • Dispensing: When weighing or transferring the solid, do so carefully to minimize dust generation. Use a spatula and weigh the material on a tared weigh boat or paper within the fume hood or a ventilated balance enclosure.

  • Avoid Contamination: Never return unused chemical to the original container to prevent contamination.

Post-Handling Procedures
  • Decontamination: Thoroughly clean the work area, including the balance and any spatulas used, with an appropriate solvent and then soap and water.

  • Doff PPE: Remove PPE in the correct order (gloves first, followed by face shield/goggles, and then lab coat) to prevent cross-contamination.

  • Hand Washing: Immediately wash hands thoroughly with soap and water after removing gloves.

Below is a workflow diagram illustrating the key decision points and actions for safely handling this compound.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling start Start read_sds Read SDS & Assess Risks start->read_sds get_ppe Assemble PPE & Materials read_sds->get_ppe don_ppe Don Appropriate PPE get_ppe->don_ppe in_hood Work in Fume Hood don_ppe->in_hood weigh Weigh/Transfer Chemical (Minimize Dust) in_hood->weigh decontaminate Decontaminate Work Area weigh->decontaminate dispose Dispose of Waste Properly decontaminate->dispose doff_ppe Doff PPE Correctly dispose->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands end End wash_hands->end

Caption: Workflow for handling this compound.

Disposal Plan: Environmental Responsibility

Proper disposal of chemical waste is a critical component of laboratory safety and environmental stewardship.

  • Waste Collection: All solid waste contaminated with this compound, including weigh boats, gloves, and disposable PPE, must be collected in a dedicated, clearly labeled hazardous waste container.[4]

  • Container Compatibility: The waste container must be made of a material compatible with acidic waste and kept securely closed when not in use.

  • Disposal Protocol: The disposal of the hazardous waste must be conducted through your institution's Environmental Health and Safety (EHS) office, following all local, state, and federal regulations. Do not dispose of this chemical down the drain or in the regular trash.[1]

By adhering to these detailed protocols, you not only protect yourself and your colleagues but also ensure the continued integrity and success of your research.

References

  • National Institute of Standards and Technology. (2015). SAFETY DATA SHEET: Benzoic Acid (Acidimetric Standard).
  • IndiaMART. (n.d.). C10h10o4 3-(2-Carboxyphenyl)Propionic Acid.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet: 1,10-Decanedicarboxylic acid, 99%.

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×

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-Carboxyethyl)benzoic acid
Reactant of Route 2
Reactant of Route 2
2-(2-Carboxyethyl)benzoic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.